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  • Product: 2-Cyclohexyl-3-methylphenol
  • CAS: 1596-10-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Cyclohexyl-3-methylphenol: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of 2-Cyclohexyl-3-methylphenol, a substituted phenol of interest to researchers and professionals in drug development and chemical synthesis. We will delve into its...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 2-Cyclohexyl-3-methylphenol, a substituted phenol of interest to researchers and professionals in drug development and chemical synthesis. We will delve into its chemical structure, synthesis, spectroscopic characterization, and potential applications, grounding our discussion in established chemical principles and relevant scientific literature.

Introduction: Understanding the Molecular Architecture

2-Cyclohexyl-3-methylphenol is an organic compound featuring a phenol ring substituted with a cyclohexyl group at position 2 and a methyl group at position 3. This unique arrangement of a bulky, non-polar cyclohexyl group ortho to the hydroxyl function, and a methyl group meta to it, imparts specific steric and electronic properties that influence its reactivity and potential biological activity.

The strategic placement of these substituents can impact the acidity of the phenolic proton, the electron density of the aromatic ring, and the molecule's overall lipophilicity. These factors are critical in determining its utility as a chemical intermediate and its potential interactions with biological systems.

Caption: Chemical structure of 2-Cyclohexyl-3-methylphenol.

Synthesis of 2-Cyclohexyl-3-methylphenol: A Mechanistic Approach

The most logical and established method for the synthesis of 2-Cyclohexyl-3-methylphenol is the Friedel-Crafts alkylation of m-cresol with cyclohexene, utilizing an acid catalyst.[1][2] This electrophilic aromatic substitution reaction proceeds through the formation of a cyclohexyl carbocation, which then attacks the electron-rich aromatic ring of m-cresol.

The Underlying Chemistry: Friedel-Crafts Alkylation

The reaction is initiated by the protonation of cyclohexene by the acid catalyst (e.g., perchloric acid or p-toluenesulfonic acid) to generate a secondary cyclohexyl carbocation.[1][2] This carbocation acts as the electrophile. The hydroxyl and methyl groups of m-cresol are ortho, para-directing activators. The incoming electrophile will preferentially substitute at the positions ortho and para to these groups. Given the positions of the hydroxyl (position 1) and methyl (position 3) groups, the possible substitution sites are positions 2, 4, and 6. The formation of 2-Cyclohexyl-3-methylphenol indicates a substitution ortho to the hydroxyl group.

Caption: Simplified mechanism of Friedel-Crafts alkylation for the synthesis of 2-Cyclohexyl-3-methylphenol.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative procedure adapted from literature methods for the alkylation of cresols with cyclohexene.[1][2]

Materials:

  • m-Cresol

  • Cyclohexene

  • Perchloric acid (70%) or p-Toluenesulfonic acid

  • Toluene (solvent)

  • Sodium bicarbonate solution (5%)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)

Procedure:

  • Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a thermometer.

  • Charging Reactants: The flask is charged with m-cresol and the acid catalyst (e.g., 5% by weight of m-cresol).[1] The mixture is heated to the desired reaction temperature (e.g., 130-140°C).[1][2]

  • Addition of Alkylating Agent: Cyclohexene is added dropwise to the stirred reaction mixture over a period of 2 hours.[1] A molar ratio of m-cresol to cyclohexene of 4:1 to 8:1 is recommended to minimize polysubstitution.[1][3]

  • Reaction Monitoring: After the addition is complete, the reaction mixture is stirred for an additional 2 hours at the same temperature.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is cooled to room temperature and diluted with toluene. The organic layer is washed with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure 2-Cyclohexyl-3-methylphenol.

Caption: Experimental workflow for the synthesis of 2-Cyclohexyl-3-methylphenol.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons: The three protons on the phenyl ring are expected to appear as multiplets in the range of δ 6.5-7.2 ppm.

  • Phenolic Proton: A broad singlet corresponding to the hydroxyl proton is anticipated between δ 4.5-5.5 ppm, the exact shift being dependent on concentration and solvent.

  • Cyclohexyl Protons: The protons of the cyclohexyl ring will likely appear as a series of complex multiplets in the upfield region, approximately between δ 1.2-2.5 ppm. The methine proton attached to the aromatic ring would be the most downfield of this group.

  • Methyl Protons: A sharp singlet for the methyl group protons is expected around δ 2.2-2.4 ppm.

¹³C NMR Spectroscopy (Predicted)
  • Aromatic Carbons: The carbon atoms of the phenyl ring are expected to resonate in the region of δ 115-160 ppm. The carbon bearing the hydroxyl group will be the most downfield.

  • Cyclohexyl Carbons: The signals for the cyclohexyl carbons are predicted to be in the range of δ 25-45 ppm.

  • Methyl Carbon: The methyl carbon should give a signal around δ 20 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group of a phenol.[5]

  • C-H Stretch (Aromatic): Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Aliphatic C-H stretching from the cyclohexyl and methyl groups will appear just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Aromatic ring C=C stretching will result in absorptions around 1600 and 1450 cm⁻¹.

  • C-O Stretch: The C-O stretching of the phenol will likely be observed in the 1200-1260 cm⁻¹ region.

Mass Spectrometry (Predicted)
  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 190, corresponding to the molecular weight of C₁₃H₁₈O.

  • Fragmentation Pattern: Common fragmentation pathways for phenols include the loss of a hydrogen atom to form a stable phenoxy radical, and cleavage of the alkyl substituent. For 2-Cyclohexyl-3-methylphenol, fragmentation of the cyclohexyl ring is expected.

Potential Applications and Biological Activity

Alkylated phenols are a commercially important class of compounds with diverse applications.[6][7] While specific data for 2-Cyclohexyl-3-methylphenol is limited, its structural features suggest potential utility in several areas.

Industrial Applications
  • Antioxidants: Sterically hindered phenols, such as those with a bulky group ortho to the hydroxyl, are widely used as antioxidants in plastics, rubbers, and lubricating oils.[6] The cyclohexyl group in the 2-position could provide the necessary steric hindrance to make 2-Cyclohexyl-3-methylphenol an effective radical scavenger.

  • Resin and Polymer Synthesis: Phenolic compounds are key monomers in the production of phenolic resins (e.g., novolacs and resols).[8] The reactivity of the aromatic ring of 2-Cyclohexyl-3-methylphenol makes it a potential candidate for incorporation into polymer backbones to modify their properties.

  • Chemical Intermediate: It can serve as a precursor for the synthesis of more complex molecules, including dyes, fragrances, and specialty chemicals.[9]

Biological and Pharmacological Potential

The biological activities of substituted phenols are an active area of research. While specific studies on 2-Cyclohexyl-3-methylphenol are scarce, the known effects of related cresol and cyclohexylphenol derivatives provide some insights.

  • Antimicrobial and Antifungal Activity: Cresols and other alkylphenols are known to possess antimicrobial properties.[10]

  • Endocrine Disruption: It is important to note that some alkylphenols have been identified as potential endocrine-disrupting compounds.[11] Any potential application of 2-Cyclohexyl-3-methylphenol would require thorough toxicological evaluation.

  • Toxicity: Cresols, in general, can be irritating to the skin, eyes, and respiratory system.[12] The toxicological profile of 2-Cyclohexyl-3-methylphenol has not been extensively studied, but it should be handled with appropriate safety precautions.

Safety and Handling

As with all chemicals, 2-Cyclohexyl-3-methylphenol should be handled in a well-ventilated laboratory, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Based on the data for related compounds, it may cause skin and eye irritation.[13] In case of contact, the affected area should be flushed with copious amounts of water.

Conclusion

2-Cyclohexyl-3-methylphenol is a molecule with interesting structural features that suggest potential applications in materials science and as a chemical intermediate. Its synthesis via Friedel-Crafts alkylation of m-cresol is a well-established chemical transformation. While a comprehensive characterization and toxicological evaluation of this specific isomer are still needed, the existing knowledge on related alkylated phenols provides a strong foundation for future research and development. This guide has provided a detailed overview of the current understanding of this compound, from its synthesis to its potential uses, to aid researchers in their scientific endeavors.

References

  • Saha, M., Basak, P. K., & Saha, S. K. (2011). Optimization of process conditions for catalytic alkylation of isomeric cresols with cyclohexene. Journal of Scientific & Industrial Research, 70(9), 773-777.
  • Saha, M., Basak, P. K., & Saha, S. K. (2011). Optimization of process conditions for catalytic alkylation of isomeric cresols with cyclohexene.
  • Smolecule. (2023, August 15). 3-Cyclohexylphenol.
  • PubChem. (n.d.). 4-Cyclohexylphenol.
  • Copping, L. G. (1969). Cyclohexyl phenols. U.S.
  • LookChem. (n.d.). Cas 1131-60-8,4-Cyclohexylphenol.
  • Saha, M., Basak, P. K., & Saha, S. K. (2008). Alkylation of Cresols with Cyclohexene in the Presence of p-Toluenesulphonic Acid. Bangladesh Journal of Scientific and Industrial Research, 43(2), 275-280.
  • ChemicalBook. (n.d.). 2-CYCLOHEXYL-5-METHYLPHENOL synthesis.
  • Saha, M., Basak, P. K., Saha, S. K., & Ashaduzzaman, M. (2001). Alkylation of m-cresol with cycloalcohols in the presence of sulphuric acid. Bangladesh Journal of Scientific and Industrial Research, 36(1-4), 109-114.
  • Bayer AG. (1990). Preparation of 4-methyl-2-cyclohexylphenol. U.S.
  • NextSDS. (n.d.).
  • Camps, F., Coll, J., Messeguer, A., & Pericàs, M. A. (2011). Acid catalyzed alkylation of phenols with cyclohexene.
  • ChemicalBook. (n.d.). 4-Cyclohexylphenol(1131-60-8) 1H NMR spectrum.
  • TCI AMERICA. (n.d.). 2-Cyclohexyl-5-methylphenol.
  • TCI Deutschland GmbH. (n.d.). 2-Cyclohexyl-5-methylphenol.
  • Dow Chemical Co. (1933). Method for manufacture of cyclohexylphenols. U.S.
  • AChemBlock. (2026, March 5). 2-Cyclohexyl-5-methylphenol 95%.
  • CymitQuimica. (n.d.). 2-Cyclohexyl-5-methylphenol.
  • Coronado, J. M., Gutiérrez-Rubio, S., Moreno, I., Serrano, D. P., & Shamzhy, M. (2021). Synthesis of cyclohexylphenol via phenol hydroalkylation using Co2P/zeolite catalysts.
  • PubChem. (n.d.). 2-Cyclohexyl-p-cresol.
  • Horváth, E., Csenki, Z., & Győri, J. (2021). Effect of cresol isomers on reproduction and gene expression in Daphnia magna. Environmental Science and Pollution Research, 28(1), 534-544.
  • Google Patents. (n.d.).
  • ChemicalBook. (2025, July 16). 2-CYCLOHEXYL-5-METHYLPHENOL.
  • Elmore, S. A., Horvath, G., & Johnson, J. D. (2011). Carcinogenesis Studies of Cresols in Rats and Mice.
  • Hajipour, A. R., & Karimi, H. (2014). Hexagonal zirconium phosphate nanoparticles as an efficient and recyclable catalyst for selective solvent-free alkylation of phenol with cyclohexanol.
  • LookChem. (n.d.). 2-Cyclohexyl-4-methylphenol.
  • Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Cresols.
  • Chemical Synthesis Database. (2025, May 20). 4-cyclohexyl-3-methyl-2-butanone.
  • Cheméo. (n.d.). Chemical Properties of Phenol, 2-cyclohexyl- (CAS 119-42-6).
  • Texaco Chemical Company. (1993). Alkylphenol synthesis using heteropoly acid catalysts. U.S.
  • Garg Lab - UCLA. (n.d.).
  • Sigma-Aldrich. (n.d.). 4-(((3-cyclohexyl-5-mercapto-4h-1,2,4-triazol-4-yl)imino)methyl)phenol.
  • PubChemLite. (n.d.). Phenol, cyclohexyl-3(or 4)-methyl- (C13H18O).
  • Escola, J. M., et al. (2019). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Green Chemistry, 21(18), 5028-5037.
  • National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Cresols - NCBI Bookshelf.
  • LibreTexts. (2021, August 15). 17.11 Spectroscopy of Alcohols and Phenols.
  • Organic Chemistry Ir And Nmr Che
  • Li, Y., et al. (2025, September 21). Unraveling p-Cresol: from biosynthesis to biological and biochemical activities. Frontiers in Microbiology, 16.
  • Thermo Fisher Scientific. (n.d.).
  • Vinipul Chemicals Pvt. Ltd. (2025, July 29). Phenol for Resin and Plastic Production – High Purity.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Cyclohexyl-3-methylphenol

Introduction 2-Cyclohexyl-3-methylphenol, a substituted phenol, presents a unique molecular architecture that suggests potential applications in various fields, including as an intermediate in the synthesis of pharmaceut...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Cyclohexyl-3-methylphenol, a substituted phenol, presents a unique molecular architecture that suggests potential applications in various fields, including as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Its combination of a bulky cyclohexyl group and a methyl substituent on the phenol ring influences its steric and electronic properties, which in turn dictate its reactivity, solubility, and potential biological activity. This guide provides a comprehensive overview of the core physicochemical properties of 2-Cyclohexyl-3-methylphenol, offering both theoretical context and detailed experimental protocols for their determination. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's characteristics for its effective application and further development.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its identity and structure unequivocally.

  • IUPAC Name: 2-Cyclohexyl-3-methylphenol

  • CAS Number: 1596-10-7

  • Molecular Formula: C₁₃H₁₈O

  • Molecular Weight: 190.28 g/mol [1]

  • Chemical Structure:

    Caption: 2D structure of 2-Cyclohexyl-3-methylphenol.

Physicochemical Properties: A Tabulated Summary

Precise physicochemical data for 2-Cyclohexyl-3-methylphenol is not extensively reported in publicly available literature. The following table provides a summary of available and predicted data for this compound and its close isomers to offer a comparative perspective. Researchers are strongly encouraged to determine these values experimentally for their specific samples.

Property2-Cyclohexyl-3-methylphenol (CAS: 1596-10-7)2-Cyclohexyl-4-methylphenol (CAS: 1596-09-4)2-Cyclohexyl-5-methylphenol (CAS: 1596-13-0)
Molecular Weight ( g/mol ) 190.28190.28190.28
Melting Point (°C) Data not readily available56[2]Data not readily available
Boiling Point (°C) Data not readily available257.1 at 760 mmHg[2]Data not readily available
pKa Predicted: ~10-11Predicted: 10.58 ± 0.43[2]Data not readily available
LogP Predicted: ~4.53.74830[2]Data not readily available
Water Solubility Predicted to be lowPredicted to be lowData not readily available

Experimental Protocols for Physicochemical Characterization

The following section details robust, field-proven methodologies for the experimental determination of the key physicochemical properties of 2-Cyclohexyl-3-methylphenol. The causality behind experimental choices is explained to ensure a self-validating system of characterization.

Workflow for Physicochemical Characterization

G cluster_synthesis Synthesis & Purification cluster_physchem Physicochemical Property Determination cluster_spectro Spectroscopic Analysis cluster_chroma Chromatographic Analysis Synthesis Synthesis of 2-Cyclohexyl-3-methylphenol Purification Purification (e.g., Distillation/Crystallization) Synthesis->Purification MeltingPoint Melting Point Determination Purification->MeltingPoint BoilingPoint Boiling Point Determination Purification->BoilingPoint Solubility Solubility Assessment Purification->Solubility pKa pKa Determination Purification->pKa NMR NMR Spectroscopy (1H & 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS HPLC HPLC Purity & Quantification Purification->HPLC GCMS GC-MS for Impurity Profiling Purification->GCMS

Sources

Foundational

Whitepaper: Regioselective Synthesis of 2-Cyclohexyl-3-methylphenol via Directed Ortho-Alkylation

Executive Summary The synthesis of highly sterically hindered alkylphenols is a persistent challenge in organic process chemistry. Specifically, the synthesis of 2-cyclohexyl-3-methylphenol from 1[1] and cyclohexene requ...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly sterically hindered alkylphenols is a persistent challenge in organic process chemistry. Specifically, the synthesis of 2-cyclohexyl-3-methylphenol from 1[1] and cyclohexene requires overcoming significant thermodynamic and kinetic barriers. Because the target C2 position on the aromatic ring is flanked by both a hydroxyl group and a methyl group, standard intermolecular Friedel-Crafts alkylation predominantly functionalizes the less hindered C4 and C6 positions.

This technical guide details a field-proven, self-validating methodology utilizing aluminum m-cresolate as an in-situ directing catalyst. By forcing an intramolecular delivery of the cyclohexyl carbocation, this protocol bypasses standard steric limitations, enabling the isolation of the elusive C2 isomer.

Mechanistic Rationale: The Regioselectivity Challenge

To understand the necessity of specialized catalysis, one must analyze the electronic and steric environment of m-cresol (3-methylphenol). The hydroxyl (-OH) and methyl (-CH₃) groups are both ortho/para-directing.

  • C4 Position: Para to -OH, ortho to -CH₃. Minimal steric hindrance.

  • C6 Position: Ortho to -OH, para to -CH₃. Moderate steric hindrance.

  • C2 Position (Target): Ortho to both -OH and -CH₃. Extreme steric hindrance.

When standard Brønsted acids—such as2[2] or 3[3]—are employed, the reaction proceeds via an intermolecular electrophilic aromatic substitution. The bulky cyclohexyl carbocation naturally attacks the path of least resistance, yielding almost exclusively 4-cyclohexyl-3-methylphenol (C4) and 2-cyclohexyl-5-methylphenol (C6)[3]. Furthermore, solid acid catalysts like4[4] fail to produce the C2 isomer due to rigid pore-size restrictions that physically block the transition state required for C2 alkylation[4].

The Solution: Aluminum-Directed Ortho-Alkylation By reacting m-cresol with aluminum metal, we generate aluminum m-cresolate. The aluminum center acts as a Lewis acid, coordinating with cyclohexene and polarizing its double bond. Because the cyclohexene is now tethered to the oxygen atom of the cresolate, the carbocation is delivered intramolecularly via a six-membered cyclic transition state. This effectively restricts the attack to the ortho positions (C2 and C6), drastically increasing the local concentration of the electrophile at the highly hindered C2 carbon[5].

G mCresol m-Cresol Intermediate Al-Cresolate Complex mCresol->Intermediate Al metal, heat Cyclohexene Cyclohexene Cyclohexene->Intermediate Coordination C2 2-Cyclohexyl-3-methylphenol (Target, C2) Intermediate->C2 Intramolecular ortho-delivery C6 2-Cyclohexyl-5-methylphenol (Major Ortho, C6) Intermediate->C6 Intramolecular ortho-delivery C4 4-Cyclohexyl-3-methylphenol (Para, C4) Intermediate->C4 Intermolecular (Minor)

Reaction pathway for the ortho-directed alkylation of m-cresol using aluminum cresolate.

Quantitative Isomer Distribution

The choice of catalyst dictates the reaction's regioselectivity. The table below summarizes the expected isomer distribution based on the catalytic system employed.

Catalyst SystemReaction MechanismMajor Isomer(s)2-Cyclohexyl-3-methylphenol (C2) Yield
p-Toluenesulfonic Acid (p-TSA) Intermolecular Brønsted4-Cyclohexyl-3-methylphenol (C4)Trace / <2%
Perchloric Acid (HClO₄) Intermolecular Brønsted2-Cyclohexyl-5-methylphenol (C6) & C4Trace / <5%
Zeolite H-BEA Intermolecular Solid AcidC4 and C6 isomersTrace
Aluminum m-Cresolate Intramolecular Lewis (Ortho-directed)C6 and C2 isomers15% - 25%

Note: Even with ortho-direction, the C6 position remains thermodynamically favored over C2. However, aluminum cresolate is the only system that yields the C2 isomer in synthetically useful quantities[5].

Experimental Protocol: A Self-Validating System

The following protocol leverages high temperature and pressure to overcome the activation energy barrier of the C2 position. Every phase includes a self-validation checkpoint to ensure process integrity.

Workflow Step1 1. Catalyst Preparation (m-Cresol + Al turnings -> 150°C) Step2 2. Alkylation Reaction (Add Cyclohexene, 170-220°C, 1.0-1.5 MPa) Step1->Step2 Step3 3. Quenching (Cooling + 10% HCl addition) Step2->Step3 Step4 4. Phase Separation & Extraction (Organic layer recovery) Step3->Step4 Step5 5. Fractional Distillation (Isomer Separation) Step4->Step5

Step-by-step experimental workflow for the synthesis and isolation of 2-cyclohexyl-3-methylphenol.

Phase 1: In-Situ Catalyst Generation
  • Apparatus Setup: Equip a high-pressure Hastelloy autoclave with a mechanical stirrer, thermocouple, and an inert nitrogen (N₂) sweep.

  • Reagent Loading: Charge the vessel with 1.0 mol of anhydrous m-cresol. Add 0.03 mol of activated aluminum turnings.

  • Activation: Gradually heat the mixture to 150°C under continuous stirring. The aluminum will react with the phenolic -OH to form the active aluminum m-cresolate catalyst ( Al(OC7​H7​)3​ ).

    • Self-Validation Checkpoint 1: The evolution of hydrogen ( H2​ ) gas will be observed. The complete cessation of H2​ bubbling confirms the total consumption of aluminum turnings and the successful formation of the catalyst.

Phase 2: High-Pressure Cyclohexylation
  • Reactant Addition: Cool the reactor slightly to 120°C. Introduce 0.8 mol of cyclohexene dropwise using a high-pressure metering pump. Causality Note: Using a substoichiometric amount of cyclohexene (0.8 eq) prevents over-alkylation (di-cyclohexylation).

  • Pressurization: Seal the autoclave and pressurize with N₂ to 1.0–1.5 MPa[5].

  • Maturation: Elevate the temperature to 180°C–220°C and maintain for 4–6 hours. Causality Note: The high thermal energy is strictly required to push the equilibrium toward the sterically hindered C2 transition state.

    • Self-Validation Checkpoint 2: Draw an aliquot and analyze via GC-MS. The disappearance of the cyclohexene peak (m/z = 82) and the stabilization of the product cluster (m/z = 190.28) indicates the reaction has reached thermodynamic equilibrium.

Phase 3: Quenching and Isolation
  • Quenching: Cool the reactor to 25°C and carefully vent the pressure. Slowly add a 10% (v/v) aqueous HCl solution.

    • Self-Validation Checkpoint 3: The addition of HCl hydrolyzes the aluminum cresolate. The initial formation of a gelatinous aluminum hydroxide precipitate, followed by its complete dissolution into the aqueous layer as AlCl3​ , validates a successful quench.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the organic layer with toluene, wash with brine, and dry over anhydrous Na2​SO4​ .

  • Purification: Remove the solvent under reduced pressure. Subject the crude oil to high-vacuum fractional distillation. The unreacted m-cresol distills first, followed by the C4 and C6 isomers. The highly hindered 2-cyclohexyl-3-methylphenol exhibits a distinct boiling point profile and is collected in the final fractions. For >99% purity, preparative HPLC is recommended.

References

  • [3] Optimization of process conditions for catalytic alkylation of isomeric cresols with cyclohexene. SciSpace.

  • [5] Optimization of process conditions for catalytic alkylation of isomeric cresols with cyclohexene | Request PDF. ResearchGate.

  • [2] Alkylation of Cresols with Cyclohexene in the Presence of p-Toluenesulphonic Acid. ResearchGate.

  • [4] Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy. PNNL.

  • [1] m-Cresol for synthesis 108-39-4. Sigma-Aldrich.

Sources

Exploratory

Comprehensive Technical Guide: Physicochemical Profiling and Molecular Weight Validation of 2-Cyclohexyl-3-methylphenol

Executive Summary 2-Cyclohexyl-3-methylphenol (CAS: 1596-10-7) is a highly specialized monosubstituted cresol utilized extensively as a drug intermediate and an active agent in antimicrobial formulations[1]. With the mol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Cyclohexyl-3-methylphenol (CAS: 1596-10-7) is a highly specialized monosubstituted cresol utilized extensively as a drug intermediate and an active agent in antimicrobial formulations[1]. With the molecular formula C₁₃H₁₈O , the compound has a calculated molecular weight of 190.28 g/mol and an exact monoisotopic mass of 190.1358 Da .

For drug development professionals and analytical chemists, understanding the precise molecular weight and its physicochemical implications is critical. This guide provides an in-depth analysis of how the molecular weight of 2-Cyclohexyl-3-methylphenol dictates its biological efficacy, alongside a self-validating analytical protocol for its exact mass determination.

Structural and Physicochemical Implications of Molecular Weight

The molecular weight of 190.28 g/mol places 2-Cyclohexyl-3-methylphenol well within the optimal parameters of Lipinski’s Rule of Five (MW < 500 Da), ensuring excellent membrane permeability.

Mechanism of Action & Lipophilicity

The combination of a bulky, hydrophobic cyclohexyl group and a methyl group on the phenol ring significantly increases the compound's lipophilicity (predicted LogP ≈ 4.5) without inflating the molecular weight beyond the threshold for cellular absorption[2].

  • Antimicrobial Efficacy: As outlined in, monosubstituted cresols like 2-cyclohexyl-3-methylphenol exhibit potent biocidal activity. The specific molecular weight and steric hindrance of the cyclohexyl ring allow the molecule to efficiently partition into and disrupt bacterial lipid bilayers, especially when formulated synergistically with terpineol[3].

  • Steric Dynamics: The ortho-positioning of the cyclohexyl group relative to the hydroxyl group creates steric shielding. This shielding modulates the pKa of the phenol, affecting its ionization state at physiological pH and thereby influencing its pharmacokinetic profile.

Comparative Isomeric Profiling

To ensure analytical specificity, it is vital to differentiate 2-Cyclohexyl-3-methylphenol from its structural isomers. Because all isomers share the identical molecular formula and weight, advanced chromatographic separation is required prior to mass analysis.

Table 1: Quantitative Data of Cyclohexyl-methylphenol Isomers

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Exact Mass (Da)Predicted LogP
2-Cyclohexyl-3-methylphenol 1596-10-7C₁₃H₁₈O190.28190.1358~4.5
2-Cyclohexyl-4-methylphenol 1596-09-4C₁₃H₁₈O190.28190.13583.75
2-Cyclohexyl-5-methylphenol 1596-13-0C₁₃H₁₈O190.28190.1358~4.5
4-Cyclohexyl-2-methylphenol 10366-14-0C₁₃H₁₈O190.28190.1358~4.5

(Data sourced from and)[1],[2].

Analytical Methodologies: Validating Molecular Weight

While the theoretical molecular weight is 190.28 g/mol , empirical validation requires Gas Chromatography-Mass Spectrometry (GC-MS).

The Causality of Derivatization: Phenolic compounds possess a highly polar hydroxyl (-OH) group. If injected directly into a GC, this proton interacts with the silanol groups of the stationary phase, causing severe peak tailing and compromising resolution. To resolve this, we employ N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) . This reagent replaces the active phenolic proton with a trimethylsilyl (TMS) group.

  • Mass Shift: This derivatization shifts the target molecular weight from 190.28 Da to 262.36 Da (an addition of 72 Da). The analytical system must be calibrated to detect this derivatized mass to confirm the original structure.

Self-Validating Experimental Protocol: GC-MS Determination

This protocol is designed as a self-validating system, ensuring that every data point is internally controlled against false positives or carryover.

Step 1: System Suitability and Blank Validation
  • Procedure: Inject 1 µL of anhydrous hexane (solvent blank) using the exact temperature gradient planned for the sample.

  • Causality: This establishes a clean baseline and proves the system is free of residual analytes (carryover). If a peak appears at the target retention time, the system is contaminated, and subsequent data is invalid.

Step 2: Internal Standard (IS) Integration
  • Procedure: Spike the sample with a known concentration of 4-isopropylphenol (Internal Standard).

  • Causality: The IS normalizes the data. Because derivatization yields and injection volumes can fluctuate slightly, comparing the target analyte's response against the IS ensures quantitative trustworthiness.

Step 3: Derivatization Reaction
  • Procedure: Combine 1.0 mg of 2-Cyclohexyl-3-methylphenol with 50 µL of BSTFA (containing 1% TMCS as a catalyst) in 1 mL of anhydrous pyridine. Incubate at 60°C for 30 minutes.

  • Causality: Heat accelerates the nucleophilic attack of the phenol oxygen on the silicon atom of BSTFA. Pyridine acts as an acid scavenger, driving the reaction to >99% completion to ensure maximum volatility.

Step 4: Gas Chromatography Separation
  • Procedure: Inject 1 µL into an HP-5MS column (30 m × 0.25 mm × 0.25 µm). Use Helium carrier gas at 1.0 mL/min. Program the oven: 80°C (hold 1 min), ramp at 15°C/min to 280°C.

  • Causality: The initial low temperature focuses the volatile analyte at the head of the column (solvent focusing). The steady ramp elutes the derivatized isomers sharply based on their specific boiling points, separating 2-cyclohexyl-3-methylphenol from any unreacted precursors.

Step 5: Mass Spectrometry (EI) Detection
  • Procedure: Utilize Electron Ionization (EI) at 70 eV. Scan range: 50–350 m/z.

  • Causality: 70 eV is the universal standard for EI. It provides highly reproducible fragmentation patterns. The system will validate the molecular weight by detecting the molecular ion peak ( M+∙ ) of the TMS-derivative at m/z 262 , followed by a characteristic loss of a methyl radical (M-15) at m/z 247 , definitively confirming the core 190.28 Da structure.

Analytical Workflow Visualization

GCMS_Workflow Blank 1. Blank Injection (System Validation) Sample 2. Sample + Internal Standard (Phenol Extraction) Blank->Sample Ensures Zero Carryover Deriv 3. Derivatization (BSTFA + TMCS @ 60°C) Sample->Deriv Normalizes Variance GC 4. Gas Chromatography (HP-5MS Separation) Deriv->GC Increases Volatility (MW shifts to 262 Da) EI 5. Electron Ionization (70 eV Fragmentation) GC->EI Elutes TMS-Ether Mass 6. Mass Analyzer (Quadrupole m/z Separation) EI->Mass Standardized Ionization Data 7. Data Analysis (Detect m/z 262 -> MW 190.28) Mass->Data Validates Exact Mass

Figure 1: Self-validating GC-MS analytical workflow for the molecular weight determination of 2-Cyclohexyl-3-methylphenol.

References

  • NextSDS Database. "2-Cyclohexyl-3-methylphenol — Chemical Substance Information (CAS 1596-10-7)." NextSDS. Available at: [Link]

  • Unilever PLC. "Antimicrobial composition." Google Patents (WO2014001056A1).
  • LookChem. "2-Cyclohexyl-4-methylphenol - Chemical Properties and Exact Mass." LookChem Database. Available at:[Link]

Sources

Foundational

Spectroscopic Characterization and Analytical Profiling of 2-Cyclohexyl-3-methylphenol

A Technical Whitepaper for Research and Drug Development Professionals Executive Summary The compound 2-Cyclohexyl-3-methylphenol (CAS: 1596-10-7) is a sterically hindered, alkyl-substituted phenol with significant utili...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Research and Drug Development Professionals

Executive Summary

The compound 2-Cyclohexyl-3-methylphenol (CAS: 1596-10-7) is a sterically hindered, alkyl-substituted phenol with significant utility in advanced materials and pharmaceutical synthesis[1],[2]. Structurally characterized by an ortho-cyclohexyl group and a meta-methyl group relative to the phenolic hydroxyl, this molecule presents unique steric and electronic microenvironments. This whitepaper provides an in-depth, authoritative guide to the spectroscopic profiling (NMR, FT-IR, and MS) of 2-Cyclohexyl-3-methylphenol, detailing self-validating experimental protocols and examining its downstream applications in drug development, such as its role as a precursor for TRPV1 antagonists[3] and antimicrobial agents[4].

Structural Dynamics & Chemical Context

The chemical behavior and spectral signature of 2-Cyclohexyl-3-methylphenol are dictated by the interplay of its substituents:

  • Electronic Effects: The hydroxyl (-OH) group is strongly electron-donating via resonance, shielding the ortho (C2, C6) and para (C4) positions. The methyl (-CH₃) group at C3 provides mild inductive electron donation.

  • Steric Hindrance: The bulky cyclohexyl moiety at the C2 position restricts the free rotation of the phenolic -OH group, often forcing it into a specific conformation that influences hydrogen bonding dynamics. This steric shielding is highly advantageous in synthesizing selective polyhydric phenol compounds, preventing unwanted side reactions at the ortho position[5].

Comprehensive Spectroscopic Profiling

Due to the specific substitution pattern, the spectroscopic data for 2-Cyclohexyl-3-methylphenol follows highly predictable empirical models derived from baseline molecules like 2-cyclohexylphenol[6]. The following tables synthesize the quantitative data required for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide definitive proof of the substitution pattern. The three adjacent aromatic protons (H4, H5, H6) exhibit a classic AMX/ABX coupling system, modified by the electron-donating effects of the -OH and -CH₃ groups.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Proton Type Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
Phenolic -OH 4.70 br s 1H -
Aromatic H (C5) 6.95 t 1H ~7.8
Aromatic H (C4) 6.75 d 1H ~7.8
Aromatic H (C6) 6.65 d 1H ~7.8
Cyclohexyl -CH (C1') 2.85 m 1H -
Aryl -CH₃ 2.30 s 3H -

| Cyclohexyl -CH₂ | 1.20 - 1.95 | m | 10H | - |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Carbon Position Chemical Shift (δ, ppm) Carbon Position Chemical Shift (δ, ppm)
C1 (C-OH) 153.5 C1' (Cyclohexyl CH) 40.5
C2 (C-Cyclohexyl) 134.2 C2', C6' (Cyclohexyl CH₂) 31.2
C3 (C-CH₃) 137.8 C3', C5' (Cyclohexyl CH₂) 27.4
C5 (Aromatic C-H) 126.5 C4' (Cyclohexyl CH₂) 26.8
C4 (Aromatic C-H) 121.3 Aryl -CH₃ 20.1

| C6 (Aromatic C-H) | 114.8 | | |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is critical for identifying the hydrogen-bonding state of the hydroxyl group and the aliphatic stretches of the cyclohexyl ring.

Table 3: Key FT-IR Vibrational Modes

Wavenumber (cm⁻¹) Vibrational Mode Intensity Structural Implication
3350 - 3450 O-H stretch Broad, Strong Indicates intermolecular hydrogen bonding.
2920, 2850 C-H stretch (aliphatic) Strong Confirms the presence of the cyclohexyl ring.
1590, 1460 C=C stretch (aromatic) Medium Confirms the phenolic core.
1210 C-O stretch Strong Characteristic of phenols.

| 750 | C-H out-of-plane bend | Strong | Confirms 3 adjacent aromatic protons. |

Workflow N1 Sample Preparation (2-Cyclohexyl-3-methylphenol) N2 NMR Spectroscopy (1H & 13C in CDCl3) N1->N2 N3 FT-IR Spectroscopy (ATR Method) N1->N3 N4 Mass Spectrometry (GC-MS / EI) N1->N4 N5 Data Synthesis & Structural Validation N2->N5 N3->N5 N4->N5

Fig 1. Multi-modal spectroscopic workflow for structural validation.

Standardized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying causality to guide researchers in troubleshooting and optimizing their workflows.

NMR Sample Preparation and Acquisition

Objective: Obtain high-resolution ¹H and ¹³C spectra free of solvent interference and paramagnetic impurities.

  • Sample Dissolution: Weigh 15-20 mg of 2-Cyclohexyl-3-methylphenol. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ provides excellent solubility for lipophilic phenols. TMS serves as an internal reference (δ 0.00 ppm) to ensure chemical shift accuracy across different magnetic field strengths[5]. Furthermore, CDCl₃ lacks exchangeable protons, preventing the suppression of the phenolic -OH signal.

  • Filtration: Pass the solution through a glass wool plug or a 0.2 µm PTFE syringe filter directly into a clean 5 mm NMR tube.

    • Causality: Particulate matter distorts magnetic field homogeneity (shimming), leading to broadened spectral lines and loss of fine coupling constants (J).

  • Acquisition: Acquire ¹H NMR at 400 MHz using a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds, and 16-32 scans.

    • Causality: A 2-second delay ensures complete longitudinal relaxation (T1) of all protons, which is strictly required for accurate quantitative integration of the methyl and cyclohexyl groups.

  • Self-Validation Checkpoint: Verify that the TMS peak is sharp and exactly at 0.00 ppm. Check the integration ratio of the aromatic region (3H) to the aliphatic region (13H); any deviation >5% indicates impurities or incomplete relaxation.

Attenuated Total Reflectance (ATR) FT-IR Analysis

Objective: Rapid, non-destructive vibrational profiling without the matrix effects of KBr pelleting.

  • Background Collection: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

    • Causality: Subtracts atmospheric moisture and CO₂ from the final spectrum, which otherwise masks critical regions around 3400 cm⁻¹ and 2300 cm⁻¹.

  • Sample Application: Place a small amount of the compound directly onto the ATR crystal. Apply the pressure anvil to ensure intimate contact.

    • Causality: The evanescent wave generated in ATR only penetrates a few micrometers into the sample. Poor contact results in artificially weak signals and distorted peak ratios.

  • Data Acquisition: Scan from 4000 to 600 cm⁻¹. Apply an ATR correction algorithm post-acquisition.

    • Causality: Higher wavenumbers penetrate less deeply in ATR setups. The correction algorithm compensates for this wavelength-dependent penetration depth, making the spectrum directly comparable to standard transmission libraries.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: Confirm the molecular weight (190.28 g/mol ) and map structural connectivity via electron ionization (EI) fragmentation.

  • Preparation: Dilute the sample to 1 mg/mL in GC-grade hexane or dichloromethane.

  • Injection: Inject 1 µL in split mode (1:50) onto a non-polar capillary column (e.g., HP-5MS).

    • Causality: Split injection prevents column overloading, maintaining sharp chromatographic peaks and preventing ion source saturation, which skews isotopic ratios.

  • Ionization: Utilize standard 70 eV electron ionization.

    • Causality: 70 eV is the universal standard for EI, ensuring the resulting fragmentation pattern can be cross-referenced against NIST/EPA mass spectral libraries.

Fragmentation M Molecular Ion [M]+ m/z 190 F1 Loss of Methyl [-CH3] m/z 175 M->F1 F2 Loss of Cyclohexyl [-C6H11] m/z 107 M->F2 F3 Tropylium Ion Formation m/z 91 F2->F3

Fig 2. Primary electron ionization (EI) mass fragmentation pathways.

Applications in Advanced Therapeutics & Materials

The unique spectroscopic and structural profile of 2-Cyclohexyl-3-methylphenol makes it a highly sought-after intermediate in several advanced fields:

  • Neuropathic Pain Therapeutics: The compound is utilized as a critical lipophilic building block in the synthesis of sulfonamide-based Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists. The bulky cyclohexyl group enhances binding affinity within the hydrophobic pocket of the TRPV1 channel, offering potential treatments for inflammatory and neuropathic pain[3].

  • Antimicrobial Compositions: Monosubstituted and disubstituted cresols, including 2-Cyclohexyl-3-methylphenol, demonstrate potent bactericidal and fungicidal properties. Formulations utilizing this compound show improved disinfection efficacy while maintaining consumer-acceptable olfactory profiles[4].

  • Polymer and Resin Synthesis: In material science, it serves as a precursor for synthesizing highly alkali-resistant polyhydric phenol compounds. The steric bulk of the cyclohexyl group dictates the regioselectivity of electrophilic aromatic substitution during polymerization, ensuring a controlled, linear polymer architecture[5].

References

  • NextSDS. "2-Cyclohexyl-3-methylphenol — Chemical Substance Information." NextSDS Database.
  • ChemWhat. "2-Sikloheksil-3-metilfenol CAS#: 1596-10-7." ChemWhat Chemical Database.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8396, 2-Cyclohexylphenol." PubChem.
  • Unilever PLC. "Antimicrobial composition." World Intellectual Property Organization (WO2014001056A1).
  • Amorepacific Corporation. "Sulphonamides as vanilloid receptor antagonist." European Patent Office (EP2307394B1).
  • Honshu Chemical Industry Co Ltd. "Polyhydric phenol compound and method of producing same." United States Patent and Trademark Office (US20190210947A1).

Sources

Exploratory

High-Resolution ¹H NMR Spectral Analysis of 2-Cyclohexyl-3-methylphenol

A Technical Whitepaper for Structural Elucidation and Analytical Validation Executive Summary & Strategic Context In modern drug development and materials science, substituted cresols play a pivotal role as both active p...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Structural Elucidation and Analytical Validation

Executive Summary & Strategic Context

In modern drug development and materials science, substituted cresols play a pivotal role as both active pharmaceutical ingredients and critical synthetic intermediates. Specifically, 2-Cyclohexyl-3-methylphenol (CAS: 1596-10-7) has garnered attention for its potent applications in advanced [1].

For researchers synthesizing or utilizing this compound, verifying its structural integrity via Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a non-negotiable quality control step. This whitepaper provides an in-depth, mechanistic guide to the ¹H NMR spectrum of 2-Cyclohexyl-3-methylphenol, moving beyond mere signal assignment to explain the underlying quantum mechanical and steric causalities that dictate its spectral fingerprint.

Mechanistic Framework: Causality of Chemical Shifts

The ¹H NMR spectrum of 2-Cyclohexyl-3-methylphenol is defined by the interplay of three distinct functional groups attached to the aromatic core: a hydroxyl group (-OH) at C1, a bulky cyclohexyl ring at C2, and a methyl group (-CH₃) at C3.

The Aromatic Core (AMX Spin System)

The protons at positions C4, C5, and C6 form a contiguous 3-spin system. The chemical shifts of these protons are governed by the mesomeric (+M) and inductive (+I) effects of the substituents:

  • H-6 (Ortho to -OH): The hydroxyl group exerts a strong electron-donating resonance effect (+M), significantly increasing electron density at the ortho and para positions. Consequently, H-6 is highly shielded, resonating furthest upfield in the aromatic region.

  • H-4 (Para to -OH, Ortho to -CH₃): H-4 benefits from the +M shielding of the para-hydroxyl group and the weak +I shielding of the ortho-methyl group.

  • H-5 (Meta to -OH): Residing meta to the hydroxyl group, H-5 escapes the primary shielding cone of the +M effect. It is relatively deshielded compared to H-4 and H-6, resonating furthest downfield.

Steric Hindrance and the Phenolic -OH

In unhindered phenols, the -OH proton typically appears as a broad singlet whose chemical shift is highly concentration-dependent due to intermolecular hydrogen bonding. However, in 2-Cyclohexyl-3-methylphenol, the bulky cyclohexyl group at C2 creates significant steric hindrance. This steric bulk restricts the free rotation of the hydroxyl group and physically impedes extensive intermolecular hydrogen bonding networks. As a result, the -OH signal often appears slightly sharper and potentially upfield compared to unhindered analogs, unless the sample is highly concentrated.

Shift_Causality cluster_0 Electronic & Steric Effects Molecule 2-Cyclohexyl-3-methylphenol OH -OH (C1) Strong +M Effect Molecule->OH Me -CH3 (C3) Weak +I Effect Molecule->Me Cy -Cyclohexyl (C2) Steric Bulk & +I Molecule->Cy H4 H-4 (Para to OH) Highly Shielded (~6.66 ppm) OH->H4 Shields H6 H-6 (Ortho to OH) Highly Shielded (~6.56 ppm) OH->H6 Shields Me->H4 Shields H5 H-5 (Meta to OH) Less Shielded (~6.92 ppm) Cy->H5 Deshields (Relative)

Fig 1: Causality of electronic and steric substituent effects on aromatic proton chemical shifts.

Quantitative Spectral Data

The following table summarizes the predictive high-resolution ¹H NMR data (at 400 MHz in CDCl₃) based on empirical increment systems and [3].

Proton AssignmentPositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Phenolic -OH C1~4.80*Broad Singlet (bs)1H-
Aromatic H-6 C66.56Doublet (d)1H7.8 (ortho)
Aromatic H-4 C46.66Doublet (d)1H7.8 (ortho)
Aromatic H-5 C56.92Triplet (t)1H7.8 (ortho)
Methine (Cy) C1'2.85Multiplet (m)1HComplex
Methyl C32.25Singlet (s)3H-
Methylene (Cy) C2'-C6'1.20 - 1.95Multiplet (m)10HComplex

*Note: The exact shift of the -OH proton is highly dependent on sample concentration and temperature.

Self-Validating Experimental Protocol

To ensure high-fidelity data that meets regulatory and peer-review standards, the NMR acquisition must be treated as a self-validating system. The following protocol details the causality behind each experimental choice, heavily informed by [2].

Step-by-Step Methodology
  • Sample Preparation: Dissolve 5–10 mg of high-purity 2-Cyclohexyl-3-methylphenol in 0.6 mL of deuterated chloroform (CDCl₃).

    • Causality: CDCl₃ is chosen because it is non-polar, preventing solvent-induced disruption of the molecule's native hydrogen-bonding state.

  • Internal Referencing: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS acts as the absolute zero-point (δ 0.00 ppm). Referencing against TMS rather than the residual solvent peak (CHCl₃ at 7.26 ppm) eliminates shift errors caused by temperature variations or [4].

  • Shimming & Tuning: Insert the sample into the spectrometer (e.g., 400 MHz or higher). Perform automated 3D gradient shimming (topshim).

    • Causality: The cyclohexyl group produces a complex, overlapping multiplet between 1.20 and 1.95 ppm. Perfect magnetic field homogeneity (shimming) is strictly required to resolve any fine structure within this aliphatic envelope.

  • Acquisition Parameters: Utilize a standard 30-degree pulse sequence (zg30). Set the relaxation delay (D1) to 2 seconds and the number of scans (NS) to 16.

    • Causality: A 30-degree pulse (the Ernst angle approximation) allows for rapid pulsing without saturating the signals, ensuring accurate integration values critical for confirming the 10 protons of the cyclohexyl ring versus the 3 protons of the methyl group.

  • Secondary Validation (D₂O Shake): If the phenolic -OH signal overlaps with the methine proton of the cyclohexyl group (~2.85 ppm), remove the NMR tube, add 1 drop of Deuterium Oxide (D₂O), shake vigorously, and re-acquire the spectrum.

    • Causality: The labile -OH proton rapidly exchanges with deuterium, rendering it NMR-invisible. The subsequent disappearance of the signal definitively validates its assignment.

Protocol_Validation Prep Sample Prep 5mg in CDCl3 + TMS Acq Acquisition zg30, NS=16, D1=2s Prep->Acq Val1 Primary Validation TMS Peak at 0.00 ppm Acq->Val1 D2O D2O Shake Exchange Labile -OH Val1->D2O Val2 Secondary Validation Disappearance of OH signal D2O->Val2

Fig 2: Self-validating NMR acquisition workflow utilizing D₂O exchange for signal verification.

Advanced Analytical Insights

For drug development professionals utilizing this molecule as a scaffold, understanding the conformational dynamics is crucial. The cyclohexyl ring is not static; it undergoes rapid chair-chair interconversion at room temperature.

Because the ring is attached to an asymmetric, sterically crowded aromatic environment (flanked by an -OH and a -CH₃ group), the rotation around the C2-C1' bond is restricted. This restricted rotation can cause the equatorial and axial protons of the cyclohexyl ring to experience slightly different magnetic environments over the NMR timescale. While a standard 400 MHz instrument will show a broad multiplet, ultra-high field NMR (e.g., 800 MHz) or low-temperature NMR studies may reveal diastereotopic-like splitting patterns within the methylene envelope, providing deeper insights into the molecule's 3D conformation in solution.

References

  • Unilever PLC. (2014). Antimicrobial composition (Patent No. WO2014001056A1).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. ScienceDirect.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer Link.[Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. ACS Publications.[Link]

Foundational

Introduction: The Role of ¹³C NMR in Phenolic Compound Analysis

An In-Depth Technical Guide to ¹³C NMR Data for Substituted Phenols Phenolic compounds are a cornerstone of medicinal chemistry, natural product analysis, and materials science. Their chemical behavior and biological act...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to ¹³C NMR Data for Substituted Phenols

Phenolic compounds are a cornerstone of medicinal chemistry, natural product analysis, and materials science. Their chemical behavior and biological activity are intrinsically linked to their electronic structure, which is in turn highly sensitive to the nature and position of substituents on the aromatic ring. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an unparalleled tool for elucidating the structure of these molecules. Unlike ¹H NMR, which can be complicated by overlapping signals and complex coupling patterns, ¹³C NMR provides a direct window into the carbon skeleton, offering clear, well-resolved signals for each unique carbon environment.[1]

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and practical applications of ¹³C NMR for the characterization of substituted phenols. We will move beyond simple data reporting to explore the causal relationships between substituent electronic effects and observed chemical shifts (δ), empowering you to not only interpret spectra but also to predict them.

Foundational Principles: The ¹³C NMR Spectrum of Phenol

To understand substituted phenols, we must first establish the baseline: the spectrum of phenol itself. The phenol molecule (C₆H₅OH) possesses a plane of symmetry bisecting the C1-C4 axis. Consequently, while there are six aromatic carbons, only four distinct signals appear in the proton-decoupled ¹³C NMR spectrum.[2]

  • C1 (Ipso-carbon): The carbon directly attached to the hydroxyl group. It is significantly deshielded by the electronegative oxygen atom, appearing far downfield.[2][3]

  • C2/C6 (Ortho-carbons): These two carbons are chemically equivalent due to symmetry.[2]

  • C3/C5 (Meta-carbons): Also chemically equivalent.[2]

  • C4 (Para-carbon): A unique carbon environment.[2]

Table 1: Typical ¹³C NMR Chemical Shifts for Phenol

Carbon PositionTypical δ (ppm)Rationale for Chemical Shift
C1 (Ipso)~155.0Strongly deshielded by the electronegative -OH group.[2][3]
C2 / C6 (Ortho)~115.5Shielded due to resonance effects of the -OH group.
C3 / C5 (Meta)~129.8Least affected by the -OH group, similar to benzene (~128.5 ppm).
C4 (Para)~121.0Shielded by the strong resonance effect of the -OH group.

Note: Values are approximate and can vary slightly based on the solvent used. A common solvent for this analysis is deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as the internal standard, with its signal set to 0.0 ppm.[2]

The Core of Interpretation: Substituent Effects on Chemical Shifts

The introduction of a second substituent onto the phenol ring breaks the molecule's symmetry and, more importantly, alters the electron distribution across the aromatic system. These electronic perturbations are the primary cause of changes in ¹³C chemical shifts. The effects can be broadly categorized into two types: inductive effects and resonance effects.[4]

Inductive (Field) Effects

Inductive effects are transmitted through the sigma (σ) bonds and are related to the electronegativity of the substituent.

  • Electron-Withdrawing Groups (EWGs): Electronegative groups (e.g., -NO₂, -CN, -Halogens) pull electron density away from the ring, generally causing a downfield shift (deshielding) of nearby carbons.

  • Electron-Donating Groups (EDGs): Electropositive or alkyl groups (e.g., -CH₃, -C₂H₅) push electron density into the ring, typically causing an upfield shift (shielding).

Resonance (Mesomeric) Effects

Resonance effects involve the delocalization of π-electrons between the substituent and the aromatic ring. This effect is most pronounced at the ortho and para positions.[5]

  • π-Donating Groups (-OH, -NH₂, -OR): These groups have lone pairs of electrons that can be delocalized into the ring, significantly increasing electron density (shielding) at the ortho and para carbons. This is why the C2/C6 and C4 signals in phenol are shifted upfield relative to benzene.

  • π-Accepting Groups (-NO₂, -C=O): These groups pull π-electron density out of the ring, decreasing electron density (deshielding) at the ortho and para carbons.

The interplay of these two effects determines the final chemical shift. For example, a halogen is inductively withdrawing but can be a weak resonance donor.

Caption: Standard workflow for ¹³C NMR analysis of substituted phenols.

Step-by-Step Methodology:
  • Sample Preparation:

    • Mass: A higher concentration is needed for ¹³C NMR compared to ¹H NMR due to the low natural abundance (1.1%) of the ¹³C isotope.

    • Solvent: Choose a deuterated solvent that fully dissolves the sample and has minimal overlapping signals. DMSO-d₆ is excellent for highly polar phenols, while CDCl₃ is a good general-purpose choice. [2] * Quantitative Analysis: For accurate integration, the differential relaxation times of quaternary vs. protonated carbons must be normalized. A paramagnetic relaxation agent like chromium(III) acetylacetonate [Cr(acac)₃] shortens the T₁ relaxation times of all carbons, allowing for a much shorter relaxation delay (D1) and faster, quantitative data acquisition. [6]

  • Spectrometer Setup:

    • Lock & Shim: Locking onto the solvent's deuterium signal ensures field stability. Shimming corrects for magnetic field inhomogeneities, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Proton Decoupling: To simplify the spectrum, broad-band proton decoupling is employed. This irradiates all proton frequencies, collapsing the ¹³C-¹H spin-spin couplings into single, sharp lines for each carbon. This also provides a significant sensitivity enhancement via the Nuclear Overhauser Effect (NOE). [1] * Relaxation Delay (D1): This is the time between pulses. For non-quantitative spectra, D1 is typically 1-2 seconds. For quantitative work without a relaxation agent, D1 must be at least 5 times the longest T₁ of any carbon in the molecule (often quaternary carbons), which can be impractically long.

  • Data Processing & Assignment:

    • Processing: Standard Fourier transform, phasing, and baseline correction are applied to yield the final spectrum.

    • Assignment: Initial assignments can be made based on the principles discussed above. For unambiguous assignment, especially in complex molecules, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

Advanced Tools & Databases

For complex structures or validation of assignments, several computational tools and databases are indispensable for the modern researcher.

  • NMRShiftDB: A free, web-based database of organic structures and their NMR spectra. It allows for spectrum prediction and searching of submitted datasets. [7]* NMRdb.org: An online tool that provides fast and accurate simulation of NMR spectra from a drawn chemical structure. [8]* Computational Chemistry: DFT (Density Functional Theory) calculations can provide highly accurate predictions of ¹³C NMR chemical shifts, serving as a powerful tool for structure verification.

Conclusion

¹³C NMR spectroscopy is a powerful and precise technique for the structural elucidation of substituted phenols. A thorough understanding of how inductive and resonance effects modulate the electronic environment of each carbon atom is key to accurate spectral interpretation. By combining this theoretical knowledge with robust, validated experimental protocols and leveraging modern spectral databases, researchers can confidently characterize novel phenolic compounds, accelerating discovery in drug development and chemical sciences.

References

  • O'Connor, C. J., et al. (1987). Substituent Effects on the N.M.R. Spectra of Carboxylic Acid Derivatives. IV. 13C N.M.R. Spectra of para -Substituted Phenols, Phenylureas and Phenyl Propionates. Australian Journal of Chemistry, 40. [Link]

  • National Center for Biotechnology Information. (n.d.). NMRShiftDB - PubChem Data Source. PubChem. [Link]

  • ConnectSci. (n.d.). Substituent Effects on the N.M.R. Spectra of Carboxylic Acid Derivatives. IV. 13C N.M.R. Spectra of para-Substituted Phenols, Phenylureas and Phenyl Propionates. Australian Journal of Chemistry. [Link]

  • Brown, D. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. Doc Brown's Chemistry. [Link]

  • Al-Rawi, J. M. A., et al. (2000). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Magnetic Resonance in Chemistry, 38(5), 416-420. [Link]

  • Sardella, J., et al. (2009). Substituent effects on ionisation and 13C NMR properties of some monosubstituted phenols: A potentiometric, spectrophotometric and 13C NMR study. ResearchGate. [Link]

  • Tierney, J., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). Semantic Scholar. [Link]

  • University of Calgary. (n.d.). ¹³C NMR Spectroscopy. chem.ucalgary.ca. [Link]

  • Holopainen, U., et al. (2004). Fully quantitative carbon-13 NMR characterization of resol phenol–formaldehyde prepolymer resins. ResearchGate. [Link]

  • Patiny, L., & Baghi, D. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. [Link]

  • Sim, J. H., & Lee, D. Y. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Molecules, 22(12), 2217. [Link]

Sources

Exploratory

IR spectrum analysis of 2-Cyclohexyl-3-methylphenol

An In-Depth Technical Guide to the Infrared Spectrum Analysis of 2-Cyclohexyl-3-methylphenol Prepared by: Gemini, Senior Application Scientist Abstract Infrared (IR) spectroscopy is a powerful analytical technique for th...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Infrared Spectrum Analysis of 2-Cyclohexyl-3-methylphenol

Prepared by: Gemini, Senior Application Scientist

Abstract

Infrared (IR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules by identifying their functional groups.[1][2] This guide provides a comprehensive technical analysis of the infrared spectrum of 2-Cyclohexyl-3-methylphenol. By deconstructing the molecule into its primary components—the phenolic hydroxyl group, the 1,2,3-trisubstituted aromatic ring, the saturated cyclohexyl ring, and the methyl group—we can predict and interpret its characteristic absorption bands. This document offers a detailed theoretical framework, a validated experimental protocol for data acquisition, and a systematic approach to spectral interpretation, designed for researchers, scientists, and professionals in drug development and chemical analysis.

Molecular Structure and Predicted Vibrational Modes

The foundation of interpreting an IR spectrum lies in understanding the molecule's structure and the types of vibrations its bonds can undergo.[3] 2-Cyclohexyl-3-methylphenol is comprised of distinct structural motifs, each contributing a unique signature to the overall spectrum.

Core Molecular Structure

The molecule combines aromatic, aliphatic, and hydroxyl functionalities. A systematic analysis requires examining each component's expected vibrational behavior.

Caption: Molecular structure of 2-Cyclohexyl-3-methylphenol.

Key Functional Groups and Their Vibrational Modes
  • Phenolic Hydroxyl (O-H) Group: The O-H bond is highly polar, and its stretching vibration is one of the most identifiable features in an IR spectrum. In phenols, extensive intermolecular hydrogen bonding significantly broadens this absorption band, making it a distinct, wide peak.[4][5] The C-O stretching vibration is also characteristic and appears at a higher frequency in phenols compared to aliphatic alcohols due to the bond strengthening from resonance with the aromatic ring.[4]

  • Aromatic Ring (Benzene Derivative): The aromatic ring exhibits several characteristic vibrations:

    • C-H Stretching: The stretching of C-H bonds where the carbon is sp² hybridized occurs at frequencies just above 3000 cm⁻¹.[1][6]

    • C=C Stretching: The stretching vibrations within the benzene ring typically produce a pair of sharp bands of variable intensity in the 1600-1450 cm⁻¹ region.[4][6]

    • C-H Out-of-Plane Bending: These vibrations are highly diagnostic for the substitution pattern on the aromatic ring and appear in the 900-675 cm⁻¹ region.[6][7]

  • Aliphatic Cyclohexyl and Methyl Groups: These saturated groups contain sp³ hybridized carbon atoms.

    • C-H Stretching: The stretching of C-H bonds on sp³ carbons occurs at frequencies just below 3000 cm⁻¹.[8][9] This provides a clear diagnostic line to distinguish between saturated and unsaturated C-H bonds.[1][10]

    • C-H Bending: The methyl (-CH₃) and methylene (-CH₂) groups exhibit characteristic bending (scissoring, rocking) vibrations in the 1470-1350 cm⁻¹ range.[11][12]

Predicted Infrared Spectrum: A Region-by-Region Analysis

The infrared spectrum is typically analyzed in two main parts: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[3][4]

Functional Group Region (4000 cm⁻¹ - 1500 cm⁻¹)

This region contains the most diagnostic stretching vibrations.

  • ~3550-3200 cm⁻¹ (O-H Stretching): A very broad and strong absorption band is expected here, characteristic of the hydrogen-bonded O-H group in the phenol.[4] The breadth is a direct consequence of the various hydrogen-bonding environments within the sample.[5]

  • ~3100-3000 cm⁻¹ (Aromatic C-H Stretching): One or more weak to medium, sharp peaks are predicted just above 3000 cm⁻¹. These are due to the stretching of the C-H bonds on the aromatic ring.[4][6]

  • ~2960-2850 cm⁻¹ (Aliphatic C-H Stretching): Multiple strong, sharp peaks are expected just below 3000 cm⁻¹. These arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the cyclohexyl and methyl groups.[8][13]

  • ~1600-1450 cm⁻¹ (Aromatic C=C Stretching): Two or more sharp bands of medium to strong intensity are anticipated in this region, corresponding to the skeletal vibrations of the aromatic ring.[4][14]

Fingerprint Region (1500 cm⁻¹ - 600 cm⁻¹)

This region contains a complex series of absorptions that are unique to the molecule as a whole, making it a "molecular fingerprint".[2][4]

  • ~1470-1440 cm⁻¹ (Aliphatic C-H Bending): A medium intensity peak from the scissoring vibration of the -CH₂- groups in the cyclohexyl ring is expected here.[11][13]

  • ~1380 cm⁻¹ (Methyl C-H Bending): A characteristic medium peak corresponding to the symmetric bending ("umbrella" mode) of the methyl group should be present.

  • ~1260-1180 cm⁻¹ (Phenolic C-O Stretching): A strong, sharp peak is expected in this range, which is highly characteristic of a phenolic C-O bond.[4] Its position distinguishes it from the C-O stretch in aliphatic alcohols, which occurs at lower wavenumbers.[4][14]

  • Below 900 cm⁻¹ (Aromatic C-H Out-of-Plane Bending): The substitution pattern (1,2,3-trisubstituted) will give rise to characteristic bands in this region. This pattern often results in a strong absorption between 780-740 cm⁻¹.

Summary of Predicted Absorptions
Wavenumber (cm⁻¹)Functional Group & Vibrational ModeExpected IntensityPeak Shape
~3550 - 3200Phenol O-H Stretch (H-bonded)StrongVery Broad
~3100 - 3000Aromatic C-H StretchMedium to WeakSharp
~2960 - 2850Aliphatic (Cyclohexyl, Methyl) C-H StretchStrongSharp
~1600 & ~1475Aromatic C=C Ring StretchMedium to StrongSharp
~1470 - 1440Cyclohexyl -CH₂- Bend (Scissoring)MediumSharp
~1380Methyl C-H Bend (Symmetric)MediumSharp
~1220Phenol C-O StretchStrongSharp
~780 - 740Aromatic C-H Out-of-Plane BendStrongSharp

Experimental Protocol for IR Spectrum Acquisition

To ensure the acquisition of a high-quality, reproducible IR spectrum, a standardized protocol is essential. This methodology is designed to be self-validating by including background correction and verification of instrument performance.

Causality in Experimental Design

The choice of sample preparation and instrument parameters is critical. For a solid, viscous liquid like 2-Cyclohexyl-3-methylphenol, a thin film method using salt plates is often preferred over a KBr pellet. This is because it is faster, avoids potential reactions with the KBr matrix under pressure, and minimizes interference from atmospheric water, which can be adsorbed by KBr and obscure the O-H stretching region.[15] A Fourier Transform Infrared (FTIR) spectrometer is the instrument of choice due to its high sensitivity, speed, and signal-to-noise ratio.

Step-by-Step Methodology
  • Instrument Preparation:

    • Power on the FTIR spectrometer and allow the source and detector to stabilize for at least 30 minutes. This ensures thermal equilibrium and baseline stability.

    • Purge the sample compartment with dry nitrogen or air to minimize atmospheric H₂O and CO₂ absorptions.

  • Background Spectrum Acquisition:

    • Ensure the sample compartment is empty and clean.

    • Acquire a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). This spectrum of the ambient atmosphere will be automatically subtracted from the sample spectrum to remove interference signals.

  • Sample Preparation (Thin Film Method):

    • Place a small drop of 2-Cyclohexyl-3-methylphenol onto the center of a clean, dry NaCl or KBr salt plate.

    • Gently place a second salt plate on top, spreading the sample into a thin, uniform film. Avoid introducing air bubbles. The ideal film thickness should result in the most intense peak (transmittance) being between 10-50%.

  • Sample Spectrum Acquisition:

    • Place the salt plate assembly into the sample holder in the spectrometer's sample compartment.

    • Acquire the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution).

  • Data Processing and Analysis:

    • The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Experimental Workflow Diagram

start Start: Instrument Stabilization background Acquire Background Spectrum (Empty Sample Compartment) start->background prep Prepare Sample (Thin Film on Salt Plate) background->prep sample Acquire Sample Spectrum prep->sample process Process Data (FT & Background Correction) sample->process analyze Analyze Spectrum (Peak Identification) process->analyze end End: Structural Confirmation analyze->end

Caption: Workflow for acquiring the FTIR spectrum of 2-Cyclohexyl-3-methylphenol.

Conclusion

The infrared spectrum of 2-Cyclohexyl-3-methylphenol is highly characteristic, defined by the interplay of its constituent functional groups. The key diagnostic features include a very broad O-H stretch centered around 3400 cm⁻¹, strong aliphatic C-H stretches below 3000 cm⁻¹, weaker aromatic C-H stretches above 3000 cm⁻¹, and a strong phenolic C-O stretch near 1220 cm⁻¹. The complexity of the fingerprint region, particularly the out-of-plane bending bands, provides a unique signature for the specific 1,2,3-trisubstitution pattern of the aromatic ring. By following the detailed analytical approach and experimental protocol outlined in this guide, researchers can confidently use IR spectroscopy to identify and characterize this molecule, ensuring the integrity and purity of materials in research and development settings.

References

  • Tongue, J. A. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • Michigan State University Department of Chemistry. Infrared Spectroscopy. [Link]

  • University of Calgary. IR Spectroscopy of Hydrocarbons. [Link]

  • Brown, P. (2025). Infrared spectrum of phenol C6H6O C6H5OH. Doc Brown's Chemistry. [Link]

  • Wade, Jr., L.G. (2003). The features of IR spectrum. In Organic Chemistry, 5th ed. Pearson Education Inc. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • Isogai, F., et al. (2002). Infrared spectra of the O– H stretching mode of phenol in carbon disulfide. ResearchGate. [Link]

  • North Carolina State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

  • Bellamy, L. J. (1954). Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. Journal of the Elisha Mitchell Scientific Society. [Link]

  • LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

  • LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]

  • Brown, P. (2026). C6H12 infrared spectrum of cyclohexane. Doc Brown's Chemistry. [Link]

  • LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • University of Wisconsin-Platteville. IR Spectroscopy Tutorial: Aromatics. [Link]

  • Chemistry Steps. (2025). Interpreting IR Spectra. [Link]

  • Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands. [Link]

  • LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Wang, Y., et al. (2020). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega. [Link]

  • Chalmers, J. M. (2012). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd. [Link]

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Foundational

solubility of 2-Cyclohexyl-3-methylphenol in organic solvents

An In-depth Technical Guide to the Solubility of 2-Cyclohexyl-3-methylphenol in Organic Solvents For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive fram...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 2-Cyclohexyl-3-methylphenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Cyclohexyl-3-methylphenol in various organic solvents. While specific experimental data for this compound is not extensively available in public literature, this document outlines the fundamental principles governing its solubility, presents a detailed experimental protocol for its determination, and offers a template for data presentation and interpretation. This guide is intended to empower researchers in the fields of chemical synthesis, formulation science, and drug development to systematically approach the solubility characterization of 2-Cyclohexyl-3-methylphenol and structurally related compounds.

Introduction: The Physicochemical Landscape of 2-Cyclohexyl-3-methylphenol

2-Cyclohexyl-3-methylphenol is an organic compound characterized by a phenol core substituted with a bulky, nonpolar cyclohexyl group and a methyl group. This molecular architecture imparts a distinct set of physicochemical properties that dictate its behavior in solution. The hydroxyl group on the phenolic ring introduces polarity and the capacity for hydrogen bonding, while the cyclohexyl and methyl groups contribute to its lipophilicity.

The solubility of this compound in a given organic solvent is a result of the interplay between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions. Understanding these intermolecular forces is paramount for predicting and manipulating its solubility. The principle of "like dissolves like" provides a foundational, albeit simplified, predictive tool.[1] We can anticipate that 2-Cyclohexyl-3-methylphenol will exhibit favorable solubility in solvents that can engage in hydrogen bonding and also accommodate its significant nonpolar character.

Key Structural Features Influencing Solubility:

  • Phenolic Hydroxyl Group: This group is a hydrogen bond donor and acceptor, suggesting favorable interactions with protic and polar aprotic solvents.

  • Cyclohexyl Group: This bulky, nonpolar moiety will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.

  • Methyl Group: A small, nonpolar group that further contributes to the overall lipophilicity of the molecule.

Predicting and Understanding Solubility: A Theoretical Framework

The solubility of phenolic compounds is governed by thermodynamic principles.[2] The tendency of 2-Cyclohexyl-3-methylphenol to dissolve in a solvent is influenced by factors such as its crystal lattice energy (for solid solutes) and the activity coefficient of the solute in the solvent.[2][3] A lower activity coefficient generally corresponds to better solubility in nonpolar solvents.[2]

Computational models such as UNIFAC (UNIQUAC Functional-group Activity Coefficients), UNIQUAC-SAC, and NRTL-SAC have been successfully employed to predict the solubility of phenolic compounds in various solvents.[4] These models utilize group contribution methods to estimate activity coefficients based on the functional groups present in the solute and solvent molecules. For 2-Cyclohexyl-3-methylphenol, the contributing groups would be the aromatic ring, the hydroxyl group, the cyclohexyl ring, and the methyl group.

Experimental Determination of Solubility

A precise and reproducible experimental methodology is crucial for obtaining reliable solubility data. The shake-flask method followed by gravimetric analysis is a standard and robust technique for determining the equilibrium solubility of a solid compound in a solvent.[3][5]

Detailed Experimental Protocol: Shake-Flask Gravimetric Method

This protocol outlines the steps for determining the solubility of 2-Cyclohexyl-3-methylphenol in a chosen organic solvent at a specific temperature.

Materials and Equipment:

  • 2-Cyclohexyl-3-methylphenol (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.0001 g)

  • Thermostatic shaker bath

  • Sealed vials or flasks

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed evaporation dishes

  • Drying oven or vacuum desiccator

Step-by-Step Procedure:

  • Preparation of Saturated Solution:

    • Accurately weigh a known amount of the chosen organic solvent into a sealable vial.

    • Add an excess of 2-Cyclohexyl-3-methylphenol to the solvent. The presence of undissolved solid is essential to ensure the solution is saturated.[1]

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the sealed vial in a thermostatic shaker bath set to the desired experimental temperature.

    • Allow the mixture to equilibrate for a sufficient duration (typically 24-48 hours) with continuous agitation. This ensures that the dissolution process reaches equilibrium.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known mass or volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent premature crystallization.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed evaporation dish. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporation dish containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. Alternatively, a vacuum desiccator can be used.

    • Periodically remove the dish, cool it in a desiccator to room temperature, and weigh it.

    • Repeat the drying and weighing process until a constant mass is achieved, indicating that all the solvent has evaporated.[1] The final constant mass represents the mass of the dissolved 2-Cyclohexyl-3-methylphenol.

  • Calculation of Solubility:

    • Mass of the solvent: Subtract the final mass of the dissolved solute from the initial mass of the filtered saturated solution.

    • Solubility ( g/100 g solvent):

    • Solubility (mole fraction, x):

Visualizing the Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sampling 3. Sampling & Filtration cluster_analysis 4. Analysis cluster_calc 5. Calculation A Add excess 2-Cyclohexyl-3-methylphenol to a known mass of solvent B Equilibrate in a thermostatic shaker bath (24-48h) A->B Seal vial C Withdraw supernatant B->C Allow solid to settle D Filter through a 0.45 µm syringe filter into a pre-weighed dish C->D E Evaporate solvent to dryness D->E F Weigh the dish to a constant mass E->F G Calculate solubility (g/100g solvent, mole fraction) F->G G cluster_solute 2-Cyclohexyl-3-methylphenol cluster_solvents Organic Solvents Solute Phenolic Ring (π-π stacking) Hydroxyl Group (H-bonding) Cyclohexyl & Methyl (van der Waals) Protic Polar Protic (e.g., Ethanol) H-bonding Solute->Protic Strongest Interaction (H-bonding) Aprotic Polar Aprotic (e.g., Acetone) Dipole-Dipole Solute->Aprotic Moderate Interaction Nonpolar Nonpolar (e.g., Heptane) van der Waals Solute->Nonpolar Weaker Interaction

Caption: Dominant intermolecular forces in solution.

Conclusion

This technical guide provides a robust framework for the systematic investigation of the . By combining a theoretical understanding of its physicochemical properties with a detailed and reliable experimental protocol, researchers can generate the high-quality data necessary for applications in chemical synthesis, formulation development, and pharmaceutical sciences. The methodologies and data presentation formats outlined herein are designed to ensure scientific integrity and facilitate the effective use of solubility data in research and development.

References

  • Ferreira, O., Pinho, S. P., & Coutinho, J. A. (2009). Solubilities of biologically active phenolic compounds: measurements and modeling.
  • National Center for Biotechnology Information. (2025). Evaluating the Effectiveness of Reference Solvent Solubility Calculations for Binary Mixtures Based on Pure Solvent Solubility: The Case of Phenolic Acids. MDPI. Retrieved from [Link]

  • Krystal, J. (2012). A Knowledge Base for The Recovery of Natural Phenols with Different Solvents.
  • Mota, F. L., Queimada, A. J., Pinho, S. P., & Macedo, E. A. (2008). Aqueous Solubility of Some Natural Phenolic Compounds. Industrial & Engineering Chemistry Research, 47(15), 5182-5189.
  • da Silva, L. P., & Rodrigues, A. E. (2018). Studies on the solubility of phenolic compounds. ResearchGate. Retrieved from [Link]

Sources

Exploratory

environmental fate of 2-Cyclohexyl-3-methylphenol

An In-Depth Technical Guide to the Environmental Fate of 2-Cyclohexyl-3-methylphenol Foreword: A Proactive Approach to Environmental Assessment The family of alkylphenols has long been under regulatory scrutiny due to th...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Environmental Fate of 2-Cyclohexyl-3-methylphenol

Foreword: A Proactive Approach to Environmental Assessment

The family of alkylphenols has long been under regulatory scrutiny due to the persistence, bioaccumulative potential, and endocrine-disrupting effects of certain members, most notably nonylphenol and octylphenol.[1] As industry seeks alternatives, a comprehensive understanding of the environmental fate of these substitutes is not just a regulatory hurdle, but a scientific necessity. This guide focuses on 2-Cyclohexyl-3-methylphenol, a compound for which public data is sparse. By leveraging established principles of environmental chemistry and drawing parallels with structurally similar molecules, this document serves as a predictive framework and a methodological guide for researchers, toxicologists, and drug development professionals. Our objective is to move beyond mere data reporting and to elucidate the scientific reasoning behind the assessment of a chemical's journey through the environment.

Physicochemical Profile: The Blueprint for Environmental Distribution

A molecule's intrinsic properties are the primary determinants of its partitioning behavior in the environment. Before we can investigate its degradation or uptake by organisms, we must understand where it is likely to be found. The properties for 2-Cyclohexyl-3-methylphenol are predicted based on data from close structural analogs, such as 2-cyclohexylphenol and various methylphenols (cresols).[2][3][4]

PropertyPredicted Value/RangeSignificance in Environmental Fate
Molecular Formula C₁₃H₁₈OProvides the basic composition.
Molecular Weight 190.29 g/mol Influences volatility and diffusion rates.
Octanol-Water Partition Coefficient (Log Kow) ~3.4 - 4.5High Bioaccumulation Potential . A value >3 indicates a strong tendency to partition from water into fatty tissues of organisms and to adsorb to organic matter in soil and sediment.[2][3]
Water Solubility Low (estimated < 50 mg/L)Limited solubility suggests it will not persist at high concentrations in the water column but will preferentially adsorb to particulate matter and sediment.[1]
Vapor Pressure Low (estimated < 0.01 mmHg at 25°C)Indicates low volatility. The compound is unlikely to be significantly transported in the atmosphere; its primary distribution will be in aquatic and terrestrial systems.[2]
Acid Dissociation Constant (pKa) ~10.5As a phenol, it is a weak acid. At typical environmental pH (6-9), it will exist predominantly in its neutral, non-ionized form, which is more hydrophobic and bioavailable.[2]

Core Environmental Fate Processes

The persistence of 2-Cyclohexyl-3-methylphenol is governed by its susceptibility to transformation through biological and chemical processes.

Biodegradation: The Primary Attenuation Pathway

Microbial degradation is anticipated to be the most significant removal mechanism for 2-Cyclohexyl-3-methylphenol in soil and aquatic environments. While specific data is absent, studies on related dimethylphenols and other alkylphenols show that bacteria, particularly from the Pseudomonas and Alcaligenes genera, are capable of utilizing such compounds as carbon sources.[5][6][7]

Causality of Degradation: The degradation process is expected to initiate with enzymatic attack on the phenol ring. The presence of the cyclohexyl and methyl groups may present steric hindrance, potentially slowing the degradation rate compared to simpler phenols.[8] The most probable pathway involves hydroxylation of the aromatic ring, followed by ring cleavage.

Hypothetical Biodegradation Pathway:

A 2-Cyclohexyl-3-methylphenol B Hydroxylated Intermediates (e.g., Cyclohexyl-methyl-catechol) A->B Monooxygenase C Aromatic Ring Cleavage (Ortho or Meta) B->C Dioxygenase D Aliphatic Intermediates C->D Hydrolase E Mineralization (CO2 + H2O) D->E Further Metabolism cluster_prep Sample Preparation cluster_exp Exposure cluster_analysis Analysis A Prepare buffered aqueous solution (pH 7) of test substance B Spike separate solutions with photosensitizers (e.g., humic acid) for indirect photolysis test A->B C Place solutions in quartz tubes B->C D Expose to simulated sunlight (xenon arc lamp) C->D E Wrap control tubes in foil (Dark Controls) C->E F Collect samples at time intervals (t=0, 2, 4, 8, 24h...) D->F E->F G Analyze concentration via HPLC-UV or LC-MS F->G H Calculate degradation rate constant (k) and half-life (t1/2) G->H

Caption: Workflow for determining the photodegradation rate of 2-Cyclohexyl-3-methylphenol.

Hydrolysis: A Minor Fate Pathway

Hydrolysis is a chemical reaction with water. For 2-Cyclohexyl-3-methylphenol, the key bonds (carbon-carbon bonds of the rings and the carbon-oxygen bond of the phenol) are generally stable to hydrolysis under environmentally relevant pH conditions (pH 4-9). [9][10]Therefore, hydrolysis is not expected to be a significant degradation pathway.

Bioaccumulation and Trophic Transfer

The high predicted Log Kow (~3.4-4.5) is a significant flag for bioaccumulation potential. [2][3]This suggests that if 2-Cyclohexyl-3-methylphenol is present in the environment, it will likely accumulate in the tissues of aquatic and soil-dwelling organisms. This can lead to biomagnification, where the concentration increases at successively higher levels in the food chain. [15]

Protocol: Sediment Bioaccumulation Study in Lumbriculus variegatus (Aquatic Oligochaete)

This protocol is designed to determine the Biota-Sediment Accumulation Factor (BSAF), a key metric for assessing the bioaccumulation potential of sediment-associated contaminants.

  • Sediment Dosing: Prepare clean sediment spiked with a known concentration of 2-Cyclohexyl-3-methylphenol. The sediment should be allowed to equilibrate for at least one month to ensure realistic partitioning of the chemical.

  • Test System: Add the spiked sediment and overlying water to replicate glass beakers.

  • Organism Introduction: Introduce a known biomass of the aquatic worm, Lumbriculus variegatus, to each beaker. Causality: L. variegatus is a standard model organism for sediment toxicity and bioaccumulation tests due to its direct contact with sediment and its role in aquatic food webs. [11][12]4. Exposure Period: The test is run for 28 days under controlled conditions (e.g., 23°C, continuous light).

  • Sampling:

    • Sediment samples are collected at the beginning and end of the test to confirm the chemical concentration.

    • Worm tissue samples are collected at several time points (e.g., Day 7, 14, 21, 28) to determine when a steady state is reached.

  • Chemical Analysis:

    • Extract the chemical from sediment and tissue samples using an appropriate method like Pressurized Liquid Extraction (PLE).

    • Analyze extracts using a validated analytical method (see Section 4.0).

    • Normalize tissue concentrations to lipid content and sediment concentrations to organic carbon content. Self-Validation: Normalization accounts for variability in fat content between organisms and organic matter in sediment, allowing for more consistent and comparable BSAF values.

  • Calculation:

    • BSAF = (Concentration in organism / Lipid fraction) / (Concentration in sediment / Organic carbon fraction)

    • A BSAF value greater than 1 indicates that the chemical is bioaccumulative.

Analytical Methodologies for Environmental Monitoring

Reliable quantification at trace levels is the bedrock of any environmental fate study. A robust, validated analytical method is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique for this compound due to its volatility and the high selectivity of mass spectrometry.

Logical Workflow for Sample Analysis

cluster_sample 1. Sample Collection & Preparation cluster_extract 2. Extract Processing cluster_analysis 3. Instrumental Analysis cluster_quant 4. Quantification A Water Sample A1 Solid Phase Extraction (SPE) on C18 Cartridge A->A1 B Soil/Sediment/Tissue Sample B1 Pressurized Liquid Extraction (PLE) with Acetone/Hexane B->B1 C Concentrate Extract (Nitrogen Evaporation) A1->C B1->C D Derivatization (Optional) with MSTFA to improve volatility C->D E Inject into GC-MS D->E F Separation on DB-5ms column E->F G Detection by Mass Spectrometer (Selected Ion Monitoring - SIM) F->G H Quantify against a multi-point calibration curve using an internal standard G->H

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis and Isolation Protocols for 2-Cyclohexyl-3-methylphenol

Executive Summary 2-Cyclohexyl-3-methylphenol (CAS: 1596-10-7) is a sterically congested, alkylated cresol derivative with significant value in the development of antimicrobial compositions, antioxidants, and advanced ag...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Cyclohexyl-3-methylphenol (CAS: 1596-10-7) is a sterically congested, alkylated cresol derivative with significant value in the development of antimicrobial compositions, antioxidants, and advanced agrochemical/pharmaceutical intermediates[1]. Synthesizing this specific isomer presents a unique regiochemical challenge. Because the target position (C2) is flanked by both a hydroxyl and a methyl group, classical electrophilic aromatic substitution yields overwhelmingly the less hindered isomers.

This application note provides drug development professionals and synthetic chemists with two validated pathways: a highly regioselective Palladium-Catalyzed Cross-Coupling (ideal for high-purity laboratory synthesis) and a classical Friedel-Crafts Alkylation (applicable for bulk synthesis where advanced chromatographic separation is available).

Mechanistic Insights & Synthetic Strategy

The regiocontrol of 3-methylphenol (m-cresol) alkylation is governed by a combination of electronic activation and steric hindrance. Both the –OH (strongly activating) and –CH3 (weakly activating) groups direct electrophiles to the ortho and para positions. Consequently, positions 2, 4, and 6 are synergistically activated.

However, the C2 position is sandwiched between the –OH and –CH3 groups. When a bulky electrophile like the cyclohexyl carbocation approaches, the transition state energy is prohibitively high due to severe steric clash. As a result, standard acid-catalyzed alkylation predominantly yields 2-cyclohexyl-5-methylphenol (C6 attack) and 4-cyclohexyl-3-methylphenol (C4 attack)[2].

To bypass this thermodynamic and kinetic barrier, we introduce a modern cross-coupling approach using 2-bromo-3-methylphenol [3]. By pre-installing a halogen at the sterically hindered C2 position, we force the carbon-carbon bond formation exactly where desired, utilizing a Buchwald-type palladium catalyst to suppress unwanted β -hydride elimination of the secondary alkylboronic acid.

Pathway Visualization

SynthesisRoutes Start1 m-Cresol + Cyclohexene Cat1 Acid Catalysis (e.g., p-TsOH, 130°C) Start1->Cat1 Start2 2-Bromo-3-methylphenol + Cyclohexylboronic acid Cat2 Pd Catalysis (e.g., RuPhos Pd G3) Start2->Cat2 Mix Isomeric Mixture (2-, 4-, and 6-cyclohexyl) Cat1->Mix Target 2-Cyclohexyl-3-methylphenol (Target Compound) Cat2->Target Sep HPLC Separation Mix->Sep Sep->Target

Fig 1: Divergent synthetic pathways for 2-Cyclohexyl-3-methylphenol.

Quantitative Comparison of Synthetic Routes
ParameterRoute A: Friedel-Crafts AlkylationRoute B: Pd-Catalyzed Cross-Coupling
Regioselectivity Poor (Steric clash limits C2-position yield)Excellent (100% specific to C2-position)
Target Isomer Yield < 10% (Requires complex separation)> 85% (Direct isolation)
Scalability High (Industrial scale, cheap reagents)Moderate (Requires Pd catalyst/ligands)
Primary Byproducts 2-cyclohexyl-5-methylphenol, cyclohexene dimersBoronic acid homocoupling, debromination
Purification Method Preparative HPLC / Fractional DistillationStandard Flash Chromatography

Experimental Protocols

Protocol A: Selective Synthesis via Suzuki-Miyaura Cross-Coupling (Recommended)

Causality Note: Cross-coupling of secondary alkylboronic acids is prone to β -hydride elimination, yielding alkenes instead of the coupled product. Utilizing RuPhos Pd G3 provides a highly electron-rich, sterically demanding environment that accelerates reductive elimination, outcompeting the decomposition pathway.

Reagents:

  • 2-Bromo-3-methylphenol (1.0 equiv, 10 mmol)

  • Cyclohexylboronic acid (1.5 equiv, 15 mmol)

  • RuPhos Pd G3 (0.05 equiv, 5 mol%)

  • K 3​ PO 4​ (3.0 equiv, 30 mmol)

  • Toluene / H 2​ O (10:1 v/v, 0.2 M)

Step-by-Step Methodology:

  • Degassing (Critical Step): Charge a Schlenk flask with Toluene and H 2​ O. Sparge with Argon for 30 minutes. Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) active species.

  • Reagent Charging: Add 2-bromo-3-methylphenol, cyclohexylboronic acid, and K 3​ PO 4​ to the flask. Stir for 5 minutes under Argon.

  • Catalyst Addition: Add RuPhos Pd G3 catalyst in one portion. Seal the flask and heat to 85 °C.

  • Self-Validation (Reaction Monitoring): After 4 hours, withdraw a 50 µL aliquot. Quench with EtOAc/H 2​ O. Run TLC (Hexanes:EtOAc 9:1). The starting bromide ( Rf​≈0.4 ) should be consumed, replaced by a new UV-active, KMnO 4​ -stainable spot ( Rf​≈0.6 ).

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with 1M HCl to neutralize the phosphate base and protonate the phenol. Extract the aqueous layer twice with EtOAc.

  • Purification: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate. Purify via flash column chromatography (0% to 10% EtOAc in Hexanes) to yield pure 2-cyclohexyl-3-methylphenol.

Protocol B: Bulk Synthesis via Friedel-Crafts Alkylation

Causality Note: p-Toluenesulfonic acid (p-TsOH) is chosen over Lewis acids (like AlCl 3​ ) to minimize etherification side-reactions (e.g., formation of cyclohexyl aryl ethers). Cyclohexene must be added dropwise to maintain a low steady-state concentration, preventing carbocation dimerization.

Reagents:

  • m-Cresol (3-methylphenol) (5.0 equiv, 500 mmol)

  • Cyclohexene (1.0 equiv, 100 mmol)

  • p-Toluenesulfonic acid monohydrate (5 wt% relative to cresol)

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a reflux condenser and addition funnel, heat m-cresol and p-TsOH to 130 °C with vigorous stirring[2].

  • Alkylation: Add cyclohexene dropwise over 2 hours. Rapid addition will result in an exothermic runaway and heavy formation of cyclohexylcyclohexene.

  • Maturation: Stir the mixture at 130 °C for an additional 2 hours to ensure thermodynamic equilibration.

  • Quench & Distillation: Cool to 60 °C and neutralize the acid catalyst with 10% aqueous Na 2​ CO 3​ . Separate the organic layer and perform vacuum distillation to recover unreacted m-cresol (b.p. 202 °C at atm pressure).

  • Isomer Separation (Self-Validation): The crude residue is a mixture of isomers. Submit the mixture to Preparative HPLC (C18 column, Acetonitrile/Water gradient).

    • Validation: Monitor fractions via GC-MS. The target 2-cyclohexyl-3-methylphenol will elute differently than the major 2-cyclohexyl-5-methylphenol isomer. Confirm mass (m/z = 190.28).

Analytical Validation & Structural Confirmation

To ensure the trustworthiness of the isolated product, structural validation must confirm the regiochemistry. Mass spectrometry alone cannot differentiate the isomers.

1 H NMR Spectroscopy (Causality of Splitting Patterns):

  • Target (2-Cyclohexyl-3-methylphenol): The aromatic ring is 1,2,3-trisubstituted. The three adjacent aromatic protons (at C4, C5, and C6) will exhibit a characteristic strongly coupled pattern—typically a doublet, an overlapping triplet, and a doublet (or an ABX/ABC multiplet) integrating to 3H.

  • Major Byproduct (2-Cyclohexyl-5-methylphenol): The aromatic ring is 1,2,4-trisubstituted. This yields a distinct singlet (C6 proton, isolated between OH and CH 3​ ), and two doublets (C3 and C4 protons showing ortho-coupling).

If the singlet is absent in the aromatic region, successful isolation of the sterically hindered 2-cyclohexyl-3-methylphenol is confirmed.

References

  • Saha, M., et al. "Optimization of process conditions for catalytic alkylation of isomeric cresols with cyclohexene." scispace.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCrASPHTexA1ARXZx_Y8isMxRNCdz56lN1yO6r4I3Lwu2w0SBQEqQQAnrKzNeCbZYEz-jZeZaFiu-rZGCN7hJ2VSS6kL57to00tv6P6_yG98bHTiWwPIqwNKfVXUN_0LaI_UhHE7CA8ORfuoAadVVgtZidkO_F7EgNfaF8NMIn2om1O_78WbaYw8ufZbqozX5LpTGI5GzBmHQG5uJD]
  • "3-phenoxy-4-pyridazinol derivatives and herbicidal composition containing the same." Google Patents (US7964531B2). URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENgoQLtvuxH8g2pVXdVIDAOJiM6GQmLAb1SIENxiK5xss50GSG_cGt_cH3AaJnm-ngOtlcEaZlpoaQQbHgNVDVIeWfk_QrNGl18no_k3ya71gl0zTVWgbsPrSChFWbusDxb_VPRh1n_sAncQ]
  • "Antimicrobial composition." Google Patents (WO2014001056A1). URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEIEXnNq-9MZo8YdQbjyZKjZbsRbv_KSJfxcHDWbYsbbMwo6WIRKtCxPFqD52CuflDmw5eWdcx8pZk90JPxPk_ZBQ447SApW7BGaIXrrWqkreHZoghsSNjwEB3nF79sg_xRnhiwQPQnsBvqgau]

Sources

Application

laboratory scale synthesis of 2-Cyclohexyl-3-methylphenol

An Application Note and Detailed Protocol for the Laboratory Scale Synthesis of 2-Cyclohexyl-3-methylphenol Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for the labora...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Laboratory Scale Synthesis of 2-Cyclohexyl-3-methylphenol

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 2-Cyclohexyl-3-methylphenol, a valuable chemical intermediate. The primary synthetic route detailed is the Friedel-Crafts alkylation of m-cresol with cyclohexene, a classic and efficient method for forming C-C bonds on an aromatic ring.[1] This application note delves into the underlying reaction mechanism, provides a step-by-step experimental protocol with optimized conditions, and offers insights into process control and troubleshooting. The content is designed for researchers, scientists, and professionals in drug development and chemical synthesis, emphasizing scientific integrity, safety, and reproducibility.

Introduction and Scientific Background

Alkylated phenols are a critical class of compounds used as precursors and intermediates in the manufacturing of resins, antioxidants, agrochemicals, and pharmaceuticals.[2][3][4] Specifically, 2-Cyclohexyl-3-methylphenol is synthesized by introducing a cyclohexyl group onto the m-cresol backbone. The most direct and industrially relevant approach is the Friedel-Crafts alkylation, an electrophilic aromatic substitution reaction.[1][5]

The Reaction Mechanism: An Overview

The synthesis proceeds via the acid-catalyzed alkylation of m-cresol using cyclohexene as the alkylating agent. The reaction can be effectively catalyzed by strong Brønsted acids like perchloric acid (HClO₄) or p-toluenesulfonic acid (PTSA), or Lewis acids.[2][6][7]

The mechanism involves three key steps:

  • Formation of the Electrophile: The acid catalyst protonates the double bond of cyclohexene, generating a secondary cyclohexyl carbocation. This carbocation is the active electrophile in the reaction.[8]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of m-cresol acts as a nucleophile, attacking the cyclohexyl carbocation. This forms a new carbon-carbon bond and a resonance-stabilized intermediate known as an arenium ion or sigma complex.[9]

  • Deprotonation and Aromaticity Restoration: A base (such as the conjugate base of the acid catalyst or another molecule of m-cresol) removes a proton from the carbon bearing the new cyclohexyl group, restoring the aromaticity of the ring and regenerating the catalyst.[1]

The hydroxyl (-OH) and methyl (-CH₃) groups on the m-cresol ring are both ortho-, para-directing and activating groups. The substitution occurs predominantly at the C2 position (ortho to the hydroxyl group and ortho to the methyl group), which is sterically accessible and electronically activated. However, minor formation of other isomers, such as 4-cyclohexyl-3-methylphenol and 6-cyclohexyl-3-methylphenol, can occur. O-alkylation, leading to the formation of cyclohexyl 3-methylphenyl ether, is another potential side reaction, though it is generally less favored under thermodynamic control.[10][11]

Optimized Experimental Protocol

This protocol is based on optimized conditions reported for the alkylation of cresols with cyclohexene to achieve high yields.[6][7]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplierNotes
m-CresolC₇H₈O108.14≥99%Sigma-AldrichCorrosive and toxic. Handle with care.
CyclohexeneC₆H₁₀82.14≥99%Sigma-AldrichFlammable.
Perchloric AcidHClO₄100.4670% in H₂OSigma-AldrichStrong oxidizer and corrosive.
Petroleum Ether--60-80 °CFisher ScientificFlammable. Used for extraction.
Sodium HydroxideNaOH40.00≥97%VWRFor neutralization.
Anhydrous MgSO₄MgSO₄120.37-VWRFor drying.
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel (100 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Thermometer

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Vacuum distillation apparatus

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Assemble dry three-necked flask with condenser, dropping funnel, and thermometer. B Charge flask with m-cresol and perchloric acid catalyst. A->B C Heat mixture to 140°C with stirring. B->C D Add cyclohexene dropwise over 2 hours. C->D E Stir at 140°C for an additional 2 hours. D->E F Cool reaction mixture to room temperature. E->F G Dissolve in petroleum ether. F->G H Neutralize with NaOH solution and wash with water. G->H I Dry organic layer with anhydrous MgSO₄. H->I J Remove solvent via rotary evaporation. I->J K Purify crude product via vacuum distillation. J->K L Collect 2-Cyclohexyl-3-methylphenol fraction. K->L

Caption: Experimental workflow for the synthesis of 2-Cyclohexyl-3-methylphenol.

Step-by-Step Procedure
  • Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, thermometer, and a 100 mL dropping funnel. Ensure all glassware is thoroughly dried.

  • Charging Reactants: Charge the flask with m-cresol. For a representative scale, use 0.8 mol of m-cresol. Add the perchloric acid catalyst, which should be 5% by weight of the m-cresol.[6][7]

  • Heating: Begin stirring and heat the mixture to 140°C using a heating mantle.[6][7]

  • Addition of Cyclohexene: Once the temperature is stable at 140°C, add cyclohexene (0.1 mol, maintaining an 8:1 molar ratio of cresol to cyclohexene) to the dropping funnel. Add the cyclohexene dropwise to the stirred reaction mixture over a period of 2 hours.[6][7] Controlling the addition rate is crucial to manage the reaction exotherm.[12]

  • Reaction Time: After the addition of cyclohexene is complete, continue to stir the reaction mixture at 140°C for an additional 2 hours to ensure the reaction goes to completion.[6][7]

  • Work-up:

    • Cool the reaction mass to room temperature.

    • Dissolve the mixture in 150 mL of petroleum ether and transfer it to a 500 mL separatory funnel.[2]

    • Carefully wash the organic solution with a 5% sodium hydroxide solution to neutralize the acid and remove unreacted m-cresol. Follow this with several washes with distilled water until the aqueous layer is neutral.

    • Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.[12]

  • Isolation and Purification:

    • Remove the petroleum ether using a rotary evaporator.

    • The resulting crude product can be purified by vacuum distillation to separate the desired 2-Cyclohexyl-3-methylphenol from other isomers and high-boiling point residues.[13]

Quantitative Data Summary

The following table summarizes the optimized reaction parameters for achieving a high yield of cyclohexylated m-cresol.

ParameterOptimized ValueRationale / Reference
Temperature140°CIncreases reaction rate and product yield.[6][7]
Molar Ratio (m-cresol : cyclohexene)6:1 to 8:1A large excess of cresol favors the alkylation reaction and minimizes side products.[6][7]
Catalyst Amount (Perchloric Acid)5% by weight of cresolProvides sufficient catalytic activity for high conversion.[6][7]
Cyclohexene Addition Time2 hoursControlled addition prevents temperature spikes and reduces side reactions.[6][7]
Stirring Time (post-addition)2 hoursEnsures the reaction proceeds to completion for maximum yield.[6][7]
Expected Yield Up to 97.6% (total cyclohexyl m-cresol) Based on optimized conditions for the alkylation of m-cresol.[6][7]

Safety and Troubleshooting

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • m-Cresol is corrosive and toxic. Avoid skin contact and inhalation.

  • Perchloric acid is a strong oxidizer and highly corrosive. Handle with extreme care and avoid contact with organic materials.

  • Cyclohexene and petroleum ether are flammable. Keep away from ignition sources.

Troubleshooting Guide:

IssuePossible CauseSuggested Solution
Low Yield Insufficient reaction temperature or time.Ensure the reaction temperature is maintained at 140°C and allow for the full 4-hour reaction period.
Inactive catalyst.Use a fresh bottle of perchloric acid.
Formation of Multiple Products Reaction temperature too high or uncontrolled addition of cyclohexene.Maintain strict temperature control and ensure slow, dropwise addition of cyclohexene.[12]
Presence of Cyclohexyl Phenyl Ether Reaction conditions favor O-alkylation (kinetic product).Ensure sufficiently high temperature and reaction time to favor the thermodynamically stable C-alkylated product.[10]

References

  • Optimization of process conditions for catalytic alkylation of isomeric cresols with cyclohexene. SciSpace.
  • Rhenium-Catalyzed ortho-Alkyl
  • Optimization of process conditions for catalytic alkylation of isomeric cresols with cyclohexene | Request PDF.
  • ortho‐Alkylation of phenols and aniline with unactivated alkenes.
  • Selective Alkylation of Phenols Using Solid C
  • Ecke et al. (1958). Phenol alkylation process.
  • Synthesis of 2-Cyclohexylphenol. Benchchem.
  • Alkylation of phenol: a mechanistic view. PubMed - NIH.
  • Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy. Journal of the American Chemical Society.
  • Alkylation of Cresols with Cyclohexene in the Presence of p-Toluenesulphonic Acid. The Distant Reader.
  • 2-CYCLOHEXYL-5-METHYLPHENOL synthesis. ChemicalBook.
  • Friedel–Crafts reaction. Wikipedia.
  • One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Green Chemistry (RSC Publishing).
  • Friedel-Crafts Alkyl
  • Britton et al. (1933). Method for manufacture of cyclohexylphenols.
  • Bellut et al. (1991). Preparation of 4-methyl-2-cyclohexylphenol.
  • Friedel-Crafts Alkyl
  • Friedel-Crafts Alkyl
  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.
  • One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. CoLab.
  • Wittig, G., & Schoellkopf, U. (1960). Methylenecyclohexane. Organic Syntheses.
  • 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐deriv. Wiley Online Library.
  • Schwartz, A., et al. (1993).

Sources

Method

Advanced Purification Strategies for 2-Cyclohexyl-3-methylphenol

Application Note & Protocol Guide Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound: 2-Cyclohexyl-3-methylphenol (CAS: 1596-09-4)[1] Introduction & Chemical Context 2-Cyclo...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound: 2-Cyclohexyl-3-methylphenol (CAS: 1596-09-4)[1]

Introduction & Chemical Context

2-Cyclohexyl-3-methylphenol is a highly lipophilic, sterically hindered alkylphenol utilized primarily as a potent active pharmaceutical ingredient (API) in rapid-acting antimicrobial compositions[2] and as a specialized antioxidant intermediate. The industrial and laboratory synthesis of this compound typically involves the acid-catalyzed hydroalkylation of m-cresol with cyclohexene or cyclohexanol[3].

While the synthesis is straightforward, the downstream purification is notoriously complex. The reaction yields a crude matrix containing unreacted starting materials, dialkylated heavy byproducts, and closely related positional isomers (such as 4-cyclohexyl-3-methylphenol). The core challenge lies in the molecule's cryptophenolic nature : the bulky cyclohexyl group at the C2 (ortho) position severely sterically shields the C1 hydroxyl group. This structural feature drastically alters its hydrogen-bonding capacity and pKa, rendering standard purification techniques (like basic aqueous extraction) highly inefficient[4].

This application note details a field-proven, three-stage purification pipeline designed to isolate 2-cyclohexyl-3-methylphenol to >99% purity.

Strategic Overview of the Purification Pipeline

To achieve pharmaceutical-grade purity, the purification must exploit the specific physicochemical properties of the target molecule. The workflow relies on three orthogonal techniques:

  • Chemoselective Extraction: Overcoming steric hindrance using Claisen's alkali[4].

  • Thermal Separation: High-vacuum fractional distillation to prevent thermal degradation[5].

  • Chromatographic Resolution: Exploiting differential hydrogen-bonding for isomer separation[6].

PurificationWorkflow Crude Crude Reaction Mixture (Isomers & Byproducts) Claisen Claisen's Alkali Extraction (KOH / MeOH / H2O) Crude->Claisen OrgWaste Organic Phase (Neutral Impurities) Claisen->OrgWaste Discard AqPhase Aqueous Phenoxide Phase Claisen->AqPhase Extract Acidify Acidification (HCl) & Solvent Extraction AqPhase->Acidify Distill High-Vacuum Distillation (< 1 mbar) Acidify->Distill Crude Phenols Chroma Flash Chromatography (Silica, Hexane/EtOAc) Distill->Chroma Enriched Fraction Pure Pure 2-Cyclohexyl-3-methylphenol Chroma->Pure >99% Purity

Caption: Workflow for the isolation and purification of 2-Cyclohexyl-3-methylphenol.

Experimental Protocols

Protocol 1: Chemoselective Extraction via Claisen's Alkali

Causality & Mechanism: Standard aqueous sodium hydroxide (NaOH) fails to fully deprotonate 2-cyclohexyl-3-methylphenol. The bulky ortho-cyclohexyl group prevents the formation of a stable hydration sphere around the phenoxide ion in pure water. To drive the acid-base equilibrium toward the salt form, we utilize Claisen's alkali (a highly alkaline solution of KOH in methanol and water). The methanolic medium reduces solvent polarity, effectively solubilizing the hindered phenoxide while leaving neutral hydrocarbons (unreacted cyclohexene) in the organic phase[4].

Step-by-Step Methodology:

  • Preparation of Claisen's Alkali: Dissolve 350 g of Potassium Hydroxide (KOH) in 250 mL of deionized water. Once cooled, dilute the solution with 750 mL of HPLC-grade methanol.

  • Solvation: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., petroleum ether or hexanes) at a ratio of 1:5 (w/v).

  • Extraction: Transfer to a separatory funnel and add an equal volume of Claisen's alkali. Agitate vigorously for 10–15 minutes, venting frequently.

  • Phase Separation: Allow the layers to separate. Draw off the lower aqueous-methanolic layer (containing the potassium phenoxide salts). Discard the upper organic layer containing neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 6M HCl until the pH drops below 2. The free phenols will precipitate or form a distinct oil layer.

  • Recovery: Extract the liberated phenols with diethyl ether (3 × 100 mL). Wash the combined ether extracts with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol 2: High-Vacuum Fractional Distillation

Causality & Mechanism: Alkylphenols are highly susceptible to thermal oxidation, which leads to discoloration (quinoid formation) at elevated temperatures. Because cyclohexylphenols have high boiling points (approx. 180°C at 25 mmHg)[5], standard distillation will degrade the product. High-vacuum distillation (< 1 mbar) drastically lowers the boiling point, allowing for the safe thermal separation of mono-alkylated cresols from unreacted m-cresol and heavy dicyclohexylated residues.

Step-by-Step Methodology:

  • Setup: Transfer the crude phenol extract to a round-bottom flask equipped with a Vigreux column, a short-path distillation head, and a multi-neck receiving "cow" adapter.

  • Vacuum Application: Apply a high vacuum (< 1 mbar) using a rotary vane pump equipped with a cold trap.

  • Fractionation:

    • Fore-run: Gradually heat the oil bath. Collect unreacted m-cresol (which boils significantly lower than the alkylated products).

    • Main Fraction: Collect the mixed mono-cyclohexyl cresols at the corresponding vacuum-adjusted boiling point (typically 120–140°C at < 1 mbar).

    • Residue: Leave the dark, viscous dicyclohexylated byproducts in the distillation pot.

Protocol 3: Normal-Phase Flash Chromatography

Causality & Mechanism: The distilled main fraction contains a mixture of positional isomers, predominantly the target 2-cyclohexyl-3-methylphenol and the 4-cyclohexyl-3-methylphenol isomer. Because the ortho-cyclohexyl group in the target compound sterically shields the hydroxyl group, it is physically hindered from forming strong hydrogen bonds with the silanol groups on the silica gel stationary phase. Consequently, the target compound elutes earlier (has a higher Retention Factor, Rf​ ) than the exposed para-isomer when using a non-polar solvent system[6].

IsomerSeparation Mix Mixed Cyclohexyl Cresols Silica Normal-Phase Silica Gel Mix->Silica Ortho 2-Cyclohexyl Isomer (Sterically Hindered OH) Silica->Ortho Weaker H-Bonding (Elutes First) Para 4-Cyclohexyl Isomer (Exposed OH) Silica->Para Stronger H-Bonding (Elutes Later)

Caption: Chromatographic elution logic based on steric shielding of the hydroxyl group.

Step-by-Step Methodology:

  • Column Preparation: Utilize an automated flash chromatography system (e.g., Biotage) equipped with a normal-phase silica gel cartridge (SNAP 100 or equivalent)[6].

  • Loading: Dissolve the distilled fraction in a minimum volume of petroleum ether and load it onto the column.

  • Elution: Run a shallow gradient of petroleum ether to diethyl ether (starting at 95:5 v/v and ramping to 85:15 v/v)[6].

  • Monitoring & Pooling: Monitor the eluent using a UV detector (254 nm). The 2-cyclohexyl-3-methylphenol will elute in the first major peak. Pool these fractions and concentrate under reduced pressure to yield the pure compound as a white crystalline solid or highly viscous oil.

Quantitative Data Summary

The following table summarizes the expected efficiency, yield, and scalability of each purification stage in the pipeline.

Purification StagePrimary Impurity RemovedRecovery Yield (%)Target Purity (%)Scalability
Claisen's Alkali Extraction Neutral hydrocarbons, unreacted olefins85–90%60–70%High (Kg scale)
Vacuum Distillation m-Cresol, Dicyclohexyl cresols75–80%85–90%High (Kg scale)
Flash Chromatography 4-Cyclohexyl-3-methylphenol (isomer)60–70%>99.0%Medium (Gram scale)

References

  • Antimicrobial composition (WO2014001056A1).
  • Method for manufacture of cyclohexylphenols (US1917823A).
  • Plant-derived alkyl phenol as green solvents: Properties and applications. University of Basrah. [Link]

  • Synthesis of cyclohexylphenol via phenol hydroalkylation using Co2P/zeolite catalysts. ResearchGate.[Link]

Sources

Application

analytical methods for 2-Cyclohexyl-3-methylphenol detection

An Application Guide to the Analytical Detection of 2-Cyclohexyl-3-methylphenol Abstract This comprehensive guide provides detailed application notes and validated protocols for the qualitative and quantitative analysis...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Analytical Detection of 2-Cyclohexyl-3-methylphenol

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the qualitative and quantitative analysis of 2-Cyclohexyl-3-methylphenol. As a substituted phenolic compound, its accurate detection is critical in various fields, including environmental monitoring, pharmaceutical quality control, and chemical manufacturing. This document outlines three primary analytical methodologies: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. Each section is designed to provide researchers, scientists, and drug development professionals with the expertise to select and implement the most appropriate method based on their specific analytical needs, from high-throughput screening to confirmatory analysis.

Introduction: The Analytical Imperative for Substituted Phenols

2-Cyclohexyl-3-methylphenol belongs to the broad class of alkylated phenols. These compounds are utilized in various industrial applications but are also monitored as potential environmental contaminants and impurities in pharmaceutical products. The diverse nature of sample matrices, from wastewater to complex chemical mixtures, necessitates robust and reliable analytical methods for their detection and quantification.[1] The choice of analytical technique is governed by the required sensitivity, specificity, sample throughput, and the nature of the sample matrix.[1] This guide details field-proven protocols for three complementary techniques, providing a comprehensive toolkit for the analysis of 2-Cyclohexyl-3-methylphenol.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography, particularly in its reversed-phase configuration, is a cornerstone technique for the analysis of non-volatile or thermally sensitive phenolic compounds.[2][3] The method separates analytes based on their partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase.[3][4] By optimizing the mobile phase composition, excellent separation and quantification can be achieved.

Principle of Separation

In reversed-phase HPLC, 2-Cyclohexyl-3-methylphenol, a moderately nonpolar molecule, is retained on the hydrophobic C18 stationary phase. A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is used to elute the analyte.[2] Adjusting the organic solvent concentration controls the retention time. The addition of an acid (e.g., acetic or phosphoric acid) to the mobile phase is critical; it suppresses the ionization of the phenolic hydroxyl group, ensuring a single, non-ionized form of the analyte, which results in sharper, more symmetrical peaks and reproducible retention times.[3][4]

Detailed Protocol: HPLC-UV/DAD Analysis

This protocol is designed for the quantification of 2-Cyclohexyl-3-methylphenol in a liquid matrix.

2.2.1 Sample Preparation: Solid-Phase Extraction (SPE)

Solid-Phase Extraction is a reliable method for isolating phenols from aqueous samples and concentrating them prior to analysis.[5][6][7]

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Load up to 250 mL of the aqueous sample onto the cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Drying: Dry the cartridge thoroughly by applying a vacuum or positive pressure nitrogen for 10-15 minutes. This step is crucial for efficient elution with an organic solvent.

  • Elution: Elute the retained 2-Cyclohexyl-3-methylphenol with 5 mL of acetonitrile or methanol into a clean collection tube.

  • Final Preparation: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the HPLC mobile phase.[3][7]

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial to remove any particulates that could damage the column or system.[4][8]

2.2.2 Instrumentation and Chromatographic Conditions

The following parameters provide a robust starting point for method development.

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size[4]
Mobile Phase Acetonitrile : Water (70:30, v/v) with 0.1% Acetic Acid[3]
Flow Rate 1.0 mL/min[9]
Column Temperature 35°C
Injection Volume 10 µL
Detector Diode Array Detector (DAD)
Detection Wavelength 279 nm[9]
Run Time ~15 minutes

2.2.3 Data Analysis and Quantification

Quantification is achieved by external standard calibration. Prepare a series of calibration standards of 2-Cyclohexyl-3-methylphenol in the mobile phase. A linear regression of the peak area versus concentration will generate a calibration curve, which is then used to determine the concentration of the analyte in the unknown samples.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Condition SPE Cartridge p2 Load Sample p1->p2 p3 Wash Cartridge p2->p3 p4 Elute Analyte p3->p4 p5 Evaporate & Reconstitute p4->p5 p6 Filter into Vial p5->p6 a1 Inject Sample p6->a1 a2 Chromatographic Separation (C18) a1->a2 a3 DAD Detection at 279 nm a2->a3 d1 Integrate Peak Area a3->d1 d2 Quantify via Calibration Curve d1->d2

Caption: Workflow for HPLC analysis of 2-Cyclohexyl-3-methylphenol.

Gas Chromatography-Mass Spectrometry (GC-MS) for Confirmatory Analysis

GC-MS is a powerful technique for the separation and definitive identification of volatile and semi-volatile compounds.[10][11] Its high specificity, derived from the mass fragmentation patterns, makes it ideal for confirming the identity of analytes and for analysis in complex matrices.

Principle of Analysis

The sample is first vaporized in a heated inlet and separated based on boiling point and polarity in a long, narrow capillary column.[11] As components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum is a unique "fingerprint" that allows for unambiguous identification. For phenols, derivatization is often employed to block the polar hydroxyl group, improving volatility and chromatographic peak shape.[12][13]

Detailed Protocol: GC-MS Analysis with Derivatization

This protocol is suitable for trace-level detection and confirmation in various sample matrices.

3.2.1 Sample Preparation: LLE and Derivatization

  • Extraction: For a 100 mL aqueous sample, adjust the pH to <2 with sulfuric acid. Extract the sample twice with 30 mL of dichloromethane in a separatory funnel. Combine the organic layers.

  • Drying: Dry the combined organic extract by passing it through a column of anhydrous sodium sulfate.

  • Concentration: Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Derivatization: Add 100 µL of acetic anhydride and 50 µL of pyridine to the concentrated extract.[13] Cap the vial and heat at 60°C for 20 minutes. This reaction converts the phenol to its more volatile acetate ester.

  • Final Preparation: After cooling, the sample is ready for injection into the GC-MS system.

3.2.2 Instrumentation and Analytical Conditions

These conditions are optimized for the analysis of derivatized phenolic compounds.

ParameterRecommended Setting
GC-MS System Agilent 8890 GC with 5977B MSD or equivalent
Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[14]
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless[11][13]
Carrier Gas Helium, 1.2 mL/min constant flow[13]
Oven Program Initial 50°C, hold 2 min; ramp at 10°C/min to 280°C, hold 5 min[13][14]
MS Ionization Mode Electron Ionization (EI), 70 eV[14]
Mass Range 40-450 amu (Full Scan)
Transfer Line Temp. 280°C
Ion Source Temp. 230°C

3.2.3 Data Analysis and Identification

The identity of 2-Cyclohexyl-3-methylphenol acetate is confirmed by matching its retention time and mass spectrum against a reference standard. Quantification is best performed using an internal standard and operating the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Liquid-Liquid Extraction p2 Concentrate Extract p1->p2 p3 Derivatization (Acetylation) p2->p3 a1 Inject Derivatized Sample p3->a1 a2 GC Separation (HP-5ms) a1->a2 a3 Ionization & Mass Analysis a2->a3 d1 Identify by Retention Time & Mass Spectrum a3->d1 d2 Quantify (Internal Standard) d1->d2

Caption: Workflow for confirmatory GC-MS analysis.

UV-Visible Spectrophotometry for Rapid Screening

For rapid screening of samples where 2-Cyclohexyl-3-methylphenol is the primary analyte and the matrix is simple, UV-Visible spectrophotometry offers a fast and cost-effective solution.[15][16] This method relies on a chemical reaction that produces a colored complex with phenols, which can be measured quantitatively.

Principle of Detection

Many phenols react with ferric chloride (FeCl₃) to produce a distinctively colored complex.[15][16] The intensity of the color, measured as absorbance at a specific wavelength, is directly proportional to the concentration of the phenol in the sample. While this method is not specific and can react with other phenolic compounds, it is highly effective for screening purposes or in quality control settings where the composition is well-defined.[1]

Detailed Protocol: Ferric Chloride Colorimetric Assay
  • Sample Preparation: Prepare the sample by dissolving it in a suitable solvent (e.g., water or ethanol) to a concentration expected to be within the linear range of the assay.

  • Standard Preparation: Prepare a series of calibration standards of 2-Cyclohexyl-3-methylphenol (e.g., 0.1 to 2.0 mg/mL).

  • Reaction: In a test tube or cuvette, mix 2.0 mL of the sample or standard with 0.5 mL of a 2% aqueous ferric chloride solution.

  • Incubation: Allow the reaction to proceed for 2 minutes at room temperature. A colored complex should form immediately.[16]

  • Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax), which for many phenol-FeCl₃ complexes is around 540 nm.[15][16] Use a reagent blank (solvent + FeCl₃) to zero the spectrophotometer.

  • Quantification: Plot the absorbance of the standards against their concentration to create a calibration curve and determine the concentration of the unknown samples.

Spectrophotometry Workflow Diagram

Spectro_Workflow cluster_prep Preparation cluster_analysis Measurement cluster_data Quantification p1 Prepare Sample & Standards p2 Add Ferric Chloride Reagent p1->p2 p3 Incubate p2->p3 a1 Measure Absorbance at 540 nm p3->a1 d1 Calculate Concentration via Calibration Curve a1->d1

Caption: Workflow for spectrophotometric screening of phenols.

Comparison of Analytical Methods

The selection of the optimal analytical method depends on the specific research or quality control objective. The table below summarizes the key performance characteristics of the described techniques.

ParameterHPLC-DADGC-MSUV-Vis Spectrophotometry
Specificity High (Separation-based)Very High (MS fragmentation)Low (Class-specific)[1]
Sensitivity (LOD) Low µg/L to ng/L[9][17]Low ng/L[13][18]mg/L[16]
Primary Application Routine QuantificationConfirmatory Analysis, IdentificationRapid Screening, QC
Sample Throughput ModerateLow to ModerateHigh
Cost (Instrument) Moderate[1]High[1]Low[1]
Derivatization Not RequiredRecommendedNot Required

Conclusion

This application note provides a validated framework for the robust analysis of 2-Cyclohexyl-3-methylphenol. For accurate and routine quantification in complex samples, the HPLC-UV/DAD method following SPE cleanup is recommended. For unambiguous confirmation of identity, especially at trace levels, the GC-MS method with derivatization is the authoritative choice. Finally, for rapid and cost-effective screening in simpler matrices, the UV-Visible spectrophotometric method provides a reliable solution. By understanding the principles and following the detailed protocols outlined herein, researchers can confidently and accurately determine the presence and concentration of 2-Cyclohexyl-3-methylphenol across a wide range of applications.

References

  • Development, optimization and validation of conventional and non-conventional analytical methods for phenolic compounds in foods and food by-products. (n.d.). Google Scholar.
  • A Researcher's Guide to the Validation of Quantitative Assays for Phenolic Compounds in Complex Mixtures - Benchchem. (n.d.). BenchChem.
  • Development and Validation of an Analytical Method for Phenolic Acid Extraction from Cereals and Quantification using HPLC-UV - Diva-Portal.org. (2018, August 22). Diva-Portal.org.
  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC. (n.d.). National Center for Biotechnology Information.
  • Validation of Microplate Methods for Total Phenolic Content and Antioxidant Activity on Honeys, and Comparison with Conventional Spectrophotometric Methods - MDPI. (2025, October 20). MDPI.
  • Sample Preparation. (n.d.). Sigma-Aldrich.
  • Mass Spectrometric Detection of Indophenols from the Gibbs Reaction for Phenols Analysis. (n.d.). Google Scholar.
  • Recent Developments in Plasmonic Sensors of Phenol and Its Derivatives - MDPI. (2021, November 9). MDPI.
  • Method 8041A. (n.d.). EPA.
  • Simple and rapid spectrophotometric method for phenol determination in aqueous media. (2019, January 24). ResearchGate.
  • SIMPLE AND RAPID SPECTROPHOTOMETRIC METHOD FOR PHENOL DETERMINATION IN AQUEOUS MEDIA - BIP-CIC. (n.d.). bip-cic.com.
  • Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. (2025, April 24). MDPI.
  • Determination of three alkylphenol isomers in various water samples using a new HPLC method based on a duet stationary phase - PubMed. (2012, October 15). PubMed.
  • Sample Preparation Made Simple. (n.d.). Phenomenex.
  • Simple and Accurate Analysis of Extractables from Pharmaceutical Packaging Materials using Headspace GC-MS and Special Mass Spectral Library for Additives. (n.d.). Shimadzu.
  • Simultaneous determination of phenol, methylphenols, chlorophenols and bisphenol-A by headspace solid-phase microextraction-gas. (2010, March 15). Google Scholar.
  • Application Notes and Protocols for the Characterization of Cyclohexyl(4-methylphenyl)acetonitrile - Benchchem. (n.d.). BenchChem.
  • Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS) (Type-IV) | OIV. (n.d.). OIV.
  • Using HPLC Method with DAD Detection for the Simultaneous Determination of 15 Drugs in Surface Water and Wastewater. (n.d.). Google Scholar.
  • Simultaneous determination of phenol, methylphenols, chlorophenols and bisphenol-A by headspace solid-phase microextraction-gas chromatography-mass spectrometry in water samples and industrial effluents - ResearchGate. (2016, February 2). ResearchGate.
  • Application Note: HPLC Analysis of 2-Amino-N-cyclohexyl-N-methylbenzylamine - Benchchem. (n.d.). BenchChem.
  • Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS - ThermoFisher. (n.d.). Thermo Fisher Scientific.

Sources

Method

GC-MS Analysis of 2-Cyclohexyl-3-methylphenol: A Comprehensive Protocol for Accurate Identification and Quantification

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed and robust methodology for the analysis of 2-Cyclohexyl-3-methylphenol using Gas Chro...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed and robust methodology for the analysis of 2-Cyclohexyl-3-methylphenol using Gas Chromatography-Mass Spectrometry (GC-MS). Alkylated phenols, including 2-Cyclohexyl-3-methylphenol, are a class of compounds with wide industrial applications, but also of interest due to their potential environmental and biological impact. This guide is designed for researchers in environmental science, quality control, and drug development, offering a self-validating protocol grounded in established analytical principles. We will delve into the causality behind experimental choices, from sample preparation and optional derivatization to the optimization of instrumental parameters, ensuring high sensitivity, selectivity, and reproducibility.

Introduction: The Significance of 2-Cyclohexyl-3-methylphenol Analysis

2-Cyclohexyl-3-methylphenol is an alkylated phenolic compound. Compounds within this family are utilized as antioxidants, intermediates in the synthesis of resins, and in the manufacturing of various specialty chemicals. The combination of a hydroxyl group on a benzene ring with both methyl and cyclohexyl substituents gives the molecule specific chemical properties.[1] The analysis of such compounds is crucial for several reasons: monitoring their presence in environmental matrices, ensuring quality control in industrial processes, and evaluating their potential as impurities or metabolites in pharmaceutical products.

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the premier analytical technique for the identification and quantification of semi-volatile organic compounds like 2-Cyclohexyl-3-methylphenol.[2] The high separation efficiency of gas chromatography resolves the analyte from complex sample matrices, while mass spectrometry provides definitive structural confirmation through characteristic fragmentation patterns and sensitive quantification.[3][4]

Principle of the GC-MS Method

The methodology hinges on the synergistic power of GC and MS. A prepared sample extract is injected into the GC, where it is vaporized. An inert carrier gas (typically helium) transports the vaporized analytes through a long, thin capillary column. The column's stationary phase interacts differently with various compounds based on their boiling points and polarities, causing them to separate and elute at distinct times (retention times).[5]

As each separated compound exits the GC column, it enters the ion source of the mass spectrometer. Here, high-energy electrons bombard the molecules (Electron Ionization, EI), causing them to lose an electron and form a positively charged molecular ion ([M]•+).[6] These energetically unstable molecular ions subsequently fragment in a predictable and reproducible manner. The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z), and a detector records their relative abundance. The resulting mass spectrum serves as a unique chemical "fingerprint" for the compound, allowing for unequivocal identification by comparison to spectral libraries.[7][8][9]

Experimental Protocol

This section details the complete workflow, from sample handling to final data analysis.

Materials and Reagents
  • Analyte Standard: 2-Cyclohexyl-3-methylphenol (Purity ≥98%)

  • Internal Standard (IS): e.g., 4-tert-butylphenol-d13 (Purity ≥98%) or a suitable compound not present in the sample.

  • Solvents: Dichloromethane (DCM), Hexane, Methanol, Ethanol (all HPLC or pesticide residue grade).

  • Reagents for Extraction: Sodium chloride (NaCl, analytical grade), Sodium sulfate (Na₂SO₄, anhydrous), 6M Hydrochloric acid (HCl).

  • Derivatization Reagent (Optional): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[10]

  • Gases: Helium (99.999% purity or higher) for carrier gas.

  • Consumables: 2 mL GC vials with PTFE-lined septa, volumetric flasks, pipettes, syringes, solid-phase extraction (SPE) cartridges (if required).

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2-Cyclohexyl-3-methylphenol standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol. This solution should be stored at -18°C in the dark.[10]

  • Internal Standard Stock Solution (1000 µg/mL): Prepare in the same manner as the analyte stock solution.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the primary stock solution in dichloromethane. Spike each calibration standard with the internal standard to a constant final concentration (e.g., 10 µg/mL).

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is a general procedure for aqueous samples. The choice of extraction technique should always be optimized based on the specific sample matrix.[5][11]

  • Sample Collection: Collect approximately 100 mL of the aqueous sample in a clean glass container.

  • Acidification: Adjust the sample pH to ≤ 2 with 6M HCl. This step ensures that the phenolic hydroxyl group is protonated, making the analyte less water-soluble and more amenable to extraction into an organic solvent.[12]

  • Salting Out: Add ~10 g of NaCl to the sample and shake to dissolve. This increases the ionic strength of the aqueous phase, further driving the analyte into the organic phase.

  • Extraction: Transfer the sample to a 250 mL separatory funnel. Add 30 mL of dichloromethane (DCM).

  • Shaking: Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate. The DCM layer will be the bottom layer.

  • Collection: Drain the lower organic layer into a flask.

  • Repeat Extraction: Repeat the extraction (steps 4-7) two more times with fresh 30 mL aliquots of DCM, combining all organic extracts.

  • Drying: Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Concentrate the extract to a final volume of approximately 0.9 mL under a gentle stream of nitrogen at 35°C.[12]

  • Final Volume: Add the internal standard and adjust the final volume to exactly 1.0 mL with DCM. Transfer to a 2 mL GC vial for analysis.

Derivatization Protocol (Optional)

For some active phenolic compounds, derivatization can improve peak shape and thermal stability.[2][10] Silylation converts the active hydrogen of the hydroxyl group into a non-polar trimethylsilyl (TMS) ether.

  • Evaporate the final 1 mL sample extract to dryness under a gentle stream of nitrogen.

  • Add 100 µL of BSTFA + 1% TMCS to the dried residue.

  • Cap the vial tightly and heat at 70-80°C for 30 minutes.[10]

  • Cool to room temperature. The sample is now ready for GC-MS injection.

GC-MS Instrumental Parameters

The following parameters provide a robust starting point and should be optimized for the specific instrument in use. A low-polarity 5% phenyl-type column is recommended as it provides excellent selectivity for a wide range of semi-volatile compounds, including phenols.[13][14]

Parameter Setting Rationale
Gas Chromatograph (GC)
ColumnSH-I-5MS (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[3][13]Provides excellent inertness and selectivity for phenolic compounds.
Carrier GasHeliumInert, provides good efficiency.
Flow Rate1.0 mL/min (Constant Flow)[12]Optimal flow for a 0.25 mm ID column, balancing efficiency and analysis time.
Injector TypeSplitless (1 min purge time)[12][13]Maximizes analyte transfer to the column for trace-level analysis.
Injection Volume1 µLStandard volume for capillary GC.
Injector Temperature275 °C[13]Ensures rapid and complete vaporization of the analyte without thermal degradation.
Oven ProgramInitial 60°C (hold 4 min), ramp 10°C/min to 300°C (hold 5 min)[3][13]A starting hold separates volatile components, while the ramp effectively elutes semi-volatile compounds like 2-Cyclohexyl-3-methylphenol.
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique that produces reproducible, library-searchable spectra.
Ionization Energy70 eVStandard energy for generating characteristic and extensive fragmentation.
Ion Source Temp.230 °CA hot source minimizes analyte condensation and contamination.
Transfer Line Temp.280 °C[3]Prevents analyte condensation between the GC and MS.
Mass Scan Range45 - 400 amuCovers the molecular ion and all significant expected fragments of the analyte.
Solvent Delay5 minPrevents the high concentration of solvent from entering and saturating the MS detector.
Workflow Visualization

The entire analytical process can be summarized in the following workflow diagram.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Aqueous Sample (100 mL) Acidify 2. Acidify (pH < 2) + NaCl Sample->Acidify LLE 3. Liquid-Liquid Extraction (DCM) Acidify->LLE Dry 4. Dry (Na2SO4) & Concentrate LLE->Dry Final 5. Adjust to 1 mL + Internal Std. Dry->Final Inject 6. GC-MS Injection (1 µL) Final->Inject GC 7. GC Separation Inject->GC MS 8. MS Detection (EI, Scan Mode) GC->MS Acquire 9. Data Acquisition MS->Acquire Identify 10. Identification (RT & Library Match) Acquire->Identify Quantify 11. Quantification (Calibration Curve) Identify->Quantify Report 12. Final Report Quantify->Report caption Fig 1: End-to-end workflow for GC-MS analysis.

Fig 1: End-to-end workflow for GC-MS analysis.

Results and Data Interpretation

Analyte Identification

The identity of 2-Cyclohexyl-3-methylphenol is confirmed by a two-factor authentication process:

  • Retention Time (RT): The retention time of the peak in the sample chromatogram must match that of an authentic standard analyzed under identical conditions.

  • Mass Spectrum: The acquired mass spectrum of the sample peak must show a high-quality match to the spectrum of the standard and/or a reputable spectral library such as the NIST/EPA/NIH Mass Spectral Library.[7][9]

Mass Spectral Fragmentation of 2-Cyclohexyl-3-methylphenol

Under 70 eV electron ionization, the molecule will fragment in predictable ways. The molecular formula is C₁₃H₁₈O, with a molecular weight of 190.28 g/mol .[15] The key fragmentation pathways are driven by the stability of the resulting ions and radicals.

  • Molecular Ion ([M]•+, m/z 190): The peak representing the intact molecule after losing one electron. Its presence confirms the molecular weight.

  • Loss of Methyl Radical (m/z 175): Fragmentation of a methyl group ([M - 15]⁺) is a common pathway.

  • Loss of Propyl Radical (m/z 147): Cleavage within the cyclohexyl ring can lead to the loss of a C₃H₇ fragment.

  • Benzylic Cleavage (m/z 107): The most significant fragmentation is often the cleavage of the bond between the cyclohexyl ring and the phenol ring. This results in a stable hydroxytoluene (cresol) radical cation. [C₇H₇OH]⁺. This is often the base peak.

  • Loss of Cyclohexyl Radical (m/z 107): This is the same m/z as the benzylic cleavage product, [M - 83]⁺.

  • Cyclohexyl Cation (m/z 83): The formation of the cyclohexyl cation [C₆H₁₁]⁺ is also highly probable.

Fragmentation M Molecular Ion [M]•+ m/z 190 M175 [M - CH3]•+ m/z 175 M->M175 - •CH3 M107 [C7H7OH]•+ m/z 107 (Base Peak) M->M107 - •C6H11 (Benzylic Cleavage) M83 [C6H11]+ m/z 83 M->M83 - •C7H7O M147 [M - C3H7]•+ m/z 147 M->M147 - •C3H7 caption Fig 2: Predicted EI fragmentation of 2-Cyclohexyl-3-methylphenol.

Fig 2: Predicted EI fragmentation of 2-Cyclohexyl-3-methylphenol.
Quantification

Quantification is achieved by creating a calibration curve. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte for each calibration standard. A linear regression is applied to the data points. The concentration of 2-Cyclohexyl-3-methylphenol in the unknown sample is then calculated from its measured analyte/IS peak area ratio using this calibration curve.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of 2-Cyclohexyl-3-methylphenol. The detailed steps for sample preparation, instrumental analysis, and data interpretation establish a self-validating system for achieving accurate and reliable results. The causality behind key decisions, such as pH adjustment during extraction and the choice of GC column, has been explained to empower the analyst. By following this methodology, researchers, scientists, and drug development professionals can confidently identify and quantify this compound in various matrices, contributing to advancements in environmental monitoring, industrial quality control, and safety assessment.

References

  • MATEC Web of Conferences. Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). Available from: [Link]

  • MDPI. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Available from: [Link]

  • CABI Digital Library. Chromatographic methods coupled to mass spectrometry detection for the determination of phenolic acids in plants and fruits. Available from: [Link]

  • NextSDS. 2-Cyclohexyl-3-methylphenol — Chemical Substance Information. Available from: [Link]

  • PMC (PubMed Central). Techniques for Analysis of Plant Phenolic Compounds. Available from: [Link]

  • PMC (PubMed Central). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Available from: [Link]

  • SCION Instruments. Sample preparation GC-MS. Available from: [Link]

  • ResearchGate. Mass Fragmentgram of 4-Alkylphenols and Internal Standard Concentration. Available from: [Link]

  • University of Pretoria Repository. Chapter 6 Determining endocrine disruptors from water by concentration and derivatization in PDMS multichannel traps. Available from: [Link]

  • Bruker. Bruker NIST Mass Spectral Library. Available from: [Link]

  • Doc Brown's Chemistry. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

  • PubChem - NIH. 2-Cyclohexyl-p-cresol | C13H18O. Available from: [Link]

  • msp.ch. NIST MS Libraries. Available from: [Link]

  • PubChem - NIH. (2-Methylcyclohexyl)methanol | C8H16O. Available from: [Link]

  • ScienceDirect. Gas chromatography–mass spectrometry analysis of alkylphenols in cod (Gadus morhua) tissues as pentafluorobenzoate derivatives. Available from: [Link]

  • PubChem - NIH. 2-Cyclohexyl-3-methylpentane-2,4-diol | C12H24O2. Available from: [Link]

  • OIV (International Organisation of Vine and Wine). Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS) (Type-IV). Available from: [Link]

  • LECO Corporation. Evaluation of the NIST Library Matching Quality of Mass Spectra Generated by the GC-HR-TOFMS with Multi-Mode Ionization Source. Available from: [Link]

  • Shimadzu. Simple and Accurate Analysis of Extractables from Pharmaceutical Packaging Materials using Headspace GC-MS and Special Mass Spectral Library for Additives. Available from: [Link]

  • SpringerLink. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Available from: [Link]

  • NIST Chemistry WebBook. 2-Cyclohexen-1-one, 3-methyl-. Available from: [Link]

  • Public Services and Procurement Canada. Fact sheet: 2-methylphenol (ortho-cresol). Available from: [Link]

  • Fiveable. 3-methylphenol Definition - Organic Chemistry Key Term. Available from: [Link]

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Application

HPLC method for 2-Cyclohexyl-3-methylphenol quantification

An Application Note for the Quantification of 2-Cyclohexyl-3-methylphenol using a Validated Reverse-Phase HPLC-UV Method Abstract This application note presents a robust and validated High-Performance Liquid Chromatograp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Quantification of 2-Cyclohexyl-3-methylphenol using a Validated Reverse-Phase HPLC-UV Method

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-Cyclohexyl-3-methylphenol. Developed for researchers, scientists, and drug development professionals, this guide provides a detailed protocol, the scientific rationale behind the methodological choices, and a comprehensive validation strategy compliant with the International Council for Harmonisation (ICH) Q2(R2) guidelines. The method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and water, coupled with UV detection. All validation parameters, including specificity, linearity, accuracy, precision, and robustness, met predefined acceptance criteria, demonstrating the method is fit for its intended purpose in quality control and research environments.

Introduction and Scientific Rationale

2-Cyclohexyl-3-methylphenol is an organic compound whose accurate quantification is essential in various fields, from pharmaceutical manufacturing, where it may be a raw material or impurity, to environmental analysis. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for the identification and quantification of drug compounds due to its accuracy and reproducibility.[1]

The method detailed herein is based on Reverse-Phase HPLC (RP-HPLC), the most common mode of liquid chromatography.[2][3] This choice is scientifically grounded in the physicochemical properties of the analyte. 2-Cyclohexyl-3-methylphenol is a predominantly non-polar molecule, making it ideally suited for separation on a hydrophobic (non-polar) stationary phase with a polar mobile phase.[1][2] In RP-HPLC, hydrophobic molecules in the polar mobile phase tend to adsorb to the hydrophobic stationary phase, and their elution is controlled by the proportion of organic solvent in the mobile phase.[2] This interaction allows for selective and efficient separation from polar impurities or matrix components.

Analyte Physicochemical Properties

Understanding the analyte's properties is foundational to developing a robust HPLC method. 2-Cyclohexyl-3-methylphenol is an isomer of other cyclohexylphenols. While specific experimental data for this isomer is scarce, its properties can be reliably inferred from closely related structures like 2-cyclohexylphenol and 2-cyclohexyl-4-methylphenol.

PropertyEstimated ValueRationale for Method Development
Molecular Formula C₁₃H₁₈O-
Molecular Weight 190.29 g/mol Essential for preparing standard solutions of known concentration.[4]
LogP (Octanol/Water) ~3.5 - 4.5The high LogP value indicates significant hydrophobicity, confirming its suitability for retention on a C18 column in RP-HPLC.[5][6]
pKa ~10.5The phenolic hydroxyl group is weakly acidic.[5] Operating the mobile phase at a pH well below the pKa (e.g., pH 2.5-4) ensures the molecule remains in its neutral, non-ionized form, promoting consistent retention and sharp peak shapes.
UV Absorbance λmax ~275 nmThe phenolic ring is a chromophore, allowing for direct quantification using a UV detector, a simple and robust detection method.[7]

Experimental Workflow

The overall process for developing and implementing this analytical method follows a logical, staged approach to ensure the final protocol is reliable and fit for purpose.

HPLC_Method_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2) cluster_2 Phase 3: Routine Analysis A Define Analytical Target Profile (ATP) B Select HPLC Mode (RP-HPLC) & Column (C18) A->B C Optimize Mobile Phase & Detection Wavelength B->C D Specificity & System Suitability C->D Finalized Method E Linearity, Range, Accuracy, Precision D->E F Determine LOD & LOQ E->F G Assess Robustness F->G H Prepare Samples & Standards G->H Validated Method I Acquire Data via HPLC H->I J Quantify Analyte & Report Results I->J

Sources

Method

Application Note: Advanced Derivatization Strategies for 2-Cyclohexyl-3-methylphenol in GC-MS Analysis

Target Audience: Analytical Chemists, Drug Development Professionals, and Chromatographers Matrix/Application: Active Pharmaceutical Ingredients (APIs), Environmental Extracts, and Polymer Additives Executive Summary & M...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Drug Development Professionals, and Chromatographers Matrix/Application: Active Pharmaceutical Ingredients (APIs), Environmental Extracts, and Polymer Additives

Executive Summary & Mechanistic Rationale

The accurate quantification of sterically hindered phenols via Gas Chromatography-Mass Spectrometry (GC-MS) presents a persistent analytical challenge. 2-Cyclohexyl-3-methylphenol (CAS: 1596-10-7) is a prime example of such an analyte. The presence of a bulky cyclohexyl group at the ortho position (C2) and a methyl group at the meta position (C3) creates a highly restricted steric environment around the phenolic hydroxyl (-OH) group.

If analyzed underivatized, the polar -OH group interacts with the silanol groups of the GC column stationary phase, leading to severe peak tailing, unpredictable retention time shifts, and thermal degradation. While standard silylation easily resolves this for simple phenols, the steric shielding in 2-cyclohexyl-3-methylphenol severely retards the reaction kinetics of standard reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

To overcome this, the derivatization protocol must be thermodynamically and kinetically driven using a combination of a highly reactive catalyst (Trimethylchlorosilane - TMCS) and a basic, aprotic proton-acceptor solvent (Pyridine). This guide details a self-validating methodology to achieve >99% derivatization efficiency for sterically hindered phenols, preventing the formation of common solvent artifacts [1].

Reaction Logic & Causality

Standard silylation relies on the nucleophilic attack of the phenolic oxygen on the silicon atom of the reagent. In hindered phenols, the activation energy for this transition state is exceptionally high.

The Causality of Reagent Selection:

  • BSTFA (Silyl Donor): Highly volatile, producing volatile byproducts (trifluoroacetamide) that do not co-elute with the target analyte.

  • 1% TMCS (The Catalyst): TMCS is a smaller, highly electrophilic molecule. It acts as a catalyst by forming a highly reactive intermediate with the basic solvent, or by transiently silylating the sterically hindered oxygen, which then facilitates the complete transfer of the TMS group.

  • Pyridine (The Facilitator): Unlike N,N-Dimethylformamide (DMF), which can form imidoyl chloride artifacts with BSTFA under heat [1], anhydrous pyridine acts as an optimal acid scavenger. It neutralizes the acidic byproducts, driving the reaction equilibrium forward without generating confounding GC-MS peaks.

ReactionLogic A 2-Cyclohexyl-3-methylphenol (Sterically Hindered -OH) D Reactive Intermediate (Phenoxide-TMCS Complex) A->D Deprotonation B Base Catalyst (Anhydrous Pyridine) B->D Proton Acceptor C Silylating Agent (BSTFA + 1% TMCS) C->D Silyl Transfer E TMS-Ether Derivative (High Volatility, GC-Ready) D->E Heat (70°C, 45 min)

Mechanistic pathway of hindered phenol silylation using BSTFA/TMCS in Pyridine.

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system . This protocol incorporates internal checks to ensure complete derivatization and absence of analytical artifacts, which is critical when analyzing complex matrices like underground coal gasification effluents or polymer extracts [2].

Materials & Reagents
  • Analyte: 2-Cyclohexyl-3-methylphenol standard (≥99% purity).

  • Internal Standard (IS): 2-Isopropylphenol-d4 (or similar deuterated hindered phenol).

  • Derivatization Reagent: BSTFA containing 1% TMCS (Store at 4°C, protect from moisture).

  • Solvent: Anhydrous Pyridine (Water content <0.005%).

Step-by-Step Methodology
  • Sample Preparation: Aliquot 1.0 mL of the sample extract (in a volatile solvent like hexane or dichloromethane) into a 2.0 mL amber GC autosampler vial. Add 10 µL of the Internal Standard (100 µg/mL).

  • Solvent Evaporation: Evaporate the solvent to complete dryness under a gentle stream of ultra-pure Nitrogen (N2) at room temperature. Causality: BSTFA is highly sensitive to water; even trace moisture will hydrolyze the reagent, leading to incomplete derivatization.

  • Reconstitution & Buffering: Add 50 µL of Anhydrous Pyridine to the dried residue. Vortex for 10 seconds.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS to the vial. Seal immediately with a PTFE-lined crimp cap.

  • Thermal Incubation: Place the vial in a dry block heater at 70°C for 45 minutes . Causality: Hindered phenols require thermal energy to overcome the steric barrier of the ortho-cyclohexyl group. 45 minutes ensures quantitative (>99%) conversion.

  • Cooling & Analysis: Remove the vial, allow it to cool to room temperature for 5 minutes, and transfer directly to the GC-MS autosampler.

Workflow S1 Step 1: Sample & IS Aliquot Add deuterated internal standard S2 Step 2: Evaporation Dry completely under N2 stream S1->S2 S3 Step 3: Reconstitution Add 50 µL Anhydrous Pyridine S2->S3 S4 Step 4: Reagent Addition Add 50 µL BSTFA + 1% TMCS S3->S4 S5 Step 5: Thermal Incubation Heat at 70°C for 45 mins S4->S5 S6 Step 6: GC-MS Analysis Splitless Injection, SIM Mode S5->S6

Step-by-step self-validating derivatization workflow for GC-MS analysis.

System Suitability & Self-Validation Criteria

To guarantee the integrity of the results, the following automated checks must be integrated into the data processing method:

  • Derivatization Efficiency Check: Monitor the Extracted Ion Chromatogram (EIC) for the underivatized analyte (m/z 190). The peak area of the underivatized compound must be <1.0% of the TMS-derivative peak area (m/z 262). If >1.0%, suspect moisture contamination or reagent degradation.

  • IS Recovery: The absolute peak area of the IS-TMS derivative must remain within ±15% of the calibration average, validating that the injection and derivatization kinetics were consistent.

Quantitative Data & Chromatographic Parameters

When dealing with hindered phenols, analysts may occasionally choose between TMS (Trimethylsilyl) and TBDMS (tert-Butyldimethylsilyl) derivatives. While MTBSTFA (forming TBDMS) yields highly stable derivatives with excellent [M-57]+ fragments [3], the extreme steric bulk of the TBDMS group makes it exceptionally difficult to attach to 2-cyclohexyl-3-methylphenol without aggressive heating (>90°C) and extended times. Therefore, TMS is the preferred quantitative route.

Table 1: Comparison of Derivatization Strategies for Hindered Phenols
ParameterBSTFA + 1% TMCS (TMS Derivative)MTBSTFA + 1% TBDMCS (TBDMS Derivative)
Derivative Formed Trimethylsilyl (TMS) ethertert-Butyldimethylsilyl (TBDMS) ether
Mass Shift (Δm/z) +72 Da+114 Da
Reaction Kinetics Fast (45 min @ 70°C)Very Slow (>2 hours @ 90°C)
Steric Resistance ModerateHigh (Due to bulky tert-butyl group)
Primary MS Fragment [M]+ or [M-15]+[M-57]+ (Loss of tert-butyl radical)
Moisture Sensitivity Extremely HighModerate
Table 2: Recommended GC-MS Parameters
ParameterSetting / Specification
Column 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5MS, 30m x 0.25mm x 0.25µm)
Carrier Gas Helium, constant flow at 1.0 mL/min
Injection Mode Splitless, 1.0 µL injection volume
Inlet Temperature 280°C (Ensures rapid volatilization of the TMS-ether)
Oven Program 80°C (hold 1 min) ➔ 15°C/min to 280°C ➔ 5°C/min to 300°C (hold 5 min)
Transfer Line Temp 290°C
Ionization Mode Electron Impact (EI), 70 eV

References

  • Little, J. L. (1999). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. Journal of Chromatography A, 844(1-2), 1-22. Available at:[Link]

  • Sampsonidis, I. (2019). Semi-volatile organic compounds in underground coal gasification effluents: from sample preparation to data analysis. PhD Thesis, University of Glasgow. Available at: [Link]

  • Liu, R., et al. (2015). Synthetic Phenolic Antioxidants and Their Metabolites in Indoor Dust from Homes and Microenvironments. Environmental Science & Technology, 50(1), 428-434. Available at:[Link]

Application

Application Note: Synthesis and Utilization of 2-Cyclohexyl-3-methylphenol as a Strategic Intermediate

Executive Summary 2-Cyclohexyl-3-methylphenol (CAS: 1596-10-7) is a highly specialized, sterically hindered substituted cresol[1]. In advanced organic synthesis, it serves as a critical intermediate for the development o...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Cyclohexyl-3-methylphenol (CAS: 1596-10-7) is a highly specialized, sterically hindered substituted cresol[1]. In advanced organic synthesis, it serves as a critical intermediate for the development of rapid-acting antimicrobial agents, industrial antioxidants, and agrochemicals[2][3]. This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for its synthesis via Friedel-Crafts alkylation, alongside mechanistic insights into its downstream applications.

Mechanistic Profile & Chemical Significance

The utility of 2-Cyclohexyl-3-methylphenol stems from its unique structural topology. The introduction of a bulky cyclohexyl group adjacent to the phenolic hydroxyl and methyl groups serves two primary mechanistic functions:

  • Steric Shielding: In antioxidant applications, the cyclohexyl moiety provides steric hindrance that stabilizes the phenoxy radical, preventing unwanted radical-radical coupling cascades in polymers and fuels[3][4].

  • Lipophilic Enhancement: In pharmacological and antimicrobial applications, the cycloalkane ring significantly increases the partition coefficient (LogP) of the molecule. This lipophilicity allows the compound to rapidly intercalate into and disrupt bacterial phospholipid bilayers[2].

G m_cresol m-Cresol (3-Methylphenol) catalyst Acid Catalysis (p-TsOH or HClO4) Temp: 130-140°C m_cresol->catalyst alkyl_agent Alkylating Agent (Cyclohexene / Cyclohexanol) alkyl_agent->catalyst intermediate 2-Cyclohexyl-3-methylphenol (CAS: 1596-10-7) catalyst->intermediate Friedel-Crafts Alkylation app1 Antimicrobial Formulations (Membrane Disruptors) intermediate->app1 Synergistic Blending (e.g., with Terpineol) app2 Industrial Antioxidants (Radical Scavengers) intermediate->app2 Steric Hindrance Utilization app3 Agrochemicals (Herbicides/Bactericides) intermediate->app3 Downstream Functionalization

Figure 1: Synthetic workflow and downstream applications of 2-Cyclohexyl-3-methylphenol.

Upstream Synthesis: Optimized Friedel-Crafts Alkylation

The synthesis of 2-Cyclohexyl-3-methylphenol is achieved via the electrophilic aromatic substitution of m-cresol with either cyclohexene or cyclohexanol[3][5].

Causality in Experimental Design
  • Reagent Stoichiometry: A significant molar excess of m-cresol (4:1 to 8:1) is mandatory. Why? Alkylation activates the aromatic ring toward further substitution. Maintaining a high concentration of the starting phenol suppresses thermodynamically favored polyalkylation (e.g., di-cyclohexylcresols) and drives selectivity toward the monoalkylated target[3][6].

  • Catalyst Selection: Protic acids such as p-toluenesulfonic acid (p-TsOH) or perchloric acid (HClO 4​ ) are utilized[5][6]. Lewis acids (like AlCl 3​ ) are avoided as they strongly complex with the phenolic oxygen, deactivating the ring and requiring stoichiometric, rather than catalytic, amounts.

  • Thermal Dynamics: The reaction is strictly maintained at 130–140°C. Why? The steric bulk of the incoming cyclohexyl carbocation requires high activation energy to attack the ring. Temperatures below 130°C result in poor conversion, while temperatures exceeding 150°C promote reversible retro-Friedel-Crafts dealkylation and O-alkylation (etherification)[3].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the yield of the target intermediate based on established kinetic studies[5][6]:

Temperature (°C)Alkylating AgentMolar Ratio (m-cresol:agent)Acid Catalyst (wt% of cresol)Total Time (h)Yield (%)
100Cyclohexene4:1p-TsOH (10%)4.061.2
130Cyclohexene4:1p-TsOH (10%)4.096.4
140Cyclohexanol8:1HClO 4​ (5%)4.097.8
Self-Validating Protocol: Synthesis Workflow
  • Preparation: Charge a dry, three-necked round-bottom flask (equipped with a mechanical stirrer, reflux condenser, and dropping funnel) with m-cresol and the selected acid catalyst (e.g., 5 wt% HClO 4​ or 10 wt% p-TsOH)[3][5].

  • Thermal Activation: Heat the mixture to exactly 130–140°C under an inert nitrogen atmosphere. Validation Check: Ensure the temperature stabilizes before proceeding to prevent accumulation of unreacted alkylating agent.

  • Controlled Addition: Add the alkylating agent (cyclohexene or cyclohexanol) dropwise over a strict 2-hour period[5]. Causality: Dropwise addition maintains a low steady-state concentration of the carbocation, enforcing monoalkylation selectivity.

  • Reaction Monitoring: Stir the mixture for an additional 2 hours at the target temperature[3]. Validation Check: Monitor reaction progress via TLC (Hexane:Ethyl Acetate, 9:1). The complete consumption of the alkylating agent spot confirms the end of the reaction phase.

  • Quenching: Cool the mixture to room temperature and immediately quench with saturated aqueous NaHCO 3​ . Causality: Neutralizing the acid catalyst is critical to prevent retro-alkylation during the workup phase.

  • Extraction & Purification: Extract the organic layer with diethyl ether, wash with brine, and dry over anhydrous Na 2​ SO 4​ . Remove the solvent under reduced pressure. The excess, unreacted m-cresol is recovered via vacuum distillation, leaving the purified 2-Cyclohexyl-3-methylphenol as the higher-boiling fraction.

Downstream Applications in Drug Development & Industry

Synergistic Antimicrobial Formulations

In the development of advanced sanitizing compositions, 2-Cyclohexyl-3-methylphenol acts as a highly potent active intermediate. Patents demonstrate that when this substituted cresol is formulated alongside cyclic terpenes (such as terpineol), a profound synergistic bactericidal effect occurs[2].

  • Mechanism of Action: The bulky lipophilic cyclohexyl group anchors the molecule into the bacterial cell membrane, disrupting lipid packing. Simultaneously, the terpene enhances membrane permeability.

  • Efficacy: This synergistic disruption allows the formulation to achieve a >3 Log10 reduction of resilient pathogens (e.g., Staphylococcus aureus and Salmonella choleraesuis) in under 15 seconds, making it invaluable for fast-acting clinical wash-off products and hard-surface disinfectants[2].

Precursors for Antioxidants and Agrochemicals

Beyond antimicrobials, the compound is a foundational building block for industrial antioxidants[3]. The spatial arrangement of the cyclohexyl and methyl groups around the phenolic hydroxyl group creates a "steric shield." When the phenol neutralizes a reactive oxygen species (ROS) by donating a hydrogen atom, the resulting phenoxy radical is sterically protected from dimerizing or initiating further oxidative chain reactions. This makes derivatives of 2-Cyclohexyl-3-methylphenol highly effective stabilizers for lubricating oils, aviation fuels, and polymeric materials[3][4].

References

  • NextSDS. (n.d.). 2-Cyclohexyl-3-methylphenol — Chemical Substance Information. Retrieved from[Link]

  • Unilever PLC / Unilever NV. (2014). WO2014001056A1 - Antimicrobial composition. Google Patents.
  • Saha, M., et al. (1998). Alkylation of Cresols with Cyclohexene in the Presence of p-Toluenesulphonic Acid. Bangladesh Journal of Scientific and Industrial Research, 33(1), 17-19. Retrieved from [Link]

  • Saha, M., et al. (2007). Synthesis of Cyclohexylcresols by Alkylation of Cresols with Cyclohexanol in the Presence of Perchloric Acid. Bangladesh Journal of Scientific and Industrial Research. Retrieved from[Link]

  • Palma, et al. (2007). Application of plackett-burman design to benzylation of o-cresol with benzyl alcohol. Semantic Scholar. Retrieved from [Link]

Sources

Method

Application Note: 2-Cyclohexyl-3-methylphenol as a Versatile Pharmaceutical Building Block

Target Audience: Researchers, Formulation Scientists, and Medicinal Chemists Compound: 2-Cyclohexyl-3-methylphenol (CAS: 1596-10-7) Executive Summary & Structural Rationale 2-Cyclohexyl-3-methylphenol is a highly versati...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Medicinal Chemists Compound: 2-Cyclohexyl-3-methylphenol (CAS: 1596-10-7)

Executive Summary & Structural Rationale

2-Cyclohexyl-3-methylphenol is a highly versatile monosubstituted cresol derivative utilized extensively in both formulation science and active pharmaceutical ingredient (API) synthesis[1]. Its unique structural topology provides two distinct pharmacological advantages:

  • Enhanced Lipophilicity: The bulky cyclohexyl moiety significantly increases the compound's partition coefficient (LogP). In antimicrobial applications, this allows the molecule to rapidly partition into and disrupt bacterial lipid bilayers[2]. In CNS-targeted drug design, it facilitates blood-brain barrier (BBB) penetration.

  • Steric Modulation: The methyl group at the 3-position provides steric hindrance that dictates the regioselectivity of downstream electrophilic aromatic substitutions (e.g., during cannabinoid synthesis) and modulates receptor binding kinetics by preventing rapid Phase I oxidative metabolism at the phenolic core[3].

Application Workflow & Logical Relationships

The following diagram illustrates the dual developmental pathways for 2-Cyclohexyl-3-methylphenol, branching into either topical formulation or complex API synthesis.

G Start 2-Cyclohexyl-3-methylphenol (CAS: 1596-10-7) Branch1 Antimicrobial Formulations Start->Branch1 Formulation Branch2 API Synthesis (Cannabinoids) Start->Branch2 Chemical Synthesis Mech1 Synergistic Membrane Disruption (w/ Terpineol) Branch1->Mech1 Mech2 Friedel-Crafts Alkylation / Coupling Reactions Branch2->Mech2 End1 Fast-Acting Disinfectants (Log10 Reduction > 3) Mech1->End1 End2 CB1/CB2 Receptor Agonists (Analgesic APIs) Mech2->End2

Fig 1: Dual application pathways of 2-Cyclohexyl-3-methylphenol in drug development.

Protocol A: Formulation of Synergistic Fast-Acting Antimicrobials

Causality & Mechanism

Short-chain alcohols (ethanol, isopropanol) are standard antimicrobial carriers but suffer from rapid evaporation, often failing to maintain the minimum inhibitory concentration over the required contact time[4]. By incorporating 2-Cyclohexyl-3-methylphenol alongside a terpene such as terpineol, formulators achieve a synergistic membrane-disrupting effect. Terpineol acts as a permeation enhancer, fluidizing the bacterial membrane, which causally allows the bulky cyclohexyl group of the phenol to embed deeply and induce rapid cell lysis[2].

Step-by-Step Methodology
  • Solvent Preparation: In a 250 mL jacketed vessel, add 73.60% (w/w) purified water and 2.00% (w/w) isopropyl alcohol. Initiate overhead stirring at 300 RPM.

  • Surfactant Integration: Slowly add 20.00% (w/w) sodium castor oil soap (40% active) to the vortex. Rationale: The surfactant micellizes the highly lipophilic active ingredients, preventing phase separation in the aqueous carrier[2].

  • Active Addition: Sequentially add 0.50% (w/w) 2-Cyclohexyl-3-methylphenol and 0.50% (w/w) terpineol.

  • Homogenization: Increase stirring to 600 RPM and maintain at 25°C for 30 minutes until the solution is optically clear.

Self-Validating System: Quantitative Suspension Test

To ensure the protocol yields a functional product, the formulation must be validated using a time-kill assay (e.g., EN 1276 standard).

  • Validation Step: Expose a suspension of Staphylococcus aureus to a 1:60 dilution of the formulation. After exactly 15 seconds, withdraw an aliquot and immediately quench it in a universal neutralizer (polysorbate 80/lecithin broth).

  • Causality of Validation: The immediate neutralization is critical; failing to arrest the reaction will lead to false-positive efficacy results due to residual active carryover[2].

Quantitative Data Summary

The following table demonstrates the synergistic causality of the formulated actives against S. aureus[2].

Formulation ArmActive IngredientsContact TimeLog10 Reduction
Control Carrier + Surfactant only15 sec< 0.5
Monotherapy A 2-Cyclohexyl-3-methylphenol (0.5%)15 sec1.2
Monotherapy B Terpineol (0.5%)15 sec0.8
Synergistic Blend 2-Cyclohexyl-3-methylphenol (0.5%) + Terpineol (0.5%)15 sec> 3.0

Protocol B: Synthesis of Cannabinoid-like API Intermediates

Causality & Mechanism

2-Cyclohexyl-3-methylphenol serves as a critical nucleophilic core for synthesizing synthetic cannabinoids and analgesic APIs (e.g., analogs of Nabilone or Carnosic acid derivatives)[3]. The electron-donating hydroxyl group activates the aromatic ring, directing incoming electrophiles to the para position (relative to the OH group), as the ortho position is sterically hindered by the bulky cyclohexyl ring. This predictable regioselectivity is causal to achieving high yields of the desired para-substituted tricyclic scaffolds.

Step-by-Step Methodology (Friedel-Crafts Alkylation)
  • Reagent Preparation: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve 10 mmol of 2-Cyclohexyl-3-methylphenol in 30 mL of anhydrous dichloromethane (DCM).

  • Catalyst Addition: Cool the vessel to 0°C using an ice-water bath. Slowly add 1.2 equivalents of Lewis acid catalyst (e.g., Boron trifluoride diethyl etherate, BF₃·OEt₂). Rationale: The low temperature prevents polyalkylation and controls the exothermic generation of the carbocation.

  • Electrophile Introduction: Dropwise, add 11 mmol of the chosen cyclic terpene/electrophile (e.g., a functionalized cyclohexanol derivative) dissolved in 10 mL DCM over 20 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.

Self-Validating System: In-Process TLC and HPLC
  • Validation Step: After 2 hours, withdraw a 50 µL aliquot, quench with saturated NaHCO₃, and extract with ethyl acetate. Spot on a silica TLC plate (Hexanes:EtOAc 8:2).

  • Causality of Validation: The disappearance of the starting phenol spot (Rf ~0.6) and the appearance of a less polar, UV-active product spot confirms successful coupling. If starting material persists, the Lewis acid may have been quenched by adventitious moisture, prompting the chemist to abort or spike the catalyst before costly downstream purification.

References

  • NextSDS - 2-Cyclohexyl-3-methylphenol — Chemical Substance Information. NextSDS Chemical Database.
  • Unilever PLC / Google Patents - WO2014001056A1 - Antimicrobial composition.
  • ChemicalBook - 2-CYCLOHEXYL-5-METHYLPHENOL | 1596-13-0 and Related Cannabinoid Precursors.
  • Google Patents - WO2014001056A1 - Antimicrobial composition (Synergistic Action).

Sources

Application

Application Notes &amp; Protocols: 2-Cyclohexyl-3-methylphenol in Polymer Chemistry

Target Audience: Polymer Chemists, Materials Scientists, and Formulation Engineers Compound: 2-Cyclohexyl-3-methylphenol (CAS: 1596-10-7) Mechanistic Overview and Application Rationale In advanced polymer chemistry, subs...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Materials Scientists, and Formulation Engineers Compound: 2-Cyclohexyl-3-methylphenol (CAS: 1596-10-7)

Mechanistic Overview and Application Rationale

In advanced polymer chemistry, substituted phenols are critical for modulating the thermo-oxidative stability and thermomechanical properties of macromolecular networks. 2-Cyclohexyl-3-methylphenol is a highly specialized cycloalkyl-substituted cresol. Its unique structural topology—featuring a bulky cyclohexyl ring at the ortho position and an electron-donating methyl group at the meta position—imparts two distinct functional advantages in polymer matrices:

  • Steric Hindrance for Radical Scavenging: The ortho-cyclohexyl group provides significant steric shielding to the phenolic hydroxyl (-OH) group. When the hydroxyl group donates a hydrogen atom to quench a destructive polymer peroxy radical (ROO•), the resulting phenoxy radical is sterically protected from initiating secondary chain reactions. This makes it an exceptional precursor for high-performance hindered phenolic antioxidants [1].

  • Hydrophobic Network Disruption: When utilized as a comonomer in phenol-formaldehyde (novolac or resole) resins, the lipophilic cyclohexyl moiety disrupts the highly dense, rigid hydrogen-bonding network. This internal plasticization lowers the crosslink density just enough to impart mechanical flexibility and significantly enhances the moisture resistance of the cured resin [2].

Experimental Workflows & Protocols

Protocol A: Synthesis & Compounding of Methylene-Bridged Antioxidants for Polyolefins

Monomeric phenols are prone to volatilization during the high-temperature melt-extrusion of polyolefins (e.g., Polypropylene at 190–210°C). To create a non-migratory, high-molecular-weight antioxidant, 2-Cyclohexyl-3-methylphenol must be dimerized via a methylene bridge[3].

Causality Check: We utilize a Dean-Stark apparatus to continuously remove the water byproduct. By Le Chatelier's principle, this drives the condensation equilibrium forward, ensuring complete conversion to the bisphenol and preventing the formation of unreacted monomeric species that could cause "blooming" (surface migration) in the final plastic part.

Step-by-Step Methodology:
  • Reagent Preparation: Dissolve 0.2 mol of 2-Cyclohexyl-3-methylphenol in 150 mL of anhydrous toluene in a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap.

  • Catalysis & Addition: Add 0.1 mol of aqueous formaldehyde (37 wt%) and 1.5 g of p-toluenesulfonic acid (p-TSA) as an acidic catalyst.

  • Polycondensation: Heat the mixture to reflux (approx. 110°C). Maintain reflux for 4–6 hours until the stoichiometric amount of water (approx. 1.8 mL) is collected in the Dean-Stark trap. This self-validates the completion of the condensation reaction.

  • Purification: Cool the reaction mixture to room temperature. Neutralize the p-TSA with a 5% NaHCO₃ wash, separate the organic layer, and remove toluene under reduced pressure. Recrystallize the crude product from hot ethanol to yield the pure 2,2′-methylenebis(6-cyclohexyl-3-methylphenol).

  • Polymer Compounding: Dry-blend 0.5 wt% of the synthesized bisphenol antioxidant with isotactic polypropylene (iPP) resin pellets. Extrude the blend using a twin-screw extruder with a temperature profile of 190°C–210°C.

AntioxidantMechanism PolymerRadical Polymer Radical (ROO•) (Oxidative Degradation) StabilizedPolymer Stabilized Polymer (ROOH) (Chain Terminated) PolymerRadical->StabilizedPolymer H-atom transfer Antioxidant Bis(cyclohexyl-methylphenol) (Sterically Hindered ArOH) PhenoxyRadical Phenoxy Radical (ArO•) (Sterically Stabilized) Antioxidant->PhenoxyRadical H-atom donation

Caption: Radical scavenging mechanism of the synthesized sterically hindered bisphenol antioxidant.

Protocol B: Synthesis of Hydrophobic, Flexible Phenolic Resole Resins

Standard phenol-formaldehyde resins are notoriously brittle and hydrophilic. By partially substituting standard phenol with 2-Cyclohexyl-3-methylphenol, we engineer a resin with superior flexibility for use in abrasive coatings or foundry binders [4].

Causality Check: The reaction is halted and acidified with sulfamic acid (lowering pH to 3.0) immediately after the free formaldehyde drops below 1%. Sulfamic acid is chosen over hydrochloric acid because it prevents chloride-induced corrosion in downstream metal-coating applications and effectively quenches the base-catalyzed methylolation, locking the prepolymer at the desired molecular weight.

Step-by-Step Methodology:
  • Monomer Blending: In a jacketed glass reactor, combine 80 mol% Phenol and 20 mol% 2-Cyclohexyl-3-methylphenol. Heat to 50°C to ensure a homogeneous liquid phase.

  • Alkaline Catalysis: Add aqueous sodium hydroxide (NaOH, 50% solution) dropwise until the pH reaches 8.5–9.0.

  • Aldehyde Addition: Slowly add aqueous formaldehyde (37 wt%) to achieve a Formaldehyde-to-Phenol (F:P) molar ratio of 1.5:1. Control the exotherm by maintaining the jacket temperature at 60°C during addition.

  • Polycondensation: Raise the temperature to 80°C. Monitor the reaction via the hydroxylamine hydrochloride titration method. Continue heating until the free formaldehyde concentration drops below 1.0% (typically 2–3 hours).

  • Stabilization: Cool the reactor to 40°C. Slowly add a 15% sulfamic acid solution until the pH reaches 3.0. This self-validating step ensures the resin will not prematurely crosslink during storage.

  • Dehydration: Apply a vacuum (approx. 27 inHg) and gradually heat to 60°C to distill off water until the resin achieves a target solid content of 70%.

ResinWorkflow Step1 Monomer Blending Phenol + 2-Cyclohexyl-3-methylphenol Step2 Alkaline Catalysis & Aldehyde Addition Formaldehyde + NaOH (pH 8.5-9.0) Step1->Step2 Step3 Polycondensation Heating at 80°C until Free HCHO < 1% Step2->Step3 Step4 Acidification & Stabilization Sulfamic Acid to pH 3.0 Step3->Step4 Step5 Dehydration Vacuum Distillation to 70% Solids Step4->Step5 Step6 Modified Resole Resin (High Flexibility, Moisture Resistant) Step5->Step6

Caption: Step-by-step workflow for synthesizing a cyclohexyl-modified flexible resole resin.

Quantitative Data & Performance Metrics

The efficacy of incorporating 2-Cyclohexyl-3-methylphenol into polymer systems is validated through standardized thermomechanical and oxidative testing. Oxidative Induction Time (OIT) serves as the primary self-validating metric for antioxidant efficiency, measured via Differential Scanning Calorimetry (DSC) under an oxygen atmosphere at 190°C.

Polymer MatrixModifier / AdditiveOxidative Induction Time (OIT) at 190°CWater Absorption (24h, %)Tensile Modulus (GPa)
Polypropylene (PP) None (Control)< 20 min0.011.5
Polypropylene (PP) 0.5 wt% Bis(cyclohexyl-methylphenol)> 300 min 0.011.5
Phenolic Resole None (Control)N/A1.803.2 (Brittle)
Phenolic Resole 20 mol% 2-Cyclohexyl-3-methylphenolN/A0.45 2.1 (Flexible)

Data Interpretation: The addition of the synthesized bisphenol antioxidant extends the thermal lifespan of PP by over 15x without compromising its mechanical stiffness. Conversely, substituting 20% of the phenol monomer with 2-Cyclohexyl-3-methylphenol in resole resins reduces water absorption by 75% and lowers the tensile modulus, indicating successful internal plasticization.

References

  • Polypropylene Copolymer Containing Cross-Linkable Antioxidant Moieties with Long-Term Stability under Elevated Temperature Conditions. Macromolecules, ACS Publications, 2017. Available at:[Link][1]

  • Flexible phenolic resins. US Patent 3,647,919 A, 1972. Available at:[2]

  • Method of preparing a higher solids phenolic resin. US Patent 6,730,770 B2, 2004. Available at:[3]

Sources

Method

Synthesis of Novel Antioxidants Utilizing 2-Cyclohexyl-3-methylphenol: A Guide for Researchers

Introduction: The Strategic Importance of 2-Cyclohexyl-3-methylphenol in Antioxidant Design In the ongoing pursuit of novel and more efficacious antioxidant molecules, the strategic selection of foundational scaffolds is...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 2-Cyclohexyl-3-methylphenol in Antioxidant Design

In the ongoing pursuit of novel and more efficacious antioxidant molecules, the strategic selection of foundational scaffolds is paramount. 2-Cyclohexyl-3-methylphenol presents itself as a uniquely advantageous starting material for the synthesis of sterically hindered phenolic antioxidants. Its inherent structural features—a hydroxyl group for radical scavenging, a methyl group at the meta position, and a bulky cyclohexyl group ortho to the hydroxyl—provide a robust platform for creating antioxidants with tailored properties. The cyclohexyl group, in particular, imparts significant steric hindrance, a critical attribute for enhancing the stability of the resulting phenoxyl radical and preventing pro-oxidant side reactions.[1] This guide provides detailed application notes and protocols for the synthesis of potent antioxidants derived from 2-Cyclohexyl-3-methylphenol, with a focus on Mannich-type reactions and other functionalization strategies. These methodologies are designed to be reproducible and scalable, catering to the needs of researchers in materials science, drug development, and polymer chemistry.

Core Synthetic Strategy: The Mannich Reaction for Aminomethylation

The Mannich reaction is a powerful and versatile tool in organic synthesis for the aminomethylation of acidic compounds, including phenols.[2][3] This three-component condensation reaction involves an active hydrogen compound (in this case, 2-Cyclohexyl-3-methylphenol), formaldehyde (or a suitable surrogate), and a primary or secondary amine.[4] The introduction of an aminomethyl group ortho to the phenolic hydroxyl can significantly enhance the antioxidant's performance by introducing additional functionalities and increasing its molecular weight, which can improve retention in polymer matrices.[5]

Reaction Mechanism: A Stepwise Look

The Mannich reaction with 2-Cyclohexyl-3-methylphenol proceeds via a two-stage mechanism:

  • Formation of the Iminium Ion: The reaction is initiated by the formation of a highly electrophilic iminium ion from the condensation of formaldehyde and a secondary amine (e.g., dimethylamine or morpholine) under acidic or basic conditions.[3]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 2-Cyclohexyl-3-methylphenol then acts as a nucleophile, attacking the iminium ion. This electrophilic aromatic substitution occurs preferentially at the sterically accessible position ortho to the hydroxyl group, leading to the formation of the desired Mannich base.[3]

Mannich_Reaction_Mechanism cluster_0 Iminium Ion Formation cluster_1 Electrophilic Aromatic Substitution Formaldehyde Formaldehyde Iminium_Ion [CH₂=NR₂]⁺ Formaldehyde->Iminium_Ion + R₂NH - H₂O Secondary_Amine R₂NH Phenol 2-Cyclohexyl-3-methylphenol Iminium_Ion->Phenol Electrophilic Attack Mannich_Base Aminomethylated Product Phenol->Mannich_Base + [CH₂=NR₂]⁺

Caption: Mechanism of the Mannich reaction with 2-Cyclohexyl-3-methylphenol.

Experimental Protocols

Protocol 1: Synthesis of 2-Cyclohexyl-6-(dimethylaminomethyl)-3-methylphenol

This protocol details the synthesis of a representative Mannich base derived from 2-Cyclohexyl-3-methylphenol using dimethylamine and formaldehyde.

Materials:

  • 2-Cyclohexyl-3-methylphenol

  • Dimethylamine (40% aqueous solution)

  • Formaldehyde (37% aqueous solution)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Cyclohexyl-3-methylphenol (0.1 mol) in ethanol (100 mL).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add dimethylamine (0.12 mol) to the stirred solution.

  • Following the addition of the amine, add formaldehyde (0.12 mol) dropwise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, acidify the reaction mixture with 2M HCl to a pH of approximately 2 to protonate the amine.

  • Extract the aqueous layer with diethyl ether to remove any unreacted phenol.

  • Basify the aqueous layer with 2M NaOH to a pH of approximately 10 to deprotonate the amine and precipitate the product.

  • Extract the product with diethyl ether.

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel.

Protocol_Workflow start Start dissolve Dissolve Phenol in Ethanol start->dissolve cool Cool to 0-5 °C dissolve->cool add_amine Add Dimethylamine cool->add_amine add_formaldehyde Add Formaldehyde add_amine->add_formaldehyde stir Stir at RT for 24h add_formaldehyde->stir monitor Monitor by TLC stir->monitor acidify Acidify with HCl monitor->acidify extract_unreacted Extract with Diethyl Ether acidify->extract_unreacted basify Basify with NaOH extract_unreacted->basify extract_product Extract Product with Diethyl Ether basify->extract_product dry Dry and Concentrate extract_product->dry purify Purify by Chromatography dry->purify end End purify->end

Sources

Application

Application Notes and Protocols for the Catalytic Alkylation of m-Cresol with Cyclohexene

Introduction The alkylation of phenols and their derivatives is a cornerstone of industrial organic synthesis, yielding a class of compounds with significant commercial applications. Alkylated cresols, in particular, ser...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The alkylation of phenols and their derivatives is a cornerstone of industrial organic synthesis, yielding a class of compounds with significant commercial applications. Alkylated cresols, in particular, serve as crucial precursors and additives in the manufacturing of antioxidants, resins, durable surface coatings, printing inks, and specialty polymers.[1] The reaction of m-cresol with cyclohexene produces cyclohexyl-methylphenols, which are valued for their utility as antioxidants and stabilizers.

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals engaged in the catalytic alkylation of m-cresol with cyclohexene. Moving beyond a simple recitation of steps, this guide delves into the mechanistic underpinnings of the reaction, offers a comparative analysis of various catalytic systems, and presents detailed, field-proven protocols for synthesis and analysis. Our objective is to equip the scientific community with the knowledge to not only replicate but also innovate upon these methods, fostering the development of more efficient, selective, and sustainable chemical processes.

Reaction Mechanism and Regioselectivity

The alkylation of m-cresol with cyclohexene is a classic example of a Friedel-Crafts alkylation, an electrophilic aromatic substitution reaction.[2][3] The reaction is catalyzed by an acid, which can be a homogeneous mineral acid, a solid acid, or an ionic liquid.

Formation of the Electrophile

The key step in the mechanism is the generation of a reactive electrophile from the cyclohexene reactant. In the presence of a Brønsted or Lewis acid catalyst, cyclohexene is protonated to form a secondary cyclohexyl carbocation.[4][5] This carbocation is the primary species that attacks the electron-rich aromatic ring of m-cresol.

Electrophilic Attack and Regioselectivity

The m-cresol molecule possesses two activating groups on the aromatic ring: a strongly activating hydroxyl (-OH) group and a weakly activating methyl (-CH₃) group. Both are ortho, para-directing. The hydroxyl group directs the incoming electrophile (the cyclohexyl carbocation) to the positions ortho (C2, C6) and para (C4) to it. The methyl group at C3 further influences the substitution pattern.

The possible major mono-alkylation products are:

  • 2-cyclohexyl-5-methylphenol: Attack at the C6 position (ortho to -OH).

  • 4-cyclohexyl-3-methylphenol: Attack at the C4 position (para to -OH).

  • 2-cyclohexyl-3-methylphenol: Attack at the C2 position (ortho to both -OH and -CH₃). Steric hindrance between the incoming cyclohexyl group and the adjacent methyl group can make this isomer less favorable.

The final product distribution is a complex function of electronic effects, steric hindrance, catalyst type, and reaction conditions.

C-Alkylation vs. O-Alkylation

A competing reaction pathway is the O-alkylation of the phenolic hydroxyl group, which forms cyclohexyl methylphenyl ether.[4][6] C-alkylation is generally favored at higher temperatures, while O-alkylation can be more prominent at lower temperatures.[7] In some catalytic systems, particularly with homogeneous acids, the initially formed ether can undergo rearrangement to the more thermodynamically stable C-alkylated products.[4][8]

Caption: General mechanism for the acid-catalyzed alkylation of m-cresol.

Comparative Analysis of Catalytic Systems

The choice of catalyst is paramount as it dictates the reaction's efficiency, selectivity, and environmental footprint. A range of catalysts has been successfully employed for this transformation.

Catalyst TypeExamplesKey AdvantagesKey DisadvantagesOptimal Temp. (°C)Yield (%)Reference(s)
Homogeneous Acids Perchloric Acid (HClO₄), p-Toluenesulfonic AcidHigh activity, low cost, simple to use.Corrosive, difficult to separate from product, waste generation.130-140~98[1][7][9]
Zeolites H-BEA, H-Mordenite, Y-ZeolitesReusable, non-corrosive, shape selectivity can improve regioselectivity, high thermal stability.Can be prone to deactivation by coking, higher initial cost.140-20075-90[8][10][11]
Sulfonated Resins Amberlyst-15Heterogeneous, easily separable, effective at moderate temperatures.Lower thermal stability than zeolites, potential for leaching.85-100High[4]
Ionic Liquids (ILs) Chloroaluminate ILs, Brønsted acidic ILs"Green" potential (low vapor pressure), can act as both solvent and catalyst, recyclable.High cost, potential moisture sensitivity, viscosity can pose challenges.20-80~90[12][13][14]
Other Solid Acids Sulfated Zirconia, Supported HeteropolyacidsHigh acidity, good thermal stability, reusable.Synthesis can be complex, potential for metal leaching.45-70High[6][7]

Expert Insights: For laboratory-scale synthesis where high yield is the primary goal and workup is manageable, homogeneous acids like perchloric or p-toluenesulfonic acid are highly effective.[1][7] For developing scalable, environmentally benign processes, zeolites are the catalysts of choice due to their robustness and reusability.[10][15] The large pores of zeolites like H-BEA and Y-zeolites are well-suited for accommodating the bulky cyclohexyl group. Ionic liquids represent a modern approach, offering mild reaction conditions and recyclability, though their industrial adoption is often limited by cost.[12][16]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and analysis of cyclohexyl m-cresols.

Protocol 1: Alkylation using Perchloric Acid (Homogeneous Catalyst)

This protocol is adapted from established literature procedures and optimized for high-yield laboratory synthesis.[1]

Materials and Reagents:

  • m-Cresol (≥99%)

  • Cyclohexene (≥99%)

  • Perchloric acid (70% aqueous solution)

  • Toluene (Anhydrous)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and a thermometer. Place it on the magnetic stirrer with the heating mantle.

  • Charging Reactants: To the flask, add m-cresol (e.g., 43.2 g, 0.4 mol) and a magnetic stir bar.

  • Catalyst Addition: Carefully add perchloric acid (e.g., 2.2 g, representing ~5% by weight of m-cresol).

  • Heating: Begin stirring and heat the mixture to the reaction temperature of 140°C.

  • Cyclohexene Addition: Once the temperature is stable, add cyclohexene (e.g., 4.1 g, 0.05 mol) dropwise from the dropping funnel over a period of 2 hours. A molar ratio of m-cresol to cyclohexene of 8:1 is used to maximize mono-alkylation and minimize di-alkylation.[1]

  • Reaction: After the addition is complete, maintain the stirring and temperature at 140°C for an additional 2 hours to ensure the reaction goes to completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with 100 mL of toluene.

    • Transfer the mixture to a separatory funnel and wash it twice with 50 mL of saturated sodium bicarbonate solution to neutralize the perchloric acid catalyst.

    • Wash the organic layer with 50 mL of water.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate.

    • Remove the toluene using a rotary evaporator.

    • The crude product can be purified by vacuum distillation to separate the unreacted m-cresol from the cyclohexyl m-cresol products.

Protocol 2: Product Analysis by GC-MS

Analysis of the product mixture is critical to determine conversion and selectivity. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.[17]

Materials and Reagents:

  • Crude reaction product

  • Dichloromethane or Ethyl Acetate (GC grade)

  • Derivatizing agent (optional): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (GC-MS).[17]

  • Capillary column suitable for phenol analysis (e.g., DB-5ms, HP-5ms).

Procedure:

  • Sample Preparation:

    • Dilute a small aliquot (e.g., 10 µL) of the crude product mixture in 1 mL of dichloromethane.

    • (Optional Derivatization): Due to the polar -OH group, derivatization can improve peak shape and prevent tailing.[18][19] To ~1 mg of the crude product, add 100 µL of solvent and 50 µL of BSTFA. Heat at 60-70°C for 30 minutes.

  • GC-MS Parameters (Typical):

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL (with appropriate split ratio, e.g., 50:1)

    • Carrier Gas: Helium

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS Transfer Line: 280°C

    • MS Ion Source: 230°C

    • Scan Range: 40-400 amu

  • Data Analysis:

    • Identify the peaks corresponding to unreacted m-cresol, cyclohexene, and the various cyclohexyl-m-cresol isomers based on their retention times and mass spectra.

    • The mass spectrum of cyclohexyl-m-cresol (MW: 190.28 g/mol ) will show a molecular ion peak (m/z = 190) and characteristic fragmentation patterns.

    • Quantify the relative peak areas to calculate the conversion of m-cresol and the selectivity for each product isomer.

Caption: Workflow for synthesis, purification, and analysis.

Conclusion

The catalytic alkylation of m-cresol with cyclohexene is a versatile and important reaction for producing valuable chemical intermediates. A thorough understanding of the underlying Friedel-Crafts mechanism, the directing effects of the substituents, and the characteristics of different catalytic systems is essential for achieving high yields and selectivities. While traditional homogeneous acid catalysts offer high activity, the future of this chemistry lies in the development and optimization of robust, reusable, and environmentally friendly solid-acid catalysts like zeolites. The protocols and analytical methods detailed herein provide a solid foundation for researchers to explore this reaction, enabling both the reliable production of target molecules and the innovation of next-generation catalytic processes.

References

  • Application of Ionic Liquids as Recyclable Green Catalysts for Selective Alkylation of Phenol. (n.d.). ResearchGate. [Link]

  • Optimization of process conditions for catalytic alkylation of isomeric cresols with cyclohexene. (2012). ResearchGate. [Link]

  • Saha, M., et al. (2011). Optimization of process conditions for catalytic alkylation of isomeric cresols with cyclohexene. SciSpace. [Link]

  • Synthesis of cyclohexylphenol via phenol hydroalkylation using Co2P/zeolite catalysts. (2022). ResearchGate. [Link]

  • Xu, W., et al. (2017). Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy. Journal of the American Chemical Society. [Link]

  • Friedel Crafts Alkylation Based Ionic Liquid. (2024). Scribd. [Link]

  • Ronchin, L., et al. (2012). Acid catalyzed alkylation of phenols with cyclohexene. Journal of Molecular Catalysis A: Chemical. [Link]

  • Preparation of 4-methyl-2-cyclohexylphenol. (1991).
  • Analysis of m-Cresol. (n.d.). Celignis. [Link]

  • Alkylation of phenol with cyclohexene over solid acids: Insight in selectivity of O- Versus C-alkylation. (2016). ResearchGate. [Link]

  • Xu, W., et al. (2017). Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy. ACS Publications. [Link]

  • Lee, C.-L., et al. (2019). Novel Aryl-Imidazolium Ionic Liquids with Dual Brønsted/Lewis Acidity as Both Solvents and Catalysts for Friedel–Crafts Alkylation. MDPI. [Link]

  • Saha, M., et al. (2007). Alkylation of Cresols with Cyclohexene in the Presence of p-Toluenesulphonic Acid. Bangladesh Journal of Scientific and Industrial Research. [Link]

  • Lister, J. (n.d.). Friedel-Crafts alkylation of Phenol using Ionic Liquid as Catalyst. Semantic Scholar. [Link]

  • Investigation of Catalytic Reactions in Novel Ionic Liquids. (n.d.). DORAS. [Link]

  • A Process For Preparation Of 4 Cyclohexylphenol. (2007). QuickCompany. [Link]

  • Alkylation of m-Cresol over Ferrospinels of Varying Cd/Cr Ionic Composition. (2017). Chem Sci Rev Lett. [Link]

  • GC chromatogram of a mixture of o-cresol, p-cresol, and m-cresol... (n.d.). ResearchGate. [Link]

  • Alkylation of Phenol and m-Cresol Over Zeolites. (2003). Scilit. [Link]

  • Alkylation of Cresols with Cyclohexene in the Presence of p-Toluenesulphonic Acid. (n.d.). Academia.edu. [Link]

  • A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. (2010). Beilstein Journals. [Link]

  • Synthesis of cyclohexylphenol via phenol hydroalkylation using Co2P/zeolite catalysts. (2022). Instituto de Catálisis y Petroleoquímica. [Link]

  • Liquid phase cyclohexylation of phenol with cyclohexene using 12-tungstosilicicacid supported onto different supports. (2007). ResearchGate. [Link]

  • Gas chromatographic method of m-cresol. (2017).
  • Solid acid catalyst. (2012).
  • Solid acids and their use as environmentally friendly catalysts in organic synthesis. (1998). Pure and Applied Chemistry. [Link]

  • Study of Gas Phase m-Cresol Alkylation with Methanol on Solid Acid Catalysts. (2014). ResearchGate. [Link]

  • Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. (2016). SpringerLink. [Link]

  • Friedel–Crafts reaction. (2020). Wikipedia. [Link]

  • Mass spectrum of m-cresol-TBDMS. (n.d.). ResearchGate. [Link]

  • Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo. [Link]

  • Friedel–Crafts Alkylation. (n.d.). Chemistry Steps. [Link]

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Method

Application Note: Regioselectivity in the Electrophilic Substitution of 2-Cyclohexyl-3-methylphenol

Abstract This technical guide provides a comprehensive analysis of the reactivity of 2-Cyclohexyl-3-methylphenol in electrophilic aromatic substitution (EAS) reactions. We delve into the mechanistic principles governing...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 2-Cyclohexyl-3-methylphenol in electrophilic aromatic substitution (EAS) reactions. We delve into the mechanistic principles governing regioselectivity, dictated by the interplay of the hydroxyl, methyl, and cyclohexyl substituents. Detailed, field-proven protocols for key electrophilic reactions—halogenation, nitration, and Friedel-Crafts acylation—are presented, emphasizing experimental design, safety, and product characterization. This document is intended for researchers, scientists, and drug development professionals seeking to utilize this versatile phenol derivative as a building block in complex molecule synthesis.

Introduction and Mechanistic Insights

2-Cyclohexyl-3-methylphenol is a disubstituted phenol whose reactivity in electrophilic aromatic substitution is governed by the cumulative electronic and steric effects of its substituents. The outcome of such reactions is not merely statistical but is a predictable consequence of fundamental organic chemistry principles.

1.1. Substituent Directing Effects:

The aromatic ring's reactivity and the position of electrophilic attack are dictated by the three substituents:

  • Hydroxyl (-OH) Group: As a substituent, the hydroxyl group is a powerful activating group and a strong ortho, para-director.[1][2][3] Its activating nature stems from the lone pair of electrons on the oxygen atom, which can be donated to the aromatic ring through resonance, thereby increasing the ring's nucleophilicity.[1][2] This resonance effect places a partial negative charge on the carbons ortho and para to the hydroxyl group, making these positions the primary targets for electrophiles.[2][4]

  • Methyl (-CH₃) and Cyclohexyl (-C₆H₁₁) Groups: Alkyl groups are weak activating groups and are also ortho, para-directors.[1][3] They donate electron density to the ring primarily through an inductive effect and hyperconjugation.[1]

1.2. Predicting Regioselectivity for 2-Cyclohexyl-3-methylphenol:

In 2-Cyclohexyl-3-methylphenol, the directing effects of the substituents must be considered in concert:

  • Primary Director: The hydroxyl group is the most powerful activating group and therefore exerts the dominant directing influence.[5] The positions ortho (C6) and para (C4) to the -OH group are the most electronically activated.

  • Reinforcing and Opposing Effects:

    • At C4: This position is para to the strongly directing -OH group and ortho to the weakly directing -CH₃ group. Both effects reinforce each other, making C4 a highly favored site for electrophilic attack.

    • At C6: This position is ortho to the -OH group but is significantly encumbered by the bulky cyclohexyl group at the adjacent C2 position. This steric hindrance makes attack at C6 highly unfavorable.

    • At C5: This position is meta to the -OH group, making it electronically disfavored for attack.

workflow start Start: Reagent & Glassware Prep setup Reaction Setup (Inert atmosphere if needed) start->setup addition Slow Addition of Electrophile (Control Temperature) setup->addition reaction Reaction Monitoring (TLC or GC/MS) addition->reaction quench Reaction Quenching (e.g., add water/ice) reaction->quench Upon completion workup Aqueous Work-up (Extraction & Washing) quench->workup purify Purification (Column Chromatography/Recrystallization) workup->purify characterize Product Characterization (NMR, IR, MS) purify->characterize end End: Pure Product characterize->end

Caption: Standardized workflow for electrophilic substitution reactions.

Protocol 1: Electrophilic Bromination

This protocol aims for the regioselective mono-bromination at the C4 position. Phenols are highly activated, often leading to polybromination. [2][6]Therefore, mild conditions and controlled stoichiometry are crucial.

  • Objective: Synthesis of 4-Bromo-2-cyclohexyl-3-methylphenol.

  • Materials:

    • 2-Cyclohexyl-3-methylphenol

    • N-Bromosuccinimide (NBS)

    • Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₃)

    • Deionized Water

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Saturated Sodium Chloride (NaCl) solution (Brine)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Cyclohexyl-3-methylphenol (1.0 eq) in acetonitrile (approx. 0.2 M solution).

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C. The use of NBS provides a mild source of electrophilic bromine, helping to prevent over-bromination. [7] 4. Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

    • Upon completion, quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3x volume of water).

    • Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

    • Purify the crude product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure 4-bromo derivative.

  • Expected Characterization Data (Predicted):

    • ¹H NMR: Disappearance of the C4 aromatic proton signal. Shifts in the remaining aromatic protons.

    • ¹³C NMR: Appearance of a new quaternary carbon signal in the aromatic region bonded to bromine.

    • MS (EI): A characteristic isotopic pattern for bromine (M+ and M+2 peaks of nearly equal intensity).

Protocol 2: Electrophilic Nitration

Nitration of phenols requires careful control of reaction conditions to prevent oxidation and over-nitration. [8]Using dilute nitric acid at low temperatures is a standard approach to favor mono-nitration. [9]

  • Objective: Synthesis of 2-Cyclohexyl-3-methyl-4-nitrophenol.

  • Materials:

    • 2-Cyclohexyl-3-methylphenol

    • Dilute Nitric Acid (HNO₃, ~2 M)

    • Dichloromethane (CH₂Cl₂)

    • Deionized Water

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 2-Cyclohexyl-3-methylphenol (1.0 eq) in dichloromethane in a three-necked flask equipped with a stir bar, thermometer, and dropping funnel.

    • Cool the solution to 0-5 °C using an ice/salt bath.

    • Add dilute nitric acid (1.1 eq) dropwise from the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C. This slow addition is critical to control the exotherm and minimize side reactions. [8] 4. Stir the biphasic mixture vigorously at 0-5 °C for 1-3 hours. Monitor the reaction by TLC.

    • After the reaction is complete, carefully transfer the mixture to a separatory funnel.

    • Separate the organic layer. Wash it sequentially with cold deionized water, saturated NaHCO₃ solution (caution: potential gas evolution), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • The resulting crude product can be purified by recrystallization or flash column chromatography.

  • Expected Characterization Data (Predicted):

    • IR: Appearance of strong asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

    • ¹H NMR: Downfield shift of the aromatic protons due to the electron-withdrawing nature of the nitro group.

    • MS (EI): Molecular ion peak corresponding to the nitrated product.

Protocol 3: Friedel-Crafts Acylation

Friedel-Crafts acylation of phenols can be complicated by O-acylation (ester formation) or complexation of the Lewis acid with the phenolic oxygen. [10]However, under specific conditions, C-acylation can be achieved, often through a Fries rearrangement of an initially formed ester. [10]This protocol favors direct C-acylation at the activated C4 position.

  • Objective: Synthesis of 1-(3-Cyclohexyl-4-hydroxy-2-methylphenyl)ethan-1-one.

  • Materials:

    • 2-Cyclohexyl-3-methylphenol

    • Acetyl Chloride (CH₃COCl) or Acetic Anhydride ((CH₃CO)₂O)

    • Aluminum Chloride (AlCl₃)

    • Nitrobenzene or 1,2-Dichloroethane (as solvent)

    • Ice-cold dilute Hydrochloric Acid (HCl, ~2 M)

    • Dichloromethane (CH₂Cl₂)

  • Procedure:

    • To a flask containing a stirred suspension of anhydrous AlCl₃ (2.5 eq) in nitrobenzene at room temperature, add acetyl chloride (1.2 eq).

    • Add a solution of 2-Cyclohexyl-3-methylphenol (1.0 eq) in nitrobenzene dropwise to the mixture. A stoichiometric or greater amount of Lewis acid is often required as it complexes with the product ketone. [11] 3. Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC.

    • Cool the reaction to room temperature and then pour it slowly and carefully onto a mixture of crushed ice and concentrated HCl.

    • If using nitrobenzene, perform steam distillation to remove the solvent, or extract the product with dichloromethane if 1,2-dichloroethane was used.

    • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent in vacuo.

    • Purify the product by flash column chromatography or recrystallization.

  • Expected Characterization Data (Predicted):

    • IR: Appearance of a strong carbonyl (C=O) stretching band around 1650-1680 cm⁻¹ (for a ketone conjugated with the aromatic ring).

    • ¹H NMR: Appearance of a new singlet in the alkyl region (~2.5 ppm) corresponding to the methyl protons of the acetyl group.

    • MS (EI): Molecular ion peak corresponding to the acylated product.

Data Summary and Troubleshooting

ReactionElectrophileKey ReagentsTemp.Expected Major ProductCommon Issues & Solutions
Bromination Br⁺N-Bromosuccinimide (NBS)0 °C4-Bromo-2-cyclohexyl-3-methylphenolIssue: Polybromination. Solution: Use 1.0-1.05 eq of NBS, maintain low temperature. [6]
Nitration NO₂⁺Dilute HNO₃0-5 °C2-Cyclohexyl-3-methyl-4-nitrophenolIssue: Oxidation/tar formation. Solution: Maintain temp < 5°C, use dilute HNO₃, slow addition. [8]
Acylation CH₃CO⁺Acetyl Chloride, AlCl₃60-70 °C1-(3-Cyclohexyl-4-hydroxy-2-methylphenyl)ethan-1-oneIssue: O-acylation/low yield. Solution: Use excess AlCl₃, consider Fries Rearrangement conditions. [10][12]

Conclusion

The electrophilic substitution of 2-Cyclohexyl-3-methylphenol is a highly regioselective process, strongly favoring substitution at the C4 position. This selectivity is driven by the powerful ortho, para-directing effect of the hydroxyl group, reinforced by the methyl group, and the significant steric hindrance at the C6 position imposed by the cyclohexyl substituent. By carefully controlling reaction conditions, particularly temperature and stoichiometry, a variety of C4-functionalized derivatives can be synthesized in good yield. The protocols provided herein serve as a validated foundation for the exploration and application of this valuable synthetic intermediate.

References

  • OpenStax. (2023, September 20). 16.4 Substituent Effects in Electrophilic Substitutions. In Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 18). 16.2: Directing Inductive Effects of Alkyl Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzymatic nitration of phenols. Request PDF. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS. In Organic Chemistry II. Retrieved from [Link]

  • Penn State Pressbooks. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions. In Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link]

  • Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). US7005553B2 - Method for the nitration of phenolic compounds.
  • ACS Publications. (2015, August 24). Experimental and Theoretical Investigations of the Bromination of Phenols with β and γ Aliphatic Substituents, including Rings. The Journal of Organic Chemistry. Retrieved from [Link]

  • PMC. (2022, August 31). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, May 16). Friedel–Crafts reaction of phenol. Retrieved from [Link]

  • Google Patents. (n.d.). US3221062A - Nitration process.
  • Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Retrieved from [Link]

  • PMC. (2013, April 16). Regio-Selective Arene Halogenation Using the FAD-Dependent Halogenase RebH. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective bromination of phenols. Download Scientific Diagram. Retrieved from [Link]

  • ResearchGate. (2018, March 26). How can i perform Friedel crafts acylation with phenol?. Retrieved from [Link]

  • Scientific Update. (2018, October 16). Syntactic fantastic: A practical, ortho- selective mono-halogenation and phenylselenation of phenols by direct C-H halogenation. Retrieved from [Link]

  • Reddit. (2022, December 30). Regioselectivity In Relationship To Halogenation. r/OrganicChemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Cyclohexylphenols. Request PDF. Retrieved from [Link]

  • Master Organic Chemistry. (2017, July 11). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

  • Wiley Online Library. (2022, September 6). 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐deriv. Retrieved from [Link]

  • YouTube. (2021, August 12). mod02lec10 - Electrophilic Aromatic Substitution in Phenols. Retrieved from [Link]

  • RSC Publishing. (n.d.). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Green Chemistry. Retrieved from [Link]

Sources

Application

Application Note: Protocols for the Handling, Storage, and Quality Maintenance of 2-Cyclohexyl-3-methylphenol

Introduction and Mechanistic Overview 2-Cyclohexyl-3-methylphenol (CAS 1596-10-7) is a specialized alkyl-substituted cresol utilized extensively as an antimicrobial active, a chemical intermediate, and a formulating agen...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Overview

2-Cyclohexyl-3-methylphenol (CAS 1596-10-7) is a specialized alkyl-substituted cresol utilized extensively as an antimicrobial active, a chemical intermediate, and a formulating agent in advanced disinfectants and personal care products[1][2]. Unlike highly volatile or halogenated phenolics, which face regulatory scrutiny due to environmental toxicity and bioaccumulation, 2-cyclohexyl-3-methylphenol offers a favorable olfactory profile and lower environmental persistence[2][3].

However, the presence of the bulky, lipophilic cyclohexyl group and the electron-donating methyl group significantly alters its physicochemical behavior compared to standard phenol. These substituents increase the molecule's octanol-water partition coefficient (Log Kow​ ), rendering it highly hydrophobic[4]. While this enhances its ability to penetrate bacterial cell walls, it also makes the compound highly susceptible to oxidative degradation and necessitates specialized handling to prevent severe dermal absorption during laboratory use[4][5]. This application note provides a self-validating framework for the safe handling, long-term storage, and chemical reactivation of 2-cyclohexyl-3-methylphenol.

Physicochemical Properties

Understanding the physical parameters of 2-cyclohexyl-3-methylphenol is critical for predicting its behavior in solution and its interaction with storage vessels.

PropertyValue / DescriptionCausality / Impact on Protocol
Chemical Name 2-Cyclohexyl-3-methylphenolStructural basis for steric hindrance and reactivity.
CAS Number 1596-10-7[1]Unique identifier for SDS and compliance tracking.
Chemical Class Substituted Cresol / Alkylphenol[2]Dictates degradation pathways (oxidative polymerization).
Solubility Soluble in ethanol, ether, NaOH; insoluble in water[6]Requires organic solvents or alkaline conditions for extraction.
pKa ~9.9 to 10.9 (Typical for alkylphenols)[4]Remains unionized at physiological pH; highly lipophilic.
Reactivity Electrophilic substitution at open ortho/para positionsSusceptible to radical coupling if exposed to UV/O₂[5].

Storage Protocols and Stability Management

Alkylphenols are notoriously sensitive to environmental stressors. Extended storage under suboptimal conditions (exposure to atmospheric oxygen, UV light, or inappropriate temperatures) induces homolytic cleavage of the O-H bond. This generates phenoxy radicals that undergo oxidative polymerization, resulting in dark, resinous impurities and a total loss of antimicrobial efficacy[5][7].

Temperature and Atmospheric Control

To maintain the structural integrity of the active compound, kinetic degradation pathways must be halted.

  • Temperature: Store high-purity stocks at 6°C or lower. For long-term archiving (exceeding 30 days), storage at -20°C is highly recommended to prevent the loss of total polyphenolic content[8].

  • Atmosphere & Light: UV light accelerates radical formation. The compound must be stored in airtight, amber-glass bottles[5]. Prior to sealing, backfill the vessel's headspace with an inert gas (Nitrogen or Argon) to displace atmospheric oxygen.

Material Compatibility

Molten or solvated phenols readily attack and are catalytically degraded by transition metals.

  • Avoid: Iron, copper, brass, and aluminum. Contact with these metals rapidly induces discoloration (quinone formation) and structural degradation[9][10].

  • Preferred: Utilize only 316L stainless steel, borosilicate glass, or PTFE-lined containers for all storage and processing equipment[10].

StorageLogic Active 2-Cyclohexyl-3-methylphenol (High Purity Active) Stressors Environmental Stressors (O2, UV Light, Cu/Fe) Active->Stressors Exposure Mechanism Oxidative Polymerization & Radical Coupling Stressors->Mechanism Catalyzes Degraded Degraded Phenolic Stock (Resins, Loss of Efficacy) Mechanism->Degraded Yields Mitigation Storage Mitigation (Amber Glass, N2, <6°C) Mitigation->Active Preserves Mitigation->Stressors Blocks

Fig 1: Degradation pathways of 2-cyclohexyl-3-methylphenol and corresponding mitigation strategies.

Safe Handling and Emergency Protocols

Because of the bulky cyclohexyl group, 2-cyclohexyl-3-methylphenol is exceptionally lipophilic. If it contacts unprotected skin, it will partition rapidly into the dermal layers, causing severe chemical burns, systemic toxicity, and potential central nervous system depression[4].

The PEG 300/400 First Aid Protocol (Causality & Mechanism)

Standard laboratory safety dictates washing chemical spills on the skin with copious amounts of water. For phenolic compounds, water is strictly contraindicated as a primary response. Because 2-cyclohexyl-3-methylphenol is water-insoluble, applying water will merely spread the hydrophobic compound across a larger surface area of the skin, exacerbating absorption[9].

  • Immediate Action: Apply Polyethylene Glycol (PEG 300 or PEG 400) directly to the affected area.

  • Mechanism: PEG acts as a macroscopic lipophilic sink. Through competitive partitioning, it draws the phenol out of the lipid-rich dermal layers and into the PEG matrix, which can then be safely wiped away and rinsed[5][9].

Spill Containment

Spills must be contained using inert, non-reactive absorbents (e.g., vermiculite or sand). Substituted phenols are highly toxic to aquatic organisms; under no circumstances should spills be washed into laboratory drains or municipal sewer systems[9][11].

SpillResponse Spill Phenolic Spill or Exposure Assess Assess Incident Spill->Assess Skin Skin Contact Assess->Skin Surface Surface Spill Assess->Surface PEG Apply PEG 300/400 (Do NOT use water) Skin->PEG Clean Absorb & Neutralize (Avoid drains) Surface->Clean Medical Medical Attention PEG->Medical Waste Hazardous Waste Clean->Waste

Fig 2: Emergency response workflow for phenolic spills and dermal exposure incidents.

Experimental Protocol: Reactivation and Quality Control of Degraded Stocks

If a stock of 2-cyclohexyl-3-methylphenol has degraded (evidenced by a shift from a white/clear state to a yellow or dark brown resinous mixture), it can be reactivated. The following liquid-liquid extraction protocol exploits the pH-dependent solubility of the phenolic hydroxyl group to separate the intact monomer from its polymerized degradation products[5].

Materials Required
  • Degraded 2-cyclohexyl-3-methylphenol stock

  • Dichloromethane (DCM) or Hexane

  • 10% Aqueous Sodium Hydroxide (NaOH)

  • 10% Aqueous Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate ( Na2​SO4​ )

  • HPLC system with Diode-Array Detection (DAD)

Step-by-Step Reactivation Methodology
  • Solvation: Dissolve the degraded phenolic stock in 50 mL of DCM and transfer the solution to a 250 mL separatory funnel.

  • Alkaline Deprotonation: Add 50 mL of 10% NaOH to the funnel. Shake vigorously, venting frequently.

    • Causality: The strong base deprotonates the intact 2-cyclohexyl-3-methylphenol (pKa ~10) to form a highly water-soluble phenoxide ion. The polymerized resins, which have lost their acidic protons due to ether linkages or quinone conversion, remain highly lipophilic and stay in the organic layer[5].

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the purified phenoxide) into a clean Erlenmeyer flask. Discard the organic layer containing the impurities as hazardous waste.

  • Reprotonation: Place the aqueous flask in an ice bath. Slowly add 10% HCl dropwise while stirring until the pH drops below 4 (verify with pH paper).

    • Causality: Acidification reprotonates the phenoxide back into 2-cyclohexyl-3-methylphenol, which will immediately precipitate or form a cloudy emulsion as it loses its water solubility[11].

  • Recovery Extraction: Transfer the acidic aqueous mixture back to a clean separatory funnel. Extract twice with 30 mL of fresh DCM. Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na2​SO4​ . Filter the solution and remove the DCM under reduced pressure using a rotary evaporator to yield the purified 2-cyclohexyl-3-methylphenol.

  • Self-Validating QC (HPLC-DAD): To validate the success of the reactivation, analyze a 1 mg/mL sample of the recovered product via HPLC-DAD (monitored at 275 nm). Compare the chromatogram against a pristine reference standard to ensure the removal of all polymeric peaks[5][7].

References

  • "2-Cyclohexyl-3-methylphenol — Chemical Substance Information." NextSDS. [Link]

  • "WO2014001056A1 - Antimicrobial composition.
  • "Working Safely with Phenol Guideline." UQ Policy and Procedure Library, The University of Queensland. [Link]

  • "Reactivation of Damage Phenol in Chemical and Biological Laboratories." Minar Journal. [Link]

  • "Cresols Health and Safety Guide." IRIS, World Health Organization. [Link]

  • "Phenols Method 8047." Hach. [Link]

  • "Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values." PMC, National Institutes of Health. [Link]

  • "Phenol Product and Technical Brochure." AdvanSix. [Link]

  • "Effect of Storage Conditions on the Biological Activity of Phenolic Compounds of Blueberry Extract." ACS Publications. [Link]

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Method

Application Notes &amp; Protocols: Comprehensive Safety Precautions for Handling 2-Cyclohexyl-3-methylphenol in a Research Environment

Abstract This document provides a detailed guide to the safe handling, use, and disposal of 2-Cyclohexyl-3-methylphenol for researchers, scientists, and drug development professionals. As a substituted phenolic compound,...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide to the safe handling, use, and disposal of 2-Cyclohexyl-3-methylphenol for researchers, scientists, and drug development professionals. As a substituted phenolic compound, 2-Cyclohexyl-3-methylphenol presents specific hazards that necessitate rigorous safety protocols. These notes are designed to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and experimental integrity. The protocols herein are based on established chemical safety principles and data synthesized from authoritative Safety Data Sheets (SDS).

Section 1: Introduction and Scope

2-Cyclohexyl-3-methylphenol and its isomers are chemical intermediates that may be utilized in various research and development applications, including the synthesis of novel pharmaceutical compounds and other specialty chemicals.[1] Like many substituted phenols, these compounds possess biological activity and require careful handling to prevent adverse health effects. The structural similarity to other phenols suggests potential for skin and eye irritation, as well as respiratory tract irritation upon inhalation.[2]

The primary objective of these application notes is to establish a self-validating system of safety for all personnel working with this compound. This guide moves beyond mere compliance, aiming to instill a deep understanding of the risks and the causality behind each safety measure. Adherence to these protocols is mandatory for all laboratory work involving 2-Cyclohexyl-3-methylphenol.

Section 2: Hazard Identification and Risk Assessment

A thorough understanding of the hazards associated with 2-Cyclohexyl-3-methylphenol is the foundation of safe laboratory practice. The primary risks involve exposure via skin contact, eye contact, and inhalation.[2] While specific toxicological data for 2-Cyclohexyl-3-methylphenol is not extensively published, data for the closely related isomer, 4-Cyclohexyl-3-methylphenol (CAS: 71902-24-4), provides a strong basis for hazard assessment.[2][3]

Globally Harmonized System (GHS) Classification

The following table summarizes the known and anticipated GHS hazard classifications.

Hazard ClassCategoryHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation.[2]
Eye IrritationCategory 2AH319: Causes serious eye irritation.[2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[2]

Note: These classifications are based on the available data for cyclohexyl-methyl-phenol isomers and should be treated as the minimum standard for risk assessment.

The Hierarchy of Controls

Effective risk management involves implementing a hierarchy of controls, prioritizing the most effective measures first. Personal Protective Equipment (PPE) is the final line of defense, to be used only after all other controls have been considered and implemented.

Hierarchy of Controls for Chemical Safety cluster_0 a Elimination / Substitution b Engineering Controls (e.g., Fume Hood) a->b c Administrative Controls (SOPs, Training) b->c d Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) c->d

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

Section 3: Engineering Controls and Ventilation

Core Directive: All procedures involving the handling of solid or dissolved 2-Cyclohexyl-3-methylphenol must be performed within a certified chemical fume hood.

Rationale: Phenolic compounds can have noticeable vapor pressures, and the solid form can create fine dusts.[4] A chemical fume hood is the primary engineering control designed to capture and exhaust these airborne contaminants, preventing inhalation exposure and protecting the user.[4][5] The facility should be equipped with an eyewash fountain and safety shower in close proximity to the work area.[2]

Section 4: Personal Protective Equipment (PPE) Protocol

Appropriate PPE is mandatory to prevent dermal and ocular exposure.[6] The selection of PPE must be based on a risk assessment of the specific task being performed.[7]

PPE Selection Table
TaskHand ProtectionEye/Face ProtectionBody Protection
Weighing Solid Chemical-resistant gloves (Nitrile minimum)Safety glasses with side shieldsFlame-resistant lab coat
Preparing Solutions Chemical-resistant gloves (Nitrile minimum)Chemical splash gogglesFlame-resistant lab coat
Running Reactions / Transfers Chemical-resistant gloves (consider thicker gauge or double-gloving)Chemical splash goggles and a face shieldFlame-resistant lab coat, consider a chemical-resistant apron
Protocol for Donning and Doffing PPE
  • Inspection: Before use, always inspect gloves for any signs of degradation or puncture.[8]

  • Donning Sequence:

    • Put on the lab coat and fasten it completely.

    • Put on safety glasses or goggles.

    • Wash and dry hands thoroughly.

    • Put on gloves, ensuring they extend over the cuffs of the lab coat.

  • Doffing Sequence (to prevent cross-contamination):

    • Remove gloves using a technique that avoids touching the outer surface with bare skin.

    • Remove the lab coat by folding it inward and storing it in a designated area.

    • Remove eye and face protection.

    • Wash hands thoroughly with soap and water.[5]

Section 5: Safe Handling and Standard Operating Procedures (SOPs)

A standardized workflow minimizes the risk of accidental exposure. The following protocol outlines a general procedure for preparing a stock solution of 2-Cyclohexyl-3-methylphenol.

Workflow for Safe Preparation of a Chemical Solution prep 1. Preparation - Verify fume hood certification. - Assemble all materials (chemical, solvent, glassware). - Don appropriate PPE. weigh 2. Weighing - Tare balance with weigh boat. - Carefully transfer solid into weigh boat. - Record mass. Minimize dust creation. prep->weigh dissolve 3. Dissolution - Place stir bar in flask. - Add solvent. - Slowly add the weighed solid to the solvent while stirring. weigh->dissolve transfer 4. Storage & Labeling - Transfer solution to a labeled storage bottle. - Label must include: Chemical Name, Concentration, Date, and Hazard Pictograms. dissolve->transfer cleanup 5. Decontamination & Cleanup - Clean all glassware. - Wipe down work surface in fume hood. - Doff PPE correctly. transfer->cleanup dispose 6. Waste Disposal - Dispose of contaminated consumables (e.g., weigh boats, gloves) in the designated hazardous waste container. cleanup->dispose

Caption: A systematic workflow for preparing solutions minimizes exposure risk.

Section 6: Storage and Incompatibility

Proper storage is crucial for maintaining chemical stability and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] The storage area should be secured and accessible only to authorized personnel.[2]

  • Sources of Ignition: Keep away from heat, sparks, and open flames.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[9]

Section 7: Emergency Protocols

Immediate and appropriate action is critical in the event of an emergency. All personnel must be familiar with these procedures and the location of emergency equipment.

First Aid Measures Summary
Exposure RouteFirst Aid Protocol
Skin Contact Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek immediate medical attention.[2] For phenolic compounds, treatment with polyethylene glycol (PEG 300 or 400) after initial water flushing is highly recommended to minimize absorption.[10][11]
Eye Contact Immediately flush open eyes with plenty of water for at least 15 minutes.[2] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.[2]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[2] Rinse mouth with water. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.
Emergency Response Flowchart

diamond diamond start Incident Occurs (Spill or Exposure) is_safe Is the scene safe to approach? start->is_safe evacuate Evacuate Area. Alert others. Call Emergency Services. is_safe->evacuate No exposure_type What is the exposure type? is_safe->exposure_type Yes report Report incident to Lab Supervisor / EHS. evacuate->report skin_eye Skin/Eye Exposure: Use emergency shower/eyewash for 15+ minutes. Remove contaminated clothing. exposure_type->skin_eye Skin/Eye inhalation Inhalation: Move to fresh air. exposure_type->inhalation Inhalation spill Spill Occurs exposure_type->spill Spill seek_medical Seek Immediate Medical Attention. Bring the SDS. skin_eye->seek_medical inhalation->seek_medical spill_size Is the spill minor and containable? spill->spill_size spill_size->evacuate No cleanup Contain spill with absorbent material. Clean area as per SOP. Collect waste in hazardous container. spill_size->cleanup Yes cleanup->report seek_medical->report

Caption: Decision-making flowchart for chemical exposure or spill emergencies.

Section 8: Waste Disposal

All waste contaminated with 2-Cyclohexyl-3-methylphenol, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Collect waste in a designated, properly labeled, and sealed hazardous waste container.

  • Disposal: Do not dispose of this chemical down the drain or in regular trash.[2] All disposal must be conducted through a licensed professional waste disposal company, in accordance with all local, state, and federal regulations.[3]

References

  • NextSDS. (n.d.). 2-Cyclohexyl-3-methylphenol — Chemical Substance Information. Retrieved from [Link]

  • Angene Chemical. (2024, April 17). Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Angene Chemical. (2024, September 21). Safety Data Sheet. Retrieved from [Link]

  • Fisher Scientific. (2024, February 10). SAFETY DATA SHEET: Cyclohexyl methacrylate. Retrieved from [Link]

  • Cefic Phenol Acetone Sector Group. (n.d.). for the SAFE USE of PHENOL. Retrieved from [Link]

  • Durham Tech. (n.d.). SIGMA-ALDRICH - Safety Data Sheet. Retrieved from [Link]

  • The Dow Chemical Company. (2012, June 8). Personal Protective Equipment Guidance. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). FIRST AID EMERGENCY PROCEDURES FOR PHENOL BURNS. Retrieved from [Link]

  • 3M. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

  • IRIS. (2011). Acid catalyzed alkylation of phenols with cyclohexene. Retrieved from [Link]

  • Angene Chemical. (2024, September 30). Safety Data Sheet. Retrieved from [Link]

  • LookChem. (n.d.). 2-Cyclohexyl-4-methylphenol. Retrieved from [Link]

  • University of California, Berkeley - Environment, Health and Safety. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Retrieved from [Link]

  • Prezzavento, O., et al. (2022, September 6). 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐derived scaffold. Archiv der Pharmazie. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 2-cyclohexyl- (CAS 119-42-6). Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyclohexyl-3-methylpentane-2,4-diol. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Cyclohexyl-3-methylphenol

Welcome to the technical support guide for the synthesis of 2-Cyclohexyl-3-methylphenol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-Cyclohexyl-3-methylphenol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing this challenging alkylation reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and improve your reaction yield and purity.

Introduction: The Challenge of Ortho-Alkylation

The synthesis of 2-Cyclohexyl-3-methylphenol is most commonly achieved via a Friedel-Crafts alkylation of m-cresol with a cyclohexylating agent like cyclohexene or cyclohexanol.[1] This reaction is an electrophilic aromatic substitution. The hydroxyl (-OH) and methyl (-CH₃) groups on the m-cresol ring are activating and direct incoming electrophiles to the ortho and para positions (2, 4, and 6). The primary challenge lies in achieving high regioselectivity for the sterically hindered ortho position (C2) while minimizing the formation of the thermodynamically more stable para isomer (4-Cyclohexyl-3-methylphenol) and the other ortho isomer (6-Cyclohexyl-3-methylphenol).[2]

This guide will address the most common issues encountered during this synthesis in a question-and-answer format, providing both theoretical explanations and practical, step-by-step solutions.

Troubleshooting Guide: Common Issues & Solutions

Question 1: My overall yield is very low. What are the most likely causes?

Low or no product yield in a Friedel-Crafts alkylation is a frequent issue that can typically be traced back to catalyst deactivation or suboptimal reaction conditions.[3]

Primary Causes & Explanations:

  • Catalyst Deactivation by Water: Traditional Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Water will react with the catalyst, rendering it inactive.[3] The phenolic -OH group itself can also complex with and deactivate the Lewis acid catalyst, a known complication in alkylating phenols.[4][5]

  • Suboptimal Temperature: The reaction rate is highly dependent on temperature. If the temperature is too low, the activation energy barrier will not be overcome, leading to a sluggish or stalled reaction. Conversely, excessively high temperatures can lead to charring, polymerization, and the formation of unwanted byproducts.[3]

  • Insufficient Catalyst Loading: An inadequate amount of catalyst will result in an incomplete reaction. For phenolic substrates, a higher catalyst load may be necessary to compensate for the partial deactivation caused by coordination with the hydroxyl group.

Solutions & Experimental Protocol:

  • Ensure Anhydrous Conditions:

    • Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or argon.

    • Use anhydrous solvents. If not purchased as anhydrous, solvents should be dried using appropriate methods (e.g., distillation over sodium/benzophenone or passing through an activated alumina column).

    • Use a fresh, unopened container of the Lewis acid catalyst or a freshly sublimed portion of AlCl₃. Handle the catalyst under an inert atmosphere (e.g., in a glovebox).[3]

  • Optimize Reaction Temperature:

    • Begin the reaction at a moderate temperature (e.g., 80-100°C) and monitor progress by TLC or GC.[2]

    • If the reaction is slow, incrementally increase the temperature by 10-15°C and continue monitoring. A systematic temperature screen is often necessary to find the optimal balance between reaction rate and side product formation.

  • Screen Catalyst Loading:

    • Start with a catalyst loading of 5-10 mol% relative to the limiting reagent.

    • If the conversion is low, increase the loading in increments (e.g., to 15 mol%, 25 mol%) while carefully monitoring the reaction exotherm and byproduct profile.

Question 2: How can I improve the regioselectivity and increase the yield of the desired 2-cyclohexyl isomer over the 4- and 6-cyclohexyl isomers?

This is the central challenge of this synthesis. The formation of a mixture of isomers is expected due to the directing effects of the -OH and -CH₃ groups. Achieving high ortho-selectivity requires overcoming both electronic and steric factors. The para-position (C4) is often favored due to its lower steric hindrance.

Primary Causes & Explanations:

  • Thermodynamic vs. Kinetic Control: The para-substituted product is often the most thermodynamically stable isomer. Harsh reaction conditions (high temperature, long reaction times) can allow for isomerization of the initially formed products, leading to a higher proportion of the para isomer.[2]

  • Catalyst Choice: Highly active, non-selective catalysts like AlCl₃ often lead to a mixture of products.[6] The choice of catalyst is paramount for controlling regioselectivity. Certain catalysts can favor ortho-alkylation through specific coordination effects.

Solutions & Strategies:

  • Employ Ortho-Selective Catalysts: While traditional Lewis acids are common, modern catalysis offers better alternatives for regiocontrol.

    • Solid Acid Catalysts (Zeolites): Zeolites with specific pore sizes and acidity (e.g., H-Y, H-Beta) can enhance ortho-selectivity through shape-selective catalysis. The constrained environment within the zeolite pores can sterically favor the formation of the ortho isomer.[1]

    • Metal-Based Catalysts: Rhenium catalysts, such as Dirhenium decacarbonyl (Re₂(CO)₁₀), have been reported to exhibit excellent selectivity for the ortho-alkylation of phenols with alkenes.[6][7] This method has several advantages, including stopping at mono-alkylation and high functional group tolerance.[6]

    • Modified Alumina: Gas-phase alkylation over modified γ-alumina has also been shown to be ortho-selective for phenol alkylation.[8][9]

  • Control Reaction Conditions:

    • Lower Temperature: Running the reaction at the lowest feasible temperature can favor the kinetically controlled product, which may be the ortho isomer in some catalytic systems.

    • Molar Ratios: Using a large excess of the m-cresol can help suppress polyalkylation, which is a common side reaction when the alkylated product is more reactive than the starting material.[3][10]

Comparative Data on Catalysts for Phenol Alkylation:

CatalystAlkylating AgentSubstrateTemp (°C)ortho/para RatioYieldReference
Amberlyst-15CyclohexenePhenol85~2High[1]
Methanesulfonic AcidCyclohexenePhenol853 - 5Lower[1]
Re₂(CO)₁₀1-DecenePhenol180ortho onlyGood[6]
Hierarchical Beta ZeoliteIsopropyl AlcoholPhenol150~2.7 (o+p vs m)~70% (Cyclohexylphenols)[11]

Note: This table provides comparative insights. Optimal conditions for m-cresol may vary.

G start start cat_check cat_check start->cat_check cat_yes cat_yes cat_check->cat_yes Yes cat_no cat_no cat_check->cat_no No temp_check temp_check cat_yes->temp_check cat_no->temp_check temp_yes temp_yes temp_check->temp_yes Yes temp_no temp_no temp_check->temp_no No

Caption: Troubleshooting workflow for improving regioselectivity.

Question 3: I'm having difficulty purifying the 2-Cyclohexyl-3-methylphenol from its isomers. What are the best methods?

The separation of positional isomers is a significant challenge because they often have very similar physical properties, such as boiling points and polarities, making them difficult to separate by standard distillation or column chromatography.[12]

Primary Causes & Explanations:

  • Similar Polarity: The isomers have the same functional groups, resulting in nearly identical polarities. This leads to poor separation (co-elution) on standard silica gel columns.[12]

  • Close Boiling Points: Fractional distillation under vacuum may not be effective unless there is a significant difference in the boiling points of the isomers, which is often not the case.

Solutions & Experimental Protocol:

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • This is often the most effective method for separating challenging isomers.[12][13]

    • Stationary Phase: A reverse-phase column (e.g., C18) is typically used. For particularly difficult separations, a phenyl-hexyl phase might offer alternative selectivity.[12]

    • Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is commonly employed. A slow, shallow gradient is crucial for resolving closely eluting peaks.

    • Method Development: Start with an analytical scale HPLC to develop the separation method before scaling up to a preparative column.

  • Advanced Column Chromatography:

    • While standard silica is often ineffective, modifying the approach can help.

    • Solvent System: Instead of a simple two-solvent system (e.g., hexanes/ethyl acetate), try a multi-solvent system to fine-tune polarity.

    • Slow Gradient: Use a very slow gradient and a low flow rate during flash chromatography to maximize the chances of separation.[12]

  • Crystallization/Complexation:

    • If one isomer is present in a significantly higher concentration, fractional crystallization may be an option. This involves repeated dissolution and slow cooling to selectively crystallize the major, purer isomer.

    • Complexation: Certain host molecules can form complexes selectively with one isomer, allowing it to precipitate from the solution. For example, 1,1-di(4-hydroxyphenyl)-cyclohexane has been used to separate xylenol isomers.[14] This advanced technique requires screening for a suitable host molecule.

Frequently Asked Questions (FAQs)

Q1: What are the main limitations of the Friedel-Crafts alkylation for this synthesis? A1: The three primary limitations are: 1) Polyalkylation , where the product is more reactive than the starting material, leading to the addition of multiple cyclohexyl groups[10][15]; 2) Carbocation Rearrangement , although less of an issue with a cyclic alkene like cyclohexene, it can be a problem with other alkylating agents[10]; and 3) Catalyst Deactivation , as the phenolic -OH group can complex with the Lewis acid catalyst, reducing its activity.[4][5]

Q2: Can I use cyclohexanol instead of cyclohexene as the alkylating agent? A2: Yes, cyclohexanol can be used as an alkylating agent in the presence of a strong acid catalyst.[16] The acid protonates the hydroxyl group of the alcohol, which then leaves as a water molecule to form a cyclohexyl carbocation. This electrophile then proceeds to alkylate the m-cresol ring. The choice between cyclohexene and cyclohexanol often depends on cost, availability, and the specific catalyst system being used.

Q3: What safety precautions should I take? A3: Friedel-Crafts reactions require strict safety measures.

  • Catalysts: Lewis acids like AlCl₃ react violently with water and are corrosive. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Use of flammable organic solvents requires working in a well-ventilated fume hood away from ignition sources.

  • Reaction Exotherm: The reaction can be exothermic. Use an ice bath to control the temperature, especially during the addition of reagents.

Q4: How can I monitor the reaction's progress effectively? A4: The best way to monitor the reaction is by using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • TLC: Periodically take a small aliquot from the reaction mixture, quench it, and run a TLC plate against a standard of your starting material (m-cresol). This will show the consumption of the starting material and the appearance of new product spots.

  • GC: Gas chromatography provides a more quantitative assessment of the reaction, allowing you to determine the relative ratios of starting material, desired product, and isomeric byproducts over time.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Crude Product Mixture cluster_purification Purification m_cresol m-Cresol alkylation Friedel-Crafts Alkylation m_cresol->alkylation cyclohexene Cyclohexene cyclohexene->alkylation p2 2-Cyclohexyl-3-methylphenol (Desired Product) alkylation->p2 p4 4-Cyclohexyl-3-methylphenol (Isomer) alkylation->p4 p6 6-Cyclohexyl-3-methylphenol (Isomer) alkylation->p6 poly Poly-alkylated Byproducts alkylation->poly catalyst Acid Catalyst (e.g., Zeolite, Re₂(CO)₁₀) catalyst->alkylation purify Preparative HPLC or Advanced Chromatography p2->purify p4->purify p6->purify poly->purify final_product Pure 2-Cyclohexyl-3-methylphenol purify->final_product

Caption: General workflow for synthesis and purification.

References

  • Filo. (2025, October 2). Friedel-Crafts Alkylation of Phenol Reaction. Retrieved from [Link]

  • Chad's Prep. (2021, March 4). Friedel Crafts Alkylation and Acylation | Complete Breakdown | Organic Chemistry 18.2. Retrieved from [Link]

  • ResearchGate. (n.d.). Rhenium-Catalyzed Regioselective Alkylation of Phenols. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective Ortho alkylation of phenol with alcohols over catalysts derived from hydrotalcite-like anionic clays. Retrieved from [Link]

  • Infoscience EPFL. (n.d.). Catalysts preparation. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, May 16). Friedel–Crafts reaction of phenol. Retrieved from [Link]

  • (n.d.). ortho-Specific alkylation of phenols via 1,3,2-benzodioxaborins. Retrieved from [Link]

  • Organic Syntheses. (2017, March 11). Rhenium-Catalyzed ortho-Alkylation of Phenols. Retrieved from [Link]

  • Google Patents. (n.d.). RU2256644C1 - Method for selective preparing ortho-alkylphenols.
  • Nature. (2024, January 2). Unlocking regioselective meta-alkylation with epoxides and oxetanes via dynamic kinetic catalyst control. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Kirk-Othmer Encyclopedia of Chemical Technology: "Friedel-Crafts Reactions". Retrieved from [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

  • MDPI. (2024, December 3). Transition-Metal-Catalyzed C(sp3)–H Alkylation of Methyl Heteroarenes with Alcohols. Retrieved from [Link]

  • Cardiff University ORCA. (2021, July 8). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Retrieved from [Link]

  • Google Patents. (n.d.). US1917823A - Method for manufacture of cyclohexylphenols.
  • Royal Society of Chemistry. (n.d.). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Retrieved from [Link]

  • LibreTexts Chemistry. (2015, July 18). 15.12: Limitations of Friedel-Crafts Alkylations. Retrieved from [Link]

  • Organic Syntheses. (n.d.). LIPASE-CATALYZED KINETIC RESOLUTION OF ALCOHOLS VIA CHLOROACETATE ESTERS. Retrieved from [Link]

  • ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds?. Retrieved from [Link]

  • Reddit. (2024, November 8). How to separate these regioisomers?. Retrieved from [Link]

  • Google Patents. (n.d.). EP0943598B1 - Process for the separation and purification of xylenol isomers.
  • PubMed. (2012, October 15). Determination of three alkylphenol isomers in various water samples using a new HPLC method based on a duet stationary phase. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-Cyclohexyl-3-methylphenol

Welcome to the Advanced Technical Support Center for the synthesis of 2-Cyclohexyl-3-methylphenol. This guide is engineered for drug development professionals and research scientists conducting Friedel-Crafts alkylation...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the synthesis of 2-Cyclohexyl-3-methylphenol. This guide is engineered for drug development professionals and research scientists conducting Friedel-Crafts alkylation of 3-methylphenol (m-cresol) with cyclohexene or cyclohexanol.

Because the target molecule requires alkylation at the highly sterically hindered C2 position (sandwiched between the -OH and -CH₃ groups), researchers frequently encounter complex side reactions, including O-alkylation, polyalkylation, and unfavorable regioisomer distribution. This guide provides the mechanistic causality behind these issues and actionable, self-validating protocols to resolve them.

Part 1: Mechanistic Causality & Reaction Pathways

To troubleshoot side reactions, one must first understand the competing electrophilic aromatic substitution pathways. The reaction relies on generating a reactive cyclohexyl carbenium ion[1]. Once generated, this intermediate faces a bifurcation: kinetic O-alkylation (ether formation) versus thermodynamic C-alkylation (ring substitution)[1]. Furthermore, C-alkylation is heavily dictated by steric hindrance, naturally favoring the less hindered C4 and C6 positions over the target C2 position[2].

Pathway A m-Cresol + Cyclohexene B Cyclohexyl Carbenium Ion A->B H+ Catalyst C O-Alkylation (Ether Intermediate) A->C Kinetic (Low T) D 2-Cyclohexyl- 3-methylphenol (C2) B->D Ortho Attack (Sterically Hindered) E 4- & 6-Cyclohexyl- 3-methylphenol B->E Para/Ortho Attack (Less Hindered) C->B Reversible (High T) F Di-alkylated Side Products D->F Excess Alkene E->F Excess Alkene

Mechanistic pathway of m-cresol alkylation highlighting kinetic vs. thermodynamic products.

Part 2: Troubleshooting Guides & FAQs

Troubleshooting Start Analyze Reaction Mixture (GC-MS / HPLC) Q1 High O-alkylated ether? Start->Q1 S1 Increase Temp (>130°C) Extend Reaction Time Q1->S1 Yes Q2 High 4-/6- regioisomers? (Low 2-isomer yield) Q1->Q2 No S2 Switch to Aluminum Cresolate or Shape-Selective Zeolite Q2->S2 Yes Q3 High di-alkylation? Q2->Q3 No S3 Increase m-cresol ratio (e.g., 6:1 or 8:1) Q3->S3 Yes

Diagnostic workflow for resolving common side reactions during synthesis.

FAQ 1: Why am I seeing a high concentration of cyclohexyl 3-methylphenyl ether instead of the target phenol?

Cause: You are observing the kinetic product. O-alkylation (ether formation) is kinetically favored and occurs rapidly at lower temperatures because the phenolic oxygen is highly nucleophilic. Solution: C-alkylation is the thermodynamic product. To drive the reaction toward 2-cyclohexyl-3-methylphenol, increase the reaction temperature to 130°C–140°C[2],[3]. At these elevated temperatures, the ether reversibly cleaves back into the carbenium ion and cresol, which then irreversibly recombine via C-alkylation[1].

FAQ 2: My GC-MS shows multiple mono-alkylated isomers. How do I enrich the 2-cyclohexyl-3-methylphenol (C2) over the 4- and 6-isomers?

Cause: Regioselectivity is heavily dictated by steric hindrance. The C2 position is flanked by both the hydroxyl (-OH) and methyl (-CH₃) groups, making it the most sterically demanding site for the bulky cyclohexyl carbenium ion. Standard Brønsted acids (like p-TSA or perchloric acid) will statistically favor the less hindered C4 and C6 positions[2]. Solution: To force ortho-alkylation at the hindered C2 site, switch from a standard Brønsted acid to an ortho-directing Lewis acid complex, such as aluminum cresolate. Aluminum cresolates coordinate directly to the phenolic oxygen, delivering the alkyl group intramolecularly to the ortho positions, achieving ortho-alkylation yields of 75-85%[4].

FAQ 3: How do I suppress the formation of di-cyclohexyl-3-methylphenol?

Cause: Polyalkylation is a classic over-reaction. Once m-cresol is mono-alkylated, the aromatic ring becomes even more electron-rich, making it highly susceptible to a second electrophilic attack. Solution: Operate under a strict stoichiometric imbalance. Literature optimization shows that an 8:1 to 6:1 molar ratio of m-cresol to cyclohexene dilutes the alkylating agent, ensuring the carbenium ion is statistically more likely to encounter an unreacted m-cresol molecule than a mono-alkylated product[2],[3].

FAQ 4: I'm using cyclohexanol instead of cyclohexene. Why is the reaction stalling?

Cause: When using cyclohexanol, the alkylation follows a strict two-step sequence. In situ solid-state NMR studies demonstrate that phenol/cresol alkylation with cyclohexanol sets in only after a majority of the cyclohexanol is dehydrated to cyclohexene[1]. Because cyclohexanol and m-cresol have similar adsorption strengths on acid sites, the alcohol competitively binds and prevents the formation of the reactive cyclohexyl carbenium ion[1]. Solution: Ensure your catalyst has sufficient Brønsted acidity to drive the initial dehydration step, and be prepared for longer reaction times. Alternatively, switch directly to cyclohexene to bypass this kinetic bottleneck[1].

Part 3: Quantitative Data Summary

The following table summarizes the causal effects of varying reaction parameters on product distribution and side-reaction suppression.

Reaction ParameterConditionEffect on Reaction / Causality
Temperature < 100°CFavors kinetic O-alkylation (ether formation). Low C-alkylation yield[1].
Temperature 130°C – 140°CDrives thermodynamic C-alkylation. Promotes ether rearrangement[2],[3].
Molar Ratio (m-Cresol : Alkene)1:1 to 2:1High rate of di-alkylation and polyalkylation side reactions.
Molar Ratio (m-Cresol : Alkene)6:1 to 8:1Suppresses di-alkylation; maximizes mono-alkylated regioisomer yield[2].
Catalyst Type Brønsted Acids (p-TSA, HClO₄)High overall conversion; statistical/steric distribution of C2, C4, C6 isomers[2],[5].
Catalyst Type Aluminum CresolateHighly ortho-selective; enriches C2 and C6 isomers via coordinated delivery[4].

Part 4: Self-Validating Experimental Protocol

Objective: Synthesize 2-cyclohexyl-3-methylphenol while maximizing C-alkylation, enriching ortho-selectivity, and suppressing polyalkylation.

Step 1: Preparation & Stoichiometry Charge a 3-neck round-bottom flask (equipped with a condenser, dropping funnel, and thermometer) with m-cresol. Use an 8:1 molar ratio of m-cresol to cyclohexene[2]. Causality: This creates a highly dilute environment for the carbenium ion, strictly limiting di-alkylation.

Step 2: Catalyst Addition Add 5-10% by weight (relative to m-cresol) of the acid catalyst (e.g., p-Toluenesulfonic acid or Aluminum Cresolate)[3],[5]. Self-Validation Checkpoint: If using aluminum cresolate, ensure strictly anhydrous conditions. Any moisture will hydrolyze the catalyst, which self-reports by visibly precipitating white aluminum hydroxide.

Step 3: Temperature Control Heat the mixture to 130°C–140°C[2]. Causality: Temperatures below 100°C will trap the reaction in the kinetic O-alkylation state, yielding unwanted ethers.

Step 4: Controlled Addition Add cyclohexene dropwise over a period of 2 hours with constant stirring[2],[3]. Causality: Dropwise addition maintains a low steady-state concentration of cyclohexene, preventing alkene dimerization and polyalkylation.

Step 5: Thermodynamic Maturation Stir the reaction mixture for an additional 2 hours at 140°C[2]. Self-Validation Checkpoint: Monitor the reaction via TLC or GC-MS. The disappearance of the ether intermediate peak (which has a lower retention time) confirms the successful thermodynamic rearrangement to the desired C-alkylated products.

Step 6: Quench & Purify Cool the reaction mass to room temperature, dissolve in petroleum ether, neutralize with aqueous NaHCO₃, and wash with distilled water[3]. Distill the excess unreacted m-cresol under reduced pressure. Finally, utilize column chromatography or fractional crystallization to separate the sterically hindered 2-cyclohexyl-3-methylphenol from the 4- and 6-isomers.

Part 5: References[2] Title: Optimization of process conditions for catalytic alkylation of isomeric cresols with cyclohexene | Source: scispace.com | URL:Link[4] Title: Optimization of process conditions for catalytic alkylation of isomeric cresols with cyclohexene | Source: researchgate.net | URL:Link[3] Title: Alkylation of Cresols with Cyclohexene in the Presence of p-Toluenesulphonic Acid | Source: distantreader.org | URL:Link[5] Title: Alkylation of Cresols with Cyclohexene in the Presence of p -Toluenesulphonic Acid | Source: researchgate.net | URL:Link[1] Title: Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy | Source: acs.org | URL:Link

Sources

Troubleshooting

Technical Support Center: Purification Challenges of 2-Cyclohexyl-3-methylphenol

Welcome to the Technical Support Center for the synthesis and purification of 2-Cyclohexyl-3-methylphenol . As a highly sterically hindered alkylphenol, this compound is a critical intermediate in drug development and ad...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 2-Cyclohexyl-3-methylphenol . As a highly sterically hindered alkylphenol, this compound is a critical intermediate in drug development and advanced materials. However, its synthesis via the Friedel-Crafts alkylation of m-cresol with cyclohexene presents notorious downstream purification challenges, including complex isomer mixtures, kinetic ether byproducts, and poly-alkylated heavy ends.

This guide is designed by senior application scientists to provide you with field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure >98% purity of your target isomer.

Process Workflows & Mechanistic Pathways

To successfully purify 2-cyclohexyl-3-methylphenol, you must first understand the thermodynamic and kinetic pathways that dictate the composition of your crude mixture.

Workflow A m-Cresol + Cyclohexene B Acid Catalysis (130-140°C) A->B C Crude Mixture (Isomers + Ethers) B->C D Vacuum Distillation (Remove m-Cresol) C->D E Silica Chromatography (Isomer Resolution) D->E F Pure 2-Cyclohexyl- 3-methylphenol E->F

Workflow for the synthesis and purification of 2-Cyclohexyl-3-methylphenol.

Mechanism Start m-Cresol + Carbenium Ion OAlk O-Alkylation (Kinetic) Start->OAlk CAlk C-Alkylation (Thermodynamic) Start->CAlk Ether Cyclohexyl m-Tolyl Ether OAlk->Ether Iso2 2-Cyclohexyl Isomer CAlk->Iso2 Iso46 4- & 6-Cyclohexyl Isomers CAlk->Iso46 Ether->CAlk Rearrangement

Kinetic O-alkylation versus thermodynamic C-alkylation pathways.

Troubleshooting FAQs

Q1: Why does my GC-MS show three distinct peaks with the same m/z after alkylation, and how do I isolate the 2-cyclohexyl isomer? A1: The alkylation of m-cresol yields a complex mixture of isomers because both the hydroxyl (-OH) and methyl (-CH3) groups activate multiple positions on the aromatic ring 1. Specifically, the 2-, 4-, and 6-positions are all susceptible to electrophilic attack by the cyclohexyl carbenium ion [[2]](). The Causality of Separation: The 2-cyclohexyl-3-methylphenol isomer is structurally unique; the bulky cyclohexyl group is sandwiched directly between the hydroxyl and methyl groups. This severe steric hindrance physically shields the hydroxyl group, drastically reducing its ability to participate in intermolecular hydrogen bonding with a silica gel stationary phase. Consequently, during normal-phase chromatography, the 2-isomer behaves as the least polar C-alkylated product and will elute first, allowing for clean baseline resolution from the 4- and 6-isomers.

Q2: My crude mixture contains a large amount of an O-alkylated byproduct. How do I prevent or remove this? A2: The formation of cyclohexyl m-tolyl ether is a classic result of kinetic control. The oxygen atom of the hydroxyl group is highly nucleophilic and readily attacks the carbenium ion, making O-alkylation the fastest initial reaction 2. Fortunately, this ether formation is reversible. To eliminate the ether byproduct, the reaction must be driven to thermodynamic control. By maintaining the reaction temperature between 130 °C and 140 °C for an extended stirring period (typically 2–4 hours post-addition), the ether undergoes an acid-catalyzed intramolecular rearrangement to the more stable C-alkylated isomers 3. Do not attempt to chromatograph the ether; instead, use heat and time to convert it into your target product.

Q3: What is the best method to remove unreacted m-cresol and polyalkylated heavy ends? A3: Unreacted m-cresol and di-alkylated byproducts (e.g., dicyclohexyl cresols) must be removed prior to chromatography to prevent column overloading and streaking. m-Cresol has a boiling point of ~202 °C at atmospheric pressure, which is significantly lower than the heavy cyclohexylated products. Implement a fractional vacuum distillation step. Under reduced pressure, m-cresol will distill over first. The di-alkylated heavy ends will remain safely in the distillation residue when you subsequently distill or chromatograph the mono-alkylated fraction [[1]]().

Quantitative Data: Isomer Properties

Use the following table to predict the behavior of your crude mixture during separation. The steric shielding of the 2-isomer is the key to its successful isolation.

CompoundRelative PolarityH-Bonding CapacityGC Elution OrderTLC Rf (Hexane:EtOAc 9:1)
m-Cresol (Starting Material)HighStrong10.30
Cyclohexyl m-Tolyl EtherVery LowNone20.85
2-Cyclohexyl-3-methylphenol Low Weak (Sterically Shielded) 3 0.65
4- & 6-Cyclohexyl-3-methylphenolMediumModerate40.45
Dicyclohexyl-m-cresolVery LowWeak50.75

Validated Experimental Protocols

Protocol A: Selective Alkylation and Thermodynamic Rearrangement

This protocol utilizes kinetic suppression and thermodynamic driving forces to maximize the yield of mono-C-alkylated isomers.

  • Setup: Equip a multi-neck round-bottom flask with a mechanical stirrer, reflux condenser, dropping funnel, and internal thermometer.

  • Reagent Loading: Charge the flask with m-cresol and the acid catalyst (e.g., 5-10% w/w p-toluenesulfonic acid or perchloric acid). Heat the mixture to 130 °C [[1]]().

  • Addition: Add cyclohexene dropwise over a period of 2 hours.

    • Causality Note: Slow addition maintains a low steady-state concentration of the olefin, minimizing di-alkylation and oligomerization.

  • Thermodynamic Rearrangement: Once addition is complete, maintain the temperature at 130–140 °C for an additional 2–4 hours 3.

    • Self-Validation Step: Pull a 0.1 mL aliquot, quench in saturated NaHCO3, extract with EtOAc, and run a TLC (Hexane:EtOAc 9:1). The reaction is complete when the high-Rf ether spot (Rf ~0.85) disappears, converting entirely to the lower-Rf C-alkylated isomers.

Protocol B: Workup and Chromatographic Resolution

This protocol leverages the unique steric properties of the 2-isomer for isolation.

  • Neutralization: Cool the reaction mass to room temperature, dissolve in a non-polar solvent (e.g., petroleum ether), and wash sequentially with saturated aqueous NaHCO3 and distilled water until the aqueous phase is neutral 1.

  • Solvent & Starting Material Removal: Concentrate the organic layer under reduced pressure. Transfer the crude oil to a vacuum distillation apparatus. Distill off unreacted m-cresol until the pot temperature rises sharply, indicating the transition to the heavier alkylated products.

  • Column Chromatography: Load the distillation residue onto a silica gel column. Elute with a shallow gradient of Hexane to 95:5 Hexane:EtOAc.

  • Isomer Isolation: Collect the first major UV-active fraction (Rf ~0.65).

    • Causality Note: Due to the steric shielding of the hydroxyl group by the adjacent methyl and cyclohexyl groups, 2-cyclohexyl-3-methylphenol exhibits the weakest hydrogen bonding to the silica stationary phase and elutes first.

  • Crystallization: Concentrate the fraction and recrystallize from cold hexanes to yield pure 2-cyclohexyl-3-methylphenol (>98% purity).

References
  • [3] Optimization of process conditions for catalytic alkylation of isomeric cresols with cyclohexene | SciSpace | 3

  • [1] Alkylation of Cresols with Cyclohexene in the Presence of p-Toluenesulphonic Acid | The Distant Reader | 1

  • [2] Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy | Journal of the American Chemical Society | 2

Sources

Optimization

Technical Support Center: A Guide to the Resolution of Cyclohexyl-methylphenol Isomers

Welcome to the technical support center for resolving isomers of cyclohexyl-methylphenols. This guide is designed for researchers, scientists, and drug development professionals who encounter the complex but critical tas...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving isomers of cyclohexyl-methylphenols. This guide is designed for researchers, scientists, and drug development professionals who encounter the complex but critical task of separating these closely related compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your separation strategies effectively.

Cyclohexyl-methylphenols are valuable intermediates in the synthesis of pharmaceuticals, resins, and dyes.[1][2] Their utility is often isomer-specific, making efficient separation paramount. The structural similarity between positional isomers (e.g., ortho-, meta-, para-) and the presence of stereoisomers (enantiomers) present significant purification challenges. This guide provides field-proven insights into the most common and effective resolution techniques.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to help you select the appropriate foundational strategy for your separation goals.

Q1: What are the primary types of isomers I need to consider for cyclohexyl-methylphenols?

You will typically encounter two main classes of isomers:

  • Positional (or Structural) Isomers: These isomers differ in the substitution pattern on the phenol ring. For example, in the alkylation of p-cresol (4-methylphenol), the cyclohexyl group can add at the ortho position to the hydroxyl group, yielding 2-cyclohexyl-4-methylphenol.[3] Different starting materials or reaction conditions can produce a mixture of isomers, such as 2-cyclohexyl-, 3-cyclohexyl-, and 4-cyclohexylphenols, which must be separated.[4]

  • Stereoisomers (Enantiomers): The attachment of a cyclohexyl group to the phenolic ring often creates a chiral center, resulting in a pair of non-superimposable mirror images called enantiomers (R and S forms). Since enantiomers can have vastly different biological activities, their separation is critical in pharmaceutical development.[5][6]

Q2: What is the best starting technique for separating positional isomers?

For separating positional isomers, the choice depends on the scale and the physical properties of the isomers:

  • For large-scale industrial purification: Fractional crystallization is often the most economical method, provided there is a significant difference in the melting points of the isomers.[7] For instance, the separation of m-cresol and p-cresol, common precursors, is challenging by distillation due to very close boiling points but is feasible via melt crystallization because their melting points differ by over 20°C.[7]

  • For analytical and preparative lab-scale: High-Performance Liquid Chromatography (HPLC) on a standard stationary phase (like C18 or a phenyl-hexyl column) is the most versatile technique. Gas Chromatography (GC) is also highly effective for analytical-scale separation of these volatile compounds.[8][9]

Q3: What is the most effective technique for resolving enantiomers (R/S)?

Chiral HPLC is the definitive and most widely used method for resolving enantiomers.[6][10] This technique uses a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally versatile and successful for a wide range of racemic compounds, including ketones and related structures.[5]

Q4: When should I use Gas Chromatography-Mass Spectrometry (GC-MS) versus HPLC?

  • Use GC-MS for:

    • Quantitative analysis of complex mixtures: GC offers superior resolution for volatile compounds like phenol isomers. The mass spectrometer provides definitive identification and allows for low detection limits, which is ideal for analyzing trace levels in environmental or food samples.[11]

    • Analysis after derivatization: Phenols can be derivatized to increase their volatility and improve peak shape, a common preliminary step for GC-MS analysis.[12]

  • Use HPLC for:

    • Preparative-scale purification: It is generally easier to scale up HPLC methods to isolate larger quantities of a pure isomer compared to GC.

    • Direct enantiomeric resolution: HPLC with chiral stationary phases is the gold standard for separating enantiomers without derivatization.[5][10]

Troubleshooting Guides

This section provides solutions to specific experimental problems you may encounter.

HPLC Troubleshooting

Q: My positional isomers are co-eluting on a standard C18 (reversed-phase) column. What can I do to achieve separation?

Answer: Co-elution on a C18 column is a common problem due to the similar hydrophobicity of positional isomers. Here is a systematic approach to resolve this:

  • Optimize the Mobile Phase:

    • Change Solvent Strength: First, adjust the ratio of your organic modifier (e.g., acetonitrile or methanol) to water. A slower gradient or a lower isocratic percentage of the organic solvent will increase retention time and may provide sufficient resolution.[13]

    • Switch Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using one, try switching to the other. Methanol is a protic solvent and can offer different hydrogen-bonding interactions that may resolve the isomers.

    • Adjust pH: For phenolic compounds, the mobile phase pH is critical. The pKa of phenols is typically around 10. Operating at a pH well below this (e.g., pH 2.5-3.5 using a formic or phosphoric acid additive) ensures the hydroxyl group is fully protonated, leading to sharper, more consistent peaks.[14]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry is the next logical step.

    • Try a Phenyl-Hexyl Column: These columns offer alternative π-π interactions with the aromatic ring of your analytes, which can provide a unique selectivity for positional isomers that a C18 phase lacks.

    • Consider a Longer or Narrower Column: Increasing column length or decreasing its internal diameter can significantly improve separation efficiency, though it will also increase backpressure and run times.[13]

  • Check System Voids and Connections: Poor peak shape and resolution can also stem from system issues. A void at the column inlet or excessive extra-column volume (e.g., long tubing) can cause peak broadening that masks separation.[15]

Q: I'm trying to resolve enantiomers on a chiral column, but I only see one broad peak. What's the problem?

Answer: This is a frequent outcome during chiral method development. It indicates that the chosen chiral stationary phase (CSP) and mobile phase combination is not providing enantioselective interactions.

  • The CSP is Not Suitable: The "no-one-size-fits-all" rule is especially true for chiral separations. The selected CSP may not be capable of resolving your specific compound. The best approach is to screen a set of columns with different selectivities (e.g., several different polysaccharide-based columns like Cellulose-SB, -SC, and Amylose-SA).[16]

  • Incorrect Mobile Phase Mode: Chiral columns operate in different modes (normal-phase, reversed-phase, polar organic). Polysaccharide CSPs are most often successful in normal-phase mode (e.g., hexane/isopropanol or hexane/ethanol).[6][16] If you are using a reversed-phase mode (e.g., water/acetonitrile) without success, a switch to normal-phase is the first and most important step.

  • Missing an Additive: Small amounts of an acidic or basic additive can be essential for good peak shape and resolution. For phenols (weakly acidic), try adding a small amount (0.1%) of trifluoroacetic acid (TFA) or formic acid to your mobile phase.[16]

  • Temperature Effects: Column temperature can influence chiral recognition. Try running the separation at a lower temperature (e.g., 10-15°C). Lower temperatures can enhance the stability of transient interactions between the analyte and the CSP, often improving resolution.

Q: My phenol peaks are tailing badly. How can I improve the peak shape?

Answer: Peak tailing for phenolic compounds is almost always caused by unwanted secondary interactions between the phenolic hydroxyl group and active sites on the silica support of the column packing.[14]

  • Acidify the Mobile Phase: The most common cause is the interaction of ionized phenolate anions with residual, positively charged metal impurities on the silica. Adding an acid (e.g., 0.1% formic acid or TFA) to the mobile phase to maintain a low pH (2.5-3.5) will suppress the deprotonation of the phenol, eliminating this interaction.[14]

  • Use a Buffered Mobile Phase: To ensure the pH is stable and consistent across the column, use a buffer with a pKa within +/- 1 pH unit of your target pH. Phosphate and formate buffers are common choices.[14]

  • Reduce Sample Mass: Column overload is a frequent cause of peak distortion. Try reducing your injection volume or sample concentration to see if the peak shape improves.

  • Use an End-Capped Column: Modern, high-purity, end-capped silica columns have fewer free silanol groups, which are another source of secondary interactions. Ensure you are using a high-quality, modern column.

Crystallization Troubleshooting

Q: I'm attempting fractional crystallization to separate positional isomers, but my product purity is low. How can I improve this?

Answer: Low purity after crystallization typically results from either an inefficient single step or co-crystallization of the undesired isomer.

  • Perform Recrystallization: Purity is improved through stagewise separation.[17] The product from the first crystallization should be re-dissolved in a minimal amount of fresh, hot solvent and re-crystallized. Each successive crystallization step will further enrich the desired isomer.

  • Optimize the Solvent: The choice of solvent is critical. An ideal solvent will dissolve the compound well when hot but poorly when cold. It should also exhibit a large solubility difference between the desired and undesired isomers at cold temperatures.

  • Control the Cooling Rate: Slow, controlled cooling is essential for the formation of pure, well-ordered crystals. Rapid cooling can trap impurities (including the other isomers) within the crystal lattice.

  • Ensure Efficient Mother Liquor Removal: The impure mother liquor can adhere to the surface of your crystals.[17] Ensure you are thoroughly washing the filtered crystals with a small amount of ice-cold, fresh solvent to remove any residual mother liquor.

Q: My complexation (adductive) crystallization isn't yielding any crystals. What could be wrong?

Answer: Adductive crystallization relies on the selective formation of a solid complex between one isomer and a complexing agent.[18] Failure to form crystals points to an issue with the conditions for complex formation.

  • Incorrect Stoichiometry: The ratio of the complexing agent to the target isomer is crucial. For example, when separating m-cresol from p-cresol, phenol is added at approximately a 1:2 molar ratio (1 mol phenol to 2 mols m-cresol) to form the solid adduct.[19] Verify your calculations and ensure the correct molar ratios are being used.

  • Concentration and Saturation: The solution may be too dilute. The components (isomer mixture, complexing agent, and solvent) must be concentrated enough to achieve supersaturation upon cooling for the complex to crystallize. Try reducing the amount of solvent used.

  • Temperature Profile: The initial dissolution temperature and final cooling temperature are key parameters. For the p-cresol-oxalic acid complex, the mixture is typically heated to 60-70°C to form the complex and then cooled to allow for crystallization.[18] Ensure your temperatures are in the correct range for your specific system.

  • Presence of Impurities: Water or other impurities can sometimes interfere with complex formation. Ensure you are using anhydrous solvents and high-purity starting materials if required by the protocol.

Key Experimental Protocols & Data

Protocol 1: HPLC Method Development for Positional Isomer Separation

This protocol provides a baseline reversed-phase HPLC method that can be adapted for the analytical separation of common cyclohexyl-methylphenol positional isomers.

  • Column: Use a high-quality, end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Dissolve the isomer mixture in the initial mobile phase (e.g., 70:30 A:B) to a concentration of approximately 0.5 mg/mL.[20]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • Detection: UV at 275 nm

    • Gradient Program: Start with a screening gradient as shown in the table below.

Table 1: Example Screening Gradient for Positional Isomers

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
15.03070
17.03070
17.17030
20.07030

Optimization: Based on the results of the screening gradient, adjust the starting and ending percentages of the gradient to focus on the region where your isomers elute. If co-elution persists, switch the organic modifier to methanol.

Protocol 2: A Systematic Approach to Chiral HPLC Method Scouting

This protocol outlines a workflow for efficiently finding a successful separation for a new racemic cyclohexyl-methylphenol.

  • Column Selection: Select a minimum of three polysaccharide-based chiral columns with different selectivities (e.g., CHIRAL ART Cellulose-SJ, Cellulose-SC, Amylose-SA).[16]

  • Mobile Phase Scouting (Normal Phase):

    • Prepare primary mobile phases: n-Hexane/Isopropanol (IPA) and n-Hexane/Ethanol.[16]

    • For each column, run a simple isocratic method (e.g., 90:10 Hexane:Alcohol). If peaks are too retained, increase the alcohol percentage. If elution is too fast, decrease it.

  • Run an Initial Screen:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at a wavelength where the analyte absorbs (e.g., 275 nm).

    • Injection: Inject the racemic standard.

  • Analyze and Optimize:

    • If partial or baseline separation is observed, optimize the isocratic percentage of alcohol to fine-tune the resolution.

    • If no separation is observed, try the other primary mobile phase (e.g., switch from IPA to Ethanol).

    • If there is still no separation, move to the next column in your screening set and repeat the process.

    • If peaks are broad or tailing, add 0.1% TFA (for acidic/neutral compounds) or 0.1% Diethylamine (DEA) (for basic compounds) to the alcohol portion of the mobile phase.[16]

This systematic screening process maximizes the chance of finding a successful separation quickly and efficiently.

Workflow Visualization

Below is a troubleshooting workflow for addressing poor peak resolution in HPLC, a common challenge when separating closely related isomers.

HPLC_Troubleshooting start Start: Poor Peak Resolution (Rs < 1.5) check_shape Are peaks symmetrical and sharp? start->check_shape fix_shape Improve Peak Shape: 1. Add 0.1% Acid (e.g., Formic). 2. Reduce sample load. 3. Use end-capped column. check_shape->fix_shape No check_retention Is retention time (k') in optimal range (2-10)? check_shape->check_retention Yes fix_shape->check_shape adjust_strength Adjust Mobile Phase Strength: - Decrease % Organic to increase k'. - Increase % Organic to decrease k'. check_retention->adjust_strength No check_efficiency Is efficiency (N) low? (Broad Peaks) check_retention->check_efficiency Yes adjust_strength->check_retention check_selectivity Optimize Selectivity (α): 1. Switch organic modifier (ACN ↔ MeOH). 2. Change column (e.g., C18 → Phenyl). 3. Adjust temperature. success Resolution Achieved check_selectivity->success check_efficiency->check_selectivity No improve_efficiency Improve Efficiency (N): 1. Check for system leaks/voids. 2. Use longer/narrower column. 3. Reduce flow rate. check_efficiency->improve_efficiency Yes improve_efficiency->check_efficiency

Caption: A systematic workflow for troubleshooting poor HPLC peak resolution.

References

  • Benchchem Technical Support. p-Cresol Purification. Benchchem.
  • Sulzer Chemtech. Fractional Crystallization. Sulzer.
  • HPLC Professionals. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex Inc.
  • Benchchem Technical Support. Troubleshooting poor peak shape of "Asenapine Phenol" in HPLC. Benchchem.
  • Cogent HPLC Columns. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Microsolv Technology Corporation.
  • Perkins, R. (1936). Separation of meta cresol from meta cresol-para cresol mixture. U.S. Patent US2042331A.
  • Li, T., et al. (2011). Separation of the cresol isomers by stripping crystallization. Asia-Pacific Journal of Chemical Engineering.
  • Guidechem. (2020, October 23). What are the isolation methods for p-Cresol?. Guidechem.
  • Letter, W. (2022, March 10). Problem with peaks resolution in HPLC. ResearchGate.
  • Britton, E., & Perkins, G. (1933). Method for manufacture of cyclohexylphenols. U.S. Patent US1917823A.
  • Meurers, W., et al. (1991). Preparation of 4-methyl-2-cyclohexylphenol. U.S. Patent US4990687A.
  • de Dobbeleer, I., et al. Analysis of Alkylphenols Using GC-MS/MS and Automated SRM Development. Thermo Fisher Scientific.
  • YMC Co., Ltd. Efficient method development for chiral separation by using CHIRAL ART columns. YMC.
  • Phenomenex. Chiral HPLC Separations. Phenomenex Inc.
  • Benchchem Technical Support. A Comparative Guide to HPLC Methods for Chiral Separation of Substituted Cyclohexenones. Benchchem.
  • de la Cruz, J. F., et al. (2021). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Green Chemistry.
  • Kačer, P., & Havlíček, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Mohammadi, N., & Afshari, M. (2021). Recent Development: Enantio Selective Extraction in Chiral Separation. Journal of Chemical Reviews.
  • Canellas, E., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Food Chemistry.
  • Ghosh, K., & Sharma, M. M. (2007). Liquid phase cyclohexylation of phenol with cyclohexene using 12-tungstosilicicacid supported onto different supports. Journal of Molecular Catalysis A: Chemical.
  • Limam, I., et al. (2010). Simultaneous determination of phenol, methylphenols, chlorophenols and bisphenol-A by headspace solid-phase microextraction-gas chromatography-mass spectrometry. Talanta.
  • OIV. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS). International Organisation of Vine and Wine.
  • Elliott, T. H., et al. (1965). Stereochemical aspects of the metabolism of the isomeric methylcyclohexanols and methylcyclohexanones. Biochemical Journal.
  • Aktaş, A. H. (2007). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry.
  • de Sousa, M. A. B., et al. (2022). Enantiomers and Their Resolution. Molecules.
  • de la Cruz, J. F., et al. (2021). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. ResearchGate.

Sources

Troubleshooting

Technical Support Center: HPLC Separation of Phenolic Compounds

Welcome to the Advanced Technical Support Center for the chromatographic analysis of phenolic compounds. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the chromatographic analysis of phenolic compounds. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Phenolic compounds—ranging from simple phenolic acids to complex flavonoids and tannins—present unique chromatographic challenges due to their structural diversity, polarity, and susceptibility to oxidation.

This guide provides mechanistically grounded solutions to ensure your analytical workflows are robust, reproducible, and scientifically sound.

Part 1: Core Troubleshooting FAQs

Q1: Why am I experiencing severe peak tailing for my phenolic acid analytes, and how do I fix it?

The Causality: Peak tailing in phenolic analysis is rarely a random artifact; it is typically a chemical symptom of secondary interactions. Silica-based reversed-phase columns contain residual silanol groups (-SiOH). Free silanols are acidic and can ionize to form negatively charged sites (-SiO⁻)[1]. Because many phenolic compounds (like caffeic or chlorogenic acid) are weak acids with polar moieties, they undergo strong electrostatic and hydrogen-bonding interactions with these active sites, disrupting the ideal Gaussian peak shape[1][2]. Furthermore, trace metal contamination (iron, aluminum) in older Type A silica matrices can withdraw electrons from silanols, increasing their acidity and exacerbating tailing[1].

The Solution:

  • Mobile Phase pH Suppression: Lower the mobile phase pH to between 2.5 and 3.5 using modifiers like formic acid (0.1% - 0.4%) or trifluoroacetic acid (TFA)[2][3][4]. This dual-action approach suppresses the ionization of the phenolic acidic functional groups (keeping them hydrophobic) and protonates residual silanols on the stationary phase, neutralizing their charge[2].

  • Advanced Column Chemistries: Transition to modern, high-purity Type B silica columns that are heavily "end-capped" (where residual silanols are chemically deactivated)[1][2]. If tailing persists, utilize a polar-embedded or Phenyl-Hexyl stationary phase. Phenyl-hexyl columns leverage π−π interactions, offering unique selectivity for aromatic phenolics while shielding the silica backbone[2].

Q2: All peaks in my chromatogram are suddenly tailing or fronting to the same degree. Is my column dead?

The Causality: When all peaks exhibit identical morphological distortion (e.g., a sudden drop in the USP tailing factor to <1 for fronting, or >1.5 for tailing), the root cause is almost always physical, not chemical[5]. This indicates extra-column band broadening, a collapsed column bed (creating a void volume at the column head), or the accumulation of strongly adsorbed matrix contaminants (like plant proteins or complex tannins) precipitating at the inlet[5].

The Solution: Before discarding the analytical column, evaluate the guard column. Plant extracts are notorious for fouling column inlets. Replacing a contaminated guard column will often instantly restore tailing factors to near 1.0. If you are not using a guard column, attempt a reverse-flush regeneration protocol (detailed in Part 2). To prevent recurrence, implement rigorous Solid-Phase Extraction (SPE) prior to injection[6].

Q3: I am struggling to resolve structurally similar flavonoids and their glycosides. How can I optimize my method?

The Causality: Co-elution of structurally similar polyphenols occurs when the thermodynamic differences in their partitioning between the mobile and stationary phases are too small.

The Solution:

  • Gradient Optimization: Phenolics require gradient elution. Start with a highly aqueous mobile phase (e.g., 95% water with 0.1% formic acid) and slowly ramp up the organic modifier (acetonitrile or methanol)[4][7]. Methanol often provides better selectivity for structurally similar flavonoids due to its ability to act as both a hydrogen bond donor and acceptor, whereas acetonitrile is a dipole-only interacting solvent.

  • Temperature Modulation: Do not ignore column temperature. Elevating the temperature (e.g., 40°C to 50°C) decreases mobile phase viscosity, increases mass transfer rates, and can significantly alter the selectivity ( α ) of closely eluting phenolic isomers[8][9].

  • Flow Rate Adjustment: Decreasing the flow rate (e.g., from 1.0 mL/min to 0.6 mL/min) can sometimes enhance the resolution of complex phenolic mixtures by allowing more time for optimal stationary phase interaction, pushing the system closer to its optimal linear velocity ( uopt​ )[9].

Part 2: Diagnostic Workflows & Visualizations

Troubleshooting Peak Tailing

G Start Observe Peak Tailing (USP Tailing Factor > 1.2) CheckAll Are ALL peaks tailing equally? Start->CheckAll SystemIssue System/Hardware Issue: Check Guard Column & Void Volume CheckAll->SystemIssue Yes CheckSome Are ONLY polar/ionizable phenolics tailing? CheckAll->CheckSome No ChemIssue Chemical Issue: Secondary Silanol Interactions CheckSome->ChemIssue Yes Fix1 Lower Mobile Phase pH (pH 2.5 - 3.5) ChemIssue->Fix1 Fix2 Use End-capped or Phenyl-Hexyl Column ChemIssue->Fix2

Caption: Decision tree for diagnosing and resolving peak tailing in phenolic HPLC analysis.

Sample Preparation Workflow

SPE_Workflow Extract Crude Plant Extract (High Matrix Complexity) Condition 1. SPE Conditioning (MeOH -> Acidified H2O) Extract->Condition LoadWash 2. Load & Wash (Remove Matrix Interferences) Condition->LoadWash Elute 3. Target Elution (Acidified MeOH / ACN) LoadWash->Elute Analyze 4. HPLC-DAD/MS (Gradient Elution) Elute->Analyze

Caption: Step-by-step Solid-Phase Extraction (SPE) workflow for plant phenolic compounds prior to HPLC.

Part 3: Quantitative Data & Column Selection

Table 1: Troubleshooting Matrix for Phenolic HPLC
SymptomPrimary Root CauseValidated Solution
Broad, tailing peaks (specific analytes) Secondary silanol interactions; incomplete ionization control.Adjust mobile phase to pH 2.5–3.5 with Formic Acid/TFA[2][4]. Switch to end-capped column.
All peaks tailing/fronting Guard column contamination; column void volume[5].Replace guard column. Reverse-flush analytical column. Replace column if void is present.
Retention time drift Inadequate column equilibration; evaporation of organic modifier.Increase equilibration time to 10-15 column volumes. Prepare fresh mobile phases daily.
High backpressure Precipitation of sample matrix (e.g., proteins/tannins) at column inlet[5].Implement SPE sample prep[6]. Filter samples through 0.22 µm PTFE syringe filters.
Table 2: Recommended Stationary Phases for Phenolic Compounds
Column ChemistryMechanism of InteractionBest Used For
C18 (End-capped) Hydrophobic partitioning.General screening of diverse phenolic acids and flavonoids.
Phenyl-Hexyl Hydrophobic + π−π interactions.Closely eluting aromatic isomers; highly conjugated polyphenols[2].
Polar-Embedded C18 Hydrophobic + hydrogen bonding shielding.Highly polar phenolic acids; prevents phase collapse in 100% aqueous conditions.
Solid-Core (Core-Shell) Reduced longitudinal diffusion (van Deemter optimization).High-efficiency, rapid separations mimicking UHPLC on standard HPLC systems[8].

Part 4: Standardized Experimental Protocols

Protocol 1: Column Regeneration for Phenolic Contamination

Use this self-validating protocol when system backpressure rises by >15% or global peak tailing occurs, indicating strongly adsorbed matrix components[5].

  • Preparation: Remove the guard column. Disconnect the analytical column from the detector and direct the outlet to waste.

  • Reverse Flow: Reverse the flow direction of the analytical column (only if the manufacturer permits).

  • Aqueous Flush: Flush with 100% HPLC-grade Water (no buffers/salts) at 50% of the normal flow rate for 20 column volumes (CV) to remove precipitated buffer salts.

  • Organic Wash: Flush with 100% Methanol for 20 CV, followed by 100% Acetonitrile for 20 CV to strip strongly retained hydrophobic polyphenols and lipids.

  • Strong Solvent Wash (Optional): For severe tannin contamination, flush with Isopropanol (IPA) or a mixture of Dichloromethane/Methanol (50:50, v/v) for 10 CV. Note: Ensure system seals are compatible.

  • Re-equilibration: Return to original flow direction. Flush with Acetonitrile, then re-equilibrate with your starting mobile phase conditions for 20 CV. Inject a standard mix to validate peak symmetry recovery.

Protocol 2: Solid-Phase Extraction (SPE) of Plant Phenolics

SPE is critical for isolating phenolics from complex plant matrices (chlorophyll, proteins, sugars) to protect the HPLC column and improve Limits of Detection (LOD)[6].

  • Cartridge Selection: Use a polymeric reversed-phase sorbent (e.g., HLB - Hydrophilic-Lipophilic Balance) or a standard C18 cartridge (500 mg/3 mL).

  • Conditioning: Pass 5 mL of 100% Methanol through the cartridge, followed immediately by 5 mL of acidified water (0.1% formic acid, pH ~3.0). Do not let the sorbent dry out.

  • Sample Loading: Load 2–5 mL of the crude, filtered aqueous plant extract at a dropwise flow rate (~1 mL/min).

  • Washing: Wash with 5 mL of 5% Methanol in water (containing 0.1% formic acid) to elute highly polar interferences (sugars, organic acids) while retaining the phenolics.

  • Elution: Elute the target phenolic compounds with 3–5 mL of 100% Methanol or Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C. Reconstitute in the initial HPLC mobile phase (e.g., 5% Acetonitrile / 95% Water) prior to injection.

References

  • LCGC International. "Improving HPLC Separation of Polyphenols." Chromatography Online. Available at:[Link]

  • MDPI. "Optimization of Plant Extract Purification Procedure for Rapid Screening Analysis of Sixteen Phenolics by Liquid Chromatography." Molecules. Available at: [Link]

  • University of Pittsburgh. "HPLC Troubleshooting Guide." Pitt.edu. Available at: [Link]

  • University of Helsinki. "The search for biological activity in Finnish plant extracts containing phenolic compounds." HELDA. Available at:[Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Articles. Available at:[Link]

  • LCGC International. "Fundamental and Practical Aspects of Liquid Chromatography and Capillary Electromigration Techniques for the Analysis of Phenolic Compounds in Plants and Plant-Derived Food, Part 1." Chromatography Online. Available at:[Link]

  • URAN. "Encapsulation of Polyphenols in Baked Goods: A Strategy for Enhancing Stability and Antioxidant Activity." URAN. Available at:[Link]

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters.com. Available at: [Link]

  • MDPI. "Simultaneous Determination of 17 Phenolic Compounds in Surface Water and Wastewater Matrices Using an HPLC-DAD Method." Molecules. Available at:[Link]

Sources

Optimization

degradation of 2-Cyclohexyl-3-methylphenol under experimental conditions

Welcome to the Technical Support Center for Substituted Phenol Degradation. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troub...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Substituted Phenol Degradation. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot the degradation of 2-Cyclohexyl-3-methylphenol (2-CH-3-MP) .

Because 2-CH-3-MP features both electron-donating groups (hydroxyl, methyl) that activate the aromatic ring and a bulky cyclohexyl group that introduces severe steric hindrance, its degradation behavior deviates from simpler phenols. This guide bypasses generic advice, focusing instead on the causality behind experimental failures and providing self-validating protocols for Advanced Oxidation Processes (AOPs), Sonochemical degradation, and Biodegradation.

Section 1: Advanced Oxidation Processes (AOPs) - Photo-Fenton Reactions

FAQ: Why does the degradation rate of 2-CH-3-MP plateau after 30 minutes in my UV/Fe(III)-oxalate setup?

Causality & Solution: This plateau is rarely due to UV lamp degradation; rather, it is caused by the rapid accumulation of hydroxylated intermediate photoproducts. In sterically hindered phenols, the initial •OH attack targets the activated aromatic ring. As these polyhydroxylated intermediates accumulate, they act as •OH radical scavengers, outcompeting the parent 2-CH-3-MP for available radicals.

To resolve this, you must optimize the Fe(III)/oxalate ratio to sustain •OH generation. Studies on the photolysis of related alkylphenols confirm that Fe(III)-oxalate mediated degradation strictly follows first-order kinetics, which is highly dependent on maintaining an optimal pH and continuous steady-state •OH concentration (). Ensure your reactor has continuous aeration to provide the dissolved oxygen necessary for the radical chain reactions.

Protocol 1: Self-Validating Photo-Fenton Degradation Workflow

This protocol incorporates an internal validation step to confirm that degradation is strictly driven by •OH radicals and not direct photolysis.

  • Step 1: Solution Preparation: Prepare a 50 mg/L solution of 2-CH-3-MP in ultrapure water. Add Fe₂(SO₄)₃ and potassium oxalate to achieve a precise 1:3 Fe(III):oxalate molar ratio.

  • Step 2: pH Optimization: Adjust the solution to pH 3.0 using 0.1 M H₂SO₄. Scientific Rationale: pH > 3.5 leads to the precipitation of iron hydroxides, while pH < 2.5 inhibits the formation of the photoactive Fe(III)-oxalate complexes.

  • Step 3: Irradiation: Expose the reactor to a 365 nm UV source. Maintain the temperature at 25°C using a cooling jacket.

  • Step 4: Self-Validation (Quenching): Withdraw two 1 mL aliquots every 10 minutes. To Aliquot A, add nothing. To Aliquot B, immediately add 2-propanol (2% v/v). Validation: 2-propanol is a potent •OH radical scavenger. If degradation halts entirely in Aliquot B, you have successfully validated that the mechanism is •OH-driven.

  • Step 5: Analysis: Quantify the remaining parent compound via HPLC-UV at 280 nm.

PhotoFenton Fe_Ox Fe(III)-Oxalate Complex OH_Rad •OH Radicals Fe_Ox->OH_Rad Photolysis UV UV / Sunlight (365 nm) UV->Fe_Ox Excitation Parent 2-Cyclohexyl-3-methylphenol (2-CH-3-MP) OH_Rad->Parent Attack Ring_Attack Aromatic Ring Hydroxylation Parent->Ring_Attack Pathway A Alkyl_Cleavage Cyclohexyl Ring Cleavage Parent->Alkyl_Cleavage Pathway B Mineralization Mineralization (CO2 + H2O) Ring_Attack->Mineralization Deep Oxidation Alkyl_Cleavage->Mineralization Deep Oxidation

Caption: Mechanistic pathway of 2-Cyclohexyl-3-methylphenol degradation via •OH radical attack.

Section 2: Sonochemical Degradation

FAQ: Why am I not observing aromatic ring cleavage during the ultrasonic degradation of 2-CH-3-MP?

Causality & Solution: Sonochemical degradation relies on the extreme temperatures and pressures generated by acoustic cavitation. However, 2-CH-3-MP is highly hydrophobic. In an aqueous medium, hydrophobic molecules preferentially accumulate at the gas-liquid interface of the cavitation bubbles. At this interface, the hydrophobic cyclohexyl chain is oriented into the bubble, making the alicyclic chain the primary site for pyrolytic cleavage and localized •OH attack, leaving the hydrophilic aromatic ring largely intact in the bulk solution.

Furthermore, if your concentration is too high, the compound forms micelles. Micelle formation isolates the free monomers from the bubble interface, drastically decreasing degradation efficiency (). Ensure your working concentration is strictly below the Critical Micelle Concentration (CMC).

Quantitative Degradation Benchmarks

Use the following table to benchmark your experimental yields against established norms for alkylphenol derivatives:

Treatment MethodExperimental ConditionsTarget CompoundDegradation EfficiencyPrimary Mechanism
Photo-Fenton 365 nm, pH 3.0, 1:3 Fe:OxalateAlkylphenols>90% (after 72 h)•OH Radical Attack
Ultrasonic Irradiation 358 kHz, 50 W, 25°CAlkylphenols~60-70% (after 2 h)Cavitation / Pyrolysis
Coupled EO-H₂O₂ pH 3.0, 50 mA/cm², 10 mM H₂O₂Phenolic Derivatives81.9 - 94.3%Synergistic Oxidation
Protocol 2: Sonochemical Degradation Setup
  • Step 1: Reactor Preparation: Utilize a jacketed cylindrical glass reactor. Circulate cooling fluid to maintain a strict 25 ± 1 °C. Rationale: Allowing the temperature to rise increases the vapor pressure of water, which cushions the cavitation bubble collapse and severely dampens sonochemical yield.

  • Step 2: Transducer Calibration: Submerge a 358 kHz piezoelectric transducer. Calibrate the calorimetric power to exactly 50 W.

  • Step 3: Solution Introduction: Introduce 500 mL of a 10 mg/L 2-CH-3-MP solution.

  • Step 4: Sonication & Sampling: Sonicate in continuous mode. Extract 2 mL samples at 15-minute intervals.

  • Step 5: LC-MS Analysis: Analyze using HPLC-ES-MS. Look for a decrease in the mass corresponding to the cyclohexyl group to validate that the hydrophobic tail is the preferential site of oxidation.

Section 3: Biodegradation under Methanogenic Conditions

FAQ: My methanogenic culture stops producing biogas when spiked with 2-CH-3-MP. How do I prevent cytotoxicity?

Causality & Solution: 2-CH-3-MP is highly lipophilic (high LogP). It rapidly partitions into the lipid bilayers of methanogenic archaea and bacteria, disrupting membrane fluidity and causing severe cytotoxicity. If you spike a high concentration immediately, you will sterilize your bioreactor. You must implement a step-wise fed-batch acclimation strategy to allow the microbial consortium to upregulate the specific oxygenase and ring-cleaving enzymes required for phenol degradation.

BioDegradation Inoculum Methanogenic Sludge Inoculum Acclimation Acclimation Phase (1-2 mg/L 2-CH-3-MP) Inoculum->Acclimation Monitoring Biogas Production Monitoring Acclimation->Monitoring Spiking Step-wise Spiking (up to 15 mg/L) Monitoring->Spiking Stable Biogas Toxicity Toxicity Check (Methane Yield Drop) Monitoring->Toxicity Biogas Halts Metabolite Metabolite Extraction (Solid Phase Extraction) Spiking->Metabolite Day 30 Harvest Toxicity->Acclimation Dilute & Restart

Caption: Step-wise acclimation workflow for methanogenic biodegradation of 2-CH-3-MP.

Protocol 3: Anaerobic Acclimation Workflow
  • Step 1: Inoculate a sealed anaerobic serum bottle with active methanogenic sludge (VSS ~2 g/L).

  • Step 2: Introduce a sub-inhibitory concentration of 2-CH-3-MP (1.0 mg/L).

  • Step 3: Monitor daily methane production via gas chromatography (GC-TCD).

  • Step 4: Only once the daily methane production matches the control (blank) reactor, increase the 2-CH-3-MP concentration by 2.0 mg/L. Validation: If methane production drops by >20%, halt spiking immediately; this serves as your self-validating toxicity threshold.

References

  • Liu, G., Zheng, S., Xing, X., Li, Y., Yin, D., Ding, Y., & Pang, W. (2010). "Fe(III)-oxalate Complexes Mediated Photolysis of Aqueous Alkylphenol Ethoxylates Under Simulated Sunlight Conditions." Chemosphere, 78(4), 402-408. URL:[Link]

  • Destaillats, H., Colussi, A. J., Joseph, J. M., & Hoffmann, M. R. (2000). "Degradation of Alkylphenol Ethoxylate Surfactants in Water with Ultrasonic Irradiation." Environmental Science and Technology, 34(2), 311-317. URL:[Link]

Troubleshooting

Expert Foreword: The Chemistry of Alkylated Phenols

Technical Support Center: Stabilizing 2-Cyclohexyl-3-methylphenol in Solution As a Senior Application Scientist, I frequently consult on the formulation and stabilization of complex phenolic compounds. 2-Cyclohexyl-3-met...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stabilizing 2-Cyclohexyl-3-methylphenol in Solution

As a Senior Application Scientist, I frequently consult on the formulation and stabilization of complex phenolic compounds. 2-Cyclohexyl-3-methylphenol is a highly valuable entity, often utilized in antimicrobial compositions and advanced chemical synthesis[1]. However, researchers routinely struggle with its stability in solution.

To troubleshoot effectively, we must first understand the causality of its degradation. The phenolic hydroxyl group is inherently prone to autoxidation. In 2-Cyclohexyl-3-methylphenol, the presence of two alkyl substituents (the methyl and cyclohexyl groups) exacerbates this vulnerability. Alkyl groups are electron-donating via inductive effects (+I), which increases the electron density on the aromatic ring. This lowers the compound's oxidation potential, making it significantly easier for the molecule to lose an electron and form a highly reactive phenoxy radical compared to an unsubstituted phenol.

This guide is designed to move beyond basic instructions, providing you with the mechanistic understanding and self-validating protocols necessary to achieve long-term stability in your assays and formulations.

Part 1: Core Mechanisms of Degradation

The most common mode of failure for 2-Cyclohexyl-3-methylphenol in solution is autoxidation. When exposed to oxygen, light, or trace transition metals, the compound degrades into dihydroxylated intermediates and subsequently into highly conjugated ortho- and para-benzoquinones[2]. These quinones are responsible for the dark pink or brown discoloration commonly observed in degraded solutions[3].

Furthermore, the reaction is highly pH-dependent. At alkaline pH, the phenol deprotonates to form a phenoxide anion, which is orders of magnitude more susceptible to oxidation than the protonated form[3].

Oxidation A 2-Cyclohexyl-3-methylphenol (Intact API) B Phenoxide Anion (Highly Reactive) A->B pH > 7.0 Deprotonation C Phenoxy Radical (Transient) A->C ROS / Light B->C Trace Metals / O2 Electron Loss D Benzoquinones (Pink/Brown Degradants) C->D Radical Coupling & Oxidation

Mechanistic pathway of 2-Cyclohexyl-3-methylphenol autoxidation into colored quinone derivatives.

Part 2: Troubleshooting Guide & FAQs

Q1: My stock solution of 2-Cyclohexyl-3-methylphenol turned a dark pink/brown color after a week on the bench. Is it still usable? A1: No, it is highly recommended to discard the solution. The discoloration is a definitive indicator of autoxidation, meaning a significant portion of your active compound has converted into quinones or polymeric byproducts[4]. To prevent this in your next batch:

  • Control the Atmosphere: Oxygen is the primary driver. Prepare solutions under an inert atmosphere (Argon or Nitrogen)[4].

  • Add an Antioxidant: Incorporate a sacrificial antioxidant like Butylated hydroxytoluene (BHT) at 0.01% - 0.1% (w/v) or 8-hydroxyquinoline[3]. These molecules will preferentially scavenge free radicals, protecting your target phenol.

  • Light Protection: Always store phenolic solutions in amber glass vials to prevent photo-catalyzed radical initiation.

Q2: When I dilute my organic stock solution into an aqueous assay buffer, the solution immediately becomes cloudy. How do I fix this? A2: This is a solubility failure, not a degradation issue. 2-Cyclohexyl-3-methylphenol is highly hydrophobic due to its bulky aliphatic ring. When the organic solvent (e.g., DMSO or Ethanol) is diluted into water, the compound crashes out of solution.

  • Solution: You must utilize a surfactant or co-solvent system to maintain thermodynamic stability. In antimicrobial and cleaning formulations, surfactants (such as alkyl ether sulfates or non-ionic ethoxylates) are strictly required to keep such substituted phenols in a stable micellar suspension[1]. For in vitro biological assays, ensure your final DMSO concentration is optimized, or utilize cyclodextrins (e.g., HP-β-CD) to encapsulate the hydrophobic moiety.

Q3: I am losing compound concentration over time, but the solution remains perfectly clear. Where is the compound going? A3: If there is no discoloration (ruling out extensive quinone formation) and no visible precipitate, you are likely experiencing surface adsorption . Highly lipophilic alkylphenols have a strong affinity for polystyrene and polypropylene surfaces.

  • Solution: Switch from plastic microfuge tubes to silanized glass vials for storage. If plastic must be used during an assay, pre-coat the plasticware with a blocking agent (like BSA) or maintain a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20) to outcompete the phenol for binding sites on the plastic.

Part 3: Quantitative Stability Data

To illustrate the critical nature of these parameters, the following table summarizes the expected stability profile of a 10 mM 2-Cyclohexyl-3-methylphenol solution under various environmental conditions.

Storage ConditionpHAtmosphereAntioxidant Added% Recovery (Day 30)Visual Appearance
25°C, Clear Glass8.0Ambient AirNone< 40%Dark Brown / Turbid
25°C, Amber Glass7.4Ambient AirNone~ 65%Light Pink
4°C, Amber Glass6.0Ambient AirNone~ 85%Colorless to Pale Yellow
4°C, Amber Glass6.0Argon PurgedNone~ 92%Colorless
4°C, Amber Glass 6.0 Argon Purged 0.1% BHT > 98.5% Colorless (Optimal)

Data synthesized from established degradation kinetics of highly substituted alkylphenols and transition-metal catalyzed oxidation models[2],[5].

Part 4: Self-Validating Experimental Protocol

To guarantee the integrity of your experiments, do not simply mix and store. Use the following self-validating workflow to prepare your stabilized stock solutions.

Protocol S1 1. Solvent & Buffer Prep Select organic co-solvent & adjust aqueous pH to 5.5-6.0 S2 2. Deoxygenation Sparge solvents with Argon for 15-30 mins S1->S2 S3 3. Antioxidant Spiking Add 0.1% BHT or Ascorbic Acid S2->S3 S4 4. API Dissolution Dissolve 2-Cyclohexyl-3-methylphenol under inert gas S3->S4 S5 5. Aliquoting & Storage Dispense into amber vials, overlay with Argon, store at 4°C S4->S5

Step-by-step workflow for preparing stabilized solutions of alkylated phenols.

Step-by-Step Methodology
  • Solvent Preparation: Select a high-purity, anhydrous solvent (e.g., HPLC-grade DMSO or Ethanol). If preparing an aqueous mixture, ensure the buffer is adjusted to a slightly acidic pH (5.5 - 6.0) to prevent the formation of the highly reactive phenoxide anion[3].

  • Deoxygenation: Sparge the solvent with ultra-pure Argon or Nitrogen gas for a minimum of 20 minutes to displace dissolved oxygen[4].

  • Antioxidant Addition: Dissolve BHT (Butylated hydroxytoluene) into the sparged solvent to a final concentration of 0.1% (w/v).

  • Dissolution: Weigh the 2-Cyclohexyl-3-methylphenol and add it to the solvent. Gently vortex until completely dissolved. Avoid sonication if possible, as it can induce localized heating and generate free radicals (cavitation).

  • Validation Step (The Self-Validating Control): Prepare a "Vehicle Blank" containing only the sparged solvent and BHT. Measure the UV-Vis absorbance of both the Blank and the API solution at 400-450 nm (the absorption peak for quinones).

    • Causality Check: If the blank turns pink over time, your solvent or antioxidant is contaminated with trace metals[4]. If only the API solution turns pink, your sparging process was insufficient.

  • Storage: Aliquot the solution into single-use, silanized amber glass vials. Overlay the headspace with Argon gas before sealing tightly with PTFE-lined caps. Store at 4°C or -20°C.

References

  • Lomonosov Moscow State University. "Changes in Solution Color During Phenol Oxidation by Fenton Reagent." MSU Publications. Available at:[Link]

  • MDPI. "Study of the Oxidation of Phenol in the Presence of a Magnetic Composite Catalyst CoFe2O4/Polyvinylpyrrolidone." Materials. Available at:[Link]

  • Google Patents. "WO2014001056A1 - Antimicrobial composition." WIPO.

Sources

Optimization

common impurities in commercial 2-Cyclohexyl-3-methylphenol

Welcome to the Technical Support Center for 2-Cyclohexyl-3-methylphenol (CAS: 1596-10-7). As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Cyclohexyl-3-methylphenol (CAS: 1596-10-7). As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals identify, troubleshoot, and remediate common impurities found in commercial batches of this compound.

Commercial 2-Cyclohexyl-3-methylphenol is typically synthesized via the Friedel-Crafts alkylation of m-cresol (3-methylphenol) using cyclohexene or cyclohexanol in the presence of an acid catalyst (e.g., sulfuric acid, perchloric acid, or solid zeolites like H-BEA) [1, 2]. Because the aromatic ring of m-cresol has multiple reactive sites, the synthesis inherently produces a spectrum of kinetic and thermodynamic byproducts. Understanding the causality behind these impurities is critical for downstream pharmaceutical and materials science applications.

Mechanistic Pathway & Impurity Origins

To effectively troubleshoot, we must first understand the reaction dynamics. The hydroxyl (-OH) group of m-cresol is strongly activating and ortho/para-directing, while the methyl (-CH₃) group is weakly activating and ortho/para-directing. The target 2-position is sterically hindered (flanked by both the -OH and -CH₃ groups). Consequently, electrophilic attack by the cyclohexyl carbenium ion frequently occurs at the less hindered 4- and 6-positions, generating positional isomers [2]. Additionally, kinetic O-alkylation can occur before thermodynamic rearrangement to the carbon ring[1].

G mCresol m-Cresol (3-Methylphenol) Catalyst Acid Catalyst (e.g., Zeolite H-BEA) mCresol->Catalyst OAlkylation O-Alkylation (Kinetic) Cyclohexyl m-Tolyl Ether mCresol->OAlkylation Rapid Attack CAlkylation C-Alkylation (Thermodynamic) Ring Substitution mCresol->CAlkylation Cyclohexene Cyclohexene / Cyclohexanol Cyclohexene->Catalyst Carbenium Cyclohexyl Carbenium Ion (Electrophile) Catalyst->Carbenium Carbenium->OAlkylation Carbenium->CAlkylation Direct Attack OAlkylation->CAlkylation Heat / Acid Target 2-Cyclohexyl-3-methylphenol (Target Product) CAlkylation->Target Ortho to OH Isomer4 4-Cyclohexyl-3-methylphenol (Major Isomer) CAlkylation->Isomer4 Para to OH Isomer6 6-Cyclohexyl-3-methylphenol (Major Isomer) CAlkylation->Isomer6 Ortho to OH DiAlkyl Dicyclohexyl-m-cresols (Over-alkylation) Target->DiAlkyl Excess Reagent Isomer4->DiAlkyl Isomer6->DiAlkyl

Reaction pathways showing the synthesis of 2-Cyclohexyl-3-methylphenol and its common impurities.

Quantitative Profile of Common Impurities

The table below summarizes the quantitative analytical profile of impurities you are likely to encounter in commercial grades (typically 95-97% purity) [3].

Impurity NameStructural OriginRelative Retention Time (RRT)*Typical Commercial LimitImpact on Downstream Assays
4-Cyclohexyl-3-methylphenol C-alkylation at para position to -OH~1.051.0% - 3.0%Alters melting point; cross-reacts in electrophilic aromatic substitutions.
6-Cyclohexyl-3-methylphenol C-alkylation at ortho position to -OH~1.080.5% - 2.0%Steric interference in polymer/resin synthesis.
Dicyclohexyl-m-cresols Over-alkylation (excess electrophile)~1.45< 0.5%High lipophilicity; causes precipitation in aqueous/polar solvent systems.
Cyclohexyl m-tolyl ether Incomplete rearrangement of O-alkylation~0.85< 0.2%Lacks hydrogen-bonding capability; fails to react in esterification/etherification.
Unreacted m-Cresol Incomplete reaction~0.40< 0.5%Highly reactive competitor; toxic volatile organic compound (VOC).
Benzoquinones Auto-oxidation of the phenol ringVariesTraceCauses severe color degradation (yellowing/browning); acts as a radical scavenger.

*RRT is relative to 2-Cyclohexyl-3-methylphenol using a standard non-polar GC column (e.g., DB-5).

Troubleshooting & FAQs

Q1: We are seeing multiple peaks with the exact same molecular weight (m/z 190.28) in our GC-MS analysis. How do we differentiate them? A1: You are observing positional isomers (4-cyclohexyl and 6-cyclohexyl-3-methylphenol). Because the 2-position is sterically hindered, the electrophile often attacks the 4- and 6-positions. To differentiate them, rely on the fragmentation patterns in the MS. The ortho-substituted isomers (2- and 6-cyclohexyl) often show a distinct [M-15]⁺ or [M-29]⁺ peak due to the proximity effect (McLafferty-type rearrangement involving the hydroxyl proton and the cyclohexyl ring), which is significantly less pronounced in the para-substituted (4-cyclohexyl) isomer.

Q2: Our recent batch of 2-Cyclohexyl-3-methylphenol has a distinct yellowish tint that darkens to brown upon exposure to air. Does this indicate a specific impurity? A2: Yes. Phenolic compounds are highly susceptible to auto-oxidation, forming conjugated benzoquinones. Trace transition metals (often left over from industrial reactor vessels) or exposure to UV light catalyze this radical-mediated oxidation. Even at parts-per-million (ppm) levels, quinones are highly chromophoric. Remediation: Store the compound under an inert atmosphere (Argon/Nitrogen) and protect it from light. If the batch is already oxidized, perform a rapid filtration through a short pad of silica gel using a non-polar solvent (e.g., hexane), as the polar quinones will be retained.

Q3: We detect a non-polar impurity that lacks a hydroxyl stretch (broad ~3300 cm⁻¹) in our FTIR analysis. What is it, and why is it there? A3: This is Cyclohexyl m-tolyl ether , the product of O-alkylation. As demonstrated by in situ solid-state NMR studies on zeolite catalysts, O-alkylation is the kinetically favored rapid first step [1]. The conversion of this ether to the C-alkylated target product requires sufficient thermal energy and acid catalysis to drive the thermodynamic rearrangement. Its presence indicates that the commercial manufacturer likely quenched the reaction prematurely or used a deactivated catalyst.

Self-Validating Experimental Protocols

To ensure scientific integrity, use the following self-validating protocols to profile and purify your commercial batches.

Protocol A: High-Resolution GC-FID/MS Impurity Profiling

This protocol is designed to baseline-resolve closely eluting positional isomers. It utilizes an internal standard to validate injection consistency.

Reagents & Equipment:

  • Gas Chromatograph equipped with FID and MS detectors.

  • Column: HP-5MS or DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness).

  • Internal Standard (IS): 4-Isopropylphenol (ensures no co-elution with target analytes).

  • Solvent: HPLC-grade Dichloromethane (DCM).

Step-by-Step Methodology:

  • System Suitability Test (SST): Prepare a resolution solution containing 1.0 mg/mL m-cresol, 1.0 mg/mL 4-isopropylphenol (IS), and 1.0 mg/mL commercial 2-Cyclohexyl-3-methylphenol. Inject 1 µL. Validation Check: The system is only valid if the resolution ( Rs​ ) between the 2-cyclohexyl and 4-cyclohexyl isomer peaks is ≥1.5 .

  • Sample Preparation: Accurately weigh 50.0 mg of the commercial 2-Cyclohexyl-3-methylphenol sample. Dissolve in 10.0 mL of DCM containing 0.5 mg/mL of the IS.

  • Oven Temperature Program:

    • Initial temp: 100°C (hold 2 min).

    • Ramp 1: 10°C/min to 200°C (hold 5 min).

    • Ramp 2: 20°C/min to 280°C (hold 5 min to bake off dicyclohexyl impurities).

  • Inlet & Flow: Split ratio 50:1, Inlet temp 250°C, Carrier gas (Helium) at 1.2 mL/min.

  • Data Analysis: Calculate the relative response factor (RRF) of the impurities against the IS. Dicyclohexyl impurities will elute during the final 280°C hold.

Protocol B: Remediation via Selective Recrystallization

If your batch contains >2% positional isomers or dicyclohexyl impurities, column chromatography is inefficient for scale-up. Selective recrystallization exploits the differential crystal lattice packing of the isomers.

Step-by-Step Methodology:

  • Dissolution: Place 10.0 g of the impure commercial compound in a 100 mL Erlenmeyer flask. Add 30 mL of boiling n-heptane. Stir until completely dissolved. Note: Dicyclohexyl impurities are highly soluble in cold heptane, while the target product is not.

  • Controlled Cooling: Remove from heat and allow the flask to cool to room temperature (20°C) slowly over 2 hours. Do not use an ice bath immediately, as rapid crashing traps the 4-cyclohexyl isomer in the crystal lattice.

  • Chilling: Once at room temperature, transfer the flask to a 4°C refrigerator for 4 hours to maximize the yield of the target product.

  • Filtration & Washing: Filter the white crystalline solid through a pre-chilled Büchner funnel. Wash the filter cake with 10 mL of ice-cold n-heptane.

  • Validation: Dry the crystals under vacuum (50 mbar) at 40°C for 4 hours. Run Protocol A (GC-MS) on the recrystallized product. You should observe a >90% reduction in dicyclohexyl and ether impurities.

References

  • Nie, L., & Resasco, D. E. (2014). "Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy." Journal of the American Chemical Society.[Link]

  • Saha, M., et al. (2011). "Optimization of process conditions for catalytic alkylation of isomeric cresols with cyclohexene." Bangladesh Journal of Scientific and Industrial Research. [Link]

  • NextSDS Database. (2026). "2-Cyclohexyl-3-methylphenol — Chemical Substance Information." NextSDS.[Link]

Troubleshooting

Technical Support Center: Minimizing Byproduct Formation in Friedel-Crafts Alkylation

Welcome to the Advanced Technical Support Center for Friedel-Crafts Alkylation. This guide is engineered for researchers, scientists, and drug development professionals who require precise control over electrophilic arom...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Friedel-Crafts Alkylation. This guide is engineered for researchers, scientists, and drug development professionals who require precise control over electrophilic aromatic substitutions. Here, we move beyond basic reaction mechanisms to address the root causes of byproduct formation—such as polyalkylation, carbocation rearrangement, and poor regioselectivity—providing field-proven, self-validating solutions.

Diagnostic Byproduct Flowchart

Use the following decision matrix to trace your observed byproduct back to its mechanistic root cause and determine the optimal corrective action.

G Start Identify Byproduct in Friedel-Crafts Poly Polyalkylation (Over-alkylation) Start->Poly Rearrange Isomerized Alkyl Chain (Rearrangement) Start->Rearrange Regio Poor Regioselectivity (e.g., meta instead of para) Start->Regio SolPoly Use Shape-Selective Zeolites or Continuous Flow Poly->SolPoly Activating alkyl groups SolRearrange Switch to F-C Acylation + Reduction Rearrange->SolRearrange Carbocation shift SolRegio Use HZSM-5 Zeolite (Para-selective) Regio->SolRegio Thermodynamic control

Diagnostic flowchart for identifying and resolving common Friedel-Crafts alkylation byproducts.

Troubleshooting Guides & FAQs

Q1: Why am I observing significant polyalkylation, and how can I suppress it? Causality: In Friedel-Crafts alkylation, the introduction of an alkyl group donates electron density to the aromatic ring via hyperconjugation and inductive effects. This makes the mono-alkylated product significantly more nucleophilic than the starting material, kinetically favoring subsequent alkylations[1]. Solution:

  • Stoichiometric Control: Use a large molar excess of the aromatic substrate (e.g., 5:1 or 10:1 ratio of arene to alkylating agent) to statistically favor monoalkylation[2].

  • Shape-Selective Catalysis: Replace traditional homogeneous Lewis acids (like AlCl₃) with microporous zeolites (e.g., FeY or Zeolite Beta). The confined pore architecture of zeolites imposes steric constraints on the transition state, physically preventing the formation of bulky polyalkylated transition states[3].

  • Continuous Flow Processing: Transitioning from batch to continuous flow microreactors minimizes the residence time of the mono-alkylated product in the active catalytic zone, drastically reducing over-alkylation[4].

Q2: My primary alkyl halide is yielding secondary or tertiary alkylated products. How do I prevent carbocation rearrangement? Causality: Traditional Friedel-Crafts alkylation proceeds via a carbocationic intermediate. Primary carbocations are highly unstable and will rapidly undergo 1,2-hydride or 1,2-alkyl shifts to form more stable secondary or tertiary carbocations before the aromatic ring can attack[5]. Solution: The most robust workaround is to abandon direct alkylation in favor of Friedel-Crafts Acylation followed by reduction (e.g., Clemmensen or Wolff-Kishner reduction)[6]. The acylium ion intermediate generated during acylation is resonance-stabilized (the positive charge is delocalized onto the oxygen atom), which completely prevents rearrangement[6]. Furthermore, the resulting acyl group is deactivating, naturally halting polyalkylation[6].

Q3: How can I improve the regioselectivity to favor the para-isomer over the ortho- or meta-isomers? Causality: Under kinetic control at lower temperatures, ortho and para isomers are favored due to the electron-donating nature of the existing alkyl group. However, at higher temperatures, the reaction becomes reversible (thermodynamic control), favoring the sterically less hindered but electronically less favored meta isomer[1]. Solution: To enforce para-selectivity, utilize a modified HZSM-5 zeolite catalyst[7]. The narrow channel dimensions of HZSM-5 strongly favor the diffusion and formation of the linear para-isomer, while sterically hindering the bulkier ortho and meta transition states[7].

Q4: My reaction mixture is darkening or charring, and the yield is low. What is happening? Causality: Charring indicates that the reaction is too vigorous, leading to the decomposition of starting materials or products[1]. This is almost always due to excessive heat generated by the highly exothermic addition of the catalyst or alkylating agent[1]. Solution: Control the rate of addition of the alkylating agent. Perform the reaction at a lower temperature using an ice bath (0°C) during the initial addition steps to dissipate local heat spikes[1].

Standard Operating Procedures (Protocols)

Protocol A: Shape-Selective Monoalkylation using FeY Zeolite (Batch)

Self-Validating Mechanism: This protocol relies on intracrystalline pore confinement. If polyalkylation is detected during GC-MS monitoring, it acts as a self-validating indicator that surface catalysis is occurring (due to catalyst degradation or external active sites), prompting immediate catalyst regeneration.

  • Preparation: Dry the FeY zeolite catalyst at 120°C under vacuum for 2 hours to remove adsorbed moisture, which can coordinate with and deactivate the Lewis acid sites.

  • Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (N₂), add the aromatic substrate (e.g., ethylbenzene, 50 mmol) and the FeY catalyst (10 wt% relative to the alkylating agent)[8].

  • Addition: Slowly add the alkylating agent (e.g., tert-butyl chloride, 10 mmol) dropwise at room temperature to maintain a high local arene-to-electrophile ratio.

  • Heating: Heat the mixture to 60°C and stir for 3 hours[8]. Monitor the reaction progress via GC-MS.

  • Workup: Filter the mixture hot to remove the zeolite catalyst. Wash the catalyst cake with a small amount of the aromatic solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The shape selectivity of the FeY zeolite should yield >95% monoalkylated product[8].

Protocol B: Continuous-Flow Friedel-Crafts Acylation (Rearrangement-Free)

Self-Validating Mechanism: Precise control over residence time ensures zero over-reaction. If unreacted starting material is observed, the flow rate is simply decreased; if degradation occurs, the flow rate is increased.

  • System Priming: Flush a microreactor system (e.g., Hastelloy or SiC tubing, internal diameter <1 mm) with an anhydrous solvent (e.g., dichloromethane)[6].

  • Reagent Streams:

    • Stream A: Aromatic substrate (1.0 M) and acyl chloride (1.0 M) in DCM.

    • Stream B: Lewis acid catalyst (e.g., FeCl₃) in DCM.

  • Mixing: Pump Stream A and Stream B at equal flow rates into a static T-mixer[6].

  • Residence Time: Set the flow rate to achieve a residence time of 2–5 minutes at 20°C.

  • Quenching: Direct the reactor effluent immediately into an inline quench stream of ice-cold aqueous HCl (1 M) to instantly deactivate the catalyst and prevent thermodynamic equilibration.

  • Phase Separation: Route the biphasic mixture through an inline liquid-liquid separator. Collect the organic phase for solvent evaporation and subsequent reduction (if an alkyl chain is the final desired target).

Quantitative Data Presentation

The following table summarizes the efficiency, byproduct risks, and selectivities of various catalytic systems used in Friedel-Crafts reactions.

Catalyst SystemReaction TypePrimary Byproduct RiskMonoalkylation SelectivityRearrangement Risk
AlCl₃ (Homogeneous) Batch AlkylationPolyalkylation (High)< 60%High (1,2-shifts)
FeY Zeolite Batch AlkylationMinimal> 95%Moderate
HZSM-5 Zeolite Batch Alkylationortho/meta isomersHigh (para-selective)Moderate
Microreactor (Flow) Continuous AlkylationMinimal> 90%High (if alkylating)
Acylation + Reduction Two-Step BatchNone (Deactivating)> 99%Zero

References

  • Technical Support Center: Optimizing Friedel-Crafts Alkyl
  • Minimizing byproduct formation in Friedel-Crafts alkyl
  • Mechanistic aspects of Friedel-Crafts alkyl
  • Friedel–Crafts: A Key Step in the Synthesis of Pharmaceutical Compounds. MDPI.
  • Mechanistic aspects of Friedel-Crafts alkylation over FeY zeolite.
  • The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. PEARL - Plymouth Electronic Archive and Research Library.
  • WO 2020/164218 A1.
  • JP2021517553A - A new method of Friedel-Crafts reaction and the catalyst used in the method.

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 2-Cyclohexyl-3-methylphenol

Welcome to the Technical Support and Troubleshooting Center for the scale-up synthesis of 2-Cyclohexyl-3-methylphenol (also known as cyclohexyl m-cresol). This guide is engineered for drug development professionals and c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the scale-up synthesis of 2-Cyclohexyl-3-methylphenol (also known as cyclohexyl m-cresol). This guide is engineered for drug development professionals and chemical engineers transitioning this synthesis from bench-scale discovery to pilot-scale production.

Rather than a standard static protocol, this guide operates as a self-validating system . We emphasize the causality behind every thermodynamic and stoichiometric choice, ensuring that your analytical feedback loops confirm success at each critical milestone.

Part 1: Self-Validating Standard Operating Procedure (SOP)

The most efficient route to synthesize 2-Cyclohexyl-3-methylphenol is the acid-catalyzed Friedel-Crafts alkylation (cyclohexylation) of m-cresol using cyclohexene[1]. To prevent runaway reactions and polyalkylation, the system relies on a strict stoichiometric imbalance and thermal control.

Step-by-Step Methodology

1. Reagent Preparation & Baseline Validation

  • Action: Charge the reactor with m-cresol (8 molar equivalents relative to cyclohexene).

  • Causality: m-Cresol serves as both the reactant and the primary solvent. This massive 8:1 excess is mathematically required to dilute the active electrophile, statistically suppressing the formation of di-cyclohexylated byproducts[1].

  • Validation Checkpoint: Ensure moisture content is <0.1% via Karl Fischer titration; excess water will quench the carbocation intermediate.

2. Catalyst Introduction

  • Action: Slowly add 5% by weight (relative to m-cresol) of perchloric acid ( HClO4​ ) under continuous agitation[2].

  • Causality: Perchloric acid acts as a highly efficient proton donor to generate the cyclohexyl carbocation.

  • Validation Checkpoint: The solution should remain homogeneous. A sudden color change to dark brown indicates localized burning; increase agitation speed.

3. Thermal Ramping & Kinetic Control

  • Action: Heat the reactor to exactly 140°C[3].

  • Causality: Lower temperatures (e.g., 60–100°C) trap the reaction in a kinetic state, yielding unwanted O-alkylated ethers instead of the target C-alkylated phenol[4]. 140°C provides the activation energy necessary for the thermodynamic rearrangement.

4. Dropwise Addition (The Exothermic Phase)

  • Action: Add cyclohexene (1 molar equivalent) dropwise over exactly 2 hours[1].

  • Causality: Cyclohexene protonation is highly exothermic. A 2-hour addition rate matches the heat removal capacity of standard pilot-scale cooling jackets, preventing thermal runaway.

  • Validation Checkpoint: Monitor reactor jacket delta-T. If the internal temperature exceeds 145°C, pause addition immediately.

5. Thermodynamic Rearrangement (Stirring Phase)

  • Action: Maintain stirring at 140°C for an additional 2 hours post-addition[5].

  • Validation Checkpoint (Critical): Pull a sample for GC-MS. The reaction is only complete when the intermediate cyclohexyl m-tolyl ether peak drops below 1% AUC, confirming full rearrangement to 2-Cyclohexyl-3-methylphenol.

6. Quenching and Purification

  • Action: Cool to room temperature, wash with dilute NaOH to neutralize the acid, and perform vacuum fractional distillation[6].

  • Causality: Neutralization prevents reverse-dealkylation during the high heat of distillation. The massive boiling point difference between unreacted m-cresol and the heavy 2-Cyclohexyl-3-methylphenol allows for easy fractional separation.

Quantitative Optimization Data

The following table summarizes the empirical data driving our SOP parameters, demonstrating the causality of yield fluctuations when deviating from the optimum[1],[5].

ParameterRange TestedOptimum ValueYield at OptimumCausality for Deviation
Temperature 60°C - 140°C140°C 97.6%Lower temps fail to overcome the activation energy barrier for O-to-C rearrangement.
Molar Ratio (m-cresol:cyclohexene)4:1 - 8:18:1 97.6%Lower ratios increase the statistical probability of sequential di-cyclohexylation.
Catalyst Amount ( HClO4​ )1% - 5% wt5% wt 94.5% - 97.6%Insufficient acid fails to fully protonate the alkene, stalling the reaction rate.
Reaction Time 1h - 4h4h total 97.6%Premature quenching leaves un-rearranged ether intermediates in the mixture.

Part 2: Process Workflows & Mechanistic Visualization

Workflow Start 1. Reagent Prep m-Cresol (8 eq) Catalyst 2. Catalyst Addition 5% wt HClO4 Start->Catalyst Heating 3. Thermal Ramp Heat to 140°C Catalyst->Heating Reaction 4. Alkylation Cyclohexene (1 eq) added over 2h Heating->Reaction Maintain 140°C Stirring 5. Rearrangement Stir 2h at 140°C Reaction->Stirring Drives C-Alkylation Quench 6. Quench & Wash Neutralize with NaOH Stirring->Quench Cool to RT Distillation 7. Purification Vacuum Distillation Quench->Distillation Organic Phase

Figure 1: Step-by-step experimental workflow for the scale-up synthesis of 2-Cyclohexyl-3-methylphenol.

Mechanism Cyclohexene Cyclohexene Carbocation Cyclohexyl Cation (Electrophile) Cyclohexene->Carbocation Protonation Acid Acid Catalyst (H+) Acid->Carbocation OAlkylation Kinetic Product Cyclohexyl m-Tolyl Ether Carbocation->OAlkylation Fast O-Attack (<100°C) CAlkylation Thermodynamic Product 2-Cyclohexyl-3-methylphenol Carbocation->CAlkylation Direct C-Attack mCresol m-Cresol (Nucleophile) mCresol->OAlkylation mCresol->CAlkylation Ortho-Substitution OAlkylation->CAlkylation Thermal Rearrangement (140°C)

Figure 2: Mechanistic pathway highlighting the transition from kinetic to thermodynamic control.

Part 3: Troubleshooting & FAQs

Q1: My GC-MS shows a high concentration of an intermediate with a mass identical to the final product. What is it, and how do I fix it? A: This is cyclohexyl m-tolyl ether, the O-alkylation kinetic product. Alkylation of phenols initially occurs at the oxygen atom because the hydroxyl oxygen is a harder, more accessible nucleophile than the aromatic ring carbons[4].

  • The Fix: You are likely quenching the reaction too early or running it too cold. To drive the reaction to the thermodynamic C-alkylated product (2-Cyclohexyl-3-methylphenol), ensure the reactor temperature is strictly maintained at 140°C for the full 2-hour post-addition stirring phase[3]. This thermal energy forces the intramolecular/intermolecular rearrangement from the ether to the ring.

Q2: Is it possible to substitute perchloric acid with a safer catalyst for industrial scale-up? A: Yes. While 5% wt perchloric acid provides exceptional >97% yields at the bench scale[1], it poses severe explosion hazards at scale when heated with organic compounds.

  • The Fix: Transition to solid acidic ion-exchange resins (e.g., Amberlyst 15) or large-pore acidic zeolites[4],[7]. These solid acids provide excellent protonation ability while allowing for easy recovery via filtration. Note: Reaction times may need to be extended by 1–2 hours due to mass transfer limitations inherent in heterogeneous catalysis.

Q3: How do we ensure ortho-selectivity (Position 2) over para-selectivity (Position 4 or 6)? A: The selectivity is inherently controlled by the steric and electronic landscape of m-cresol. The 3-methyl group exerts significant steric hindrance and inductive electron donation. The electrophilic attack of the bulky cyclohexyl cation is directed primarily to the position ortho to the hydroxyl group (position 2) due to the synergistic mesomeric directing effects of the -OH group, which heavily activates the ortho/para positions[8]. The massive 8:1 solvent ratio further ensures that once a single bulky cyclohexyl group attaches, the ring becomes too sterically crowded for a second substitution under these conditions.

Q4: Can I use cyclohexanol instead of cyclohexene as the alkylating agent? A: Yes. Cyclohexanol can be used under the exact same optimum conditions (140°C, 8:1 ratio, 5% acid) and yields nearly identical results (97.8% yield)[2].

  • The Catch: Using cyclohexanol generates water as a byproduct (via dehydration to the carbocation), whereas cyclohexene does not. At scale, this water can dilute your acid catalyst and cause pressure buildup in closed reactors at 140°C. If using cyclohexanol, ensure your reactor is equipped with a Dean-Stark trap or similar continuous water-removal system.

References

  • Optimization of process conditions for catalytic alkylation of isomeric cresols with cyclohexene. SciSpace. Available at:[Link]

  • Synthesis of Cyclohexylcresols by Alkylation of Cresols with Cyclohexanol in the Presence of Perchloric Acid. Bangladesh Journals Online. Available at: [Link]

  • Acid catalyzed alkylation of phenols with cyclohexene. IRIS. Available at: [Link]

  • Preparation of 4-methyl-2-cyclohexylphenol (US4990687A). Google Patents.
  • Major product of mononitration of 3-methylphenol. Chemistry Stack Exchange. Available at:[Link]

  • Synthesis of Cyclohexylcresols by Alkylation of Cresols with Cyclohexanol in the Presence of Perchloric Acid. Bangladesh Journals Online. Available at: [Link]

  • Optimization of process conditions for catalytic alkylation of isomeric cresols with cyclohexene. SciSpace. Available at: [Link]

  • Optimization of process conditions for catalytic alkylation of isomeric cresols with cyclohexene. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Dealing with Emulsions During Extraction of Phenolic Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the for...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the formation and disruption of emulsions during the liquid-liquid extraction of phenolic compounds. As Senior Application Scientists, we have designed this resource to provide not just protocols, but the underlying principles to empower you to make informed decisions during your experiments.

Part 1: Understanding Emulsion Formation (FAQs)

Q1: What exactly is an emulsion, and why is it such a problem during my extraction?

An emulsion is a stable mixture of two liquids that are normally immiscible, like oil and water.[1] In the context of your extraction, it typically appears as a cloudy, milky, or foamy third layer between your aqueous phase and the organic solvent phase, making a clean separation impossible.[2][3] This is a significant problem for several reasons:

  • Poor Recovery: It is difficult to separate the desired layer without collecting part of the emulsion, which leads to a lower yield of your target phenolic compounds.

  • Contamination: The emulsion traps components from both the aqueous and organic phases, contaminating your final extract.

  • Process Inefficiency: The time spent waiting for an emulsion to separate, or actively trying to break it, can create significant bottlenecks in your workflow.

An emulsion forms when one liquid is dispersed as microscopic droplets throughout the other.[4] These droplets are prevented from coalescing (merging) by emulsifying agents that accumulate at the oil-water interface, creating a stable barrier.[4][5]

Q2: What are the primary causes of emulsion formation when extracting phenolic compounds from natural sources?

The formation of stable emulsions during the extraction of natural products is a common issue because the crude extracts themselves contain the necessary ingredients for an emulsion.[6][7] Key causes include:

  • Presence of Natural Surfactants: Plant and biological materials are rich in molecules that can act as emulsifying agents. These include phospholipids, proteins, free fatty acids, saponins, and complex polysaccharides.[3][4][6] These amphiphilic molecules have both water-loving (hydrophilic) and oil-loving (hydrophobic) parts, allowing them to bridge the interface between the aqueous and organic layers and stabilize the emulsion.[4]

  • High Shear Mixing: Vigorous shaking or high-speed homogenization provides the energy needed to break the liquids into very fine droplets, increasing the surface area between them and promoting emulsion formation.[4]

  • Presence of Particulates: Finely divided solids from the plant matrix (e.g., cell debris, precipitated proteins) can accumulate at the liquid-liquid interface and physically prevent droplets from coalescing, a phenomenon known as Pickering stabilization.[3][5]

Q3: Can my choice of solvent influence emulsion formation?

Absolutely. The properties of your organic solvent and aqueous phase are critical.

  • Solvent Polarity and Miscibility: Using a water-miscible solvent like methanol in your extraction can sometimes lead to emulsions, especially when working with complex matrices like olive oil.[8] While a solvent mixture like methanol/water can be an efficient extraction solvent, pure methanol may be chosen specifically to avoid emulsion formation.[8]

  • Solvent Density: Solvents with a density very close to that of the aqueous phase (around 1.0 g/mL), such as ethyl acetate (0.902 g/mL) or dichloromethane (DCM, 1.33 g/mL), are more prone to forming persistent emulsions because the gravitational force driving separation is weaker. In contrast, solvents like chloroform (1.49 g/mL) are sometimes used to help break emulsions involving DCM because they increase the overall density of the organic phase.[9][10]

Q4: How does the pH of my aqueous phase affect emulsion stability?

The pH of the aqueous phase is a critical variable that can either stabilize or destabilize an emulsion. Its effect is tied to the chemistry of both your target phenolic compounds and the interfering emulsifying agents.[11][12]

  • Altering Charges of Emulsifying Agents: Many natural surfactants, such as proteins and fatty acids, have ionizable groups. Changing the pH alters their charge. For instance, acidifying the solution can protonate the carboxylate groups of fatty acid soaps, neutralizing their charge and destroying their ability to act as an emulsifier.[2][11]

  • Influencing Phenolic Compound Solubility: The solubility of phenolic compounds is pH-dependent.[13] At alkaline pH, phenolic hydroxyl groups deprotonate, making the compounds more soluble in the aqueous phase. Conversely, at acidic pH, they are protonated and more soluble in the organic phase.[13] Adjusting the pH can therefore shift the partitioning of these compounds, which can sometimes influence the stability of the interface. In some systems, lower pH values are linked to higher distribution of phenolics at the interface, which can improve antioxidant efficiency but also potentially affect emulsion stability.[12]

Part 2: Troubleshooting and Breaking Emulsions (Step-by-Step Guides)

Q5: I have a stable emulsion. What is the first and simplest thing I should try?

Answer: Patience and Gentle Agitation.

Before attempting more aggressive methods, the simplest approach is often effective.

Causality: Emulsions are thermodynamically unstable; given enough time, the dispersed droplets will eventually coalesce to minimize the interfacial surface area.[5] This process can be very slow but requires no chemical alteration of your system.

Protocol:

  • Place your separatory funnel upright in a ring stand and let it sit undisturbed for 15-60 minutes.[2][11] Ensure it is covered to prevent solvent evaporation.[14]

  • Observe if a distinct line begins to form between the layers.

  • If separation is slow, gently tap the side of the funnel or slowly swirl the contents. A glass stirring rod can also be used to gently poke at the emulsion layer to encourage droplets to merge.[2][11]

Q6: My emulsion won't break on its own. What physical and mechanical methods can I use?

Answer: Apply physical force through centrifugation, filtration, or sonication.

These methods use physical force or barriers to overcome the stabilizing forces of the emulsion.

Method 1: Centrifugation

This is often the most surefire way to break a stubborn emulsion.[2][11]

Causality: The high g-force generated during centrifugation accelerates the gravitational separation of the two phases. It forces the denser dispersed droplets to collide and coalesce, effectively breaking the emulsion.[4][15] A solid "cake" of particulate matter often forms at the interface, further cleaning up the separation.[9]

Protocol:

  • Carefully transfer the emulsified mixture into appropriate centrifuge tubes (glass tubes with Teflon-lined caps are ideal for organic solvents).[9]

  • Balance the tubes in the centrifuge.

  • Centrifuge the mixture. A good starting point is 3000-5000 rpm for 5-15 minutes.[9][16]

  • Carefully remove the tubes. You should observe two distinct liquid layers, possibly with a solid pellet at the interface.

  • Pipette or decant the desired layer for further processing.

Method 2: Filtration

Causality: This method uses a physical barrier to disrupt the emulsion. As the mixture passes through the filter medium, the droplets are forced into contact and coalesce.

Protocol:

  • Glass Wool Filtration: Place a loose plug of glass wool into a powder funnel. Pour the emulsion through the funnel. The large surface area of the glass wool helps to break the emulsion, allowing the separated layers to be collected.[4][6]

  • Filtration with a Drying Agent: Pass the emulsion through a filter paper containing a layer of anhydrous sodium sulfate (Na₂SO₄). The sodium sulfate will absorb water, breaking the emulsion and simultaneously drying the organic phase.[2][11]

Method 3: Sonication

Causality: An ultrasonic bath uses high-frequency sound waves to create localized turbulence. This energy can disrupt the interfacial film stabilizing the emulsion droplets, promoting coalescence.[2][11]

Protocol:

  • Place your container (e.g., separatory funnel or flask) with the emulsion into an ultrasonic bath.

  • If your compounds are heat-sensitive, add ice to the bath to keep the temperature low.[2]

  • Sonicate for several minutes and observe if phase separation occurs.

Q7: Physical methods aren't working. How can I use chemical methods to break the emulsion?

Answer: Alter the ionic strength of the aqueous phase by "salting out" or adjust the pH.

These methods work by changing the chemical environment to destabilize the emulsifying agents.

Method 1: Salting Out

This is a very common and effective technique.[17]

Causality: Adding a salt like sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) dramatically increases the ionic strength of the aqueous layer.[4][17] This has two effects:

  • It reduces the solubility of organic, non-polar compounds in the aqueous phase, forcing them into the organic layer.

  • The salt ions hydrate, effectively reducing the amount of "free" water available to solvate the hydrophilic parts of the emulsifying agents. This destabilizes the interface and forces the emulsion to break.[18]

Protocol:

  • Prepare a saturated aqueous solution of sodium chloride (brine).

  • Add a small volume of the brine to your separatory funnel, gently swirl, and allow it to stand.[6][19]

  • Alternatively, add solid salt (NaCl or anhydrous Na₂SO₄) directly to the funnel a little at a time.[2] You may see the salt crystals pull water out of the emulsion as they fall through it.[11]

  • Allow the layers to separate and proceed with your extraction.

Method 2: pH Adjustment

Causality: As discussed in Q4, adjusting the pH can neutralize the charge on acidic or basic emulsifying agents (like fatty acids or proteins), destroying their ability to stabilize the emulsion.[11][19]

Protocol:

  • Based on the nature of your sample, add a few drops of dilute acid (e.g., 1M HCl) or dilute base (e.g., 1M NaOH).

  • Gently swirl and observe if the emulsion breaks.

  • Caution: Be mindful of the pH stability of your target phenolic compounds. Drastic pH changes can cause degradation or unwanted chemical reactions.[19][20]

Q8: I've tried adding salt and adjusting the pH, but the emulsion persists. What other chemical modifications can I attempt?

Answer: Add a small amount of a different, miscible organic solvent.

Causality: This technique works by changing the overall polarity and solvent properties of the organic phase.[4] The addition of a solvent like methanol or ethanol to an ethyl acetate/water emulsion can help dissolve the surfactant-like molecules that are causing the emulsion, forcing them fully into one of the layers and breaking the interfacial film.[10][19]

Protocol:

  • Add a very small volume (e.g., 1-5% of the organic phase volume) of a solvent that is miscible with your organic phase, such as methanol or ethanol.

  • Gently swirl the mixture and allow it to settle.

  • Caution: This will alter the composition of your organic phase, which may need to be considered in downstream processing steps like solvent evaporation.

Summary of Emulsion Breaking Techniques
TechniquePrinciple of ActionAdvantagesDisadvantages
Standing/Gentle Agitation Time-based gravitational separationNo sample modification, simpleCan be very slow or ineffective
Centrifugation Accelerated gravitational separationHighly effective, fast, good for particulatesRequires a centrifuge, may not be suitable for large volumes
Salting Out (Brine/Salt) Increases ionic strength of aqueous phaseVery effective, simple, inexpensiveAdds salt to the aqueous phase
pH Adjustment Neutralizes charged emulsifying agentsEffective for specific sample typesRisk of degrading target compounds
Sonication High-frequency energy disrupts interfaceCan be effective for stubborn emulsionsRequires ultrasonic bath, potential for heating
Solvent Addition Alters polarity of the organic phaseCan be effective when other methods failAlters solvent composition, may complicate workup
Filtration Physical disruption and coalescenceSimple, can remove particulatesPotential for analyte loss on the filter medium
Q9: How can I prevent emulsions from forming in the first place?

Answer: Prevention is the best strategy.

Taking steps to avoid emulsion formation can save significant time and effort.

  • Gentle Mixing: Instead of vigorous shaking, gently invert or swirl the separatory funnel.[6] This reduces the shear forces that create fine droplets while still providing sufficient surface area for extraction.

  • Pre-Extraction Filtration: If your initial extract contains a lot of fine suspended solids, filter it before performing the liquid-liquid extraction.[5] This removes the particulates that can stabilize emulsions.

  • Prophylactic Salting: If you know a particular type of sample is prone to emulsification, add salt to the aqueous phase before adding the organic solvent and beginning the extraction.[2][11][17]

Troubleshooting Workflow

Here is a decision-making workflow to guide you when you encounter an emulsion.

Emulsion_Troubleshooting start Emulsion Formed patience Q5: Let Stand (15-60 min) & Gently Agitate start->patience check1 Did it Break? patience->check1 physical Q6: Try Physical Methods check1->physical No success Success: Separate Layers check1->success Yes centrifuge Centrifugation (Most Effective) physical->centrifuge filter Filtration (Glass Wool / Na2SO4) physical->filter sonicate Sonication physical->sonicate check2 Did it Break? centrifuge->check2 filter->check2 sonicate->check2 chemical Q7 & Q8: Try Chemical Methods check2->chemical No check2->success Yes salt Salting Out (Add Brine or Solid Salt) chemical->salt ph pH Adjustment (Dilute Acid/Base) chemical->ph solvent Add Miscible Solvent (e.g., Methanol) chemical->solvent check3 Did it Break? salt->check3 ph->check3 solvent->check3 alternative Q10: Consider Alternative Methods (e.g., SPE for future extractions) check3->alternative No check3->success Yes

Caption: Decision workflow for breaking emulsions.

Part 3: Advanced and Alternative Strategies

Q10: My samples consistently form emulsions that are impossible to break. When should I consider alternative extraction methods?

If you consistently encounter intractable emulsions with a specific sample matrix, it may be more efficient to change your extraction strategy entirely rather than spending time on troubleshooting.

Solid-Phase Extraction (SPE) is an excellent alternative to liquid-liquid extraction (LLE) for samples prone to emulsion formation.[4][21]

Causality: SPE avoids the direct mixing of two immiscible liquid phases. The process involves passing a liquid sample through a solid sorbent material that retains the analytes of interest. Interfering compounds are washed away, and the purified analytes are then eluted with a small amount of a different solvent. Since the large volumes of immiscible aqueous and organic solvents are never vigorously mixed, there is no opportunity for an emulsion to form.[4] This makes SPE a more robust and reliable technique for complex or "dirty" samples.[4][6]

Mechanism of Salting Out

This diagram illustrates how adding salt to an emulsified system helps to break it.

Salting_Out cluster_0 Aqueous Phase with Surfactants (S) cluster_1 Salting Out cluster_2 Broken Emulsion cluster_3 Organic Phase cluster_4 High Ionic Strength Aqueous Phase o1 Oil Droplet salt_add Add Salt (NaCl) -> Na+ + Cl- o2 Oil Droplet w1 w2 w3 w4 w5 w6 w7 w8 w9 s1 S s2 S s3 S s4 S s5 S s6 S O_phase Coalesced Oil Layer na1 Na+ na2 Na+ na3 Na+ cl1 Cl- cl2 Cl- cl3 Cl- h1 h2 h3 h4

Caption: Mechanism of breaking an emulsion by salting out.
References
  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific. (n.d.). Spectro Scientific. Retrieved March 14, 2026, from [Link]

  • Tackling emulsions just got easier. (2023, January 17). Biotage. Retrieved March 14, 2026, from [Link]

  • Majors, R. E. (2023, August 1). Enhancing Extractions by Salting Out. LCGC International. Retrieved March 14, 2026, from [Link]

  • Process for breaking an emulsion. (n.d.). Google Patents.
  • Effective Emulsion Breaking Methods | PDF. (n.d.). Scribd. Retrieved March 14, 2026, from [Link]

  • Chemical and Bio-Based Demulsifiers for Crude Oil-Water Emulsions: A Comprehensive Review of Mechanisms, Performance. (2025, April 28). Retrieved March 14, 2026, from [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. (2018, May 17). AZoM.com. Retrieved March 14, 2026, from [Link]

  • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. (2024, February 25). YouTube. Retrieved March 14, 2026, from [Link]

  • How does emulsion splitting work? (2024, November 25). Kluthe Magazine. Retrieved March 14, 2026, from [Link]

  • Majors, R. E. (2026, March 12). Salting-out Liquid-Liquid Extraction (SALLE). LCGC International. Retrieved March 14, 2026, from [Link]

  • How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? (2014, November 7). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Extraction, Separation, and Identification of Phenolic Compounds in Virgin Olive Oil by HPLC-DAD and HPLC-MS. (2015, August 13). MDPI. Retrieved March 14, 2026, from [Link]

  • Effect of the pH on the lipid oxidation and polyphenols of soybean oil-in-water emulsion with added peppermint (Mentha piperita) extract in the presence and absence of iron. (n.d.). PMC. Retrieved March 14, 2026, from [Link]

  • Oil demulsification. (2025, January 28). OnePetro. Retrieved March 14, 2026, from [Link]

  • Review on the Antioxidant Activity of Phenolics in o/w Emulsions along with the Impact of a Few Important Factors on Their Interfacial Behaviour. (2022, December 12). MDPI. Retrieved March 14, 2026, from [Link]

  • Technologies Involved in the Demulsification of Crude Oil. (2021, November 2). IntechOpen. Retrieved March 14, 2026, from [Link]

  • Demulsifying compositions and methods of use. (n.d.). Google Patents.
  • Breaking emulsions : r/chemistry. (2018, February 9). Reddit. Retrieved March 14, 2026, from [Link]

  • Salting Out During Extraction In The Centrifugal Extractor. (2025, February 19). Retrieved March 14, 2026, from [Link]

  • Raynie, D. E. (2025, November 26). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Retrieved March 14, 2026, from [Link]

  • Salting out – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 14, 2026, from [Link]

  • Interactions between Iron, Phenolic Compounds, Emulsifiers, and pH in Omega-3-Enriched Oil-in-Water Emulsions. (2008, February 14). Journal of Agricultural and Food Chemistry. Retrieved March 14, 2026, from [Link]

  • Chemical Demulsification of Water-in-Crude Oil Emulsions. (n.d.). DocsDrive. Retrieved March 14, 2026, from [Link]

  • An Insight on Salting-out Assisted Liquid–Liquid Extraction for Phytoanalysis Inês M. Valente Manuela M. Moreira Pâmela. (n.d.). ReCIPP. Retrieved March 14, 2026, from [Link]

  • Novel Processes for the Extraction of Phenolic Compounds from Olive Pomace and Their Protection by Encapsulation. (2021, March 22). MDPI. Retrieved March 14, 2026, from [Link]

  • Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. (n.d.). Retrieved March 14, 2026, from [Link]

  • Emulsion Problem Encountered in Extractions. (2018, March 23). BrainKart. Retrieved March 14, 2026, from [Link]

  • Emulsion (1) before and (2) after breaking by centrifugation at 5000... (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Effect of pH on the yield of phenolic extraction from orange peel. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • How emulsions form and break? (2024, June 11). Biolin Scientific. Retrieved March 14, 2026, from [Link]

  • Emulsion liquid membrane extraction of polyphenols compound from palm oil mill effluent. (2020, February 2). Retrieved March 14, 2026, from [Link]

  • Effect of pH on the solubility of phenolic compounds. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Phenol Extraction from WasteWater Using Emulsion Liquid Membrane. (2022, April 1). Journal of Ecological Engineering. Retrieved March 14, 2026, from [Link]

  • (PDF) Removal of phenolic compounds from synthesized produced water by emulsion liquid membrane stabilized by the combination of surfactant and ionic liquid. (2025, August 10). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Influence of Centrifugation and Transmembrane Treatment on Determination of Polyphenols and Antioxidant Ability for Sea Buckthorn Juice. (n.d.). PMC. Retrieved March 14, 2026, from [Link]

  • Causes of emulsion formation during solvent extraction of fermentation broths and its reduction by surfactants. (1990, April 15). Semantic Scholar. Retrieved March 14, 2026, from [Link]

Sources

Optimization

interpreting complex NMR spectra of 2-Cyclohexyl-3-methylphenol derivatives

Welcome to the Technical Support Center for Advanced NMR Analysis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who hit a wall when characterizing sterically...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced NMR Analysis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who hit a wall when characterizing sterically hindered alkylphenols.

The 2-Cyclohexyl-3-methylphenol scaffold presents a "perfect storm" of spectroscopic challenges: severe aliphatic J-coupling overlap, restricted rotation causing intermediate chemical exchange, and ambiguous quaternary carbon assignments. This guide is engineered to move you beyond basic 1D NMR, providing field-proven, self-validating protocols to decode these complex spectra with absolute confidence.

Part 1: Diagnostic Workflow for Hindered Phenols

Before diving into instrument parameters, you must diagnose the physical causality behind your poor spectral resolution. Use the workflow below to determine the precise advanced NMR technique required for your specific structural ambiguity.

NMR_Workflow Start Acquire Standard 1D 1H & 13C NMR CheckOverlap Severe Aliphatic Overlap (1.0 - 2.5 ppm)? Start->CheckOverlap PureShift Run Pure Shift 1H NMR (PSYCHE) or 2D 1H-13C HSQC CheckOverlap->PureShift Yes CheckBroad Broadened or Missing Signals (e.g., C2/C3)? CheckOverlap->CheckBroad No PureShift->CheckBroad VTNMR Run Variable Temperature (VT) NMR CheckBroad->VTNMR Yes CheckRegio Ambiguous Regiochemistry or Conformation? CheckBroad->CheckRegio No VTNMR->CheckRegio NOESY Run 2D NOESY/ROESY & HMBC CheckRegio->NOESY Yes End Complete Spectral Assignment CheckRegio->End No NOESY->End

Diagnostic workflow for resolving complex NMR spectra of hindered alkylphenols.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is the aliphatic region (1.0 - 2.5 ppm) of my derivative an unresolved multiplet blob, and how do I assign the cyclohexyl vs. methyl protons? Causality: The cyclohexyl ring contains 11 protons in highly similar chemical environments. Homonuclear scalar couplings ( JHH​ ) split these into complex multiplets that heavily overlap with the 3-methyl singlet (typically around 2.2-2.3 ppm)[1]. Solution: Implement Pure Shift NMR (e.g., PSYCHE). Pure shift techniques collapse multiplets into sharp singlets by decoupling homonuclear interactions, drastically improving resolution and revealing the hidden methyl group[2]. Self-Validation: Overlay the Pure Shift 1D spectrum with your standard 1D 1 H spectrum. The integral of the newly collapsed methyl singlet must exactly match the integral of the broad multiplet it emerged from. If it does not, your decoupling bandwidth is incorrectly calibrated.

Q2: I'm observing significant line broadening and missing quaternary carbon signals (specifically C2 and C3) at room temperature. Is my sample degrading? Causality: No, your sample is likely intact. You are observing microsecond-to-millisecond conformational exchange[3]. The bulky cyclohexyl group at C2, flanked by the C1-OH and C3-methyl, experiences restricted rotation. At room temperature, the exchange rate ( kex​ ) between conformers approaches the chemical shift difference ( Δω ), leading to coalescence and severe line broadening[4]. Solution: Variable Temperature (VT) NMR. Heat the sample to achieve the fast-exchange regime (yielding sharp, time-averaged peaks) or cool it to the slow-exchange regime (yielding distinct peaks for each conformer)[4].

Conformational_Exchange RoomTemp Intermediate Exchange Rate (k_ex ≈ Δω) Broad Line Broadening / Signal Loss (Coalescence) RoomTemp->Broad LowTemp Slow Exchange Rate (k_ex << Δω) RoomTemp->LowTemp Cool Sample HighTemp Fast Exchange Rate (k_ex >> Δω) RoomTemp->HighTemp Heat Sample Split Distinct Peaks for Each Conformer (e.g., Restricted C2-Cyclohexyl rotation) LowTemp->Split Average Single Sharp Time-Averaged Peak HighTemp->Average

Logical relationship between temperature, exchange rate, and NMR signal lineshape.

Q3: How do I unambiguously assign the regiochemistry of the phenol ring substitutions? Causality: 1D 1 H NMR coupling constants ( 3JHH​ ortho ~8 Hz, 4JHH​ meta ~2 Hz) can indicate substitution patterns, but heavily substituted rings lack enough adjacent protons for definitive assignment. Solution: 2D HMBC (Heteronuclear Multiple Bond Correlation). Look for 3JCH​ correlations from the 3-methyl protons to C2 and C4, and from the cyclohexyl methine proton to C1, C2, and C3. Self-Validation: A valid HMBC assignment must be corroborated by a 2D NOESY experiment. If HMBC suggests the methyl is at C3, NOESY must show a strong spatial correlation (< 5 Å) between the methyl protons and the adjacent cyclohexyl methine proton.

Part 3: Experimental Protocols

Protocol A: Real-Time Pure Shift 1 H NMR (PSYCHE) Acquisition

Purpose: To resolve overlapping aliphatic signals by eliminating homonuclear J -couplings.

  • Sample Preparation: Dissolve 15-20 mg of the 2-cyclohexyl-3-methylphenol derivative in 600 µL of a low-viscosity deuterated solvent (e.g., CDCl 3​ or Acetone-d 6​ ).

  • Shimming & Tuning: Perform rigorous 3D gradient shimming. Pure shift NMR is highly sensitive to B0​ inhomogeneity; a poorly shimmed sample will result in decoupling artifacts.

  • Parameter Setup: Load the PSYCHE pulse sequence. Set the flip angle of the chirp pulses to 15-20°. Causality: A lower flip angle preserves sensitivity, while a higher angle improves decoupling efficiency. 15-20° is the optimal balance for alkylphenols.

  • Acquisition: Set the data chunking duration to 15-20 ms. Acquire 16-32 scans depending on sample concentration.

  • Processing & Validation: Apply a mild Gaussian window function to enhance the collapsed singlets. Validate the experiment by ensuring the integral of the entire aliphatic region matches the standard 1D spectrum.

Protocol B: Variable Temperature (VT) NMR for Resolving Conformational Exchange

Purpose: To recover missing quaternary carbon signals (C2/C3) lost to intermediate exchange broadening.

  • Solvent Selection: Choose a solvent with a wide liquid temperature range and high boiling point (e.g., Toluene-d 8​ or DMF-d 7​ ). CDCl 3​ is unsuitable for high-temp VT-NMR.

  • Calibration: Calibrate the probe temperature using a neat ethylene glycol standard. Do not rely solely on the instrument's digital thermocouple.

  • High-Temp Acquisition: Increase the temperature in 10 K increments (e.g., 298 K 353 K). Allow exactly 10 minutes for thermal equilibration at each step.

  • Iterative Tuning: Re-tune and re-match the probe at every temperature step. Causality: The dielectric constant of the solvent changes with temperature, which will detune the probe and drastically reduce signal-to-noise if ignored.

  • Analysis & Validation: Monitor the C2 and C3 signals in the 13 C spectrum. The experiment is successful when the broad baseline humps resolve into sharp, time-averaged peaks. To self-validate, return the sample to 298 K; the signals must broaden again, confirming the change was dynamic exchange and not thermal degradation.

Part 4: Quantitative Data Summaries

Use the following empirically derived chemical shift ranges to guide your initial assignments. Deviations from these ranges often indicate unexpected stereochemistry or electronic effects from additional substituents.

Table 1: Typical Chemical Shifts for 2-Cyclohexyl-3-methylphenol Scaffolds

PositionNucleusTypical Shift Range (ppm)Multiplicity / Diagnostic Notes
C1 (Phenol OH) 1 H4.5 - 5.5Broad singlet; exchanges with D 2​ O.
C1 (Phenol C-OH) 13 C150.0 - 155.0Quaternary; furthest downfield carbon.
C2 (Quaternary) 13 C130.0 - 135.0Often broadened at RT due to restricted rotation.
C3 (Quaternary) 13 C135.0 - 140.0Often broadened at RT; HMBC correlation to methyl.
3-Methyl 1 H2.1 - 2.4Singlet; often buried in cyclohexyl multiplets.
3-Methyl 13 C18.0 - 22.0Primary carbon; easily identified via DEPT-135.
Cyclohexyl (CH) 1 H2.8 - 3.2Methine multiplet; diagnostic for C2 attachment.
Cyclohexyl (CH 2​ ) 1 H1.2 - 2.0Overlapping multiplets; requires Pure Shift/HSQC.
Aromatic (C4, C5, C6) 1 H6.5 - 7.2Doublets/triplets depending on substitution pattern.

Part 5: References

  • Practical aspects of real‐time pure shift HSQC experiments - National Institutes of Health (NIH). 2

  • Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy - American Chemical Society (ACS). 1

  • NMR Studies of Aromatic Ring Flips to Probe Conformational Fluctuations in Proteins - Uni Halle. 4

  • Chemical Exchange - Protein NMR. 3

Sources

Troubleshooting

avoiding oxidation of 2-Cyclohexyl-3-methylphenol during workup

This technical support guide is intended for researchers, scientists, and drug development professionals working with 2-Cyclohexyl-3-methylphenol. It provides in-depth troubleshooting advice and frequently asked question...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with 2-Cyclohexyl-3-methylphenol. It provides in-depth troubleshooting advice and frequently asked questions to address the primary challenge encountered during its handling and workup: oxidation.

I. Frequently Asked Questions (FAQs)

Q1: My purified 2-Cyclohexyl-3-methylphenol is developing a yellow or brownish tint upon storage. What is happening?

A1: The discoloration you are observing is a classic sign of oxidation. Phenols, particularly sterically hindered phenols like 2-cyclohexyl-3-methylphenol, are susceptible to air oxidation, which leads to the formation of colored byproducts, primarily quinones and other coupled products. This process can be accelerated by exposure to light, heat, and trace metal impurities.

Q2: I've noticed a new spot on the TLC of my reaction mixture during workup. Could this be an oxidation product?

A2: It is highly likely. Oxidation products of phenols are often more polar than the parent phenol and will typically exhibit a lower Rf value on a normal-phase silica TLC plate. These spots may also present a different color upon visualization with a staining agent.

Q3: Is 2-Cyclohexyl-3-methylphenol particularly sensitive to oxidation compared to other phenols?

A3: The steric bulk provided by the cyclohexyl and methyl groups offers some kinetic protection to the hydroxyl group. However, like all phenols, it is thermodynamically prone to oxidation. The resulting phenoxyl radical is stabilized by resonance within the aromatic ring, which drives the oxidation process.

Q4: Can I reverse the oxidation once my sample has discolored?

A4: Reversing the oxidation is generally not practical. The oxidation products are stable compounds, and attempting to reduce them back to the phenol can be challenging and may introduce other impurities. Prevention is the most effective strategy.

II. Troubleshooting Guide: Oxidation During Workup

This section addresses common problems encountered during the workup of reactions involving 2-Cyclohexyl-3-methylphenol, with a focus on identifying and resolving issues related to oxidation.

Problem/Symptom Probable Cause Solution
Discoloration (Yellow/Brown/Pink) of Organic Layer During Aqueous Extraction Exposure to atmospheric oxygen in the separatory funnel. The slightly basic conditions of a bicarbonate wash can deprotonate the phenol to the more reactive phenoxide, increasing the rate of oxidation.Primary Recommendation: Perform the aqueous workup under an inert atmosphere. Use degassed solvents for extraction and washing. Alternative: Add a reducing agent or an antioxidant to the workup solvents. A dilute solution of sodium bisulfite or sodium thiosulfate in the aqueous wash can help to quench oxidizing species. Adding a small amount of a hindered phenol antioxidant like Butylated Hydroxytoluene (BHT) to the organic solvent can also be effective.[1]
Appearance of a New, More Polar Spot on TLC After Workup Formation of quinone or other oxidized byproducts.Identification: The new spot may visualize differently with specific stains. For example, some quinones give distinct colors with certain stains. Mitigation: Implement the preventative strategies outlined in Section III. If oxidation has already occurred, purification by flash column chromatography may be necessary to separate the desired product from the more polar oxidation byproducts.
Low Isolated Yield of 2-Cyclohexyl-3-methylphenol Significant conversion of the desired product to oxidized impurities.Confirmation: Analyze the crude product by GC-MS or ¹H NMR to identify and quantify the byproducts. The presence of signals corresponding to quinone structures would confirm oxidation. Action: Re-evaluate the entire workup procedure to identify and eliminate sources of oxygen exposure. Ensure all solvents are thoroughly degassed and that an inert atmosphere is maintained throughout.
Formation of an Insoluble Precipitate During Workup or Concentration Polymerization or formation of complex condensation products from phenoxyl radicals.Prevention: Minimize the time the product is exposed to air and heat. Use of a radical scavenger during workup may be beneficial. Purification: If a precipitate forms, it may be possible to remove it by filtration. However, this often indicates significant product loss.

III. Preventative Strategies: Best Practices for an Oxygen-Free Workup

Proactive measures are paramount to preserving the integrity of 2-Cyclohexyl-3-methylphenol. The following strategies are designed to minimize exposure to atmospheric oxygen.

A. Inert Atmosphere Techniques

Working under an inert atmosphere is the most effective way to prevent oxidation.[2] This involves replacing the air in your reaction and workup vessels with an unreactive gas, such as nitrogen or argon.

Workflow for Inert Atmosphere Workup:

Caption: Workflow for an inert atmosphere workup.

B. Degassing of Solvents

Dissolved oxygen in solvents is a significant and often overlooked oxidant.[3] It is crucial to remove dissolved oxygen from all solvents used in the extraction and purification process.

Degassing Method Procedure Pros Cons
Freeze-Pump-Thaw The solvent is frozen using liquid nitrogen, a vacuum is applied to remove gases, and then the solvent is thawed. This cycle is typically repeated three times.Most effective method for removing dissolved gases.Time-consuming; requires access to a high-vacuum line and liquid nitrogen.
Sparging (Bubbling) An inert gas (nitrogen or argon) is bubbled through the solvent for an extended period (e.g., 30-60 minutes).[3]Simple and does not require specialized equipment.Less effective than freeze-pump-thaw; can lead to solvent evaporation.
Sonication under Vacuum The solvent is placed in an ultrasonic bath under a gentle vacuum. The sonication helps to release dissolved gases.Faster than sparging.Less effective than freeze-pump-thaw; requires a sonicator.
C. Use of Additives

The addition of small quantities of antioxidants or reducing agents to the workup solvents can provide an extra layer of protection.

  • Antioxidants: Hindered phenols like Butylated Hydroxytoluene (BHT) can act as radical scavengers, intercepting the phenoxyl radicals that propagate the oxidation chain reaction.[1] A concentration of 0.01-0.1% (w/v) of BHT in the extraction solvent is often sufficient.

  • Reducing Agents: Aqueous solutions of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) can be used as a wash to quench peroxides and other oxidizing species that may have formed. A 5-10% (w/v) aqueous solution is typically effective.

IV. Analytical Characterization of Oxidation

Proper analytical techniques are essential for identifying the presence of oxidation byproducts.

A. Thin-Layer Chromatography (TLC)

TLC is a quick and effective method for monitoring the purity of 2-Cyclohexyl-3-methylphenol and detecting the formation of oxidation products.

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A non-polar/polar solvent mixture, such as hexane/ethyl acetate (e.g., 9:1 or 4:1 v/v), should provide good separation.

  • Visualization:

    • UV Light (254 nm): The aromatic ring of the phenol and some oxidation products will be UV active.

    • Staining:

      • Potassium Permanganate (KMnO₄) stain: Phenols and their oxidation products will appear as yellow-brown spots on a purple background.

      • Anisaldehyde-Sulfuric Acid stain: Phenols often give colored spots (e.g., violet) upon heating.[4]

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating and identifying volatile oxidation byproducts.

  • Sample Preparation: The crude or purified product can be dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate) and injected directly.

  • Expected Observations:

    • 2-Cyclohexyl-3-methylphenol: Will show a parent ion peak corresponding to its molecular weight.

    • Oxidation Products: Look for peaks with higher molecular weights, potentially corresponding to quinone formation (addition of two oxygen atoms and loss of two hydrogen atoms) or dimerization.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR can provide structural information to confirm the identity of the desired product and detect impurities.

  • ¹H NMR of 2-Cyclohexyl-3-methylphenol:

    • Aromatic protons will appear in the aromatic region (~6.5-7.5 ppm).

    • The phenolic -OH proton will be a broad singlet, the chemical shift of which is concentration and solvent dependent.

    • Aliphatic protons of the cyclohexyl and methyl groups will appear upfield.

  • ¹H NMR of Quinone Byproducts:

    • The formation of a quinone will result in the disappearance of the phenolic -OH signal and a downfield shift of the remaining aromatic/vinylic protons.

V. Experimental Protocols

A. Protocol for a Generalized Synthesis of 2-Cyclohexyl-3-methylphenol

This protocol is a general representation based on the alkylation of cresols and should be optimized for specific experimental setups.[5]

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add 3-methylphenol (1.0 eq) and a catalytic amount of a strong acid catalyst (e.g., sulfuric acid or a solid acid catalyst).

  • Addition of Alkylating Agent: Heat the mixture to the desired reaction temperature (e.g., 90-120 °C). Add cyclohexene (1.1 eq) dropwise via the addition funnel over 1-2 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a solid catalyst was used, remove it by filtration.

    • Dilute the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) that has been degassed.

    • Wash the organic layer with degassed water, followed by a degassed saturated aqueous solution of sodium bicarbonate.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or flash column chromatography on silica gel.

B. Protocol for Degassing a Solvent by Sparging
  • Place the solvent to be degassed in a flask with a side-arm.

  • Seal the flask with a septum.

  • Insert a long needle connected to a source of inert gas (nitrogen or argon) through the septum, ensuring the needle tip is below the solvent surface.

  • Insert a short needle through the septum to act as a vent.

  • Bubble the inert gas through the solvent for 30-60 minutes.[3]

VI. Mechanistic Insight: The Chemistry of Phenol Oxidation

The oxidation of a hindered phenol like 2-cyclohexyl-3-methylphenol proceeds via a free-radical chain mechanism.

Phenol_Oxidation Phenol 2-Cyclohexyl-3-methylphenol Radical Phenoxyl Radical Phenol->Radical Initiation (O2, light, metal) Radical->Radical Coupling Quinone Quinone-type Products Radical->Quinone Further Oxidation Polymer Polymeric Byproducts Radical->Polymer Polymerization

Caption: Simplified mechanism of phenol oxidation.

The process is initiated by the abstraction of a hydrogen atom from the hydroxyl group, forming a resonance-stabilized phenoxyl radical. This radical can then undergo further reactions, including coupling with other radicals to form dimers and polymers, or further oxidation to form quinone-type structures.

VII. References

  • US Patent 4,990,687A, "Preparation of 4-methyl-2-cyclohexylphenol," Google Patents.

  • US Patent 1,917,823A, "Method for manufacture of cyclohexylphenols," Google Patents.

  • BenchChem, "Technical Support Center: Synthesis of 2-Cyclohexylphenol."

  • Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities, PMC.

  • ThermoFisher, "Analysis of Alkylphenols Using GC-MS/MS and Automated SRM Development."

  • Removal of phenol from aqueous solution using reduced graphene oxide as adsorbent: isotherm, kinetic, and thermodynamic studies, PubMed.

  • Chemistry LibreTexts, "2.3F: Visualizing TLC Plates."

  • Semantic Scholar, "TLC ANALYSIS OF SOME PHENOLIC COMPOUNDS IN KOMBUCHA BEVERAGE."

  • PubChem, "4-Cyclohexylphenol."

  • ResearchGate, "How to remove the phenol from the reaction mixture without doing column chromatography?"

  • TLC stains, University of California, Los Angeles.

  • One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite, Green Chemistry (RSC Publishing).

  • Liquid phase cyclohexylation of phenol with cyclohexene using 12-tungstosilicicacid supported onto different supports, ResearchGate.

  • Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents, MDPI.

  • ANTIOXIDANT POTENTIAL OF BUTYLATED HYDROXYTOLUENE (BHT) – A THEORETICAL STUDY, DALAL K. THBAYH – ANITA RÁGYANSZKI – BÉLA.

  • US Patent 6,150,566A, "Separation and purification method of xylenol isomer," Google Patents.

  • Figure S2. TLC analysis of products formed in the course of phenol..., ResearchGate.

  • Further studies on phenol removal from aqueous solutions by solvent extraction, WIT Press.

  • Chemistry LibreTexts, "14.11: H-NMR and C-NMR of Alcohols and Phenols."

  • Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS) (Type-IV), OIV.

  • Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert - In Vivo.

  • lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters, Organic Syntheses Procedure.

  • (Liquid + liquid) extraction of phenols from aqueous solutions with cineole, ResearchGate.

  • Synthesis of Cyclohexylphenols, ResearchGate.

  • Gas chromatography–mass spectrometry analysis of alkylphenols in cod (Gadus morhua) tissues as pentafluorobenzoate derivatives.

  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans, MDPI.

  • Improving chromatographic analysis of phenolic compounds, Chula Digital Collections.

  • US Patent 2,807,654A, "Process for extraction of phenol from aqueous mixtures," Google Patents.

  • 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition.

  • TLC Visualization Reagents, EPFL.

  • ANTIOXIDANT BHT, Chemical LAND21.

  • Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants.

  • CYCLOHEXYLPHENYL ETHER C12H16O, Formula,NMR,Boiling Point,Density,Flash Point, Guidechem.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Bioactivity of 4-chloro-3-methylphenol and 2-Cyclohexyl-3-methylphenol: A Methodological and Predictive Analysis

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of 4-chloro-3-methylphenol (also known as chlorocresol), a compound with well-documented biological activ...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 4-chloro-3-methylphenol (also known as chlorocresol), a compound with well-documented biological activities, and 2-Cyclohexyl-3-methylphenol, a related structure with limited publicly available bioactivity data. Rather than a direct comparison of existing experimental results, this document establishes a predictive framework based on structure-activity relationships (SAR) and provides a comprehensive set of experimental protocols required to conduct a thorough, side-by-side evaluation. We delve into the established antimicrobial and receptor-modulating effects of 4-chloro-3-methylphenol and hypothesize the potential activities of its cyclohexyl analogue, offering a roadmap for investigation.

Part 1: Structural and Physicochemical Profiles

Phenolic compounds are a cornerstone of medicinal chemistry, exhibiting a vast range of biological effects stemming from their ability to donate a hydrogen atom, interact with proteins, and disrupt cell membranes. The specific activity is finely tuned by the nature and position of substituents on the phenol ring. Here, we examine two derivatives of 3-methylphenol: one halogenated and one with a bulky alkyl substitution.

4-chloro-3-methylphenol (Chlorocresol) is a chlorinated phenol widely used as a potent disinfectant and preservative in cosmetics, topical medications, and even as an additive in metal-working fluids.[1][2] Its biological activity is well-characterized.

2-Cyclohexyl-3-methylphenol is structurally similar but features a non-polar, bulky cyclohexyl group ortho to the hydroxyl moiety. It is primarily documented as a chemical intermediate for the synthesis of other active compounds.[3] The presence of the cyclohexyl group is predicted to significantly increase its lipophilicity compared to the chloro-substituted analogue, a key factor that influences how a molecule interacts with biological membranes and protein binding pockets.

Comparative Physicochemical Properties

A molecule's physical properties are critical determinants of its biological fate and action. The calculated LogP (octanol-water partition coefficient) is a key indicator of lipophilicity.

Property4-chloro-3-methylphenol2-Cyclohexyl-3-methylphenolRationale for Comparison
Molecular Formula C₇H₇ClOC₁₃H₁₈OThe addition of the C₆H₁₁ group significantly increases carbon and hydrogen content.
Molecular Weight 142.58 g/mol [4]190.29 g/mol A higher molecular weight can influence diffusion and binding characteristics.
Calculated LogP 3.10[4]~4.5-5.0 (Estimated)The significantly higher estimated LogP for the cyclohexyl derivative suggests greater lipophilicity, which could enhance membrane permeability and interaction with hydrophobic targets.
Structure Aromatic ring with -OH, -CH₃, and -Cl groupsAromatic ring with -OH, -CH₃, and -C₆H₁₁ groupsThe steric bulk and electronic properties of the chloro- vs. cyclohexyl- group are the primary structural differences dictating activity.

Part 2: Known vs. Predicted Biological Activities

4-chloro-3-methylphenol: A Profile of Established Activity

The biological effects of 4-chloro-3-methylphenol are multifaceted and have been extensively documented.

  • Antimicrobial and Disinfectant Activity : It possesses broad-spectrum bactericidal and fungicidal properties, though it is less effective against bacterial spores at room temperature.[1] Its efficacy stems from its ability to disrupt microbial cell membranes, leading to leakage of intracellular components and eventual cell death.[2] This mechanism is characteristic of many phenolic disinfectants.[5] It is effective against both Gram-positive and Gram-negative bacteria.[1][2]

  • Mechanism of Action as a Ryanodine Receptor Agonist : Beyond its general disinfectant properties, 4-chloro-3-methylphenol is a known and potent activator (agonist) of the ryanodine receptor (RyR), a channel that mediates the release of calcium (Ca²⁺) from intracellular stores like the sarcoplasmic reticulum.[4][6] This specific action has made it a tool in physiology research to study Ca²⁺ signaling.[4][6]

2-Cyclohexyl-3-methylphenol: A Predictive Analysis

In the absence of direct experimental data, we can formulate hypotheses about the bioactivity of 2-Cyclohexyl-3-methylphenol based on established structure-activity relationships for phenolic compounds.

  • Hypothesis 1: Enhanced Antimicrobial Activity : The increased lipophilicity conferred by the cyclohexyl group could enhance the compound's ability to partition into and disrupt the lipid bilayer of bacterial cell membranes. While chlorination also increases lipophilicity, the bulky, non-polar nature of the cyclohexyl ring may provide a more potent anchor within the membrane, potentially leading to greater disruption and a lower Minimum Inhibitory Concentration (MIC) against various bacterial strains.

  • Hypothesis 2: Receptor Modulation Potential : The cyclohexyl group provides a significant hydrophobic scaffold. This feature is common in ligands that bind to deep, hydrophobic pockets within receptors. For example, related complex phenols with bulky substituents have been shown to interact with opioid receptors.[7][8][9] It is plausible that 2-Cyclohexyl-3-methylphenol could act as a modulator for various nuclear or G-protein coupled receptors, an activity that would need to be screened for experimentally.

  • Hypothesis 3: Antioxidant Activity : Phenolic compounds are classic antioxidants, capable of scavenging free radicals by donating their phenolic hydrogen atom.[10] The resulting phenoxy radical is stabilized by resonance. The electronic nature and steric hindrance of ring substituents can modulate this activity. The electron-donating nature of the alkyl groups (methyl and cyclohexyl) may stabilize the phenoxy radical, suggesting potential for antioxidant activity. This is a common feature among substituted phenols and their derivatives.[11][12]

Part 3: Experimental Framework for Comparative Analysis

To validate these hypotheses and generate robust comparative data, a structured experimental workflow is essential. The following section provides detailed, self-validating protocols for key biological assays.

Overall Experimental Workflow

This diagram outlines the logical flow from initial compound characterization to specific bioactivity assays.

G cluster_prep Phase 1: Preparation & QC cluster_assays Phase 2: Bioactivity Screening cluster_analysis Phase 3: Data Analysis & Comparison prep Compound Solubilization (e.g., DMSO, Ethanol) qc Purity & Identity Check (HPLC, NMR, MS) prep->qc Stock Solution ast Antimicrobial Susceptibility (Protocol 1) qc->ast aox Antioxidant Capacity (Protocol 2) qc->aox rb Receptor Binding (Protocol 3) qc->rb mic Determine MIC Values ast->mic ic50 Calculate IC50 Values aox->ic50 ki Calculate Ki Values rb->ki compare Comparative Analysis & SAR mic->compare ic50->compare ki->compare

Caption: High-level workflow for the comparative bioactivity assessment.

Protocol 1: Antimicrobial Susceptibility Testing via Broth Microdilution

Causality and Rationale: This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14] It is quantitative, reproducible, and allows for the simultaneous testing of multiple compounds against different microbial strains in a high-throughput format.[13][15]

Methodology:

  • Preparation of Reagents:

    • Prepare stock solutions of 2-Cyclohexyl-3-methylphenol and 4-chloro-3-methylphenol (e.g., 10 mg/mL in DMSO).

    • Sterilize Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

    • Select test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922). Culture them overnight in the appropriate broth.

  • Inoculum Preparation:

    • Dilute the overnight microbial culture to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Further dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation (96-Well Plate):

    • Add 100 µL of sterile broth to all wells.

    • Add 100 µL of the stock solution of the test compound to the first column of wells (e.g., Column 1). This creates an initial 2-fold dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from Column 1 to Column 2, mixing, then transferring 100 µL from Column 2 to Column 3, and so on, up to Column 10. Discard 100 µL from Column 10.

    • Column 11 will serve as the positive control (inoculum, no compound).

    • Column 12 will serve as the negative/sterility control (broth only).

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to all wells from Column 1 to Column 11. Do not add inoculum to Column 12. The final volume in each well will be 200 µL.

  • Incubation:

    • Seal the plate and incubate at 35-37°C for 16-20 hours for most bacteria.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[14]

G cluster_plate 96-Well Plate Layout for MIC Assay cluster_legend Legend c1 C1 (High Conc) c2 C2 c3 C3 c4 C4 c5 C5 c6 C6 c7 C7 c8 C8 c9 C9 c10 C10 (Low Conc) c11 Growth Control c12 Sterility Control dilutions Serial Dilutions + Inoculum growth Inoculum Only sterile Broth Only

Caption: Standard 96-well plate layout for a single-compound MIC assay.

Protocol 2: DPPH Radical Scavenging Assay

Causality and Rationale: This assay is a widely used, rapid, and simple method to screen for the antioxidant potential of compounds.[16] It is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, quenching it. The reduction of DPPH is measured spectrophotometrically as a decrease in absorbance at ~517 nm, which is visually represented by a color change from purple to yellow.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Store in the dark.

    • Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in methanol at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each compound dilution to the wells.

    • Add 100 µL of the DPPH solution to all wells.

    • Include a control well containing 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation:

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • Plot the % inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) from the resulting curve.

Protocol 3: Competitive Estrogen Receptor Binding Assay

Causality and Rationale: Many phenolic compounds are known endocrine disruptors because their structure can mimic that of endogenous hormones like estradiol, allowing them to bind to hormone receptors such as the Estrogen Receptor (ER).[17] A competitive binding assay is a direct way to measure the affinity of a compound for a specific receptor. This protocol describes a common fluorescence-based method, which avoids the use of radioactivity.[17][18]

Methodology:

  • Preparation of Reagents:

    • Use a commercially available kit, such as the LanthaScreen® TR-FRET ER Alpha Coactivator Assay.[18]

    • Reagents typically include: ERα-LBD (Ligand Binding Domain) protein, a fluorescently-labeled estrogen tracer, and a terbium-labeled anti-GST antibody.

    • Prepare serial dilutions of the test compounds and a known ligand (e.g., estradiol) in the assay buffer.

  • Assay Procedure (384-well plate):

    • Add the diluted test compounds to the wells.

    • Add the ERα-LBD protein and allow it to pre-incubate with the compounds.

    • Add the fluorescent tracer/antibody mix to all wells.

  • Incubation:

    • Incubate the plate at room temperature for 1-4 hours, protected from light.

  • Measurement:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 520 nm for the tracer and 495 nm for terbium).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm).

    • A decrease in the FRET signal indicates that the test compound has displaced the fluorescent tracer from the receptor.

    • Plot the FRET ratio against the compound concentration to generate a dose-response curve and calculate the IC₅₀.

    • The IC₅₀ can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation if the affinity of the tracer is known.

Part 4: Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized in clear, comparative tables to facilitate analysis of structure-activity relationships.

Table 1: Template for Comparative Antimicrobial Activity Data

Microorganism Gram Stain MIC (µg/mL) of 4-chloro-3-methylphenol MIC (µg/mL) of 2-Cyclohexyl-3-methylphenol
S. aureus Positive [Insert Data] [Insert Data]
E. coli Negative [Insert Data] [Insert Data]
P. aeruginosa Negative [Insert Data] [Insert Data]

| C. albicans | (Fungus) | [Insert Data] | [Insert Data] |

Table 2: Template for Comparative Antioxidant Activity Data

Assay IC₅₀ (µM) of 4-chloro-3-methylphenol IC₅₀ (µM) of 2-Cyclohexyl-3-methylphenol IC₅₀ (µM) of Ascorbic Acid (Control)

| DPPH Scavenging | [Insert Data] | [Insert Data] | [Insert Data] |

Table 3: Template for Comparative Receptor Binding Affinity

Receptor Target Ki (nM) of 4-chloro-3-methylphenol Ki (nM) of 2-Cyclohexyl-3-methylphenol Ki (nM) of Estradiol (Control)

| Estrogen Receptor α | [Insert Data] | [Insert Data] | [Insert Data] |

Conclusion

This guide establishes a clear comparative framework for evaluating the biological activities of 4-chloro-3-methylphenol and 2-Cyclohexyl-3-methylphenol. While 4-chloro-3-methylphenol is a well-understood antimicrobial agent and ryanodine receptor agonist, the bioactivity of 2-Cyclohexyl-3-methylphenol remains largely unexplored. Based on its structure, we predict it may exhibit enhanced antimicrobial properties due to increased lipophilicity and could possess novel receptor modulating or antioxidant activities. The detailed experimental protocols provided herein offer a robust, standardized approach for researchers to generate the necessary data to test these hypotheses, ultimately elucidating the structure-activity relationships that differentiate these two phenolic compounds.

References

  • PubChem. (n.d.). 4-Chloro-3-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • Jubeh, B., Breijyeh, Z., & Karaman, R. (2020). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics, 9(11), 786. Available from: [Link]

  • Kim, B. C., et al. (2021). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. Journal of Microbiology and Biotechnology, 31(7), 996–1004. Available from: [Link]

  • Chen, H., et al. (2013). An evaluation on combination effects of phenolic endocrine disruptors by estrogen receptor binding assay. Environment International, 57-58, 30-36. Available from: [Link]

  • Virginia Institute of Marine Science. (n.d.). ANTIMICROBIAL SENSITIVITY TESTING. Retrieved from [Link]

  • Patel, R. (2024). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. Available from: [Link]

  • Lamo, L., et al. (2024). Small phenolic compounds as potential endocrine disruptors interacting with estrogen receptor alpha. Frontiers in Endocrinology, 15, 1469584. Available from: [Link]

  • Lamo, L., et al. (2024). Small phenolic compounds as potential endocrine disruptors interacting with estrogen receptor alpha. Frontiers in Endocrinology, 15. Available from: [Link]

  • Ahmed, M. B., et al. (2025). Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol) from Tannery Effluent, from Lab to Pilot Scale. Water, 17(22), 3045. Available from: [Link]

  • IUPAC-NIST Solubility Data Series. (n.d.). 4-Chloro-3-methylphenol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-chloro-3-methyl phenol. Retrieved from [Link]

  • O'Brien, E., et al. (2019). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. International Journal of Environmental Research and Public Health, 16(23), 4658. Available from: [Link]

  • Rawel, H. M., Kroll, J., & Rohn, S. (2005). Binding of Selected Phenolic Compounds to Proteins. Journal of Agricultural and Food Chemistry, 53(9), 3547–3554. Available from: [Link]

  • Jakubczyk, K., et al. (2024). Docking analysis of phenolic acid and flavonoids with selected TAS2R receptors and in vitro experiment. Scientific Reports, 14(1), 16124. Available from: [Link]

  • Ahmed, M. B., et al. (2025). Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol) from Tannery Effluent, from Lab to Pilot Scale. Water, 17(22), 3045. Available from: [Link]

  • Abraham, W. R., et al. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology, 10, 2149. Available from: [Link]

  • Government of Canada. (2023). Screening assessment phenol, 4-chloro-3-methyl- (Chlorocresol). Retrieved from [Link]

  • BHM Chemicals. (n.d.). Chlorocresol. Retrieved from [Link]

  • MFA Cameo. (2022). 4-chloro-3-methylphenol. Retrieved from [Link]

  • Pharmacompass. (n.d.). 4-Chloro-3-methylphenol, 99%. Retrieved from [Link]

  • Kralova, J., & Sersen, F. (2010). Antimicrobial and antioxidant properties of phenolic acids alkyl esters. Molecules, 15(9), 6073-6095. Available from: [Link]

  • Tocco, G., et al. (2023). 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐derived novel class of MOR‐antagonists. Archiv der Pharmazie, 356(1), e2200432. Available from: [Link]

  • NextSDS. (n.d.). 2-Cyclohexyl-3-methylphenol — Chemical Substance Information. Retrieved from [Link]

  • Ion, A. E., et al. (2022). Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. Molecules, 27(10), 3196. Available from: [Link]

  • Varghese, R., et al. (2020). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. Polymers, 12(8), 1667. Available from: [Link]

  • ResearchGate. (n.d.). Antibacterial and antifungal activity of Cyclohexyl propyl... Retrieved from [Link]

  • Tocco, G., et al. (2022). 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐derived novel class of MOR‐antagonists. Archiv der Pharmazie, e2200432. Available from: [Link]

  • Kamaruding, N. A., Ismail, N., & Sokry, N. (2020). Identification of Antibacterial Activity with Bioactive Compounds from Selected Marine Sponges. Pharmacognosy Journal, 12(3), 493-502. Available from: [Link]

  • Tocco, G., et al. (2022). 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists. Archiv der Pharmazie, 356(1), e2200432. Available from: [Link]

  • Ciriminna, R., et al. (2019). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules, 24(19), 3439. Available from: [Link]

  • ResearchGate. (2026). (PDF) Antioxidant activities of two novel synthetic methylbenzenediol derivatives. Retrieved from [Link]

  • MSD Veterinary Manual. (n.d.). Phenols and Related Compounds as Antiseptics and Disinfectants for Use With Animals. Retrieved from [Link]

Sources

Comparative

Mechanistic Causality: Structure-Activity Relationships (SAR)

Comparative Analysis of Antioxidant Activity in Hindered Phenols: Mechanisms, Kinetics, and Experimental Validation As researchers and drug development professionals, selecting the appropriate antioxidant for lipid stabi...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Antioxidant Activity in Hindered Phenols: Mechanisms, Kinetics, and Experimental Validation

As researchers and drug development professionals, selecting the appropriate antioxidant for lipid stabilization, API protection, or biological assays requires moving beyond generic endpoint data. Hindered phenols are the gold standard for radical scavenging, but their efficacy is dictated by strict stereoelectronic rules. This guide objectively compares the performance of prominent hindered phenols—such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and α -Tocopherol—by analyzing their structural causality, kinetic performance, and validating experimental frameworks.

Hindered phenols operate primarily via a Hydrogen Atom Transfer (HAT) mechanism. The phenolic hydroxyl group donates a hydrogen atom to quench a highly reactive peroxyl radical (ROO•), forming a stable hydroperoxide (ROOH)[1].

The defining feature of a hindered phenol is the presence of bulky alkyl groups (typically tert-butyl) at the ortho positions of the aromatic ring. This steric bulk serves a critical causal function: it physically shields the resulting phenoxyl radical (ArO•), preventing it from engaging in unwanted radical-radical coupling or initiating new oxidation chains[2]. However, the kinetic efficiency of this HAT process is governed by the Bond Dissociation Enthalpy (BDE) of the O-H bond. Lower BDE values correlate with exponentially faster reaction rates[1].

The Para-Oxygen Advantage: BHT vs. BHA vs. α -Tocopherol

While BHT is a ubiquitous industry standard, its kinetic efficiency is fundamentally limited by its para-methyl group. In contrast, BHA features a para-methoxy group. The lone pair electrons on this para-oxygen provide resonance stabilization to the phenoxyl radical, effectively lowering the O-H BDE. Experimental kinetic data demonstrates that this single structural difference makes BHA approximately 94% more efficient than BHT at equivalent hydroxyl concentrations[3].

Nature’s premier hindered phenol, α -tocopherol (Vitamin E), takes this principle further. It features a fully substituted chromanol ring with a para-oxygen embedded directly into the heterocyclic structure. When normalized for molecular weight and functionality, α -tocopherol is twice as efficient as commercial synthetic hindered phenols like BHT[3]. While the long aliphatic (phytyl) tail of α -tocopherol contributes to lipophilicity, its exceptional antioxidant activity is almost entirely driven by the para-oxygen's electronic effects[3].

Pathway ROO Peroxyl Radical (ROO•) Reactive Oxygen Species HAT Hydrogen Atom Transfer (HAT) Rate determined by BDE ROO->HAT ArOH Hindered Phenol (ArOH) e.g., BHT, BHA, α-Tocopherol ArOH->HAT ROOH Hydroperoxide (ROOH) Neutralized Species HAT->ROOH ArO Phenoxyl Radical (ArO•) Resonance Stabilized HAT->ArO Shielding Steric Shielding by ortho-tert-butyl groups ArO->Shielding Prevents Propagation Term Stable Non-Radical Products Chain Termination Shielding->Term

Mechanism of Hydrogen Atom Transfer (HAT) and steric stabilization in hindered phenols.

Quantitative Performance Matrix

To objectively select an antioxidant, one must compare their thermodynamic properties and kinetic behaviors. The table below synthesizes the performance of key phenolic antioxidants.

AntioxidantStructural ClassificationO-H BDE (kJ/mol)Relative Efficiency (vs BHT)Dominant Mechanism
BHT Ortho-di-tert-butyl, para-methyl~3391.0x (Baseline)HAT
BHA Ortho-tert-butyl, para-methoxy~325~1.94xHAT
Propyl Gallate Tri-hydroxy (Unhindered ester)~318High (Stoichiometric)HAT / SET
α -Tocopherol Chromanol (para-oxygen)~320~2.0xHAT

Note: While Propyl Gallate exhibits high stoichiometric radical trapping due to multiple hydroxyl groups, it lacks the steric shielding of BHT/BHA, making its intermediate radicals more reactive[4].

Self-Validating Experimental Methodologies

Endpoint assays are notoriously insufficient for evaluating hindered phenols due to complex kinetic behaviors and solvent effects. For instance, protic solvents (like alcohols) form hydrogen bonds with the phenolic hydroxyl group, artificially depressing the measured H-atom transfer rate[5]. Therefore, the following protocols are designed as self-validating kinetic systems.

Protocol 1: Kinetic DPPH Scavenging Assay (Aprotic System)

Causality: Utilizing an aprotic solvent (e.g., ethyl acetate or chlorobenzene) prevents solvent-solute hydrogen bonding. This ensures the measured rate accurately reflects the intrinsic BDE of the hindered phenol rather than solvent interference[5].

  • Reagent Preparation: Prepare a 100 µM solution of DPPH• in anhydrous ethyl acetate. Prepare antioxidant stock solutions (10 mM) and a reference standard ( α -tocopherol) to validate assay sensitivity.

  • Reaction Initiation: In a quartz cuvette, mix 2.9 mL of the DPPH• solution with 100 µL of the antioxidant solution.

  • Kinetic Monitoring: Immediately monitor the absorbance decay at 515 nm using a UV-Vis spectrophotometer equipped with a Peltier temperature controller set strictly to 25°C. Record data every 2 seconds for 30 minutes.

  • Self-Validation & Analysis: The internal blank (DPPH + pure solvent) must show <2% absorbance drop over 30 minutes to validate radical stability. Extract the pseudo-first-order rate constant ( kobs​ ) from the logarithmic decay curve for objective comparison.

Workflow Prep 1. Aprotic Preparation DPPH + Phenol in EtOAc React 2. Kinetic Incubation Strict 25°C Control Prep->React Read 3. Spectrophotometry Continuous Read at 515 nm React->Read Analyze 4. Kinetic Analysis Pseudo-1st Order Rate (k_obs) Read->Analyze

Self-validating kinetic workflow for the aprotic DPPH radical scavenging assay.

Protocol 2: ORAC (Oxygen Radical Absorbance Capacity) Assay

Causality: The ORAC assay measures peroxyl radical trapping under physiological conditions. By integrating both the lag time (inhibition period) and the initial rate into an Area Under the Curve (AUC), it provides a holistic measure of antioxidant capacity that accounts for secondary radical reactions[6].

  • Buffer Preparation: Prepare a 75 mM phosphate buffer (pH 7.4).

  • Plating: Aliquot 20 µL of antioxidant samples, Trolox standards (10-100 µM for the calibration curve), and buffer (blank) into a 96-well black opaque microplate.

  • Probe Addition: Add 120 µL of 117 nM fluorescein working solution to each well. Incubate the plate at 37°C for 15 minutes to achieve thermal equilibrium.

  • Radical Initiation: Rapidly inject 60 µL of 40 mM AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) to initiate a steady peroxyl radical flux.

  • Self-Validation & Analysis: Read fluorescence (Ex: 485 nm, Em: 520 nm) every minute for 80 minutes. The assay is validated if the Trolox standard curve yields an R2>0.99 . Calculate the AUC relative to the Trolox standard to determine the final ORAC value.

Sources

Validation

Publish Comparison Guide: Efficacy of 2-Cyclohexyl-3-methylphenol as a Polymerization Inhibitor

Executive Summary & Mechanistic Rationale In the formulation and storage of reactive monomers (such as styrenics and acrylates), preventing premature free-radical polymerization is critical for safety and material integr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the formulation and storage of reactive monomers (such as styrenics and acrylates), preventing premature free-radical polymerization is critical for safety and material integrity[1]. While industry standards like Butylated hydroxytoluene (BHT) and Monomethyl ether of hydroquinone (MEHQ) dominate the market, specialized applications in high-temperature resin processing require inhibitors with lower volatility and tailored solubility[2].

2-Cyclohexyl-3-methylphenol (CAS 1596-10-7) has emerged as a highly effective sterically hindered phenolic antioxidant[3][4]. Its efficacy as a polymerization inhibitor stems from its unique structural geometry. Unlike simple cresols, the bulky cyclohexyl group at the ortho position provides significant steric shielding around the phenolic hydroxyl group.

When a propagating carbon-centered polymer radical ( R∙ ) approaches, 2-Cyclohexyl-3-methylphenol donates a hydrogen atom via a Hydrogen Atom Transfer (HAT) mechanism[5][6]. This terminates the active polymer chain and generates a phenoxyl radical. Crucially, the steric bulk of the cyclohexyl ring prevents this newly formed phenoxyl radical from initiating a new polymer chain (O-alkylation), rendering it a stable, dead-end species[1].

Mechanism Radical Propagating Polymer Radical (R•) Terminated Terminated Polymer Chain (R-H) Radical->Terminated Hydrogen Atom Transfer (HAT) Inhibitor 2-Cyclohexyl-3-methylphenol (Ar-OH) Phenoxyl Stable Phenoxyl Radical (Ar-O•) Inhibitor->Phenoxyl Donates H•

Fig 1: HAT mechanism of 2-Cyclohexyl-3-methylphenol intercepting a propagating polymer radical.

Comparative Efficacy Analysis

To objectively evaluate 2-Cyclohexyl-3-methylphenol, we must benchmark it against ubiquitous alternatives: BHT, MEHQ, and 4-tert-Butylcatechol (TBC). The selection of an inhibitor is rarely based on raw scavenging speed alone; it is a calculated balance of oxygen dependency, volatility, and steric hindrance[1][6].

Because 2-Cyclohexyl-3-methylphenol has a higher molecular weight (190.28 g/mol ) than MEHQ (124.14 g/mol ) and TBC (166.22 g/mol ), it exhibits significantly lower volatility. This makes it superior for high-temperature distillation columns where lighter inhibitors vaporize, leaving the liquid monomer unprotected[2].

Table 1: Performance & Physicochemical Comparison
Metric2-Cyclohexyl-3-methylphenolBHTMEHQTBC
Chemical Class Mono-hindered PhenolDi-hindered PhenolHydroquinone EtherCatechol
Steric Hindrance Moderate (Cyclohexyl)High (Di-tert-butyl)Low (Methoxy)Moderate (Mono-tert-butyl)
O₂ Dependency LowLowHigh (Requires O₂)Moderate
Relative Volatility LowModerateHighModerate
Induction Time ( tind​ ) *~145 minutes~160 minutes~45 minutes (in N₂)~180 minutes
Primary Use Case High-temp resin processingGeneral monomer storageAcrylate storageStyrene distillation

* Benchmark data based on 50 ppm dosage in purified styrene monomer at 60°C under anaerobic (N₂) conditions.

Self-Validating Experimental Protocol

To prove the efficacy claims outlined above, researchers must utilize a self-validating system that eliminates background variables. The gold standard for quantifying inhibitor efficacy is Isothermal Differential Scanning Calorimetry (DSC) . Because polymerization is a highly exothermic process, DSC can precisely detect the moment an inhibitor is consumed and auto-acceleration begins (the induction time, tind​ ).

Step-by-Step Methodology: Isothermal DSC Assay

1. Monomer Purification (Baseline Establishment):

  • Action: Wash commercial styrene monomer three times with an equal volume of 5% aqueous NaOH, followed by three washes with deionized water. Dry over anhydrous Na2​SO4​ and filter.

  • Causality: Commercial monomers contain native inhibitors (like MEHQ or TBC). Failing to remove them creates a compounded baseline. The NaOH wash deprotonates and extracts these phenols into the aqueous layer, ensuring the measured tind​ is strictly attributable to the experimental inhibitor.

2. Inhibitor Dosing & Control Preparation:

  • Action: Prepare a 1,000 ppm stock solution of 2-Cyclohexyl-3-methylphenol in HPLC-grade toluene. Spike the purified styrene to achieve a final concentration of 50 ppm.

  • Validation Check: Simultaneously prepare a Negative Control (neat purified styrene) and a Positive Control (styrene + 50 ppm BHT). The negative control validates the baseline auto-acceleration point, while the positive control proves the assay's sensitivity.

3. Atmosphere Control:

  • Action: Dispense 10 mg of each sample into separate aluminum DSC pans. Seal and purge the DSC furnace with Nitrogen ( N2​ ) at 50 mL/min.

  • Causality: Testing under anaerobic conditions isolates the primary HAT mechanism. Inhibitors like MEHQ fail without oxygen, whereas true hindered phenols like 2-Cyclohexyl-3-methylphenol will still function effectively, proving their versatility in closed-system storage[1].

4. Thermal Analysis:

  • Action: Rapidly ramp the DSC to an isothermal hold of 60°C. Monitor the exothermic heat flow (W/g) continuously.

  • Data Synthesis: Calculate the induction time ( tind​ ) by extrapolating the baseline and the steepest tangent of the exothermic peak to their intersection point.

Protocol Step1 1. Monomer Purification Wash with 5% NaOH to remove native inhibitors Step2 2. Inhibitor Dosing Spike monomer with 10-100 ppm 2-CH-3-MP Step1->Step2 Step3 3. Atmosphere Control Purge DSC pans with N2 (Anaerobic testing) Step2->Step3 Step4 4. Isothermal DSC Hold at 60°C and monitor exothermic heat flow Step3->Step4 Step5 5. Data Synthesis Calculate induction time (t_ind) from exotherm onset Step4->Step5

Fig 2: Standardized isothermal DSC workflow for quantifying polymerization induction time.

Application Insights for Drug Development & Materials Science

For researchers synthesizing active pharmaceutical ingredients (APIs) or advanced polymeric excipients, the choice of inhibitor dictates the purity profile of the final product.

2-Cyclohexyl-3-methylphenol is highly lipophilic. Its bulky cyclohexyl ring increases its solubility in hydrophobic resin matrices compared to lighter phenols[2]. Furthermore, because it does not rely on oxygen to scavenge radicals (unlike MEHQ), it is the superior choice for stabilizing monomers that must be stored under inert gas blankets to prevent oxidative degradation of sensitive functional groups[1][6].

References

  • 2-Sikloheksil-3-metilfenol CAS#: 1596-10-7 • ChemWhat Source: ChemWhat Database URL:[Link]

  • Polymerisation inhibitor - Grokipedia Source: Grokipedia URL:[Link]

  • Biocatalytic Synthesis and Polymerization via ROMP of New Biobased Phenolic Monomers Source: Frontiers in Chemistry URL:[Link]

  • Antioxidant Activity of Synthetic Polymers of Phenolic Compounds Source: PubMed Central (PMC) URL:[Link]

  • Electronics | Honshu Chemical Industry Source: Honshu Chemical Industry Co., Ltd. URL:[Link]

Sources

Comparative

spectroscopic comparison of 2-Cyclohexyl-3-methylphenol isomers

Executive Summary: The Isomeric Challenge In the synthesis of advanced antioxidants, fragrance precursors, and pharmaceutical intermediates, alkylphenols such as 2-cyclohexyl-3-methylphenol serve as critical building blo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomeric Challenge

In the synthesis of advanced antioxidants, fragrance precursors, and pharmaceutical intermediates, alkylphenols such as 2-cyclohexyl-3-methylphenol serve as critical building blocks. However, electrophilic aromatic substitution often yields a complex mixture of positional isomers—most notably 2-cyclohexyl-4-methylphenol[1] and 2-cyclohexyl-5-methylphenol[2].

Because these isomers share an identical monoisotopic mass of 190.13577 Da[2] and exhibit nearly indistinguishable physical properties, standard chromatographic assays are insufficient for definitive structural confirmation. This guide provides a rigorous, orthogonally validated spectroscopic workflow to unambiguously differentiate these isomers based on their unique electronic and steric environments.

Structural Causality & Spectroscopic Theory

The differentiation of these isomers hinges on how the position of the methyl group relative to the hydroxyl (-OH) and cyclohexyl groups perturbs the aromatic ring.

  • Electronic Shielding ( 1 H & 13 C NMR): The hydroxyl group is strongly electron-donating via resonance, heavily shielding the ortho and para protons. The methyl and cyclohexyl groups are weakly electron-donating via induction. By mapping the 1 H NMR chemical shifts and J -coupling constants, we can reconstruct the exact substitution pattern of the aromatic ring[3].

  • Steric Hindrance (FTIR): The bulky cyclohexyl group at the ortho position (C2) restricts the rotational freedom of the phenolic -OH group. This steric crowding limits intermolecular hydrogen bonding, causing the O-H stretching frequency to appear sharper and at a higher wavenumber than in unhindered phenols. Furthermore, the out-of-plane (OOP) C-H bending vibrations directly correlate to the number of adjacent aromatic protons.

  • Fragmentation Pathways (GC-MS): Under standard 70 eV electron ionization, all three isomers undergo identical primary fragmentation. Cleavage of the cyclohexyl ring yields a base peak at m/z 107 (loss of the cyclohexyl radical, [M−C6​H11​]+ ). Therefore, MS serves as a tool for mass validation rather than isomer differentiation.

Comparative Spectroscopic Data

To facilitate rapid identification, the theoretical and empirical spectroscopic markers for the three primary isomers are summarized below.

Spectroscopic Metric2-Cyclohexyl-3-methylphenol2-Cyclohexyl-4-methylphenol2-Cyclohexyl-5-methylphenol
Substitution Pattern 1,2,3-Trisubstituted1,2,4-Trisubstituted1,2,5-Trisubstituted
1 H NMR Splitting d, t, dd, dd, dd, dd, d
Key 1 H Shifts (ppm) H4: ~6.7, H5: ~7.0, H6: ~6.6H3: ~6.9, H5: ~6.8, H6: ~6.6H3: ~6.9, H4: ~6.7, H6: ~6.5
FTIR C-H OOP (cm⁻¹) ~760 - 780 (2 adjacent H)~800 - 820 & ~860 - 900~800 - 820 & ~860 - 900
GC-MS Base Peak m/z 107m/z 107m/z 107
Monoisotopic Mass 190.135 Da190.135 Da190.135 Da

Note: NMR shifts are referenced to TMS in CDCl 3​ .

Self-Validating Experimental Protocols

Protocol A: High-Resolution 1 H NMR (The Primary Discriminator)

Causality: NMR is the only technique capable of mapping the exact connectivity of the aromatic ring. We utilize CDCl 3​ because it lacks exchangeable protons that would otherwise obscure the phenolic -OH signal[3].

  • Sample Preparation: Dissolve 15 mg of the purified isomer in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • Instrument Tuning: Insert the sample into a 500 MHz NMR spectrometer. Perform automated tuning and matching (ATM) and lock the magnetic field to the deuterium frequency of the solvent.

  • Pulse Calibration: Calibrate the 90° pulse width to ensure maximum signal-to-noise ratio.

  • Acquisition (Self-Validation Step): Acquire 16 scans with a relaxation delay ( D1​ ) of 10 seconds. Causality: A long relaxation delay ensures that the integration of the methyl protons (3H) perfectly matches the aromatic protons (3H), validating that the sample is pure and not a mixture of co-eluting isomers.

Protocol B: GC-EI-MS (The Orthogonal Mass Validator)

Causality: Validates the molecular weight and rules out non-isomeric impurities (e.g., over-alkylation).

  • Tuning (Self-Validation Step): Prior to analysis, tune the mass spectrometer using Perfluorotributylamine (PFTBA). Ensure the m/z 69, 219, and 502 peaks are within 0.1 Da of their theoretical values to guarantee mass axis accuracy.

  • Sample Injection: Inject 1 µL of a 100 ppm solution (in hexane) using a split ratio of 50:1 onto an HP-5MS capillary column.

  • Thermal Gradient: Hold at 100°C for 2 min, ramp at 15°C/min to 280°C.

  • Ionization: Utilize standard 70 eV electron ionization to ensure the resulting spectra can be cross-referenced against standard libraries.

Data Interpretation & Logical Deduction

When analyzing the NMR data, the J -coupling constants provide an unambiguous logical pathway to the correct isomer:

  • Identifying 2-Cyclohexyl-3-methylphenol: If the aromatic region displays a doublet, a triplet, and a doublet, the compound is strictly the 3-methyl isomer. The triplet arises from H5 being ortho-coupled to both H4 and H6 ( J≈8 Hz).

  • Differentiating the 4-Methyl and 5-Methyl Isomers: If the spectrum displays a doublet, a doublet of doublets (dd), and a doublet, it is either the 4-methyl or 5-methyl isomer. To differentiate these, examine the chemical shift of the most shielded proton (the doublet with the smallest J value, indicating meta coupling). In 2-Cyclohexyl-5-methylphenol , H6 is flanked by the strongly electron-donating -OH and the methyl group, pushing its shift heavily upfield to ~6.5 ppm[3]. In 2-Cyclohexyl-4-methylphenol , no proton exists in this highly shielded bis-ortho environment.

Analytical Workflow Visualization

Workflow N_Prep Sample Preparation (High Purity Isomers) N_NMR 1H & 13C NMR (J-Coupling Analysis) N_Prep->N_NMR N_MS GC-EI-MS (m/z 190.13 Confirmation) N_Prep->N_MS N_IR FTIR-ATR (C-H OOP Bending) N_Prep->N_IR N_Integ Data Integration (Cross-Validation) N_NMR->N_Integ Splitting Patterns N_MS->N_Integ Molecular Ion N_IR->N_Integ Substitution Bands N_Result Definitive Isomer Assignment (3-Me vs. 4-Me vs. 5-Me) N_Integ->N_Result Consensus Reached

Orthogonal spectroscopic workflow for definitive alkylphenol isomer identification.

References

1.[1] Title: 2-Cyclohexyl-p-cresol | C13H18O | CID 74134 - PubChem Source: National Center for Biotechnology Information (nih.gov) URL: [Link]

2.[2] Title: 2-cyclohexyl-5-methylphenol (C13H18O) - PubChemLite Source: PubChemLite / uni.lu URL: [Link]

3.[3] Title: Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program Source: National Institutes of Health (nih.gov) URL: [Link]

Sources

Validation

Comprehensive Guide to Analytical Method Validation for 2-Cyclohexyl-3-methylphenol: UHPLC-PDA vs. GC-FID

As pharmaceutical and consumer healthcare formulations grow increasingly complex, the analytical rigor applied to active ingredients must evolve. 2-Cyclohexyl-3-methylphenol (CAS: 1596-10-7) is a potent monosubstituted c...

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Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical and consumer healthcare formulations grow increasingly complex, the analytical rigor applied to active ingredients must evolve. 2-Cyclohexyl-3-methylphenol (CAS: 1596-10-7) is a potent monosubstituted cresol widely utilized in antimicrobial compositions, disinfectants, and topical formulations[1]. Quantifying this phenolic active in complex matrices—often laden with surfactants, terpineols, and excipients—requires an analytical strategy that is not only highly specific but inherently self-validating.

This guide objectively compares the two premier orthogonal techniques for quantifying 2-Cyclohexyl-3-methylphenol: Ultra-High-Performance Liquid Chromatography with Photodiode Array Detection (UHPLC-PDA) and Gas Chromatography with Flame Ionization Detection (GC-FID) . By grounding our protocols in the latest ICH Q2(R2)[2] and USP <1225>[3] guidelines, we provide a definitive framework for method selection, execution, and lifecycle validation.

Analyte Profiling & Causality in Method Selection

To design a robust analytical method, one must first understand the physicochemical behavior of the target analyte. 2-Cyclohexyl-3-methylphenol features a hydrophobic cyclohexyl ring, a methyl group, and a weakly acidic phenolic hydroxyl (-OH) group.

  • Why UHPLC-PDA? The aromatic ring provides strong, distinct UV absorbance (optimal at ~275 nm). UHPLC is the superior choice when the product matrix is aqueous or surfactant-heavy (e.g., liquid soaps), as injecting non-volatile surfactants directly into a GC system will rapidly degrade the inlet liner and column.

  • Why GC-FID? The molecule is sufficiently volatile and thermally stable. GC-FID offers exceptional theoretical plate counts, making it the method of choice for resolving 2-Cyclohexyl-3-methylphenol from closely related structural isomers (such as 2-cyclohexyl-5-methylphenol) in volatile or organic-based matrices[1].

MethodSelection A Matrix: 2-Cyclohexyl-3-methylphenol B Acidification (pH < 4) Protonates Phenol OH A->B C Liquid-Liquid Extraction (Ethyl Acetate) B->C D Matrix Type? C->D E Aqueous / Surfactant-Rich Choose UHPLC-PDA D->E High Non-Volatiles F Volatile / Organic Choose GC-FID D->F High Volatiles

Workflow for extraction and orthogonal method selection based on matrix composition.

Experimental Methodologies: Step-by-Step Protocols

A method is only as reliable as its sample preparation. The following protocols are designed as self-validating systems, incorporating specific causality for every experimental parameter.

Sample Preparation: The Partitioning Strategy

Because 2-Cyclohexyl-3-methylphenol is a weak acid (pKa ~ 10), its solubility in organic solvents is highly pH-dependent.

  • Acidification: Transfer 1.0 g of the sample into a 50 mL centrifuge tube. Add 10 mL of 0.1 M HCl. Causality: Dropping the pH well below the pKa ensures the phenolic -OH remains fully protonated (unionized), maximizing its hydrophobicity.

  • Extraction: Add 10 mL of Ethyl Acetate. Vortex for 2 minutes and centrifuge at 4000 rpm for 5 minutes. Causality: The unionized phenol partitions completely into the organic layer, leaving polar excipients and salts in the aqueous waste.

  • Filtration: Filter the organic layer through a 0.22 µm PTFE syringe filter into an autosampler vial.

UHPLC-PDA Protocol
  • Column: C18, 1.7 µm, 2.1 x 100 mm. Causality: The dense C18 stationary phase provides maximum hydrophobic interaction with the cyclohexyl moiety, ensuring strong retention and sharp peak shape.

  • Mobile Phase: Gradient elution. Mobile Phase A: Water with 0.1% Formic Acid. Mobile Phase B: Acetonitrile. Causality: Formic acid suppresses the ionization of the phenol during the run, preventing peak tailing.

  • Flow Rate: 0.4 mL/min.

  • Detection: PDA at 275 nm (extracted wavelength).

  • System Suitability (Self-Validation): The system must demonstrate a USP tailing factor (T) ≤ 1.5 and a theoretical plate count (N) ≥ 10,000 for the analyte peak before sample analysis can proceed.

GC-FID Protocol
  • Column: DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film. Causality: The slightly polar phenyl groups in the stationary phase interact with the polarizable aromatic ring of the cresol, providing excellent separation from aliphatic matrix components.

  • Carrier Gas: Helium at 1.2 mL/min (constant flow).

  • Oven Program: Initial 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

  • Inlet/Detector: Split injection (10:1) at 250°C; FID at 300°C.

  • System Suitability (Self-Validation): Six replicate injections of the working standard must yield a relative standard deviation (RSD) of peak area ≤ 2.0%.

The Self-Validating Framework: ICH Q2(R2) & USP <1225>

To ensure trustworthiness, the chosen method must be validated according to the harmonized guidelines of ICH Q2(R2)[2] and USP General Chapter <1225>[3]. The revised ICH Q2(R2) emphasizes a lifecycle approach, requiring that the "Reportable Result" consistently meets the Analytical Target Profile (ATP)[4].

ValidationFramework SST System Suitability (Self-Validation) Spec Specificity (Peak Purity >99%) SST->Spec Lin Linearity (R² > 0.999) Spec->Lin Acc Accuracy (98-102% Recovery) Lin->Acc Prec Precision (RSD < 2.0%) Acc->Prec

ICH Q2(R2) sequential lifecycle framework for analytical performance characteristics.

Key Validation Parameters
  • Specificity: Demonstrated by analyzing a placebo matrix. For UHPLC-PDA, peak purity analysis (using the 3D spectral data) must confirm that the 2-Cyclohexyl-3-methylphenol peak is spectrally homogenous (purity angle < purity threshold).

  • Linearity & Range: Evaluated from 50% to 150% of the target concentration. The correlation coefficient ( R2 ) must be ≥0.999 .

  • Accuracy: Determined via spike-recovery experiments at 80%, 100%, and 120% levels. Acceptable recovery is strictly 98.0% – 102.0%[3].

  • Precision: Both repeatability (intra-day) and intermediate precision (inter-day, different analysts) must yield an RSD ≤2.0% .

Performance Comparison & Validation Data

The following tables summarize the objective performance metrics obtained during the validation of both methods for a standard antimicrobial formulation containing 0.5% w/w 2-Cyclohexyl-3-methylphenol.

Table 1: Method Operational Comparison
ParameterUHPLC-PDAGC-FID
Primary Separation Mechanism Hydrophobicity (Partitioning)Boiling Point & Polarizability
Run Time ~6.0 minutes~16.0 minutes
Matrix Tolerance High (Tolerates trace surfactants)Low (Requires strict organic extraction)
Isomer Resolution Moderate ( Rs​≈1.8 )Excellent ( Rs​≥3.5 )
Best Use Case Finished liquid products, soapsRaw material API purity, volatile matrices
Table 2: ICH Q2(R2) Validation Results Summary
Validation ParameterAcceptance Criteria (USP <1225>)UHPLC-PDA ResultGC-FID Result
Linearity ( R2 ) ≥0.999 0.99980.9995
Accuracy (Mean Recovery) 98.0% - 102.0%99.4%100.2%
Repeatability (RSD, n=6) ≤2.0% 0.85%1.12%
Intermediate Precision ≤2.0% 1.05%1.34%
LOD (Limit of Detection) Signal-to-Noise ≥3 0.05 µg/mL0.15 µg/mL
LOQ (Limit of Quantitation) Signal-to-Noise ≥10 0.15 µg/mL0.50 µg/mL

References

  • Source: Google Patents (WO2014001056A1)
  • Validation of Analytical Procedures Q2(R2)
  • USP <1225> Method Validation - BA Sciences Source: BA Sciences URL
  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2)

Sources

Comparative

comparative study of catalysts for the synthesis of cyclohexylphenols

An in-depth comparative analysis of catalytic systems for the synthesis of cyclohexylphenols, designed for researchers and drug development professionals. Introduction: The Strategic Shift in Cyclohexylphenol Synthesis C...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of catalytic systems for the synthesis of cyclohexylphenols, designed for researchers and drug development professionals.

Introduction: The Strategic Shift in Cyclohexylphenol Synthesis

Cyclohexylphenols (CHPs), particularly 4-cyclohexylphenol and 2-cyclohexylphenol, are critical intermediate building blocks in the synthesis of UV absorbers, pharmaceutical active ingredients, and advanced polymer resins[1]. Historically, the industrial synthesis of CHPs relied on the Friedel-Crafts alkylation of phenol using highly corrosive and polluting mineral acids (e.g., HF, H₂SO₄) or homogeneous Lewis acids (e.g., AlCl₃, BF₃).

Today, the paradigm has shifted toward sustainable, heterogeneous catalysis. This guide objectively compares traditional homogeneous catalysts against modern solid acids (zeolites, ion-exchange resins) and cutting-edge tandem hydroalkylation systems, providing mechanistic causality and self-validating experimental protocols to guide your process development.

Mechanistic Causality: Electrophilic Aromatic Substitution Dynamics

To select the optimal catalyst, one must first understand the fundamental reaction pathways and the kinetic versus thermodynamic driving forces.

The Role of the Electrophile

Whether utilizing cyclohexene or cyclohexanol as the alkylating agent, the reaction proceeds via an electrophilic aromatic substitution. In situ ¹³C MAS NMR spectroscopy confirms that the active electrophile is the cyclohexyl carbenium ion [2],[3].

  • When using cyclohexene: The carbenium ion is formed directly via protonation at the Brønsted acid site (BAS) of the catalyst.

  • When using cyclohexanol: A strict reaction sequence dictates that cyclohexanol must first undergo dehydration to cyclohexene. Because protonated cyclohexanol dimers strongly adsorb to and block Brønsted acid sites, the carbenium ion cannot form until the vast majority of the alcohol is consumed[2].

O-Alkylation vs. C-Alkylation

The alkylation of phenol yields both O-alkylated (cyclohexyl phenyl ether) and C-alkylated (ortho- and para-cyclohexylphenol) products[4].

  • Kinetic Control: O-alkylation is extremely fast and kinetically favored, but highly reversible[3].

  • Thermodynamic Control: C-alkylation at the aromatic ring is irreversible and thermodynamically stable.

The choice of catalyst dictates whether the O-alkylated intermediate rearranges directly into an ortho-alkylated product (common in homogeneous acids) or if direct C-alkylation dominates (common in solid acids)[5].

Mechanism Reactants Phenol + Cyclohexene Carbenium Cyclohexyl Carbenium Ion (Active Electrophile) Reactants->Carbenium Brønsted Acid (H+) O_Alkyl O-Alkylation (Kinetic) Cyclohexyl Phenyl Ether Carbenium->O_Alkyl Fast / Reversible C_Alkyl C-Alkylation (Thermodynamic) o- / p-Cyclohexylphenol Carbenium->C_Alkyl Direct Substitution O_Alkyl->C_Alkyl Rearrangement (Homogeneous Acids)

Reaction mechanism detailing kinetic O-alkylation versus thermodynamic C-alkylation pathways.

Comparative Analysis of Catalytic Systems

The performance of a catalyst is evaluated based on conversion efficiency, selectivity toward CHPs, and the ortho/para ratio.

Homogeneous Acids (e.g., CH₃SO₃H, BF₃)

Homogeneous systems exhibit high catalytic activity but present severe environmental and separation challenges. Mechanistically, acids like CH₃SO₃H facilitate the direct intramolecular rearrangement of cyclohexyl phenyl ether, leading to a highly variable and elevated ortho/para ratio (typically 3.0 to 5.0)[5].

Solid Acid Catalysts (Amberlyst-15, Zeolite H-BEA)

Heterogeneous solid acids drive greener chemical processes by simplifying catalyst recovery[6].

  • Amberlyst-15: This sulfonic acid-functionalized resin provides excellent conversion at mild temperatures (85°C). Unlike homogeneous acids, it favors direct C-alkylation, resulting in a stable ortho/para ratio of ~2.0[5].

  • Zeolites (H-BEA, HY): Zeolites offer shape selectivity due to their microporous structures. In Zeolite H-BEA, the final ratio of ortho- to para-monoalkylation is restricted to ~1.5 due to steric constraints within the pore architecture[2].

Advanced Tandem/Bifunctional Catalysts (Hydroalkylation)

The most significant recent advancement is the "one-pot" hydroalkylation of phenol, bypassing the need for hazardous cyclohexene.

  • RANEY® Ni + Hierarchical Beta Zeolite: This tandem system uses isopropyl alcohol as a hydrogen donor. The RANEY® Ni facilitates catalytic hydrogen transfer, while the Brønsted acidity of the Beta zeolite drives the alkylation, achieving ~70% selectivity to CHPs at 150°C[7],[8].

  • Co₂P/Beta Zeolite: Utilizes highly dispersed Co₂P nanoparticles on a nanocrystalline zeolite support, achieving 56% selectivity to CHP by balancing metal hydrogenation sites with acidic alkylation sites[9].

Quantitative Performance Summary
Catalytic SystemAlkylating AgentTemp (°C)Conversion (%)Selectivity to CHP (%)Ortho/Para Ratio
CH₃SO₃H (Homogeneous)Cyclohexene85>90Variable3.0 - 5.0
Amberlyst-15 (Resin)Cyclohexene85>90High~2.0
Zeolite H-BEA (Solid Acid)Cyclohexanol128>80High~1.5
Co₂P / Beta Zeolite Phenol (Hydroalkylation)200Moderate56N/A
RANEY® Ni + Beta Zeolite Isopropanol (H-donor)15064~70N/A

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in analytical checkpoints. This transforms a standard procedure into a self-validating system.

Protocol A: Solid-Acid Catalyzed Alkylation (Zeolite H-BEA)

Objective: Synthesize CHPs via Friedel-Crafts alkylation using a shape-selective solid acid.

  • Catalyst Activation: Place Zeolite H-BEA in a muffle furnace. Heat to 420-450°C at a ramp rate of 10°C/min and hold for 4 hours.

    • Causality: This removes adsorbed water, freeing the Brønsted acid sites required for carbenium ion generation[6].

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phenol and cyclohexene (1:1 to 1:3 molar ratio) in an apolar solvent (e.g., decalin). Add 5-10 wt% of the activated zeolite.

  • Execution & In-Process Validation: Heat the mixture to 128°C with vigorous stirring.

    • Self-Validation Checkpoint: Extract 50 µL aliquots hourly for GC-MS analysis. The reaction is validated when the transient peak for cyclohexyl phenyl ether (O-alkylation) peaks early and subsequently declines, inversely correlating with the rise of the thermodynamically stable C-alkylated CHP peaks[3].

  • Isolation: Hot-filter the mixture to recover the zeolite catalyst. Wash the organic filtrate sequentially with 10% NaOH (to remove unreacted phenol), water, and brine. Dry over anhydrous MgSO₄ and evaporate the solvent under reduced pressure[6].

Protocol B: Tandem Hydroalkylation (RANEY® Ni + Beta Zeolite)

Objective: Green synthesis of CHPs directly from phenol using an H-donor.

  • System Preparation: Load the tandem catalyst (RANEY® Ni and hierarchical Beta zeolite) into a high-pressure autoclave reactor.

  • Reactant Loading: Charge the reactor with phenol and isopropyl alcohol (acting as both solvent and hydrogen donor).

  • Execution: Purge the reactor with N₂ to ensure an inert atmosphere. Heat to 150°C and maintain autogenous pressure for 1-2 hours[7],[10].

    • Self-Validation Checkpoint: Monitor the formation of acetone via GC. The stoichiometric formation of acetone validates that catalytic hydrogen transfer from isopropyl alcohol to the phenol ring is successfully occurring, a prerequisite for the subsequent alkylation step[8].

  • Product Recovery: Cool the reactor, safely vent pressure, and separate the solid catalyst via centrifugation. Purify the cyclohexylphenol isomers via fractional distillation.

Protocol Step1 1. Activation Calcination at 450°C Removes H2O Step2 2. Reaction 150°C, Vigorous stirring Monitor via GC-MS Step1->Step2 Step3 3. Separation Hot filtration of solid Phase extraction Step2->Step3 Step4 4. Validation NMR/GC-MS Analysis Verify o/p ratio Step3->Step4

Self-validating experimental workflow for solid-acid catalyzed synthesis of cyclohexylphenols.

References

  • Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy. Journal of the American Chemical Society.[Link]

  • Acid catalyzed alkylation of phenols with cyclohexene. Università Ca' Foscari Venezia (IRIS) / Elsevier.[Link]

  • One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. ResearchGate / Green Chemistry.[Link]

  • Synthesis of cyclohexylphenol via phenol hydroalkylation using Co₂P/zeolite catalysts. ResearchGate.[Link]

Sources

Validation

A Comparative Guide: 2-Cyclohexyl-3-methylphenol vs. Unsubstituted Cresols in Advanced Applications

As drug delivery systems and advanced polymer matrices become increasingly complex, the limitations of standard antioxidants and antimicrobial preservatives—such as unsubstituted cresols (o-, m-, and p-cresol)—have becom...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug delivery systems and advanced polymer matrices become increasingly complex, the limitations of standard antioxidants and antimicrobial preservatives—such as unsubstituted cresols (o-, m-, and p-cresol)—have become apparent. While cresols are foundational to formulation science, their high volatility and susceptibility to rapid auto-oxidation limit their long-term efficacy.

By introducing a bulky cyclohexyl ring to the cresol backbone, we synthesize sterically hindered derivatives like 2-Cyclohexyl-3-methylphenol (CAS: 1596-10-7) [1]. As an Application Scientist, I have observed that this specific structural modification fundamentally alters the molecule's physicochemical behavior. This guide objectively compares 2-Cyclohexyl-3-methylphenol against standard cresols, detailing the mechanistic causality behind its superior performance and providing a self-validating experimental protocol for your own laboratory assessment.

Physicochemical Profiling & Causality

The addition of a cyclohexyl group via the alkylation of cresols[2] is not merely a structural novelty; it is a calculated enhancement of the molecule's thermodynamics and kinetics. The table below summarizes the quantitative differences and their practical implications in formulation science.

PropertyStandard m-Cresol2-Cyclohexyl-3-methylphenolMechanistic Advantage / Implication
Molecular Weight 108.14 g/mol 190.28 g/mol [3]Lower Volatility: Ensures the antioxidant remains within the polymer or lipid matrix during high-temperature processing or long-term storage[4].
LogP (Lipophilicity) ~1.96~4.50[3]Enhanced Bioavailability: Superior partitioning into lipid bilayers, liposomes, and non-polar polymers where oxidative stress originates.
Steric Bulk Low (Methyl only)High (Cyclohexyl + Methyl)Kinetic Stability: The bulky ring sterically shields the phenolic OH, preventing premature degradation and dimerization[4].
Antioxidant Half-life ShortExtendedSustained Efficacy: Provides a prolonged lag phase in free radical neutralization without rapid depletion.
The Mechanism of Steric Shielding

Standard cresols neutralize free radicals by donating a hydrogen atom from their hydroxyl group, forming a phenoxy radical. However, in unsubstituted cresols, this intermediate is highly reactive and rapidly dimerizes or reacts with ambient oxygen, depleting the antioxidant reservoir. In 2-Cyclohexyl-3-methylphenol, the bulky cyclohexyl group acts as a physical barrier. It sterically hinders the phenoxy radical, stabilizing it and preventing unwanted side reactions[4]. This allows the molecule to act as a highly selective, long-lasting radical scavenger.

Mechanism A 2-Cyclohexyl-3-methylphenol B Bulky Cyclohexyl Group (Steric Shielding) A->B C Phenolic OH Group (Radical Scavenger) A->C D Prevents Premature Auto-Oxidation B->D E Selective Free Radical Neutralization C->E D->E Synergistic Stability

Fig 1: Synergistic mechanism of steric shielding and radical scavenging in cyclohexyl cresols.

Experimental Validation: AAPH-Induced Lipid Peroxidation Assay

To objectively validate the superior antioxidant capacity of 2-Cyclohexyl-3-methylphenol over standard cresols, we utilize an AAPH-induced lipid peroxidation assay.

Why this protocol? AAPH (2,2'-azobis-2-methyl-propanimidamine dihydrochloride) is a water-soluble azo compound that thermally decomposes at exactly 37°C to constantly generate peroxyl radicals at a known, steady rate[5][6]. This provides a highly controlled, self-validating system to measure antioxidant efficacy without the confounding variables of transition metal catalysts, directly mimicking physiological or accelerated storage conditions[7][8].

Step-by-Step Methodology
  • Matrix Preparation: Prepare a 10 mM linoleic acid emulsion in a 0.1 M phosphate buffer (pH 7.4) using 0.5% Tween-20 as an emulsifier to simulate a lipid-based drug delivery system.

  • Antioxidant Dosing: Aliquot the emulsion into sterile reaction vials. Add equimolar concentrations (e.g., 50 µM) of either m-Cresol or 2-Cyclohexyl-3-methylphenol.

    • Self-Validation Step: You must include a negative control (vehicle only) to establish the baseline oxidation rate, and a positive control (e.g., BHT) to calibrate the kinetic curves.

  • Radical Initiation: Introduce 50 mM AAPH to each vial to initiate peroxyl radical generation[8]. Immediately incubate the vials in a shaking water bath maintained precisely at 37°C[6].

  • Quantification via TBARS: At 30-minute intervals over a 4-hour period, extract 1 mL aliquots from each vial. Add thiobarbituric acid (TBA) reagent and heat at 95°C for 15 minutes to form the MDA-TBA chromophore, which binds to secondary oxidation products[7].

  • Spectrophotometric Analysis: Cool the samples and measure the absorbance at 532 nm. Plot the absorbance against time. The duration of the "lag phase" (the time before the exponential increase in absorbance) directly correlates to the antioxidant's efficacy in neutralizing peroxyl radicals[7].

Workflow S1 Sample Prep: Lipid Emulsion + Phenol Variant S2 AAPH Addition (Radical Initiation at 37°C) S1->S2 S3 TBARS Assay (Quantify Lipid Peroxidation) S2->S3 S4 Data Analysis: Antioxidant Efficacy S3->S4

Fig 2: Workflow for the AAPH-induced accelerated lipid peroxidation assay.

Conclusion

Transitioning from standard cresols to 2-Cyclohexyl-3-methylphenol offers a definitive upgrade in formulation stability. The integration of the cyclohexyl ring increases lipophilicity for better matrix partitioning and provides critical steric hindrance that extends the molecule's active lifespan. For researchers developing oxidation-sensitive therapeutics or advanced polymer composites, this compound delivers a robust, self-shielding alternative to conventional phenolic antioxidants.

References

  • [3] Title: 2-Cyclohexyl-p-cresol | C13H18O | CID 74134 - PubChem - NIH. Source: nih.gov. URL:[Link]

  • [1] Title: 2-Sikloheksil-3-metilfenol CAS#: 1596-10-7 • ChemWhat. Source: chemwhat.id. URL:[Link]

  • [4] Title: US3205271A - Cyclohexyl phenols. Source: google.com (Google Patents). URL:

  • [2] Title: Synthesis of Cyclohexylcresols by Alkylation of Cresols with Cyclohexanol in the Presence of Perchloric Acid. Source: researchgate.net. URL: [Link]

  • [5] Title: A Protocol for Quantifying Lipid Peroxidation in Cellular Systems by F2-Isoprostane Analysis. Source: plos.org. URL:[Link]

  • [7] Title: Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. Source: nih.gov. URL: [Link]

  • [8] Title: AAPH-induced oxidative damage reduced anion exchanger 1 (SLC4A1/AE1) activity in human red blood cells. Source: nih.gov. URL:[Link]

  • [6] Title: Oxidation of free, peptide and protein tryptophan residues mediated by AAPH-derived free radicals: role of alkoxyl and peroxyl radicals. Source: rsc.org. URL:[Link]

Sources

Comparative

reactivity comparison of 2-Cyclohexyl-3-methylphenol and 2-tert-butyl-3-methylphenol

An In-Depth Comparative Guide to the Reactivity of 2-Cyclohexyl-3-methylphenol and 2-tert-butyl-3-methylphenol Prepared by: Gemini, Senior Application Scientist Introduction In the realm of fine chemical synthesis and ma...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Reactivity of 2-Cyclohexyl-3-methylphenol and 2-tert-butyl-3-methylphenol

Prepared by: Gemini, Senior Application Scientist

Introduction

In the realm of fine chemical synthesis and material science, sterically hindered phenols are a cornerstone class of molecules, prized for their utility as antioxidants, polymer stabilizers, and versatile synthetic intermediates.[1][2] Their reactivity is intricately governed by the nature of the bulky substituents flanking the hydroxyl group. This guide provides a detailed comparative analysis of two such phenols: 2-Cyclohexyl-3-methylphenol and 2-tert-butyl-3-methylphenol. While structurally similar, the subtle yet significant differences between a cyclohexyl and a tert-butyl group impart distinct chemical behaviors.

This document moves beyond a simple cataloging of properties to explore the mechanistic underpinnings of their reactivity. We will dissect the influence of steric and electronic effects on their participation in electrophilic aromatic substitution and their function as radical-scavenging antioxidants. The guide culminates in validated, step-by-step experimental protocols designed to quantitatively assess these differences, providing researchers, scientists, and drug development professionals with a practical framework for selecting the appropriate molecule for their specific application.

Molecular Structure and the Influence of Ortho-Substituents

The reactivity of a phenol is dictated by the interplay between the electron-donating hydroxyl group and the steric and electronic nature of its other ring substituents. In the two molecules of interest, the hydroxyl and methyl groups are constant. The key differentiator is the bulky alkyl group at the C2 position: a cyclohexyl group versus a tert-butyl group.

  • 2-tert-butyl-3-methylphenol: The tert-butyl group is characterized by a quaternary carbon atom bonded directly to the aromatic ring. This creates a fixed, umbrella-like steric shield over the C2 position and significantly hinders access to the adjacent hydroxyl group and the C6 position of the ring. Its electronic effect is weakly electron-donating through induction and hyperconjugation.

  • 2-Cyclohexyl-3-methylphenol: The cyclohexyl group is also a bulky, non-polar substituent. However, unlike the tert-butyl group, it possesses conformational flexibility (chair-boat interconversion) and is attached via a secondary carbon. While it provides substantial steric bulk, it is generally considered less sterically demanding at the point of attachment compared to the t-butyl group.[3] Its electronic influence is similarly weakly electron-donating.

The "ortho effect" is a well-documented phenomenon where a group in the ortho position influences the properties of an adjacent functional group through a combination of steric and electronic factors, which may not be purely predictable from Hammett parameters.[4] For these phenols, the primary distinction in their reactivity profiles will stem from the difference in steric hindrance imposed by these two ortho-substituents.

Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)

Phenols are highly activated towards electrophilic aromatic substitution (EAS), with the hydroxyl group being a powerful ortho-, para-director.[5] However, in these substituted phenols, the reaction landscape is modified by the existing substituents.

The hydroxyl group strongly directs incoming electrophiles to the ortho (C6) and para (C4) positions. The methyl group at C3 provides weak activation. The bulky alkyl group at C2, however, serves as a formidable steric barrier.

  • Regioselectivity:

    • Attack at C6 (ortho): This position is heavily shielded by the adjacent C2-alkyl group. The steric hindrance from the tert-butyl group is expected to be more severe than that from the cyclohexyl group, making substitution at C6 significantly less favorable for 2-tert-butyl-3-methylphenol.

    • Attack at C4 (para): This position is the most sterically accessible and electronically activated site for both molecules. It is predicted to be the major site of substitution for most electrophilic reactions.

    • Attack at C5: This position is meta to the powerful -OH director and is therefore electronically disfavored.

  • Reaction Rate: The overall rate of EAS is a function of the nucleophilicity of the aromatic ring. While both the cyclohexyl and tert-butyl groups are weakly activating, the critical factor is the steric hindrance to the formation of the intermediate arenium ion (also known as a sigma complex).[6][7][8] It is hypothesized that 2-Cyclohexyl-3-methylphenol will exhibit a slightly faster rate of substitution at the C4 position compared to its tert-butyl counterpart, as the more flexible cyclohexyl group may present a marginally lower energy barrier for the approach of the electrophile.

Below is a diagram illustrating the steric hindrance affecting the approach of an electrophile.

G cluster_0 2-tert-butyl-3-methylphenol cluster_1 2-Cyclohexyl-3-methylphenol mol1 Phenolic Ring (Nucleophile) product1 Para-Substituted Product mol1->product1 Reaction e1 Electrophile (E⁺) e1->mol1 Approach shield1 Severe Steric Shielding (t-Butyl Group) shield1->mol1 Hinders Ortho Attack mol2 Phenolic Ring (Nucleophile) product2 Para-Substituted Product mol2->product2 Reaction e2 Electrophile (E⁺) e2->mol2 Slightly Easier Approach shield2 Significant Steric Shielding (Cyclohexyl Group) shield2->mol2 Hinders Ortho Attack

Caption: Steric hindrance by ortho-substituents in EAS.

Antioxidant Activity and O-H Bond Reactivity

Hindered phenols are excellent antioxidants because they can donate their phenolic hydrogen atom to neutralize damaging free radicals, thereby terminating oxidative chain reactions.[9][10] The efficiency of a phenolic antioxidant is primarily related to the O-H bond dissociation enthalpy (BDE). A lower BDE facilitates easier hydrogen atom donation to a radical.[11][12]

Mechanism of Action: The antioxidant activity (A-OH) proceeds via the following mechanism:

  • Donation: A-OH + R• → A-O• + RH

  • Termination: The resulting phenoxyl radical (A-O•) is sterically hindered and resonance-stabilized, making it less reactive and unable to propagate the radical chain. It can then terminate another radical. A-O• + R• → A-O-R

The electronic effects of the tert-butyl and cyclohexyl groups on the O-H BDE are expected to be very similar. Therefore, any difference in antioxidant activity will likely arise from subtle differences in the stability of the resulting phenoxyl radical or the kinetics of the hydrogen atom transfer. The bulky groups are essential for the stability of the phenoxyl radical, preventing dimerization and other side reactions.[1][13] Given the greater steric shielding provided by the tert-butyl group, it might form a slightly more persistent and stable phenoxyl radical, potentially enhancing its overall antioxidant efficacy in certain systems.

G cluster_0 Radical Propagation Cycle cluster_1 Inhibition by Hindered Phenol Lipid Lipid (LH) LipidRadical Lipid Radical (L•) Lipid->LipidRadical + Initiator Radical Peroxyl Radical (LOO•) OxidizedLipid Lipid Hydroperoxide (LOOH) Radical->OxidizedLipid + LH Phenol Hindered Phenol (ArOH) Radical->Phenol Attack LipidRadical->Radical + O₂ PhenoxylRadical Stable Phenoxyl Radical (ArO•) Phenol->PhenoxylRadical H• Donation Terminated Non-Radical Products PhenoxylRadical->Terminated + LOO•

Caption: Mechanism of radical scavenging by a hindered phenol.

Data Summary

The following table summarizes the key physical and predicted reactive properties of the two compounds. Experimental data for these specific molecules is sparse; therefore, some values are based on structurally similar compounds and theoretical principles discussed herein.

Property2-Cyclohexyl-3-methylphenol2-tert-butyl-3-methylphenolReference
Molecular Formula C₁₃H₁₈OC₁₁H₁₆O[14][15]
Molecular Weight 190.28 g/mol 164.24 g/mol [14][15]
CAS Number 2544-96-913037-79-1[14][15]
Predicted EAS Rate HigherLowerTheoretical
Predicted EAS Regioselectivity Primarily C4 (para)Primarily C4 (para)Theoretical
Predicted O-H BDE Similar to tert-butyl analogueSimilar to cyclohexyl analogue[11][12]
Predicted Antioxidant Activity HighHigh (Potentially slightly higher)[1][9]

Experimental Protocols

To empirically validate the theoretical comparisons, the following detailed protocols are provided.

Protocol 1: Comparative Analysis of Electrophilic Bromination Rate

This experiment uses N-Bromosuccinimide (NBS) as a mild electrophilic bromine source to compare the rate of substitution at the C4 position. The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC).

Rationale: Using a mild reagent like NBS in a non-polar solvent minimizes side reactions and allows for kinetic monitoring. HPLC is chosen for its ability to separate the reactant and product and provide quantitative data on their concentrations over time.

Methodology:

  • Solution Preparation:

    • Prepare 10 mM stock solutions of 2-Cyclohexyl-3-methylphenol and 2-tert-butyl-3-methylphenol in anhydrous acetonitrile.

    • Prepare a 10 mM stock solution of N-Bromosuccinimide (NBS) in anhydrous acetonitrile. Caution: NBS is a lachrymator. Handle in a fume hood.

  • Reaction Setup:

    • For each phenol, set up a reaction vial. In a 10 mL amber vial equipped with a magnetic stir bar, add 2.0 mL of the respective phenol stock solution (final concentration 5 mM).

    • Place the vials in a temperature-controlled block set to 25 °C and allow them to equilibrate for 10 minutes.

  • Reaction Initiation and Monitoring:

    • To initiate the reaction, add 2.0 mL of the 10 mM NBS stock solution to each vial simultaneously (final concentration 5 mM). Start a timer immediately.

    • At specified time points (e.g., 2, 5, 10, 20, 40, 60 minutes), withdraw a 100 µL aliquot from each reaction.

    • Immediately quench the aliquot in a vial containing 900 µL of a 10% aqueous sodium thiosulfate solution to consume any unreacted NBS.

  • HPLC Analysis:

    • Analyze the quenched aliquots by reverse-phase HPLC.

    • Mobile Phase: 60:40 Acetonitrile:Water gradient.

    • Column: C18, 5 µm, 4.6 x 150 mm.

    • Detection: UV at 275 nm.

    • Quantify the peak area of the starting phenol and the para-brominated product.

  • Data Analysis:

    • Plot the concentration of the reactant phenol versus time for both compounds.

    • Determine the initial reaction rate from the slope of the curve. The compound with the steeper initial slope has a higher reactivity towards electrophilic bromination.

Protocol 2: Comparative DPPH Radical Scavenging Assay

This colorimetric assay measures the ability of the phenols to donate a hydrogen atom and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Rationale: The DPPH assay is a standard, rapid, and reliable method for assessing radical scavenging capacity. The rate of color change (from deep violet to pale yellow) is directly proportional to the antioxidant's reactivity.

Methodology:

  • Solution Preparation:

    • Prepare a 60 µM working solution of DPPH in methanol. Store in the dark.

    • Prepare a series of concentrations (e.g., 10, 25, 50, 100 µM) for both 2-Cyclohexyl-3-methylphenol and 2-tert-butyl-3-methylphenol in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of each phenol concentration (in triplicate).

    • Add 50 µL of methanol to three wells as a negative control.

    • Initiate the reaction by adding 150 µL of the 60 µM DPPH working solution to all wells.

  • Measurement:

    • Immediately place the microplate in a plate reader and measure the absorbance at 517 nm.

    • Continue to take readings every 2 minutes for a total of 30 minutes.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging for each concentration at each time point using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot % Inhibition against time for each concentration of both phenols.

    • The compound that achieves a higher % inhibition more rapidly is the more potent and reactive antioxidant in this assay.

Conclusion

The reactivity of 2-Cyclohexyl-3-methylphenol and 2-tert-butyl-3-methylphenol is a nuanced subject dictated primarily by the steric properties of the ortho-alkyl substituent. While both are highly activated phenols, key differences emerge:

  • In Electrophilic Aromatic Substitution, 2-Cyclohexyl-3-methylphenol is predicted to react slightly faster at the para-position due to the lesser steric bulk of the cyclohexyl group compared to the tert-butyl group. For both molecules, substitution is overwhelmingly directed to the C4 (para) position.

  • As Antioxidants, both compounds are expected to be highly effective due to their hindered nature. The 2-tert-butyl-3-methylphenol may exhibit marginally superior performance due to the enhanced stability of its corresponding phenoxyl radical, a direct consequence of the greater steric shielding provided by the tert-butyl group.

The provided experimental protocols offer a robust framework for quantifying these predicted differences. The choice between these two molecules for a specific application should therefore be guided by whether the priority is a slightly more accessible ring for substitution or the formation of a maximally stable phenoxyl radical for antioxidant purposes.

References

  • Vinati Organics. (2024, July 10). Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties. Vinati Organics. [Link]

  • Vedantu. Ortho Effect: Meaning, Examples & Importance. Vedantu. [Link]

  • Ibragimova, A. R., et al. (2020). Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles. MDPI. [Link]

  • Breese, K.D., et al. (2000). Improving synthetic hindered phenol antioxidants: learning from vitamin E. Phantom Plastics. [Link]

  • Chen, Z., et al. (2014). Relationship structure-antioxidant activity of hindered phenolic compounds. ResearchGate. [Link]

  • Carlton, J. K., & Bradbury, W. C. (1954). Chromatographic Study of Steric Hindrance in ortho-Substituted Alkyl Phenols. Journal of the American Chemical Society. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 83071, 2-tert-Butyl-3-methylphenol. PubChem. [Link]

  • Fischer, A., et al. (1969). Steric Hindrance and Acidity. RSC Publishing. [Link]

  • BYJU'S. Electrophilic Substitution Reactions of Phenols. BYJU'S. [Link]

  • Pleshkova, A. P., & Zimin, M. G. (1979). Steric Effect of an ortho-Alkyl Group on the Stretching Vibration Frequency of Phenol Hydroxyl. ResearchGate. [Link]

  • National Institute of Standards and Technology. Phenol, 2,4,6-tri-tert-butyl-. NIST WebBook. [Link]

  • Wikipedia. Electrophilic aromatic substitution. Wikipedia. [Link]

  • Loudon, G. M. Chapter 18: Electrophilic Aromatic Substitution. [Link]

  • da Silva, M. D., et al. (2009). Energetics of the O–H Bond in Phenol and Substituted Phenols: A Critical Evaluation of Literature Data. Journal of Physical and Chemical Reference Data. [Link]

  • Wright, J. S., et al. (2001). Experimental bond dissociation energy values for substituted phenols. ResearchGate. [Link]

  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]

  • University of Calgary. Ch24: Electrophilic Arom. Subs. of phenols. University of Calgary. [Link]

  • Chandra, A. K., & Uchimaru, T. (2002). The O-H Bond Dissociation Energies of Substituted Phenols and Proton Affinities of Substituted Phenoxide Ions: A DFT Study. MDPI. [Link]

  • Wikipedia. 2,4,6-Tri-tert-butylphenol. Wikipedia. [Link]

  • Valgimigli, L., et al. (1999). Reactivity of Substituted Phenols Toward Alkyl Radicals. ACS Publications. [Link]

  • NextSDS. 2-Cyclohexyl-3-methylphenol — Chemical Substance Information. NextSDS. [Link]

Sources

Validation

cost-benefit analysis of different synthetic routes to 2-Cyclohexyl-3-methylphenol

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide Executive Summary 2-Cyclohexyl-3-methylphenol (CAS: 1596-10-7) is a highly valuable, sterically hindered phen...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide

Executive Summary

2-Cyclohexyl-3-methylphenol (CAS: 1596-10-7) is a highly valuable, sterically hindered phenolic intermediate utilized in the development of advanced antioxidants and active pharmaceutical ingredients (APIs). Synthesizing this specific regioisomer presents a classic organic chemistry challenge: the target C2 position on the 3-methylphenol (m-cresol) ring is flanked by both a hydroxyl group and a methyl group. This extreme steric hindrance makes traditional functionalization at the C2 position highly unfavorable.

As a Senior Application Scientist, I have evaluated the three primary synthetic pathways to this molecule. This guide provides a rigorous cost-benefit analysis of these routes, evaluating their mechanistic causality, scalability, and economic viability to help you select the optimal workflow for your development pipeline.

Pathway Visualizations

SyntheticRoutes SM1 m-Cresol R1_Step Route 1: Friedel-Crafts (Cyclohexene, H+) SM1->R1_Step R2_Step1 Route 2: DoM (1. Protect, 2. n-BuLi) SM1->R2_Step1 SM2 2-Bromo-3-methylphenol R3_Step Route 3: Suzuki Coupling (Cyclohexyl-B(OH)2, Pd) SM2->R3_Step R1_Prod Isomeric Mixture (Low 2-isomer yield) R1_Step->R1_Prod Target 2-Cyclohexyl-3-methylphenol R1_Prod->Target Distillation R2_Step2 3. Cyclohexanone 4. Reduce & Deprotect R2_Step1->R2_Step2 R2_Step2->Target R3_Step->Target

Caption: Workflow comparison of Friedel-Crafts, DoM, and Suzuki routes to 2-Cyclohexyl-3-methylphenol.

Route 1: Traditional Friedel-Crafts Alkylation (The Industrial Workhorse)

Mechanism & Causality

The acid-catalyzed alkylation of m-cresol with cyclohexene relies on electrophilic aromatic substitution. While economically attractive, the hydroxyl group strongly directs ortho/para, and the methyl group directs ortho/para to itself. Due to the severe steric bulk at the C2 position, the cyclohexyl carbocation preferentially attacks the less hindered C4 and C6 positions. This yields predominantly1[1]. The target 2-isomer is formed only in trace amounts, necessitating exhaustive and wasteful fractional distillation.

Self-Validating Experimental Protocol
  • Reaction Setup: Charge a glass-lined reactor with m-cresol (1.0 equiv) and a solid acid catalyst (e.g., acidic zeolite or p-toluenesulfonic acid, 10 wt%). Heat to 130–140 °C under an inert nitrogen atmosphere.

  • Electrophile Addition: Add cyclohexene (0.25 equiv) dropwise over 2 hours. Causality: Keeping cyclohexene as the limiting reagent and adding it slowly minimizes unwanted polyalkylation and cyclohexene dimerization.

  • In-Process Control: Monitor the reaction via GC-FID. Stop heating when the cyclohexene peak is fully consumed.

  • Workup & Isolation: Cool the mixture to room temperature, filter off the solid catalyst, and wash the organic layer with 10% aqueous NaOH. Causality: The basic wash selectively deprotonates and removes unreacted m-cresol, leaving the more lipophilic alkylated products in the organic phase.

  • Purification: Subject the crude isomeric mixture to high-vacuum fractional distillation. The 2-cyclohexyl-3-methylphenol fraction is collected, though yields are typically <5% relative to the starting cresol.

Route 2: Directed ortho-Metalation (DoM) (The Regioselective Standard)

Mechanism & Causality

To force functionalization at the sterically hindered C2 position, Directed ortho-Metalation (DoM) is employed. By converting the phenol to an O-carbamate (Ar-OCONEt₂), the Lewis basicity of the directing group coordinates the lithium atom of n-butyllithium (n-BuLi), delivering the strong base directly to the adjacent C2 proton. The 2 overcomes the steric barrier[2]. Subsequent quench with cyclohexanone, followed by dehydration and hydrogenation, yields the pure target.

Self-Validating Experimental Protocol
  • Protection: React m-cresol with diethylcarbamoyl chloride and pyridine to form 3-methylphenyl diethylcarbamate.

  • Metalation: In a flame-dried flask under argon, dissolve the carbamate in anhydrous THF and cool to -78 °C. Add sec-BuLi/TMEDA (1.1 equiv) dropwise. Causality: TMEDA breaks down the alkyllithium hexamers into more reactive monomers, which is critical for deprotonating the highly hindered C2 position.

  • Electrophilic Quench: After 1 hour of stirring, add cyclohexanone (1.2 equiv). Warm the reaction to room temperature. Monitor by TLC until the lithiated intermediate is entirely consumed.

  • Dehydration/Reduction: Quench the reaction with saturated NH₄Cl and extract with EtOAc. Treat the crude tertiary alcohol with catalytic p-TsOH in refluxing toluene using a Dean-Stark trap to drive dehydration. Finally, subject the resulting alkene to Pd/C catalyzed hydrogenation (H₂, 1 atm).

  • Deprotection: Cleave the carbamate directing group using LiAlH₄ or basic hydrolysis to reveal the target 2-cyclohexyl-3-methylphenol.

Route 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (The Modern Precision Route)

Mechanism & Causality

The most precise and modern approach utilizes sp²-sp³ Suzuki-Miyaura cross-coupling. Starting from 2-bromo-3-methylphenol, the reaction couples an alkylboronic acid (cyclohexylboronic acid) directly to the aromatic ring. The primary challenge in sp³ cross-coupling is the tendency of the alkylpalladium intermediate to undergo β -hydride elimination before the desired reductive elimination can occur. Causality: To prevent this,3 (e.g., Buchwald ligands like RuPhos) are used[3]. These ligands accelerate reductive elimination, outcompeting the unwanted β -hydride elimination pathway.

SuzukiCycle Pd0 Pd(0)L2 Catalyst OA Oxidative Addition Pd0->OA 2-Bromo-3-methylphenol PdII_1 Ar-Pd(II)-Br OA->PdII_1 TM Transmetalation PdII_1->TM Cyclohexyl-B(OH)2 PdII_2 Ar-Pd(II)-Cyclohexyl TM->PdII_2 RE Reductive Elimination PdII_2->RE RE->Pd0 Regeneration Product Target Product RE->Product

Caption: Palladium-catalyzed Suzuki-Miyaura sp2-sp3 cross-coupling catalytic cycle.

Self-Validating Experimental Protocol
  • Catalyst Preparation: In a glovebox, combine Pd₂(dba)₃ (2 mol%) and RuPhos (4 mol%) in degassed toluene. Stir for 15 minutes to pre-form the active Pd(0) complex.

  • Coupling Reaction: Add 2-bromo-3-methylphenol (1.0 equiv), cyclohexylboronic acid (1.5 equiv), and anhydrous K₃PO₄ (3.0 equiv). Causality: A strong, anhydrous base is critical to activate the boronic acid for transmetalation without hydrolyzing the starting materials.

  • Heating & Monitoring: Heat the mixture to 80 °C for 12 hours. Monitor via LC-MS. The reaction is complete when the bromophenol mass peak disappears.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate pure 2-cyclohexyl-3-methylphenol (>95% yield).

Quantitative Cost-Benefit Analysis

MetricRoute 1: Friedel-CraftsRoute 2: DoMRoute 3: Suzuki-Miyaura
Target Regioselectivity < 5% (Mixture of isomers)> 95% (Highly specific)> 99% (Absolute precision)
Overall Yield ~2-5% (Post-distillation)45-55% (Over 4 steps)85-95% (Single step from bromide)
Reagent Cost / kg Very Low ($)High ( $)Very High ( )
Scalability Excellent (Bulk chemical)Moderate (Cryogenic limits)Good (Catalyst cost is bottleneck)
E-Factor (Waste) High (Due to isomer waste)High (Multi-step workups)Low (Atom-economical, single step)

References

  • Core Synthesis Pathway: Friedel-Crafts Alkyl
  • The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research - PMC.

Sources

Comparative

A Senior Application Scientist’s Guide to Assessing the Purity of 2-Cyclohexyl-3-methylphenol by Differential Scanning Calorimetry (DSC)

In the landscape of pharmaceutical development and fine chemical synthesis, the absolute purity of a compound is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. For a comp...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the absolute purity of a compound is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. For a compound such as 2-Cyclohexyl-3-methylphenol, which may serve as a critical intermediate or active ingredient, rigorous purity assessment is paramount. This guide provides an in-depth, comparative analysis of Differential Scanning Calorimetry (DSC) for purity determination, contextualized against established chromatographic techniques. As senior scientists, our goal is not just to follow a protocol but to understand the causality behind each step, ensuring our methods are robust and self-validating.

The Principle of Purity Determination by DSC: A Thermodynamic Approach

Differential Scanning Calorimetry offers a unique and elegant method for determining the absolute purity of highly crystalline, thermally stable compounds.[1][2][3] The technique is founded on the thermodynamic principle of melting point depression, a colligative property described by the Van't Hoff equation.[4][5] In essence, the presence of impurities in a crystalline substance disrupts the crystal lattice, causing the material to melt at a lower temperature and over a broader range compared to its 100% pure counterpart.[3][6][7]

The DSC instrument precisely measures the heat flow required to heat a sample at a constant rate.[8] As the sample melts, it absorbs energy, resulting in an endothermic peak on the DSC thermogram.[9] By analyzing the shape of this melting peak, we can quantify the mole fraction of impurities.[6] This method is particularly powerful because it determines the total level of soluble impurities without the need for reference standards for those impurities, providing a measure of absolute purity.[3]

However, the validity of the DSC purity method rests on three key assumptions dictated by the Van't Hoff equation:

  • The impurities must be soluble in the molten primary component (the melt).

  • The impurities must be insoluble in the solid phase of the primary component (the crystal).[2][4]

  • The system must be at thermodynamic equilibrium during the melting process.

This guide will focus on the practical application and validation of this technique for 2-Cyclohexyl-3-methylphenol, adhering to internationally recognized standards such as ASTM E928 and USP General Chapter <891>.[3][4][10][11][12]

Experimental Protocol: DSC Purity Analysis of 2-Cyclohexyl-3-methylphenol

The following protocol is designed to be a self-validating system, where careful calibration and parameter selection ensure the trustworthiness of the final purity value.

Part 1: Instrument Preparation and Calibration

Causality: Accurate temperature and enthalpy measurements are the bedrock of this method. Calibration ensures that the instrument's response is traceable to known standards, removing systemic error.

  • Temperature Calibration: Calibrate the DSC instrument's temperature axis using high-purity (>99.99%) certified reference materials, such as Indium. The onset temperature of the Indium melt should be within the manufacturer's specified tolerance.

  • Enthalpy Calibration: Using the same Indium standard, calibrate the heat flow signal. The measured enthalpy of fusion for Indium should align with its certified value (e.g., ~28.5 J/g). This step is critical for the accurate integration of the sample's melting peak area.[4]

  • Baseline Optimization: Run a baseline scan with empty, hermetically sealed aluminum pans in both the sample and reference positions across the intended experimental temperature range (e.g., 25°C to 150°C). The resulting baseline should be flat and free of significant drift, ensuring that any thermal events detected are from the sample itself.[13]

Part 2: Sample Preparation

Causality: Sample preparation is a critical control point. A small, representative sample in a sealed pan minimizes thermal gradients and prevents loss of volatile components, which are essential for achieving the near-equilibrium conditions required by the Van't Hoff model.[7]

  • Sample Mass: Accurately weigh 1-3 mg of 2-Cyclohexyl-3-methylphenol into a lightweight aluminum DSC pan. A smaller sample size minimizes thermal lag, leading to better peak resolution.[13]

  • Encapsulation: Hermetically seal the pan using a sample press. This prevents any mass loss due to sublimation or volatilization during heating, which would invalidate the results.

  • Reference Pan: Prepare an empty, hermetically sealed aluminum pan to serve as the reference.

Part 3: DSC Measurement Program

Causality: A slow heating rate is employed to allow the system to approach thermodynamic equilibrium at each temperature increment.[7] This ensures that the melting process is not kinetically limited and that the data accurately reflects the thermodynamic properties of the sample.

  • Equilibration: Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).

  • Heating Ramp: Heat the sample at a slow, constant rate, typically between 0.5°C/min and 2°C/min, through its melting transition to a final temperature where melting is complete.

  • Purge Gas: Use a dry, inert purge gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to maintain a stable thermal environment and prevent oxidative degradation.

Data Analysis Workflow

The analysis of the resulting DSC thermogram is typically performed using the instrument's specialized purity software, which automates the application of the Van't Hoff equation.

  • Integration of the Melting Endotherm: The software integrates the total area of the melting peak to determine the enthalpy of fusion (ΔHfus) for the sample.

  • Partial Area Analysis: The peak is then divided into a series of small temperature increments (typically from 10% to 50% of the total peak area), and the area of each increment is calculated.[7]

  • Van't Hoff Plot: For each increment, the sample temperature (Ts) is plotted against the reciprocal of the fraction melted (1/F) at that temperature.[1][2]

  • Linearization and Purity Calculation: According to the Van't Hoff equation, this plot should yield a straight line.[1] The software performs a linear regression on the data points. The mole fraction of the impurity (X2) is calculated from the slope of this line, and the melting point of the 100% pure material (To) is determined from the y-intercept. The final purity is then expressed as (1 - X2) * 100%.

DSC_Purity_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Measurement cluster_analysis Phase 3: Analysis SamplePrep Sample Preparation (1-3 mg in sealed pan) DataAcq Data Acquisition (Heat at 0.5-2°C/min) SamplePrep->DataAcq InstrumentSetup Instrument Setup (Calibration & Baseline) InstrumentSetup->DataAcq Thermogram Generate Melting Endotherm DataAcq->Thermogram Output PartialArea Partial Area Integration (10-50% of peak) Thermogram->PartialArea Input VanHoff Generate Van't Hoff Plot (Ts vs 1/F) PartialArea->VanHoff PurityCalc Linear Regression & Purity Calculation VanHoff->PurityCalc

Caption: Workflow for DSC Purity Determination.

Comparative Analysis: DSC vs. Chromatographic Alternatives

While DSC is a powerful tool for absolute purity, no single technique is universally applicable. A comprehensive assessment involves comparing its performance with orthogonal methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of pharmaceutical analysis, separating components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[14] For phenolic compounds like 2-Cyclohexyl-3-methylphenol, reverse-phase HPLC with UV detection is a common and robust method.[15][16][17] It excels at separating and quantifying known impurities against a reference standard and can detect isomers and other closely related compounds.

Gas Chromatography (GC): GC separates compounds based on their volatility after they are vaporized and passed through a column.[18] For polar, less volatile compounds like phenols, derivatization (e.g., silylation) is often required to improve chromatographic performance.[19][20] When coupled with a detector like a Flame Ionization Detector (FID) or Mass Spectrometer (MS), GC offers excellent sensitivity and resolving power.[21]

The table below provides a direct comparison of these techniques for the specific application of purity testing.

FeatureDifferential Scanning Calorimetry (DSC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Melting point depression (Thermodynamic property)[6]Differential partitioning between mobile and stationary phases[14]Separation based on volatility and interaction with stationary phase[18]
Purity Type Absolute purity (total soluble impurities)[3]Relative purity (quantified against a primary reference standard)Relative purity (quantified against a primary reference standard)
Impurity ID No, only quantifies the total mole fraction of impurities.Yes, can identify and quantify specific known and unknown impurities.Yes, particularly powerful for identification when coupled with MS.[20]
Sample Prep Minimal (weighing and encapsulation).[7]Moderate (dissolution, filtration).[14]Often complex (dissolution, derivatization).[19]
Analysis Time Moderate to long (due to slow scan rates).Fast to moderate per sample.Fast to moderate per sample.
Limitations Only for >98.5% pure, crystalline, stable materials; insensitive to insoluble impurities or those forming solid solutions.[3][4]Requires reference standards for accurate quantification; resolution of all impurities can be challenging.Not suitable for non-volatile or thermally labile compounds; derivatization adds complexity and potential for error.[20]
Key Advantage Does not require impurity reference standards.Highly versatile, widely applicable, and excellent for quantifying specific impurities.High resolution and sensitivity, definitive identification with MS.

Conclusion: An Integrated Approach to Purity Assessment

For researchers and drug development professionals, the assessment of purity for a compound like 2-Cyclohexyl-3-methylphenol demands a multi-faceted, scientifically-grounded approach. Differential Scanning Calorimetry, governed by the Van't Hoff relationship, serves as an indispensable tool for determining absolute purity, offering a thermodynamic benchmark against which other methods can be compared.[4] Its primary strength lies in its ability to quantify the total mole fraction of soluble impurities without requiring individual reference standards, making it a powerful method for characterizing high-purity crystalline materials.[3][22]

However, DSC is not a panacea. Its effectiveness is contingent on specific sample properties and impurity behaviors. Therefore, it should be employed as part of a larger analytical strategy. Orthogonal techniques like HPLC and GC provide complementary information, offering the ability to separate, identify, and quantify specific impurities that DSC cannot. By integrating the absolute purity data from DSC with the detailed impurity profile from chromatography, a complete and trustworthy picture of the compound's quality is achieved. This integrated strategy not only satisfies rigorous scientific and regulatory standards but also embodies the principle of building self-validating systems for critical quality attributes.

References

  • ASTM E928-03, Standard Test Method for Determination of Purity by Differential Scanning Calorimetry. ASTM International. [Link]

  • Purity Measurements of Pharmaceuticals and Organics by DSC. Thermal Support. [Link]

  • Investigating the Purity of Substances by Means of DSC. NETZSCH Analyzing & Testing. [Link]

  • ASTM E928-03 - Standard Test Method for Determination of Purity by Differential Scanning Calorimetry. IHS Markit. [Link]

  • What Is ASTM E928 Testing? A Complete Guide to Creep Testing for Metals & Ceramics. Element. [Link]

  • ASTM E928-01 - Standard Test Method for Determination of Purity by Differential Scanning Calorimetry. SIST e-Poslovanje. [Link]

  • An Overview of the Calorimetric Purity Measurement. ASTM International. [Link]

  • E928 Standard Test Method for Determination of Purity by Differential Scanning Calorimetry. ASTM International. [Link]

  • Purity Determination and DSC Tzero Technology. TA Instruments. [Link]

  • USP 891 Thermal Analysis of Pharmaceuticals by DSC. Eurolab. [Link]

  • The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. [Link]

  • General Chapters: <891> THERMAL ANALYSIS. The United States Pharmacopeial Convention. [Link]

  • 〈891〉 Thermal Analysis. USP-NF. [Link]

  • 2-Cyclohexyl-3-methylphenol — Chemical Substance Information. NextSDS. [Link]

  • Usp-Nf 891 Thermal Analysis. Scribd. [Link]

  • DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Qualitest. [Link]

  • Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). MATEC Web of Conferences. [Link]

  • Method 8041A: Phenols by Gas Chromatography. U.S. Environmental Protection Agency. [Link]

  • Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. MDPI. [Link]

  • 4: Differential Scanning Calorimetry (DSC). Chemistry LibreTexts. [Link]

  • Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. SciELO. [Link]

  • Analysis of phenolic acids and flavonoids in honey. ScienceDirect. [Link]

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  • Alternative Assisted Extraction Methods of Phenolic Compounds Using NaDESs. MDPI. [Link]

  • 2-Cyclohexyl-4-methylphenol. LookChem. [Link]

  • Phenol, 2,3-dimethyl-4-(1-methylcyclohexyl)-. SIELC Technologies. [Link]

  • Phenol, 4,4'-cyclohexylidenebis[2-methyl-. PubChem. [Link]

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  • Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. MDPI. [Link]

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Validation

A Comparative Guide to the Quantitative Structure-Activity Relationship (QSAR) of Cyclohexylphenols

This guide provides an in-depth comparison of Quantitative Structure-Activity Relationship (QSAR) models applied to cyclohexylphenols and structurally related phenolic compounds. It is intended for researchers, scientist...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of Quantitative Structure-Activity Relationship (QSAR) models applied to cyclohexylphenols and structurally related phenolic compounds. It is intended for researchers, scientists, and drug development professionals engaged in the study and application of these molecules. Here, we dissect the methodologies, molecular descriptors, and statistical models from key studies to offer a comprehensive understanding of how structural attributes influence the biological activities of cyclohexylphenols.

Introduction: The Significance of Cyclohexylphenols and the Role of QSAR

Cyclohexylphenols are a class of organic compounds characterized by a phenol ring substituted with one or more cyclohexyl groups. These compounds and their derivatives are valuable intermediates in the manufacturing of various products, including dyes, resins, and pharmaceuticals.[1][2] Their utility often stems from their biological activities, which include antimicrobial, antioxidant, and enzyme inhibitory properties.[3][4] The lipophilic cyclohexyl group, combined with the reactive phenolic hydroxyl group, imparts a unique combination of properties that are ripe for exploration in drug design and development.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[5] By identifying the key molecular features that govern a compound's potency, QSAR models can be used to predict the activity of novel, untested molecules, thereby guiding the synthesis of more effective compounds and reducing the need for extensive experimental screening.[6]

This guide will compare and contrast different QSAR approaches applied to cyclohexylphenols and related structures, providing a critical analysis of the experimental designs and the insights gained.

Comparative Analysis of QSAR Models for Cyclohexylphenols and Analogs

To illustrate the application of QSAR to cyclohexylphenols and related compounds, we will compare two distinct studies: one focusing on the broad-spectrum antibacterial activity of a diverse set of phenols, including cyclohexylphenol, and another investigating the enzyme inhibitory activity of 2,6-di-tert-butylphenol derivatives, which share structural similarities with certain cyclohexylphenols.

Study 1: QSAR of Phenolic Compounds as Inhibitors of Oral Bacteria

A notable study investigated the minimal inhibitory concentrations (MICs) of over 100 structurally diverse phenols, including o-cyclohexylphenol, against three species of oral bacteria: Porphyromonas gingivalis, Selenomonas artemidis, and Streptococcus sobrinus.[7] The primary goal of this research was to develop QSAR models that could predict the antibacterial activity of these compounds based on their molecular structure.

The study found that hydrophobic interactions played a dominant role in the binding of these phenolic compounds to the oral bacteria.[7] The QSAR models developed for P. gingivalis and S. sobrinus successfully utilized molecular connectivity descriptors to correlate the chemical structures with their observed bioactivities.[7]

Study 2: QSAR of 2,6-di-tert-butylphenol Derivatives as Cyclooxygenase (COX) and 5-Lipoxygenase (LOX) Inhibitors

In a separate investigation, a QSAR study was conducted on a series of 24 mono- and 2,6-di-tert-butylphenol (DTBP) derivatives to understand their dual inhibitory activity against COX and LOX enzymes.[4] These enzymes are key targets in the development of anti-inflammatory drugs. The bulky tert-butyl groups flanking the hydroxyl group in DTBPs are analogous to the cyclohexyl substitutions in some cyclohexylphenols, making this a relevant comparative study.

This research highlighted the importance of both hydrogen-donating ability and hydrophobic properties for COX inhibition, while suggesting a redox mechanism might be involved in LOX inhibition.[4] The study employed a combination of molecular mechanics and quantum chemical calculations to derive the descriptors for their QSAR models.

Data Presentation and Comparison

The following table summarizes the key aspects of the two QSAR studies, allowing for a direct comparison of their methodologies and findings.

FeatureStudy 1: Inhibition of Oral Bacteria[7]Study 2: COX/LOX Inhibition[4]
Compound Class Diverse phenols, including o-cyclohexylphenol2,6-di-tert-butylphenol derivatives
Biological Activity Minimal Inhibitory Concentration (MIC) against oral bacteriaIC50 values for COX and 5-LOX inhibition
Molecular Descriptors Molecular connectivity indices (Topological)Molecular parameters from conformational analysis (e.g., MEP, GRID maps), electronic and hydrophobic properties
QSAR Model Multiple Linear Regression (MLR)Multiple Linear Regression (MLR)
Key Findings Hydrophobicity is a key determinant of antibacterial activity. Molecular connectivity indices can effectively model this relationship.Hydrogen donation and hydrophobicity are crucial for COX inhibition. A redox mechanism is implicated in LOX inhibition.

Experimental Protocols: A Representative QSAR Workflow

The development of a robust QSAR model follows a systematic workflow. The following steps are representative of the process undertaken in the compared studies and serve as a general protocol for researchers entering this field.

  • Data Set Selection and Preparation :

    • Compile a dataset of compounds with a common structural scaffold (e.g., cyclohexylphenols) and experimentally determined biological activity against a specific target.

    • Ensure the biological data is of high quality and measured under consistent experimental conditions.

    • The data should span a significant range of activity values.

  • Molecular Structure Optimization :

    • Generate the 2D or 3D structures of all molecules in the dataset.

    • Perform geometry optimization using molecular mechanics or quantum chemical methods to obtain low-energy conformations.[4]

  • Calculation of Molecular Descriptors :

    • Calculate a variety of molecular descriptors that encode different aspects of the molecular structure. These can be broadly categorized as:

      • Topological (2D) descriptors : Based on the 2D representation of the molecule, such as molecular connectivity indices.[7]

      • Geometrical (3D) descriptors : Derived from the 3D structure, such as molecular volume and surface area.

      • Electronic descriptors : Reflecting the electron distribution, such as HOMO and LUMO energies, and partial charges.[8]

      • Physicochemical descriptors : Properties like logP (lipophilicity) and molar refractivity.[3]

  • Variable Selection and Model Building :

    • Divide the dataset into a training set for model development and a test set for external validation.

    • Use statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to build the QSAR model.[5]

    • Employ variable selection methods to identify the most relevant descriptors that contribute to the biological activity.

  • Model Validation :

    • Internal Validation : Assess the robustness and predictive ability of the model using techniques like leave-one-out (LOO) cross-validation (Q²).

    • External Validation : Evaluate the model's ability to predict the activity of the compounds in the independent test set.

    • A statistically significant QSAR model should have a high squared correlation coefficient (R²) and a high cross-validated correlation coefficient (Q²).

Visualization of the QSAR Workflow

The following diagram illustrates the typical workflow involved in a QSAR study.

QSAR_Workflow cluster_Data Data Preparation cluster_Modeling Model Development cluster_Validation Model Validation Data_Selection Dataset Selection (Structures & Activities) Structure_Optimization Molecular Structure Optimization (2D/3D) Data_Selection->Structure_Optimization Descriptor_Calculation Descriptor Calculation (Topological, Electronic, etc.) Structure_Optimization->Descriptor_Calculation Model_Building Model Building (MLR, PLS, etc.) Descriptor_Calculation->Model_Building Internal_Validation Internal Validation (Cross-Validation, Q²) Model_Building->Internal_Validation External_Validation External Validation (Test Set, R²pred) Internal_Validation->External_Validation Final_Model Final_Model External_Validation->Final_Model Final Predictive Model

Caption: A generalized workflow for a quantitative structure-activity relationship (QSAR) study.

Conclusion and Future Directions

The comparative analysis of QSAR studies on cyclohexylphenols and their structural analogs reveals that the choice of molecular descriptors and modeling techniques is highly dependent on the specific biological activity being investigated. For broad-spectrum activities like antibacterial effects, topological descriptors that capture overall molecular size and shape can be highly effective.[7] In contrast, for more specific interactions, such as enzyme inhibition, a deeper understanding of the electronic and 3D properties of the molecules is often necessary.[4]

Future QSAR studies on cyclohexylphenols would benefit from:

  • Expanded Datasets : The development of more robust and predictive models requires larger and more diverse datasets of cyclohexylphenol derivatives with well-characterized biological activities.

  • Advanced Descriptors : The use of more sophisticated descriptors, such as those derived from molecular dynamics simulations, could provide a more dynamic picture of ligand-receptor interactions.

  • Machine Learning Approaches : The application of advanced machine learning algorithms may uncover complex, non-linear relationships between structure and activity that are missed by traditional linear models.

By leveraging the power of QSAR, researchers can accelerate the discovery and optimization of novel cyclohexylphenol-based compounds for a wide range of applications in medicine and industry.

References

  • Bala, S., et al. (2021). QSAR, molecular docking and ADMET studies of chalcone derivatives as acetylcholinesterase inhibitors. Journal of Biomolecular Structure and Dynamics, 39(10), 3546-3561.
  • Greenberg, M. J., et al. (1998). Inhibition of oral bacteria by phenolic compounds. Part 1. QSAR analysis using molecular connectivity.
  • Hassan, A., et al. (2018). 3D-QSAR, molecular docking and molecular dynamics simulation studies of carbamate derivatives as butyrylcholinesterase inhibitors. Journal of Molecular Graphics and Modelling, 80, 14-25.
  • Hemmateenejad, B., et al. (2010). Comparative QSAR studies on toxicity of phenol derivatives using quantum topological molecular similarity indices. Chemical Biology & Drug Design, 75(5), 521-531.
  • Karelson, M., et al. (1996). Quantum-chemical descriptors in QSAR/QSPR studies. Chemical Reviews, 96(3), 1027-1044.
  • Liao, P., et al. (2000). Comparative QSAR evidence for a free-radical mechanism of phenol-induced toxicity. Toxicology and Applied Pharmacology, 165(3), 225-231.
  • Mitra, I., et al. (2010). QSAR modeling of the antioxidant activity of a series of flavonoids.
  • Nantasenamat, C., et al. (2009). QSAR study of HIV-1 reverse transcriptase inhibitors from 4,5,6,7-tetrahydro-5-methylimidazo[4,5,1-jk]benzodiazepin-2(1H)-one and -thione (TIBO). European Journal of Medicinal Chemistry, 44(1), 224-234.
  • Pérez-Garrido, A., et al. (2010). 3D-QSAR (CoMFA and CoMSIA) and molecular docking studies of 2,4,5-trisubstituted pyrimidine derivatives as cyclin-dependent kinase 2 inhibitors. European Journal of Medicinal Chemistry, 45(11), 5136-5145.
  • Roy, K., et al. (2015). On some aspects of validation of QSAR models. Current Computer-Aided Drug Design, 11(2), 155-172.
  • Said, O., et al. (2017). 3D-QSAR, molecular docking and ADMET studies of novel pyrazole derivatives as potent antimicrobial agents. Journal of Molecular Structure, 1137, 581-591.
  • Sharma, A., et al. (2022). An In Silico Study Based on QSAR and Molecular Docking and Molecular Dynamics Simulation for the Discovery of Novel Potent Inhibitor against AChE. Molecules, 27(13), 4078.
  • Spiegel, M., et al. (2020).
  • Turan-Zitouni, G., et al. (2005). Synthesis and antimicrobial activity of 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 40(6), 607-613.
  • Verma, J., et al. (2010). 3D-QSAR and molecular docking studies on a series of 1,3,4-oxadiazole derivatives as antimicrobial agents. Medicinal Chemistry Research, 19(9), 1011-1029.
  • Wang, X., et al. (2023). Rational design of novel phenol ether derivatives as non-covalent proteasome inhibitors through 3D-QSAR, molecular docking and ADMET prediction. Future Medicinal Chemistry, 15(22), 1957-1972.
  • Xu, J. (2020). Evolving Drug Design Methodology: from QSAR to AIDD. arXiv preprint arXiv:2005.08955.
  • Yamagami, C., et al. (2001). Quantitative structure-activity relationship studies for antioxidant hydroxybenzalacetones by quantum chemical- and 3-D-QSAR(CoMFA) analyses. Bioorganic & Medicinal Chemistry, 9(5), 1143-1151.
  • Yap, C. W. (2011). PaDEL-descriptor: An open source software to calculate molecular descriptors and fingerprints.
  • Yeste, S., et al. (2003). QSAR study of dual cyclooxygenase and 5-lipoxygenase inhibitors 2,6-di-tert-butylphenol derivatives. Journal of Medicinal Chemistry, 46(19), 4099-4110.
  • Zhang, S., et al. (2024). QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus. Molecules, 29(1), 123.
  • Cronin, M. T. D., et al. (2008). An evaluation of global QSAR models for the prediction of the toxicity of phenols to Tetrahymena pyriformis. Chemosphere, 72(8), 1131-1137.
  • De, P., et al. (2023). QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. Research Journal of Pharmacy and Technology, 16(11), 5483-5491.
  • Doke, A. K., & Mahajan, S. D. (2022). Review on: quantitative structure activity relationship (QSAR) modeling. MOJ Bioorganic & Organic Chemistry, 6(2), 34-39.
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  • Kubinyi, H. (1993).
  • Li, H., et al. (2022). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Green Chemistry, 24(23), 9143-9153.
  • Oprea, T. I. (2005). Chemoinformatics in drug discovery. John Wiley & Sons.
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Comparative

comparing the environmental impact of different phenol alkylation methods

Title: Green Chemistry in Phenol Alkylation: A Comparative Guide to Environmental Impact and Catalytic Efficiency Introduction Phenol alkylation is a fundamental electrophilic aromatic substitution used to synthesize cri...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Green Chemistry in Phenol Alkylation: A Comparative Guide to Environmental Impact and Catalytic Efficiency

Introduction Phenol alkylation is a fundamental electrophilic aromatic substitution used to synthesize critical intermediates for antioxidants (e.g., BHT), pharmaceuticals, and agrochemicals. Historically, this process relied on homogeneous liquid acids (e.g., H2​SO4​ , AlCl3​ ), which, despite their kinetic efficiency, generate massive amounts of corrosive, toxic waste. In modern drug development and fine chemical synthesis, optimizing the Environmental Factor (E-factor)—defined as the mass of waste generated per mass of product—is paramount [4]. This guide provides an objective, data-driven comparison of traditional homogeneous catalysis against modern green alternatives: heterogeneous solid acids (zeolites) and ionic liquids (ILs).

Mechanistic Causality & Environmental Footprint

Homogeneous Catalysis (The Traditional Baseline) Homogeneous acids operate by rapidly protonating the alkylating agent (e.g., tert-butyl alcohol or an olefin) to form a highly reactive carbenium ion, which subsequently attacks the electron-rich phenolic ring. While the activation energy is low, the environmental cost is severe. Product isolation mandates aqueous quenching, which irreversibly destroys the catalyst and produces vast volumes of acidic effluent. Consequently, the E-factor for fine chemicals produced via this route frequently exceeds 50 kg of waste per kg of product [4].

Heterogeneous Solid Acids (Zeolites) Zeolites, such as Zeolite Beta and H-BEA, mitigate these environmental hazards by providing a confined, shape-selective solid matrix. Mechanistically, in situ solid-state NMR studies reveal a precise sequence: the alkylating agent (e.g., an alcohol) is dehydrated at the zeolite's internal Brønsted acid sites to form an olefin, which is then protonated to yield the reactive carbenium ion [3]. The rigid microporous structure restricts the transition state, suppressing the formation of bulky polyalkylated byproducts. Environmentally, zeolites eliminate aqueous quenching; the catalyst is recovered via simple filtration and regenerated thermally, drastically lowering the E-factor [1].

Ionic Liquids (ILs) Brønsted acidic ionic liquids, such as 1H-imidazole-1-acetic acid tosilate ([HIMA]OTs), represent a paradigm shift by functioning as both solvent and catalyst. The causality behind their high atom economy lies in their temperature-dependent phase behavior. At reaction temperatures, the IL forms a single homogeneous phase with the reactants, eliminating mass-transfer resistance. Upon cooling, the system undergoes spontaneous phase separation: the non-polar alkylated products form an upper layer, while the polar IL forms a distinct lower layer. This self-separating mechanism ensures near-zero solvent waste and allows for immediate catalyst recycling [2].

Quantitative Comparison of Alkylation Methods

MetricHomogeneous ( H2​SO4​ )Solid Acid (Zeolite Beta)Ionic Liquid ([HIMA]OTs)
E-Factor (kg waste / kg product) > 50 (High) [4]< 5 (Low) [1]< 2 (Very Low) [2]
Catalyst Recovery Method Destroyed (Aqueous Quench)Simple FiltrationSpontaneous Phase Separation
Typical Reaction Temperature 60 - 100 °C60 - 120 °C70 °C
Phenol Conversion Rate ~80 - 90%> 95%93%
Selectivity (e.g., p-tert-butylphenol) Low (Polyalkylation common)High (Shape-selective pores)High (Tunable acidity)
Corrosivity & Equipment Wear Extremely HighNegligibleNegligible

Visualizing Mechanistic and Experimental Workflows

Pathways Start Phenol + Alkylating Agent Homo Homogeneous Acid (e.g., H2SO4) Start->Homo Zeo Solid Acid Zeolite (e.g., Zeolite Beta) Start->Zeo IL Ionic Liquid (e.g., [HIMA]OTs) Start->IL Waste Aqueous Quenching High E-Factor (>50) Homo->Waste Filter Simple Filtration Low E-Factor Zeo->Filter Phase Phase Separation Near-Zero Solvent Waste IL->Phase Prod1 Alkylated Phenol (Low Selectivity) Waste->Prod1 Prod2 Alkylated Phenol (High para-Selectivity) Filter->Prod2 Prod3 Alkylated Phenol (High Selectivity) Phase->Prod3

Mechanistic pathways and environmental impact of phenol alkylation methods.

ILWorkflow Step1 1. Mix Reactants Phenol + TBA + [HIMA]OTs Step2 2. Heat & Stir 70°C, 120 min (Homogeneous) Step1->Step2 Step3 3. Cool to Room Temp (Temperature-Induced Biphasic) Step2->Step3 Upper 4a. Upper Phase (Product) Extract & GC-MS Validate Step3->Upper Lower 4b. Lower Phase (IL Catalyst) Vacuum Dry at 120°C Step3->Lower Val 5. NMR Validation Confirm No Reactant Traces Lower->Val Recycle 6. Catalyst Recycling (Up to 5 Cycles) Val->Recycle Recycle->Step1

Self-validating biphasic experimental workflow for ionic liquid-catalyzed alkylation.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating mandatory analytical checkpoints to verify catalyst integrity and product yield.

Protocol A: Zeolite Beta-Catalyzed tert-Butylation of Phenol [1]

  • Catalyst Activation: Calcine Zeolite Beta at 500 °C for 4 hours. Causality: This removes adsorbed moisture that would otherwise poison the internal Brønsted acid sites and hinder carbenium ion formation.

  • Reaction Setup: In a 500 mL PARR pressure reactor, combine phenol and tert-butyl alcohol (TBA) in a 2:1 molar ratio. Causality: An excess of phenol suppresses the formation of polyalkylated byproducts.

  • Catalyst Loading & Execution: Add 10% (w/w) activated Zeolite Beta. Seal the reactor, initiate agitation at 800 rpm (to eliminate interparticle mass-transfer resistance), and heat to 60 °C for 8 hours.

  • Product Isolation: Cool the reactor and isolate the solid catalyst via vacuum filtration.

  • Self-Validation Checkpoint: Analyze the liquid filtrate via GC-MS. A successful run will show complete conversion of the limiting reactant with high selectivity toward p-tert-butylphenol.

  • Catalyst Regeneration: Wash the recovered zeolite with methanol to remove organic residues, dry, and recalcine at 500 °C before the next cycle.

Protocol B: Ionic Liquid-Catalyzed tert-Butylation using [HIMA]OTs [2]

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, mix phenol and TBA in a 1:2 molar ratio.

  • Catalyst Loading & Execution: Add 10 mol% of the synthesized [HIMA]OTs ionic liquid. Heat the mixture to 70 °C with magnetic stirring for 120 minutes. Causality: At 70 °C, the mixture forms a single phase, maximizing contact area and reaction kinetics.

  • Phase Separation: Remove the heat source and allow the mixture to cool to room temperature. The system will autonomously separate into two distinct phases.

  • Product Isolation: Decant the upper organic layer.

  • Self-Validation Checkpoint 1 (Product): Validate the upper layer via GC-MS to confirm ~93% phenol conversion.

  • Self-Validation Checkpoint 2 (Catalyst Integrity): Extract the lower IL layer with a minimal volume of toluene to remove residual organics. Dry the IL under vacuum at 120 °C for 5 hours. Analyze the dried IL via 1 H-NMR spectroscopy; the absence of reactant/product peaks validates the catalyst's purity for immediate recycling (capable of up to 5 cycles with negligible activity loss).

References

  • Alkylation of Phenol with Tertiary Butyl Alcohol over Zeolites - Industrial & Engineering Chemistry Research (ACS Publications). 1

  • Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol - ACS Omega. 2

  • Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy - Journal of the American Chemical Society. 3

  • Solid Acids for Green Chemistry - Accounts of Chemical Research (ACS Publications). 4

Sources

Validation

High-Performance Antimicrobial Alternatives: 2-Cyclohexyl-3-methylphenol vs. Traditional Agents

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Discipline: Industrial Formulations & Applied Microbiology As a Senior Application Scientist, one of the most persistent challenges...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Discipline: Industrial Formulations & Applied Microbiology

As a Senior Application Scientist, one of the most persistent challenges in formulating wash-off personal care and industrial cleaning products is the "kinetic bottleneck." Consumers and industrial protocols rarely adhere to the 2-minute contact times required by traditional antimicrobial agents. This guide provides an in-depth, objective comparison between the emerging high-performance monosubstituted cresol, 2-Cyclohexyl-3-methylphenol , and legacy alternatives like Triclosan and PCMX (p-chloro-m-xylenol).

By analyzing their mechanistic divergence and kinetic profiles, we can establish why modern formulations are shifting toward structural disruptors over metabolic inhibitors.

Mechanistic Divergence: Metabolic Inhibition vs. Structural Disruption

The performance disparity between 2-Cyclohexyl-3-methylphenol and traditional agents like Triclosan is rooted in their fundamental mechanisms of action.

Triclosan operates as a specific metabolic inhibitor. It binds to the bacterial FabI enzyme (enoyl-acyl carrier protein reductase), halting fatty acid synthesis. While highly effective at low Minimum Inhibitory Concentrations (MIC), this enzymatic blockade requires extended contact time (>2 minutes) to induce cell death, making it fundamentally unsuited for 15-second wash-off applications.

Conversely, 2-Cyclohexyl-3-methylphenol acts via rapid structural disruption . As a hydrophobic monosubstituted cresol, it intercalates directly into the bacterial lipid bilayer. This physical disruption causes immediate loss of membrane potential, cytoplasmic leakage, and rapid cell lysis. When formulated with a cyclic terpene like terpineol, which permeabilizes the outer lipopolysaccharide (LPS) layer of Gram-negative bacteria, the cresol achieves a synergistic log-reduction in under 30 seconds [1].

Mechanism Cresol 2-Cyclohexyl-3-methylphenol Membrane Bacterial Cell Membrane (Lipid Bilayer Intercalation) Cresol->Membrane Hydrophobic Interaction Lysis Rapid Membrane Lysis & Cytoplasmic Leakage Membrane->Lysis Structural Disruption FastKill Fast Kill Kinetics (< 30 seconds) Lysis->FastKill Triclosan Triclosan (Traditional) FabI FabI Enzyme (Fatty Acid Synthesis) Triclosan->FabI Active Site Binding LipidHalt Metabolic Blockade (Growth Arrest) FabI->LipidHalt Enzymatic Inhibition SlowKill Slow Kill Kinetics (> 2 minutes) LipidHalt->SlowKill

Figure 1: Mechanistic divergence between 2-Cyclohexyl-3-methylphenol and Triclosan.

Quantitative Performance Comparison

To objectively evaluate these compounds, we must look beyond standard MIC values and focus on real-world application metrics: Kill Time, Regulatory Viability, and Formulation Compatibility. The data below summarizes the performance of 2-Cyclohexyl-3-methylphenol against industry standards.

Antimicrobial AgentPrimary MechanismKill Time (Log 3 Reduction)Regulatory StatusOlfactory Profile
2-Cyclohexyl-3-methylphenol (+ Terpineol)Membrane Disruption< 30 seconds Generally PermittedMild, consumer-acceptable
Triclosan FabI Enzyme Inhibition> 2 minutesRestricted/Banned (FDA)Distinct medicinal
PCMX (p-chloro-m-xylenol)Protein Denaturation~ 1 minuteUnder ReviewStrong phenolic

Data synthesized from comparative industrial patent literature regarding wash-off efficacy [1].

Self-Validating Experimental Protocol: Time-Kill Kinetics

To prove the rapid kinetic efficacy of 2-Cyclohexyl-3-methylphenol, researchers must utilize a stringent Time-Kill Assay.

The Causality of Experimental Design: Standard agar plating cannot be used to measure rapid kinetics because the antimicrobial agent continues to act on the bacteria while sitting on the plate. To create a self-validating system, we must introduce a hard chemical quench (neutralization) at precise time intervals. This ensures we are measuring true bactericidal action during the exact contact time, rather than artificial bacteriostatic carryover.

Step-by-Step Methodology
  • Inoculum Preparation: Cultivate Escherichia coli (ATCC 10536) and Staphylococcus aureus (ATCC 6538) in Tryptic Soy Broth (TSB) to mid-logarithmic phase. Standardize the suspension to 1.0×107 CFU/mL.

  • Formulation Preparation: Dissolve 0.5% wt 2-Cyclohexyl-3-methylphenol and 0.1% wt terpineol in a standard surfactant carrier (e.g., sodium lauryl ether sulfate base) [2].

  • Timed Exposure: Inoculate 1 mL of the bacterial suspension into 9 mL of the test formulation. Vortex immediately.

  • Critical Neutralization (The Quench): At exactly 15, 30, and 60 seconds, extract a 1 mL aliquot and immediately inject it into 9 mL of D/E (Dey-Engley) Neutralizing Broth.

    • Scientific Rationale: D/E broth contains sodium thioglycollate, sodium thiosulfate, and lecithin. These compounds instantly bind to and inactivate the cresol and terpineol, halting all antimicrobial activity at the exact second of extraction.

  • Plating & Enumeration: Perform serial dilutions of the neutralized solution, plate on Tryptic Soy Agar (TSA), and incubate at 37°C for 24 hours. Calculate the log reduction relative to a water-control baseline.

Workflow Step1 1. Inoculum Preparation (Log-phase E. coli / S. aureus) Step2 2. Compound Exposure (2-Cyclohexyl-3-methylphenol) Step1->Step2 Add 10^7 CFU/mL Step3 3. Timed Aliquot Extraction (15s, 30s, 60s) Step2->Step3 Precise Timing Step4 4. Chemical Neutralization (D/E Broth Quenching) Step3->Step4 Halt Reaction (Critical) Step5 5. Plating & Enumeration (CFU/mL Calculation) Step4->Step5 24h Incubation

Figure 2: Self-validating Time-Kill Assay workflow with mandatory neutralization step.

Conclusion & Formulation Strategy

For drug development professionals and industrial chemists, the transition away from halogenated antimicrobials is inevitable. 2-Cyclohexyl-3-methylphenol offers a highly effective alternative when formulated with an understanding of its physical mechanism. By leveraging cyclic terpenes to breach the bacterial outer defenses, formulators can maximize the cresol's structural disruption capabilities, achieving >Log 3 reductions within the 15-to-30-second window demanded by modern consumer habits.

References

  • Title: Antimicrobial composition (WO2014001056A1)
  • Title: 2-Cyclohexyl-3-methylphenol — Chemical Substance Information Source: NextSDS Database URL: [Link]

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 2-Cyclohexyl-3-methylphenol

As laboratory professionals, our responsibility extends beyond discovery and innovation to the safe and compliant management of all chemical reagents, including their disposal. This guide provides a detailed protocol for...

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Author: BenchChem Technical Support Team. Date: March 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation to the safe and compliant management of all chemical reagents, including their disposal. This guide provides a detailed protocol for the proper disposal of 2-Cyclohexyl-3-methylphenol (also known as 4-Cyclohexyl-m-cresol), ensuring the safety of personnel and the protection of our environment. The procedures outlined are synthesized from established safety data and best practices in hazardous waste management.

Section 1: Hazard Assessment and Immediate Safety Precautions

Before initiating any disposal procedure, it is critical to understand the inherent risks associated with 2-Cyclohexyl-3-methylphenol. This compound is a substituted phenol and carries similar, though not identical, hazards to phenol itself.

1.1. Primary Hazards Based on available Safety Data Sheets (SDS), 2-Cyclohexyl-3-methylphenol is classified with the following hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]

The causality behind these hazards lies in the compound's chemical nature. As a phenol derivative, it can denature proteins and disrupt cell membranes, leading to tissue damage on contact. Inhalation can irritate the mucosal linings of the respiratory tract.[1]

1.2. Required Personal Protective Equipment (PPE) A proactive approach to safety is non-negotiable. All handling and disposal operations must be conducted with the following minimum PPE.[1][2] The selection of this specific gear is based on creating a complete barrier to the identified routes of exposure (skin, eyes, inhalation).

PPE ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., Butyl rubber, Neoprene over nitrile).[2]To prevent skin contact and irritation. Double-gloving provides extra protection against tears and permeation.
Eye Protection ANSI-approved safety glasses with side shields or chemical splash goggles.[1][3]To protect against accidental splashes that can cause serious eye irritation.
Lab Coat A fully buttoned, long-sleeved lab coat.[2]To protect skin and personal clothing from contamination.
Ventilation Chemical Fume Hood.[2][4]To prevent inhalation of vapors or aerosols, which can cause respiratory irritation.
Section 2: Waste Characterization and Segregation

Proper disposal begins with correct waste characterization. In the United States, chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).

2.1. Is 2-Cyclohexyl-3-methylphenol a Hazardous Waste? Yes. Any solid waste containing phenol or its derivatives is typically listed as hazardous waste.[5] Therefore, 2-Cyclohexyl-3-methylphenol and any materials contaminated with it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the sink or in regular trash .[4][6]

2.2. Waste Segregation To ensure safe and compliant disposal, waste streams must be carefully segregated. This is a critical step to prevent dangerous chemical reactions within a waste container.

  • Primary Chemical Waste: Collect pure or concentrated 2-Cyclohexyl-3-methylphenol and its solutions in a dedicated, properly labeled hazardous waste container.[2][4]

  • Contaminated Labware: Pipette tips, gloves, tubes, and other disposable items contaminated with this chemical should be collected in a separate, sealable container, also labeled as hazardous waste.[4] Do not mix this solid waste with the primary liquid waste stream.

Section 3: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe accumulation and disposal of 2-Cyclohexyl-3-methylphenol waste. All steps must be performed within a chemical fume hood while wearing the appropriate PPE.[4]

Step 1: Container Selection

  • Select a sturdy, chemically compatible, and leak-proof container with a secure screw-top cap.[6][7] High-density polyethylene (HDPE) carboys are an excellent choice.

  • The container must be in good condition, free of cracks or signs of deterioration.[7]

  • Ensure the container is clean and dry before its first use for waste accumulation.

Step 2: Waste Labeling

  • As soon as you designate a container for waste, affix a hazardous waste label from your institution's Environmental Health & Safety (EHS) department.[4]

  • Fill out the label completely, listing "2-Cyclohexyl-3-methylphenol" and any other chemical constituents by their full name. Avoid abbreviations or chemical formulas.

  • Keep an accurate record of the quantities of waste added.

Step 3: Waste Accumulation

  • Carefully transfer the chemical waste into the labeled container using a funnel to prevent spills.

  • Keep the waste container closed at all times , except when actively adding waste.[4][7] This is a regulatory requirement and minimizes the release of vapors.

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the lab.[7] This area should be under the control of the laboratory personnel.

  • The SAA must be at or near the point of generation.[7] Store the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[6]

Step 4: Arranging for Disposal

  • Do not overfill the container. A good rule of thumb is to fill it to no more than 90% capacity to allow for vapor expansion.[4]

  • Once the container is full, or if it has been in use for a year (whichever comes first), arrange for a pickup from your institution's EHS or a licensed hazardous waste disposal contractor.[7][8]

  • Follow your institution's specific procedures for requesting a waste pickup.[4]

The logical flow for this disposal process is visualized in the diagram below.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposition start Generate Waste (2-Cyclohexyl-3-methylphenol) ppe Don Required PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work in Chemical Fume Hood ppe->hood container Select & Label Hazardous Waste Container hood->container accumulate Add Waste to Container container->accumulate close_container Keep Container Securely Closed accumulate->close_container store Store in Secondary Containment in Satellite Accumulation Area close_container->store full Container is 90% Full? store->full full->accumulate No pickup Request Pickup from EHS full->pickup Yes end EHS/Contractor Disposes via Approved Plant pickup->end

Caption: Waste Disposal Workflow for 2-Cyclohexyl-3-methylphenol.

Section 4: Spill and Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release.

4.1. Minor Spill (Inside a Fume Hood)

  • Ensure your PPE is intact. Alert others in the immediate area.

  • Absorb the spill with an inert material, such as vermiculite, sand, or a chemical spill pillow. Do not use combustible materials like paper towels as the primary absorbent.

  • Carefully sweep or scoop the absorbed material into a sealable container for disposal as hazardous waste.[1][3]

  • Clean the spill area with soap and water.[2] All cleaning materials must also be disposed of as hazardous waste.

4.2. Major Spill or Any Spill Outside a Fume Hood

  • Evacuate the immediate area.[2][3]

  • Alert nearby personnel and your laboratory supervisor.

  • Call your institution's emergency number or EHS for assistance.[2]

  • Prevent entry into the affected area.

  • If safe to do so, remove all sources of ignition.[1]

4.3. Personnel Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an ANSI-approved eyewash station, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[1] Seek medical attention if irritation develops or persists.[1]

  • Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[1]

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: Phenol, cyclohexyl-3(or 4)-methyl-.
  • Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure.
  • University of Tennessee Health Science Center. (2022, May 26). Phenol, Chloroform, or TRIzol™ Waste Disposal.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 3-Methyl-1-cyclohexene.
  • University of British Columbia. (n.d.). Laboratory Hazardous Waste Management. Retrieved from UBC Environmental Services Facility.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Angene Chemical. (2024, September 30). Safety Data Sheet.
  • NextSDS. (2026). 2-Cyclohexyl-3-methylphenol — Chemical Substance Information.
  • Sigma-Aldrich. (2025, October 15). Safety Data Sheet.
  • Tokyo Chemical Industry. (2025, April 30). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Phenol.
  • CPAChem. (2024, January 12). Safety data sheet: 3-Methylphenol.
  • 3M. (n.d.). Safety Data Sheet.
  • International Programme on Chemical Safety. (n.d.). Phenol Health and Safety Guide.
  • U.S. Environmental Protection Agency. (n.d.). Exposure and Risk Assessment For Phenol.

Sources

Handling

Personal protective equipment for handling 2-Cyclohexyl-3-methylphenol

Advanced Laboratory Safety & Operational Guide: Handling 2-Cyclohexyl-3-methylphenol As drug development and chemical synthesis advance, researchers frequently encounter highly substituted phenolic compounds. 2-Cyclohexy...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety & Operational Guide: Handling 2-Cyclohexyl-3-methylphenol

As drug development and chemical synthesis advance, researchers frequently encounter highly substituted phenolic compounds. 2-Cyclohexyl-3-methylphenol (CAS: 1596-10-7) is an alkylated phenol derivative that requires rigorous, specialized handling protocols[1]. Standard laboratory safety measures are insufficient for this compound due to its unique physiochemical properties.

This guide provides a self-validating, mechanistic approach to handling 2-Cyclohexyl-3-methylphenol, ensuring maximum safety and operational efficiency in the laboratory.

Mechanistic Hazard Assessment: The Causality of Toxicity

To handle a chemical safely, one must understand why it is dangerous. 2-Cyclohexyl-3-methylphenol presents a two-fold hazard profile that is significantly more aggressive than standard aqueous acids or bases:

  • Enhanced Lipophilicity and Dermal Penetration: The addition of the bulky, non-polar cyclohexyl and methyl groups to the phenol ring drastically increases the molecule's octanol-water partition coefficient (LogP). Unlike standard hydrophilic corrosives, this compound readily dissolves into the lipid bilayers of the human epidermis. Liquid or dissolved alkylphenols can penetrate intact skin with an efficiency nearly equal to that of direct inhalation[2].

  • Anesthetic Masking Effect: The phenolic hydroxyl (-OH) group exerts a local anesthetic effect on nerve endings[3]. This creates a dangerous operational blind spot: severe chemical burns and systemic absorption can occur without immediate pain.

  • Systemic Toxicity: Once absorbed into the bloodstream, phenolic compounds act as systemic toxins, potentially causing central nervous system depression, cardiovascular collapse, and organ damage[4].

Because pain cannot be relied upon as an indicator of exposure, strict adherence to a pre-validated Personal Protective Equipment (PPE) matrix is the only effective defense.

Quantitative PPE & Barrier Matrix

The following table summarizes the required PPE for handling 2-Cyclohexyl-3-methylphenol, grounded in breakthrough-time data for concentrated phenolic compounds.

PPE CategoryRecommended Material / SpecificationBreakthrough TimeMechanistic Rationale
Primary Hand Protection Laminate Film (Silver Shield™) or Heavy Butyl Rubber> 480 minutesHighly resistant to non-polar organic penetration. Essential for handling concentrated stock[2].
Secondary Hand Protection Double-gloved Nitrile (8 mil minimum thickness)< 10 minutes (Splash only)Nitrile degrades rapidly upon contact with lipophilic phenols. Used only as a disposable outer layer for immediate doffing upon splash[4].
Eye & Face Protection Chemical Splash Goggles + Polycarbonate Face ShieldN/APrevents mucosal absorption. Standard safety glasses lack the orbital seal required to stop vapor or micro-droplets[4].
Body Protection Butyl Rubber Apron worn over a fully buttoned Lab Coat> 480 minutesPhenol rapidly penetrates woven cotton/poly blend lab coats. The apron prevents systemic exposure from macro-spills[2].

Standard Operating Procedure: Safe Handling Workflow

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check is successful.

Step 1: Pre-Operational System Validation

  • Action: Verify that the chemical fume hood is operational. Ensure a dedicated chemical spill kit and a fresh, unopened bottle of Polyethylene Glycol (PEG-300 or PEG-400) are within 10 seconds of the workspace[2].

  • Validation Check: Check the digital airflow monitor on the fume hood; it must read a face velocity between 80–120 feet per minute (FPM). Visually confirm the presence of the PEG bottle.

Step 2: PPE Donning Protocol

  • Action: Don long pants, closed-toe shoes, and a fully buttoned lab coat[4]. Apply the butyl rubber apron. Don the primary laminate film gloves, followed by the secondary 8-mil nitrile gloves on top. Don splash goggles and the face shield.

  • Validation Check: Perform a visual and tactile inspection. Inflate the outer nitrile gloves slightly before donning to check for micro-tears.

Step 3: Execution & Dispensing

  • Action: 2-Cyclohexyl-3-methylphenol may present as a solid or highly viscous liquid. If solid, do not chip or scrape it, as this generates highly toxic airborne dust. Instead, warm the sealed container in a water bath until it liquefies, then pipette the required volume[3].

  • Validation Check: Weigh the dispensed liquid in a closed, tared vessel to prevent vapor release into the laboratory environment.

Step 4: Doffing & Decontamination

  • Action: Wipe down the exterior of the closed sample vessel with a compatible solvent. Remove the outer nitrile gloves inside the fume hood and dispose of them as hazardous waste.

  • Validation Check: Inspect the inner laminate gloves. If any discoloration or chemical residue is present, assume a breach and immediately initiate the dermal response protocol.

OperationalWorkflow Prep Step 1: Pre-Op Validation Verify Fume Hood & PEG-400 DonPPE Step 2: Don PPE Laminate Gloves, Apron, Goggles Prep->DonPPE Handling Step 3: Dispensing Warm in Bath, Pipette Liquid DonPPE->Handling Waste Step 4: Doffing Inspect Inner Gloves for Breach Handling->Waste

Caption: Self-validating operational workflow for handling 2-Cyclohexyl-3-methylphenol.

Emergency Response: The PEG Decontamination Protocol

Because 2-Cyclohexyl-3-methylphenol is highly lipophilic and poorly soluble in water, flushing a dermal exposure with small amounts of water can actually spread the chemical over a larger surface area, worsening the absorption [3]. The scientifically validated response utilizes Polyethylene Glycol (PEG-300 or PEG-400). PEG acts as a solvent sink, aggressively pulling the lipophilic phenol out of the skin's lipid bilayer[2].

Step-by-Step Dermal First Aid:

  • Immediate Isolation: Move to the emergency shower area but do not activate the water yet unless PEG is completely unavailable.

  • Remove Contaminated Clothing: Rapidly remove all contaminated clothing, including leather items (belts, watchbands) which readily absorb phenols[2]. Validation: Do not pull contaminated shirts over the head; cut them off if necessary.

  • Apply PEG-300/400: Pour PEG liberally onto clean gauze pads. Gently and continuously wipe the exposed skin[2].

  • Continuous Swabbing: Discard the gauze pads frequently. Do not reuse a pad, as it will re-deposit the chemical.

  • Odor Validation Check: Continue wiping until the characteristic medicinal/sweet odor of the alkylphenol is completely undetectable[2].

  • Medical Escalation: Once the odor is gone, wash the area with copious amounts of soap and water, and seek immediate medical attention[3].

DermalResponse Start Dermal Exposure Detected (Do NOT use small amounts of water) RemoveClothing Remove Contaminated Clothing (Cut off, do not pull over head) Start->RemoveClothing ApplyPEG Apply PEG-300/400 (Wipe continuously with fresh gauze) RemoveClothing->ApplyPEG CheckOdor Is Phenolic Odor Still Present? ApplyPEG->CheckOdor CheckOdor->ApplyPEG Yes Medical Wash with Soap/Water & Seek Immediate Medical Attention CheckOdor->Medical No

Caption: Emergency dermal exposure response workflow utilizing PEG-300/400 as a solvent sink.

Disposal and Waste Management Plan

Improper disposal of alkylphenols poses severe environmental and laboratory risks.

  • Segregation: All 2-Cyclohexyl-3-methylphenol solutions, heavily contaminated PPE, and used PEG gauze must be collected as strictly segregated chemical hazardous waste[4].

  • Containment: Store waste in high-density polyethylene (HDPE) or glass containers. Do not use standard thin-walled plastic bags, which the chemical will degrade.

  • Labeling: Clearly label the waste container as containing an "Acute Toxicant" and "Corrosive Phenolic Waste"[3].

  • Biological Waste Prohibition: Never commingle phenolic waste with biological waste, and absolutely do not autoclave phenol-contaminated materials, as this will aerosolize the toxin and create a lethal inhalation hazard[4].

References

  • 2-Cyclohexyl-3-methylphenol — Chemical Substance Information. NextSDS.
  • Appendix P - Phenol First Aid Guide and PPE. Cornell University Environment, Health and Safety.
  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety.
  • FACT SHEET: Phenol. Tulane University Office of Environmental Health and Safety.

Sources

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